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  • Product: 3-(2-Phenylethoxy)aniline
  • CAS: 75058-73-0

Core Science & Biosynthesis

Foundational

The Strategic Utility of 3-(2-Phenylethoxy)aniline (CAS 75058-73-0) in Advanced Medicinal Chemistry and Synthetic Workflows

Executive Summary In the landscape of modern drug discovery and materials science, bifunctional building blocks are the cornerstone of modular synthesis. 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0) represents a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, bifunctional building blocks are the cornerstone of modular synthesis. 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0) represents a highly versatile synthetic intermediate. It is characterized by a nucleophilic aniline core paired with a lipophilic, flexible phenethoxy ether linkage[1]. This dual nature allows it to serve as a critical pharmacophore in the development of targeted libraries, including GPCR ligands, kinase inhibitors, and novel peptidomimetics.

This whitepaper provides an in-depth technical analysis of 3-(2-Phenylethoxy)aniline, detailing its physicochemical profile, the structural causality dictating its reactivity, and field-proven, self-validating protocols for its integration into complex molecular scaffolds.

Physicochemical Profiling & Structural Causality

Before deploying this compound in high-throughput or scale-up synthesis, one must understand how its structural topology influences its chemical behavior.

Quantitative Data Summary

The following table consolidates the critical physicochemical and handling parameters for 3-(2-Phenylethoxy)aniline[1],:

ParameterSpecification
Chemical Name 3-(2-Phenylethoxy)aniline
CAS Number 75058-73-0
Molecular Formula C14H15NO
Molecular Weight 213.28 g/mol
Structural Class Meta-substituted Arylamine / Phenol Ether
Typical Purity ≥ 95%
Storage Conditions 2–8 °C (Protect from light, air, and moisture)
Structural Causality in Reactivity

The spatial arrangement of the phenethoxy group at the meta position of the aniline ring dictates its reactivity profile. Chemically, the meta-alkoxy substituent exerts an electron-withdrawing inductive effect (-I) across the sigma framework. Unlike para-substituted analogs, the resonance donation (+R) of the oxygen lone pairs does not directly increase electron density at the primary amine nitrogen.

The Consequence: The aniline moiety in 3-(2-Phenylethoxy)aniline is slightly deactivated (less nucleophilic) compared to unsubstituted aniline. This kinetic barrier necessitates the use of highly optimized catalytic systems for cross-coupling and highly reactive coupling reagents for amidation to prevent reaction stalling and byproduct formation.

Synthetic Workflows & Validated Protocols

The diagram below illustrates the primary synthetic divergences of 3-(2-Phenylethoxy)aniline into high-value pharmacological scaffolds, utilizing advanced catalytic and coupling strategies.

G Core 3-(2-Phenylethoxy)aniline CAS: 75058-73-0 Amide Amide Coupling (HATU / DIPEA) Core->Amide Carboxylic Acids (Activation) Buchwald Buchwald-Hartwig (Pd cat. / XPhos) Core->Buchwald Aryl Halides (Cross-Coupling) Reductive Reductive Amination (NaBH(OAc)3) Core->Reductive Aldehydes/Ketones (Imine Reduction) GPCR GPCR Ligands (Peptidomimetics) Amide->GPCR Kinase Kinase Inhibitors (Diarylamines) Buchwald->Kinase Secondary Targeted Libraries (Secondary Amines) Reductive->Secondary

Synthetic divergence of 3-(2-Phenylethoxy)aniline into key pharmacological scaffolds.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Synthesizing diarylamines (common in kinase inhibitors) from 3-(2-Phenylethoxy)aniline requires overcoming its reduced nucleophilicity[2].

Causality Behind Experimental Choices: We utilize Pd(OAc)₂ in conjunction with XPhos . The choice of XPhos is not arbitrary; as a bulky, electron-rich dialkylbiaryl phosphine, it accelerates the oxidative addition of the aryl halide and sterically favors the monoligated palladium species. This specific steric environment is critical for driving the reductive elimination step, which is otherwise the bottleneck when coupling deactivated anilines[2]. Sodium tert-butoxide (NaOtBu) is selected to efficiently deprotonate the amine, forming the reactive palladium amido complex.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(2-Phenylethoxy)aniline (1.0 equiv), the desired aryl bromide (1.2 equiv), and NaOtBu (1.4 equiv). Evacuate and backfill with Argon three times.

  • Catalyst Loading: Under a positive flow of Argon, quickly add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Solvent Addition: Inject anhydrous, degassed toluene (to achieve a 0.2 M concentration) via syringe.

  • Reaction Execution & Self-Validation: Transfer the flask to a pre-heated oil bath at 100 °C.

    • Self-Validation Check: Observe the solution. A distinct color transition from pale yellow to deep red/brown within the first 10–15 minutes visually confirms the successful in situ generation of the active Pd(0)-XPhos complex.

  • Workup: After 12 hours, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate for flash chromatography.

Protocol B: HATU-Mediated Amide Bond Formation

For the synthesis of peptidomimetics, standard carbodiimide couplings (e.g., EDC/HOBt) often stall with deactivated anilines, leading to poor yields.

Causality Behind Experimental Choices: circumvents this kinetic barrier by generating a highly reactive OAt-active ester[3]. Furthermore, the nitrogen atom in the pyridine ring of the HOAt leaving group provides an intramolecular hydrogen-bonding network. This neighboring group participation actively coordinates the incoming aniline, drastically accelerating the aminolysis step[3]. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the coupling reagent.

Step-by-Step Methodology:

  • Pre-activation: In a dry round-bottom flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.3 M). Add DIPEA (3.0 equiv).

  • Self-Validation of Activation: Stir at room temperature for 10 minutes.

    • Self-Validation Check: A slight deepening of the solution's color (often turning pale yellow) indicates the successful formation of the OAt-active ester.

  • Nucleophilic Addition: Add 3-(2-Phenylethoxy)aniline (1.0 equiv) dropwise to the activated mixture.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc). The complete disappearance of the UV-active aniline spot (254 nm) and the emergence of a new, less polar spot confirms the successful interception of the OAt-ester and completion of the reaction.

  • Quenching and Extraction: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to effectively remove residual DMF, dry over Na₂SO₄, and concentrate.

Handling, Storage, and Safety Parameters

Like many primary anilines, 3-(2-Phenylethoxy)aniline is susceptible to air oxidation, which can lead to the formation of highly colored azo or nitroso impurities that interfere with sensitive catalytic cycles.

  • Storage: Must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, light-resistant container.

  • Handling: Handle in a well-ventilated fume hood. Use nitrile gloves and safety goggles, as aniline derivatives can be absorbed through the skin and may cause methemoglobinemia upon systemic exposure.

References

  • Title: 3-(2-Phenylethoxy)aniline | C14H15NO | CID 427434 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies Source: ACS Omega (American Chemical Society) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-(2-Phenylethoxy)aniline: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The aniline scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a vast array of therapeutic agents.[1][2] T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aniline scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a vast array of therapeutic agents.[1][2] This technical guide focuses on 3-(2-Phenylethoxy)aniline, a derivative that combines the key structural features of an aniline ring with a flexible phenylethoxy side chain. While this specific molecule is not extensively documented in peer-reviewed literature, its constituent parts suggest significant potential for applications in drug discovery. This document provides a comprehensive overview of its physicochemical properties, proposes logical synthetic routes, and outlines a framework for its characterization. Furthermore, we will explore its potential therapeutic applications by drawing parallels with structurally related compounds and the broader class of aniline derivatives, which have demonstrated activities in oncology, infectious diseases, and more.[3][4][5]

Physicochemical and Structural Properties

3-(2-Phenylethoxy)aniline is an organic molecule with the chemical formula C14H15NO and a molecular weight of approximately 213.28 g/mol .[6] The structure features a central aniline ring substituted at the 3-position with a phenylethoxy group. This combination imparts a unique set of properties that are highly relevant for drug design. The aniline moiety provides a key site for hydrogen bonding and can be readily modified to modulate the compound's biological activity.[1] The phenylethoxy group adds a degree of conformational flexibility and lipophilicity, which can influence the molecule's ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

A summary of its key identifiers and computed physicochemical properties is presented in Table 1. These parameters are crucial for predicting the molecule's behavior in biological systems and for guiding its use in fragment-based drug design and lead optimization.

PropertyValueSource
Molecular Formula C14H15NO[6]
Molecular Weight 213.28 g/mol
CAS Number 75058-73-0[6]
Synonyms 3-Phenethyloxy-phenylamine, 3-Phenethoxyaniline[6]
XLogP3 3.5[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 4[6]
Exact Mass 213.115364102 u[6]
Topological Polar Surface Area 35.2 Ų[6]

Proposed Synthetic Methodologies

Williamson Ether Synthesis followed by Nitro Group Reduction

This classic and highly reliable two-step approach is likely the most straightforward method for the synthesis of 3-(2-Phenylethoxy)aniline.

Step 1: Williamson Ether Synthesis. The synthesis would begin with the reaction of 3-nitrophenol with a suitable 2-phenylethyl halide (e.g., 2-phenylethyl bromide) under basic conditions. The base, typically a carbonate such as potassium carbonate, deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide that then displaces the halide in an SN2 reaction to form the ether linkage.

Step 2: Nitro Group Reduction. The resulting 1-nitro-3-(2-phenylethoxy)benzene is then reduced to the corresponding aniline. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and clean method.[7] Alternatively, chemical reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be effective.

Synthesis_Route_1 3-Nitrophenol 3-Nitrophenol Step1_Product 1-Nitro-3-(2-phenylethoxy)benzene 3-Nitrophenol->Step1_Product Williamson Ether Synthesis Phenylethyl_Bromide Phenylethyl_Bromide Phenylethyl_Bromide->Step1_Product Base_Solvent K2CO3, Acetone Base_Solvent->Step1_Product Final_Product 3-(2-Phenylethoxy)aniline Step1_Product->Final_Product Nitro Reduction Reduction H2, Pd/C or SnCl2, HCl Reduction->Final_Product

Caption: Proposed two-step synthesis of 3-(2-Phenylethoxy)aniline.
Buchwald-Hartwig Amination

For a more modern and often higher-yielding approach, a palladium-catalyzed Buchwald-Hartwig amination could be employed. This reaction directly forms the carbon-oxygen bond between an aryl halide and an alcohol.

In this scenario, 3-bromoaniline would be coupled with 2-phenylethanol in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide. The choice of ligand is critical to promote the reductive elimination step and prevent side reactions.[8] This method offers the advantage of potentially being a one-pot synthesis, though it requires careful control of inert atmospheric conditions due to the air-sensitivity of the catalyst system.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for 3-(2-Phenylethoxy)aniline, this section provides a theoretical analysis of the expected spectroscopic data based on its chemical structure and known values for similar compounds. This information is vital for confirming the identity and purity of the synthesized molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the ethyl linker.

  • Aromatic Protons (Aniline Ring): The four protons on the aniline ring will appear as complex multiplets in the range of δ 6.5-7.2 ppm. The electron-donating effect of both the amino and ether groups will shield these protons, shifting them upfield compared to benzene.

  • Aromatic Protons (Phenyl Ring): The five protons on the terminal phenyl ring will likely appear as a multiplet around δ 7.2-7.4 ppm.

  • Ethyl Linker Protons: The two methylene groups of the ethyl linker will give rise to two triplets. The CH2 group adjacent to the phenyl ring (-CH2-Ph) is expected around δ 3.0-3.2 ppm, while the CH2 group adjacent to the oxygen atom (-O-CH2-) will be further downfield, likely in the range of δ 4.1-4.3 ppm, due to the deshielding effect of the oxygen.

  • Amine Protons: The -NH2 protons will appear as a broad singlet, typically between δ 3.5-4.5 ppm, the exact chemical shift being dependent on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Aromatic Carbons: The twelve aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon atoms directly attached to the oxygen and nitrogen atoms (C-O and C-N) will be the most downfield in the aniline ring region.

  • Ethyl Linker Carbons: The two aliphatic carbons of the ethyl linker will appear upfield, with the -CH2-Ph carbon expected around δ 36-39 ppm and the -O-CH2- carbon around δ 68-71 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A pair of medium to strong absorption bands between 3300-3500 cm⁻¹ will be indicative of the primary amine (-NH2) group.

  • C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Ether Stretch: A strong absorption band in the range of 1200-1250 cm⁻¹ (aryl-alkyl ether).

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 213. The fragmentation pattern would likely involve cleavage of the ether bond, leading to characteristic fragment ions.

Potential Applications in Drug Discovery

The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs.[2][9] The introduction of a phenylethoxy group at the meta-position of the aniline ring in 3-(2-Phenylethoxy)aniline creates a molecule with potential for diverse biological activities.

  • As a Scaffold for Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds in the hinge region of the ATP-binding pocket. The phenylethoxy tail could be oriented to occupy hydrophobic regions of the active site, potentially leading to potent and selective inhibitors.

  • Anticancer and Antimicrobial Agents: Numerous aniline derivatives have demonstrated significant anticancer and antimicrobial properties.[3][4][10] The specific substitution pattern of 3-(2-Phenylethoxy)aniline could be explored for these activities. For instance, structurally related aminostilbenes have shown promise as anticancer agents.[11]

  • Neuroprotective Agents: The antioxidant properties of phenolic and aniline-containing compounds suggest that derivatives of 3-(2-Phenylethoxy)aniline could be investigated for neuroprotective effects.

The primary amino group of 3-(2-Phenylethoxy)aniline serves as a versatile synthetic handle for further chemical modifications, allowing for the construction of libraries of related compounds for high-throughput screening.

Applications Molecule 3-(2-Phenylethoxy)aniline Scaffold Versatile Scaffold Molecule->Scaffold App1 Kinase Inhibitors Scaffold->App1 App2 Anticancer Agents Scaffold->App2 App3 Antimicrobial Agents Scaffold->App3 App4 Neuroprotective Agents Scaffold->App4

Caption: Potential drug discovery applications of the core scaffold.

Safety and Handling

No specific toxicological data for 3-(2-Phenylethoxy)aniline is currently available. Therefore, it should be handled with the same precautions as other aniline derivatives. The parent compound, aniline, is classified as toxic if swallowed, in contact with skin, or if inhaled.[12][13][14] It is also suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure.[12][15]

Recommended Handling Procedures:

  • Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14][16]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes.[13]

    • Inhalation: Move the person to fresh air.[14]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[16]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]

Conclusion and Future Directions

3-(2-Phenylethoxy)aniline represents an intriguing yet underexplored molecule for drug discovery and development. Its structure combines the proven utility of the aniline scaffold with a flexible lipophilic side chain, suggesting a high potential for interaction with a variety of biological targets. This guide has provided a comprehensive overview of its known properties, proposed robust synthetic routes, and outlined a strategy for its characterization.

Future research should focus on the synthesis and full spectroscopic characterization of this compound to confirm the predictions made in this guide. Subsequently, screening of 3-(2-Phenylethoxy)aniline and a library of its derivatives against various biological targets, such as kinases and microbial enzymes, could uncover novel therapeutic leads. The insights provided herein offer a solid foundation for researchers to begin exploring the potential of this promising molecule.

References

  • PubChem. (n.d.). 3-Phenoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure: Aniline. Environmental Health and Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR data for compound 2 [Table]. Retrieved from [Link]

  • Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. NeuroQuantology, 20(11), 7040-7055.
  • ResearchGate. (n.d.). Scheme 7: (A) Known biological activities related to aniline derivatives [Image]. Retrieved from [Link]

  • Ni, S., et al. (1992). ¹³C n.m.r, characterization of soluble polyaniline. Polymer, 33(17), 3607-3611.
  • Werkmeister, S., Junge, K., & Beller, M. (2012). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen.
  • PENTA s.r.o. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021, November 30). Safety Data Sheet: aniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[(2-phenylethoxy)methyl]aniline (C15H17NO). Retrieved from [Link]

  • Romagnoli, R., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 25(21), 5034.
  • Ameta, K. L. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones.
  • NIST. (n.d.). Aniline, m-phenethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Khan, M. M. S. (n.d.). Reactions and pharmaceutical applications of aniline [PowerPoint presentation]. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(2'-Methoxyethyl)aniline. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-(2-Phenylethoxy)aniline: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-(2-Phenylethoxy)aniline. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-(2-Phenylethoxy)aniline. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the well-established chemistry of aniline and phenoxy aniline derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and medicinal chemistry, offering a framework for its synthesis, characterization, and potential therapeutic exploration.

Introduction and Chemical Identity

3-(2-Phenylethoxy)aniline is an aromatic organic compound featuring a core aniline structure substituted at the meta-position with a phenylethoxy group. The presence of the primary aromatic amine, the flexible ether linkage, and the terminal phenyl ring provides a unique combination of structural motifs that are of significant interest in medicinal chemistry. The aniline moiety is a well-known pharmacophore present in numerous approved drugs, while the phenylethoxy group can influence lipophilicity, metabolic stability, and receptor-binding interactions.

Table 1: Chemical Identity of 3-(2-Phenylethoxy)aniline

IdentifierValueSource
CAS Number 75058-73-0[1]
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol [2]
Synonyms 3-Phenethoxyaniline, Benzenamine, 3-(2-phenylethoxy)-[1]

Physicochemical Properties

Table 2: Predicted and Known Physicochemical Properties

PropertyValue/InformationSource/Rationale
Appearance Expected to be a liquid or low-melting solid at room temperature.Based on the properties of similar aniline derivatives.
Melting Point Data not available.-
Boiling Point Data not available.-
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and dimethylformamide; limited solubility in water.Based on the properties of 4-phenoxyaniline[3].
Purity (Commercial) ≥95%[2]
Storage Temperature 2-8°C[2]

Synthesis and Characterization

A robust and logical synthetic pathway for 3-(2-Phenylethoxy)aniline can be designed based on well-established organic reactions. A plausible two-step synthesis is outlined below, starting from commercially available precursors.

Proposed Synthetic Pathway

The synthesis involves two key transformations: a Williamson ether synthesis to form the ether linkage, followed by the reduction of a nitro group to the target aniline.

Synthesis_of_3-(2-Phenylethoxy)aniline cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 3-Nitrophenol 3-Nitrophenol Intermediate 3-Nitro-1-(2-phenylethoxy)benzene 3-Nitrophenol->Intermediate 2-Phenylethyl_bromide 2-Phenylethyl_bromide 2-Phenylethyl_bromide->Intermediate Base Base (e.g., K₂CO₃, NaH) Base->Intermediate Solvent Solvent (e.g., Acetone, DMF) Solvent->Intermediate Final_Product 3-(2-Phenylethoxy)aniline Intermediate->Final_Product Reducing_Agent Reducing Agent (e.g., SnCl₂·2H₂O, H₂/Pd-C) Reducing_Agent->Final_Product Solvent_Reduction Solvent (e.g., Ethanol, Ethyl Acetate) Solvent_Reduction->Final_Product Reactivity_of_Aniline Aniline_Moiety Aniline Moiety Electrophilic_Substitution Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation) Aniline_Moiety->Electrophilic_Substitution Diazotization Diazotization (Formation of Diazonium Salt) Aniline_Moiety->Diazotization Acylation N-Acylation (Amide Formation) Aniline_Moiety->Acylation Alkylation N-Alkylation Aniline_Moiety->Alkylation

Sources

Exploratory

An In-depth Technical Guide to 3-(2-Phenylethoxy)aniline: Synthesis, Structural Analogues, and Therapeutic Potential

Abstract The 3-(2-phenylethoxy)aniline scaffold represents a compelling, yet underexplored, structural motif in medicinal chemistry. Bridging a phenoxy and an aniline moiety via a flexible ethyl linker, this core structu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-(2-phenylethoxy)aniline scaffold represents a compelling, yet underexplored, structural motif in medicinal chemistry. Bridging a phenoxy and an aniline moiety via a flexible ethyl linker, this core structure offers a unique three-dimensional profile with significant potential for interaction with a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, structural analogues, and prospective therapeutic applications of 3-(2-phenylethoxy)aniline and its derivatives. Drawing upon extensive data from structurally related compounds, including the analogous stilbene and other biaryl ether derivatives, we explore the structure-activity relationships (SAR) that govern their biological effects. Detailed experimental protocols for synthesis and key biological assays are provided to empower researchers in their exploration of this promising chemical space. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the 3-(2-phenylethoxy)aniline core for the discovery of novel therapeutic agents.

Introduction: The 3-(2-Phenylethoxy)aniline Scaffold - A Promising Yet Underexplored Motif

The aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1] The incorporation of a phenoxy group, connected by an ethyl ether linkage, introduces a degree of conformational flexibility and a distinct electronic character that can be exploited for targeted drug design. While the structurally related 3-aminostilbene (3-[(E)-2-phenylethenyl]aniline) has garnered significant attention for its anticancer and neuroprotective properties, the saturated analogue, 3-(2-phenylethoxy)aniline, remains a largely untapped resource in drug discovery.[2]

This guide aims to bridge this knowledge gap by providing a detailed exploration of the 3-(2-phenylethoxy)aniline core. We will delve into its synthesis, with a focus on the robust Williamson ether synthesis, and draw parallels with the well-documented biological activities of its structural analogues to predict its therapeutic potential. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to design and evaluate novel derivatives based on this promising scaffold.

Synthesis of the 3-(2-Phenylethoxy)aniline Core

The most direct and widely applicable method for the synthesis of 3-(2-phenylethoxy)aniline is the Williamson ether synthesis. This venerable yet highly effective S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[3][4] In this context, 3-aminophenol serves as the phenoxide precursor and a phenethyl halide (e.g., (2-bromoethyl)benzene) acts as the electrophile.

Core Reaction: The Williamson Ether Synthesis

The reaction proceeds by deprotonating the hydroxyl group of 3-aminophenol with a suitable base to form the more nucleophilic phenoxide ion. This is followed by the substitution of the halide on the phenethyl halide.

General Reaction Scheme:

A critical consideration in this synthesis is the potential for N-alkylation as a competing side reaction, as the aniline nitrogen is also nucleophilic. Careful selection of the base and reaction conditions is crucial to favor O-alkylation. Weaker bases and polar aprotic solvents are generally preferred to minimize this side reaction.

Experimental Protocol: Williamson Ether Synthesis of 3-(2-Phenylethoxy)aniline

This protocol provides a general framework for the synthesis of the 3-(2-phenylethoxy)aniline core.

Materials:

  • 3-Aminophenol

  • (2-Bromoethyl)benzene

  • Potassium carbonate (K(_2)CO(_3))

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-aminophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (2-bromoethyl)benzene (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford 3-(2-phenylethoxy)aniline.

Characterization:

The structure of the synthesized 3-(2-phenylethoxy)aniline should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1 H and 13 C NMR to confirm the proton and carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of 3-(2-Phenylethoxy)aniline reagents 3-Aminophenol (2-Bromoethyl)benzene K2CO3, DMF reaction Williamson Ether Synthesis (80-90°C) reagents->reaction 1. Add reagents workup Aqueous Workup & Extraction reaction->workup 2. Reaction completion purification Column Chromatography workup->purification 3. Crude product product 3-(2-Phenylethoxy)aniline purification->product 4. Pure product G cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Response Cell Survival, Growth, Proliferation Downstream->Response Inhibitor 3-(2-Phenylethoxy)aniline Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and potential points of inhibition.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cell proliferation. [5]Many kinase inhibitors, including those with a phenoxyaniline scaffold, target components of this pathway.

G cluster_mapk MAPK/ERK Signaling Pathway Ras Ras Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., Myc, CREB) ERK->Transcription Activation Response Gene Expression, Cell Proliferation Transcription->Response Inhibitor 3-(2-Phenylethoxy)aniline Derivative Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Caption: The MAPK/ERK signaling pathway and potential points of inhibition.

Future Directions and Conclusion

The 3-(2-phenylethoxy)aniline scaffold holds considerable promise for the development of novel therapeutic agents. While direct experimental data for this specific molecule is limited, the wealth of information available for its structural analogues provides a strong foundation for future research.

Future efforts should focus on:

  • Synthesis and Characterization: The synthesis and full spectroscopic characterization of 3-(2-phenylethoxy)aniline and a focused library of its derivatives are essential next steps.

  • Biological Screening: Systematic screening of these derivatives against a panel of cancer cell lines and relevant kinases will help to elucidate their primary biological activities.

  • In-depth Mechanistic Studies: For the most active compounds, detailed mechanistic studies, including target identification and validation, will be crucial for their advancement as potential drug candidates.

References

  • Chen L, et al. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain. J Med Chem. 2022;65(6):4534-4564. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available from: [Link]

  • MAPK/ERK pathway. Wikipedia. Available from: [Link]

  • Reactions and pharmaceutical applications of aniline. SlideShare. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Williamson ether synthesis. Wikipedia. Available from: [Link]

  • Overview of the PI3K/Akt pathway. ResearchGate. Available from: [Link]

Sources

Foundational

3-(2-Phenylethoxy)aniline: A Privileged Scaffold in the Design of Selective Kinase and Epigenetic Therapeutics

Executive Summary In modern drug discovery, the identification of versatile, high-leverage pharmacophore building blocks is critical for accelerating hit-to-lead optimization. 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of versatile, high-leverage pharmacophore building blocks is critical for accelerating hit-to-lead optimization. 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0) has emerged as a highly valuable intermediate in the synthesis of target-specific therapeutics [1]. Characterized by its reactive aniline core and a flexible, lipophilic phenylethoxy tail, this compound is strategically utilized to exploit deep hydrophobic pockets in complex protein targets. This whitepaper provides an in-depth technical analysis of its application in two cutting-edge therapeutic arenas: the inhibition of G-Protein-Coupled Receptor Kinase 2 (GRK2) for heart failure, and the selective inhibition of the second bromodomain (BD2) of BET proteins for inflammatory diseases.

Chemical Architecture and Pharmacophore Rationale

The utility of 3-(2-phenylethoxy)aniline stems from its bipartite molecular structure:

  • The Aniline Core: The primary amine serves as a highly reactive nucleophile, enabling facile incorporation into complex heterocyclic scaffolds (e.g., 1,2,4-triazoles, amides, and pyrimidines) via standard coupling chemistries.

  • The Phenylethoxy Tail: The ether linkage provides rotational flexibility, allowing the terminal phenyl ring to adopt optimal conformations for π

    π stacking or van der Waals interactions within target binding sites.

As an application scientist, I emphasize that the choice of this specific tail is rarely arbitrary. The two-carbon (ethoxy) linker provides the precise spatial geometry required to navigate narrow binding channels before anchoring the phenyl ring into buried lipophilic consensus sites, driving both potency and kinase/domain selectivity.

Application I: Cardiovascular Therapeutics (GRK2 Inhibition)

Mechanistic Grounding

In the pathogenesis of chronic heart failure, chronic sympathetic nervous system overdrive leads to the upregulation of GRK2. This kinase hyper-phosphorylates β -adrenergic receptors ( β ARs), triggering their desensitization and internalization, which ultimately blunts cardiac contractility. Selective inhibition of GRK2 restores β AR signaling and improves cardiac function [2].

3-(2-Phenylethoxy)aniline is a critical building block in synthesizing 4-methyl-1,2,4-triazole derivatives, which act as competitive inhibitors at the GRK2 ATP-binding site. The phenylethoxy moiety is specifically designed to project into a hydrophobic sub-pocket unique to GRK2, conferring exceptional selectivity over closely related kinases such as ROCK1 and PKA.

GRK2_Pathway HF Heart Failure (Sympathetic Overdrive) GRK2 GRK2 Upregulation HF->GRK2 bAR β-Adrenergic Receptor Phosphorylation GRK2->bAR Desens Receptor Desensitization & Internalization bAR->Desens Dysfunc Cardiac Dysfunction Desens->Dysfunc Inhibitor Triazole Inhibitor (Phenylethoxy Scaffold) Inhibitor->GRK2 Inhibits Restore Restored βAR Signaling & Contractility Inhibitor->Restore Promotes

Fig 1: GRK2 signaling pathway in heart failure and the restorative intervention of selective inhibitors.

Experimental Protocol: Synthesis & Validation of the GRK2 Inhibitor Precursor

To ensure high-fidelity synthesis of the GRK2 inhibitor, the preparation of the 3-(2-phenylethoxy)aniline intermediate must be rigorously controlled.

Step-by-Step Methodology:

  • Alkylation: React 3-nitrophenol (1.0 eq) with phenylethyl bromide (1.1 eq) and K2​CO3​ (2.0 eq) in DMF at 80°C for 12 hours.

  • Reduction: Subject the resulting 3-nitrobenzene ether to mild hydrogenation using reduced iron powder (5.0 eq) and CaCl2​ in an ethanol/water mixture at 80°C to yield 3-(2-phenylethoxy)aniline.

  • Coupling: React the purified aniline with 4-(3-(chloromethyl)-1H-1,2,4-triazol-5-yl)pyridine to form the core GRK2 inhibitor scaffold.

  • Self-Validating Analytical Check: At Step 2, validate the reduction via 1H NMR (600 MHz, CD3​OD ). The critical markers of success are the appearance of the primary amine protons and the distinct triplet signals of the ethoxy linker at δ 2.97 (2H, t, J = 7.0 Hz) and δ 4.07 (2H, t, J = 7.0 Hz). If these triplets are absent or shifted, ether cleavage has occurred, and the batch must be discarded.

Application II: Epigenetic Modulators (BET Bromodomain Selectivity)

Mechanistic Grounding

Pan-inhibitors of the Bromodomain and Extra Terminal (BET) family of proteins have shown profound efficacy in oncology and inflammation but suffer from dose-limiting, pharmacology-driven toxicities. Recent drug design has pivoted toward highly selective inhibitors of the second bromodomain (BD2) of BET proteins (e.g., GSK046 / iBET-BD2) to improve the safety profile [3].

During the synthesis of these advanced BD2-selective inhibitors, 3-(2-phenylethoxy)aniline is frequently utilized as an embedded motif. However, as an application scientist, I must highlight a critical causality in drug design: embedded anilines carry an inherent genotoxic risk (AMES liability).

If the therapeutic undergoes in vivo deacetylation or amide hydrolysis, the free 3-(2-phenylethoxy)aniline can be released. Cytochrome P450 enzymes in the liver readily oxidize free anilines into hydroxylamines, which subsequently dehydrate into highly reactive, mutagenic nitrenium ions capable of forming covalent DNA adducts.

Aniline_Toxicity Prodrug Embedded Aniline Therapeutic Deacetyl In Vivo Deacetylation (Hepatic S9) Prodrug->Deacetyl FreeAniline Free 3-(2-Phenylethoxy)aniline Deacetyl->FreeAniline CYP450 CYP450 Oxidation FreeAniline->CYP450 Hydroxylamine Hydroxylamine Intermediate CYP450->Hydroxylamine Nitrenium Mutagenic Nitrenium Ion Hydroxylamine->Nitrenium Dehydration DNA DNA Adduct Formation (AMES Liability) Nitrenium->DNA Covalent Binding

Fig 2: CYP450-mediated metabolic activation pathway of embedded anilines leading to DNA toxicity.

Experimental Protocol: Metabolic Liability & AMES Testing

Because of this mechanistic reality, any lead compound containing the 3-(2-phenylethoxy)aniline motif must be subjected to rigorous metabolic and mutagenic screening.

Step-by-Step Methodology:

  • In Vitro Metabolic Identification: Incubate the lead compound (10 μ M) with human and rat liver S9 fractions (1 mg/mL protein) supplemented with an NADPH regenerating system at 37°C for 60 minutes.

  • Metabolite Quenching & Detection: Quench the reaction with cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS. Screen specifically for the deacetylation degradant (free 3-(2-phenylethoxy)aniline, [M+H]+≈214.1 ).

  • Bacterial Reverse Mutation (AMES) Assay: Plate Salmonella typhimurium strains (TA98, TA100, TA1535) on histidine-deficient agar. Expose the bacteria to the compound both in the presence and absence of the S9 metabolic activation mixture.

  • Self-Validating Control System: The assay is only valid if the positive control (e.g., 2-aminoanthracene, which requires S9 activation to become mutagenic) successfully induces a statistically significant increase in revertant colonies. If the positive control fails, the S9 fraction is metabolically dead, and a negative result for the test compound cannot be trusted. Alternatively, in silico semi-empirical calculations (eHOMO models) can be used to predict the energetic favorability of nitrenium ion formation prior to physical testing.

Quantitative Data Summary

To aid in lead optimization, the following table summarizes the dual utility and pharmacological profile of scaffolds utilizing the 3-(2-phenylethoxy)aniline motif.

Target ClassTherapeutic IndicationStructural Role of 3-(2-Phenylethoxy)anilineKey Pharmacological BenefitPrimary Liability Risk
GRK2 Heart FailurePrecursor for 4-methyl-1,2,4-triazole derivativesNanomolar potency ( IC50​ ~ 18 nM); High selectivity over ROCK1/PKAOff-target broad kinase binding (mitigated by ethoxy tail tuning)
BET (BD2) Immuno-oncology / InflammationEmbedded aniline motif in BD2-selective inhibitorsUp to 1000-fold selectivity for BD2 over BD1 domainsMutagenic nitrenium ion formation via in vivo deacetylation

References

  • National Center for Biotechnology Information. "3-(2-Phenylethoxy)aniline." PubChem Compound Summary for CID 427434. Retrieved March 13, 2026. [Link]

  • Okawa, T., et al. "Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure." Journal of Medicinal Chemistry, 60(16), 6942-6990 (2017). [Link]

  • Preston, A. G. S., et al. "Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins." Journal of Medicinal Chemistry, 63(17), 9070-9092 (2020). [Link]

Exploratory

Synthesis and Derivatization of Novel 3-(2-Phenylethoxy)aniline Scaffolds: A Technical Whitepaper

Executive Summary The compound 3-(2-phenylethoxy)aniline (CAS: 75058-73-0) is a highly versatile building block in modern medicinal chemistry and materials science[1]. Structurally, it combines a flexible, hydrophobic ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-phenylethoxy)aniline (CAS: 75058-73-0) is a highly versatile building block in modern medicinal chemistry and materials science[1]. Structurally, it combines a flexible, hydrophobic phenylethoxy tail with a reactive meta-substituted aniline core. This unique spatial arrangement makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as 1,4-benzoxazepines, and a critical pharmacophore for designing kinase inhibitors and advanced photoactive polymers[2][3].

This whitepaper provides a comprehensive, self-validating technical guide to the scalable synthesis of 3-(2-phenylethoxy)aniline and its downstream derivatives, emphasizing the mechanistic causality behind each experimental parameter.

Retrosynthetic Strategy & Mechanistic Rationale

The most atom-economical and scalable route to 3-(2-phenylethoxy)aniline avoids transition-metal-catalyzed cross-coupling (which risks heavy metal contamination in drug development). Instead, it relies on a robust two-step sequence: a Williamson ether synthesis followed by catalytic hydrogenation .

  • Nucleophilic Substitution ( SN​2 ) : The synthesis begins with the deprotonation of 3-nitrophenol to form a highly nucleophilic phenoxide. This phenoxide attacks a primary alkyl halide, (2-bromoethyl)benzene. The efficiency of this step relies on the primary nature of the halide, which minimizes competing E2​ elimination reactions (which would undesirably yield styrene)[2].

  • Chemoselective Reduction : The resulting 1-nitro-3-(2-phenylethoxy)benzene intermediate is reduced to the target aniline. Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent acidic cleavage of the newly formed ether linkage and to avoid generating environmentally toxic iron sludge.

SynthesisWorkflow N1 3-Nitrophenol + (2-Bromoethyl)benzene N2 Williamson Ether Synthesis (K2CO3, DMF, 80°C) N1->N2 N3 1-Nitro-3-(2-phenylethoxy)benzene (Purified Intermediate) N2->N3 SN2 Alkylation N4 Catalytic Hydrogenation (Pd/C, H2, EtOH) N3->N4 N5 3-(2-Phenylethoxy)aniline (Target Scaffold) N4->N5 Nitro Reduction N6 Derivatization (Amidation/Cyclization) N5->N6 N7 Novel Drug Candidates N6->N7 Scaffold Extension

Fig 1: Two-step retrosynthetic workflow for 3-(2-phenylethoxy)aniline.

Reaction Optimization Data

To establish a self-validating protocol, the etherification step was optimized. The choice of solvent and base dictates the trajectory of the SN​2 reaction. Polar aprotic solvents like DMF do not hydrogen-bond to the phenoxide, leaving the anion "naked" and highly reactive.

Table 1: Optimization of Williamson Ether Synthesis for 1-Nitro-3-(2-phenylethoxy)benzene

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
1NaOHEtOH80124582Protic solvent solvated the nucleophile, slowing SN​2 .
2K₂CO₃Acetone60166891Lower boiling point limited kinetic energy for activation.
3Cs₂CO₃DMF8069298Cesium effect provided maximum solubility and reactivity.
4 K₂CO₃ DMF 80 8 89 97 Optimal cost-to-yield ratio for large-scale synthesis.

Note: Entry 4 was selected for the final protocol due to the prohibitive cost of Cesium Carbonate at scale.

Self-Validating Experimental Protocols

Step 1: Synthesis of 1-Nitro-3-(2-phenylethoxy)benzene

Causality & Design: Potassium carbonate ( K2​CO3​ ) is utilized as a mild, insoluble base. It slowly generates the phenoxide in situ, keeping the steady-state concentration of the nucleophile optimal while preventing strong base-catalyzed elimination of the alkyl halide.

Procedure:

  • Initiation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-nitrophenol (13.9 g, 100 mmol) and anhydrous DMF (150 mL).

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (20.7 g, 150 mmol). Stir the suspension at room temperature for 30 minutes until a distinct color change (yellow to deep orange) indicates phenoxide formation.

  • Alkylation: Dropwise, add (2-bromoethyl)benzene (20.3 g, 110 mmol) over 15 minutes. Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 8 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The reaction is complete when the highly polar 3-nitrophenol spot ( Rf​≈0.2 ) is entirely replaced by the less polar ether product ( Rf​≈0.6 ).

  • Workup: Cool to room temperature and quench by pouring into 500 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×150 mL). Wash the combined organic layers with 1M NaOH ( 2×100 mL) to remove any unreacted phenol, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield a pale yellow solid.

Step 2: Synthesis of 3-(2-Phenylethoxy)aniline

Causality & Design: Palladium on carbon (Pd/C) is highly chemoselective for nitro groups. A balloon of H2​ gas provides mild conditions, preventing the over-reduction of the aromatic rings or hydrogenolysis of the ether bond.

Procedure:

  • Setup: Dissolve the intermediate from Step 1 (approx. 24 g) in absolute ethanol (200 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (2.4 g, 10% w/w). Caution: Pd/C is pyrophoric; add it under a steady stream of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon at room temperature for 12 hours.

  • Self-Validation: Completion is indicated by the cessation of hydrogen uptake and TLC analysis (Hexanes:EtOAc 2:1), showing the disappearance of the starting material and the appearance of a highly polar, UV-active spot that stains positive with ninhydrin (primary amine).

  • Filtration & Workup: Filter the reaction mixture through a pad of Celite. Causality: Celite provides a porous matrix that safely traps the fine, reactive Pd/C particulates, preventing spontaneous ignition during workup and ensuring the final Active Pharmaceutical Ingredient (API) is free of heavy metals. Concentrate the filtrate in vacuo to afford 3-(2-phenylethoxy)aniline as a viscous amber oil (CAS: 75058-73-0)[1].

Downstream Derivatization & Pharmacological Applications

The ortho/meta relationship between the amino and phenylethoxy groups on the aniline ring makes this scaffold an excellent precursor for advanced synthetic chemistry.

For instance, reacting the aniline core with substituted ethoxy groups or undergoing cascade cyclization with Al(OTf)3​ and ionic hydrogenation allows for the synthesis of complex 3,4-dihydro-1,4-benzoxazines and benzoxazepin-5-ones[3]. These fused tricyclic and heterocyclic systems are highly sought after in the development of targeted therapies, particularly as competitive inhibitors for kinases and reductases in oncology and infectious diseases.

Mechanism D1 3-(2-Phenylethoxy)aniline Derivatives T1 Target Kinase (e.g., DHFR / EGFR) D1->T1 Competitive Binding P1 Downstream Signaling Blocked T1->P1 Inhibition C1 Cell Cycle Arrest & Apoptosis P1->C1 Phenotypic Outcome

Fig 2: Pharmacological signaling blockade by 3-(2-phenylethoxy)aniline derivatives.

By leveraging the nucleophilicity of the primary amine, researchers can rapidly generate libraries of amides, ureas, and sulfonamides, tuning the electronic and steric properties of the molecule to optimize binding affinity to specific biological targets.

References

  • Benchchem. "2-(2-Phenylethoxy)aniline | 20012-63-9 - Benchchem". Benchchem.
  • ECHEMI. "75058-73-0, 3-(2-phenylethoxy)aniline Formula - ECHEMI". ECHEMI.
  • RSC Advances. "Cascade cyclization and ionic hydrogenation reaction". Royal Society of Chemistry.

Sources

Foundational

3-(2-Phenylethoxy)aniline mechanism of action studies

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(2-Phenylethoxy)aniline Executive Summary The field of drug discovery is in a perpetual search for novel chemical entities with therapeutic potentia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(2-Phenylethoxy)aniline

Executive Summary

The field of drug discovery is in a perpetual search for novel chemical entities with therapeutic potential. 3-(2-Phenylethoxy)aniline represents one such molecule, a member of the broad class of aniline derivatives that have historically yielded a rich diversity of pharmacological activities.[1][2][3] However, the specific biological effects and mechanism of action of 3-(2-Phenylethoxy)aniline remain largely uncharacterized. This guide provides a comprehensive, technically-grounded roadmap for the systematic investigation of this compound's mechanism of action. We will proceed from initial computational predictions and broad-based cellular screening to targeted biochemical and biophysical assays, culminating in a model for its molecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for transforming a novel chemical entity into a well-understood pharmacological tool or a potential therapeutic lead.

Introduction: The Therapeutic Potential and Unexplored Nature of 3-(2-Phenylethoxy)aniline

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, contributing to the development of analgesics, antioxidants, and anticancer agents.[2][4] The structure of 3-(2-Phenylethoxy)aniline, featuring a phenoxyethoxy side chain on an aniline core, suggests potential interactions with a variety of biological targets. The ether linkage and aromatic rings provide a combination of flexibility and hydrophobicity that could facilitate binding to protein pockets.

The challenge with a novel compound like 3-(2-Phenylethoxy)aniline is the absence of a defined biological target or pathway. Therefore, a logical, stepwise approach is necessary to uncover its pharmacological profile. This guide will detail a robust, multi-faceted strategy to de-orphanize this compound, grounded in established principles of drug discovery and mechanism of action elucidation.[5][6]

Phase 1: Broad-Based Phenotypic Screening and Target Class Prediction

The initial phase of investigation aims to cast a wide net to identify any biological activity of 3-(2-Phenylethoxy)aniline and to generate initial hypotheses about its potential targets.

High-Content Imaging and Cellular Profiling

High-content screening (HCS) offers a powerful, unbiased approach to observe the effects of a compound on cellular morphology and function.[7] By simultaneously analyzing multiple cellular parameters, we can generate a "fingerprint" of the compound's activity.

Experimental Protocol: Multiparametric High-Content Cellular Analysis

  • Cell Line Selection: Utilize a panel of well-characterized human cancer cell lines (e.g., HeLa, A549, HT-29) and a non-cancerous cell line (e.g., HEK293) to assess both cytotoxic potential and general cellular effects.

  • Compound Treatment: Plate cells in 96- or 384-well plates and treat with a concentration range of 3-(2-Phenylethoxy)aniline (e.g., 0.1 µM to 100 µM) for 24 and 48 hours.

  • Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label key cellular components, such as:

    • Hoechst 33342 (Nuclei)

    • Phalloidin-Alexa Fluor 488 (Actin Cytoskeleton)

    • MitoTracker Red CMXRos (Mitochondria)

    • Antibodies against markers of interest (e.g., γH2AX for DNA damage, cleaved caspase-3 for apoptosis).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Data Analysis: Analyze the images to quantify a wide range of cellular features, including cell count, nuclear size and shape, mitochondrial membrane potential, cytoskeletal arrangement, and the intensity of protein-specific stains.

  • Profile Comparison: Compare the cellular profile of 3-(2-Phenylethoxy)aniline to a library of reference compounds with known mechanisms of action.[7] Similarities in the induced cellular phenotype can provide initial clues to the compound's target class.

In Silico Target Prediction

Computational methods can be employed in parallel to predict potential protein targets based on the chemical structure of 3-(2-Phenylethoxy)aniline.

Workflow for Computational Target Prediction

cluster_input Input Data cluster_prediction Prediction Engines cluster_databases Databases cluster_output Output Compound_Structure 3-(2-Phenylethoxy)aniline SMILES/SDF Similarity_Searching Ligand-Based Tanimoto Similarity Compound_Structure:f1->Similarity_Searching:f0 Docking Structure-Based Molecular Docking Compound_Structure:f1->Docking:f0 Target_List Prioritized List of Potential Targets Similarity_Searching:f0->Target_List:f0 Docking:f0->Target_List:f0 Ligand_DB ChEMBL, PubChem Bioactive Compounds Ligand_DB:f0->Similarity_Searching:f1 Protein_DB PDB Protein Structures Protein_DB:f0->Docking:f1

Caption: In silico workflow for target prediction.

Phase 2: Target Validation and Mechanistic Elucidation

Based on the outputs of Phase 1, this phase will focus on validating the hypothesized targets and elucidating the molecular mechanism of action. For the purpose of this guide, let us hypothesize that the initial screening suggests an anti-proliferative effect, and the cellular profiling is consistent with microtubule disruption, a known mechanism for some aniline derivatives.[8][9]

Biochemical Assays for Target Engagement

The first step in validating a hypothesized target is to determine if the compound directly interacts with it.

Experimental Protocol: Tubulin Polymerization Assay

  • Objective: To determine if 3-(2-Phenylethoxy)aniline directly inhibits the polymerization of tubulin into microtubules.

  • Reagents: Purified tubulin, GTP, and a fluorescence-based reporter system.

  • Procedure: a. In a 96-well plate, add a reaction buffer containing the fluorescent reporter. b. Add varying concentrations of 3-(2-Phenylethoxy)aniline, a positive control (e.g., colchicine), and a negative control (DMSO). c. Initiate the polymerization by adding GTP and purified tubulin and incubating at 37°C. d. Measure the fluorescence intensity over time. Inhibition of polymerization will result in a lower fluorescence signal.

  • Data Analysis: Calculate the IC50 value for the inhibition of tubulin polymerization.

CompoundIC50 (µM) for Tubulin Polymerization Inhibition
3-(2-Phenylethoxy)anilineTo be determined
Colchicine (Control)~ 2-5
DMSO (Vehicle)No inhibition
Biophysical Assays for Binding Affinity

To confirm a direct interaction and quantify the binding affinity, biophysical methods are indispensable. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.[10]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Objective: To measure the binding kinetics and affinity of 3-(2-Phenylethoxy)aniline to purified tubulin.

  • Immobilization: Covalently immobilize purified tubulin onto a sensor chip.

  • Analyte Injection: Flow different concentrations of 3-(2-Phenylethoxy)aniline over the sensor surface.

  • Detection: Measure the change in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized tubulin.

  • Data Analysis: Fit the sensorgram data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Cell-Based Assays to Confirm Mechanism

Cell-based assays are crucial to confirm that the biochemical activity observed translates to the expected cellular phenotype.

Experimental Protocol: Immunofluorescence Microscopy of Microtubules

  • Objective: To visualize the effect of 3-(2-Phenylethoxy)aniline on the microtubule network in cells.

  • Procedure: a. Grow cells (e.g., HeLa) on coverslips and treat with 3-(2-Phenylethoxy)aniline at concentrations around its IC50 for cell viability. b. After treatment, fix, permeabilize, and stain the cells with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody. c. Counterstain the nuclei with DAPI. d. Image the cells using a fluorescence microscope.

  • Expected Outcome: If the compound disrupts microtubule dynamics, a disorganized, fragmented microtubule network will be observed compared to the well-defined filamentous network in control cells.

Phase 3: Downstream Signaling and Pathway Analysis

If 3-(2-Phenylethoxy)aniline is confirmed to be a microtubule-destabilizing agent, it is expected to induce cell cycle arrest and apoptosis.

Cell Cycle Analysis

Disruption of the mitotic spindle should lead to an arrest in the G2/M phase of the cell cycle.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Procedure: a. Treat cells with 3-(2-Phenylethoxy)aniline for a time course (e.g., 12, 24, 48 hours). b. Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide). c. Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.

Apoptosis Assays

Prolonged mitotic arrest typically leads to programmed cell death (apoptosis).

Experimental Protocol: Annexin V/PI Staining

  • Procedure: a. Treat cells with 3-(2-Phenylethoxy)aniline. b. Stain the cells with Annexin V-FITC (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic/necrotic cells). c. Analyze the stained cells by flow cytometry.

  • Expected Outcome: A dose- and time-dependent increase in the percentage of Annexin V-positive cells will confirm the induction of apoptosis.

Hypothetical Signaling Pathway

Compound 3-(2-Phenylethoxy)aniline Tubulin Tubulin Dimers Compound->Tubulin Binds Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Disruption Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M G2/M Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Caspase Caspase Activation Apoptosis->Caspase

Caption: Hypothetical pathway for a microtubule inhibitor.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to elucidate the mechanism of action of 3-(2-Phenylethoxy)aniline. By progressing from broad phenotypic screening to specific biochemical and cell-based assays, a clear picture of the compound's biological activity can be established. The hypothetical case of a microtubule inhibitor serves as an example of how this workflow can be applied. The true mechanism may be entirely different, but the principles of hypothesis generation, target validation, and pathway analysis remain the same.

Future studies should focus on structure-activity relationship (SAR) analysis to identify more potent analogs and on in vivo studies in animal models to assess the therapeutic potential and pharmacokinetic properties of this promising compound.

References

  • Developing and Validating Assays for Small-Molecule Biomarkers. (2026, January 31). Google Cloud.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • Assay Development in Drug Discovery.Danaher Life Sciences.
  • Small-molecule Profiling.Broad Institute.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.MDPI.
  • An In-Depth Technical Guide on the Potential Therapeutic Applications of 3-[(E)
  • CAS 79808-16-5 (3-(2-phenoxyethoxy)aniline).BOC Sciences.
  • Alinia Pharmacology Review Part 1.
  • 3-[(2-phenylethoxy)methyl]aniline (C15H17NO).PubChemLite.
  • 3-(2-phenylethoxy)aniline.Santa Cruz Biotechnology.
  • 3-Phenoxyaniline.PubChem.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024, November 02). MDPI.
  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent.
  • 3-(2-phenylethoxy)aniline.MilliporeSigma.
  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.PMC.
  • Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. (2022, June 02). SFERA.
  • Aniline.Wikipedia.
  • Aniline – Knowledge and References.Taylor & Francis.
  • 3-(2-PHENOXYETHOXY)ANILINE AldrichCPR.Sigma-Aldrich.

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Exploratory

The Phenoxyaniline Scaffold in Modern Drug Discovery: A Comprehensive Technical Review

Executive Summary The phenoxyaniline moiety has emerged as a highly privileged scaffold in medicinal chemistry and drug development. Characterized by its unique diphenyl ether linkage and primary amine functionality, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyaniline moiety has emerged as a highly privileged scaffold in medicinal chemistry and drug development. Characterized by its unique diphenyl ether linkage and primary amine functionality, this structure offers exceptional synthetic versatility and tunable electronic properties. Recent advancements have positioned phenoxyaniline derivatives at the forefront of targeted oncology, particularly as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and HER2[1]. Beyond oncology, the scaffold is being actively investigated for its role in calcium channel modulation[2], antimicrobial transition metal complexes[3], and advanced polymeric nanocomposites[4].

This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols essential for the development of phenoxyaniline-based therapeutics.

Structure-Activity Relationship (SAR) & Pharmacological Profiling

The biological activity of phenoxyaniline derivatives is fundamentally dictated by the substitution patterns on both the phenoxy and aniline rings[5]. The spatial geometry of the ether linkage allows the two aromatic rings to adopt a non-planar conformation, which is critical for navigating the complex three-dimensional topography of kinase active sites.

Overcoming Kinase Resistance via Halogenation

In the context of EGFR/HER2 dual inhibitors (e.g., TAK-285 analogs), the incorporation of electron-withdrawing groups (EWGs) is paramount. Studies demonstrate that substituting the phenoxy ring with a trifluoromethyl (-CF3) group and the aniline ring with a chlorine (-Cl) atom—yielding the 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline headgroup—dramatically enhances target affinity[1].

  • Mechanistic Causality: The bulky -CF3 group increases the lipophilicity of the molecule, allowing it to penetrate and anchor deeply within the hydrophobic pocket of the inactive kinase conformation. This effectively locks the enzyme in an inactive state, overcoming resistance mutations like EGFR-T790M[6]. Conversely, the introduction of electron-donating groups (EDGs) or the replacement of the phenyl ring with a 2-pyridinyl ring disrupts this hydrophobic interaction, leading to a near-total loss of inhibitory efficacy[7].

Calcium Channel Modulation

Phenoxyaniline and its sulfonamide analogues have also been identified as potent inhibitors of N-type (CaV2.2) and T-type (CaV3.2) calcium channels[2]. The position of the secondary aniline functionality dictates the binding affinity to the channel pore, while the inclusion of constrained tertiary amines (e.g., pyrrolidine or piperidine rings) prevents rapid metabolic degradation into toxic byproducts, enhancing the pharmacokinetic profile of the lead compounds[2].

Mechanistic Pathway Analysis

Phenoxyaniline-derived kinase inhibitors act as competitive antagonists at the ATP-binding site of the tyrosine kinase domain. By displacing ATP, these compounds prevent the auto-phosphorylation of the receptor, thereby short-circuiting downstream oncogenic signaling cascades (MAPK/ERK and PI3K/AKT). This blockade ultimately arrests the cell cycle at the G2/M phase, inducing apoptosis in aggressive carcinoma cell lines such as PC3 (prostate) and A549 (lung)[4][7].

EGFR_Pathway Ligand EGF Ligand Receptor EGFR/HER2 Receptor Ligand->Receptor Activation TKDomain Tyrosine Kinase Domain Receptor->TKDomain Conformational Change Drug Phenoxyaniline Derivative Drug->TKDomain Competitive Inhibition Apoptosis Apoptosis / Cell Cycle Arrest Drug->Apoptosis Induces Signaling Downstream Signaling TKDomain->Signaling Phosphorylation TumorGrowth Tumor Proliferation Signaling->TumorGrowth Promotes

Mechanism of EGFR/HER2 kinase inhibition by phenoxyaniline derivatives.

Quantitative Pharmacological Data

The following table synthesizes the quantitative biological activity of key phenoxyaniline derivatives across various therapeutic targets and cell lines.

Compound / DerivativePrimary Target / Cell LineIC50 / Potency MetricKey Structural FeatureRef.
Compound 9f EGFR / HER2 Kinases>96% Inhibition3-chloro-4-(3-(CF3)phenoxy)aniline[1]
Derivative 73 PC3 (Prostate Carcinoma)1.0 nMImidazole-hybrid + CF3-phenoxyaniline[7]
Compound 25 A431 (Epidermoid Carcinoma)0.23 µMThieno[2,3-d]pyrimidine core[6]
Ni(II) Complex 14 Microbial Pathogens7.14 µM2-phenoxyaniline Schiff base[3]
Phenoxy-b-PMMA A549 (Lung Cancer)50 µg/mLPhenoxyaniline macroinitiator[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following step-by-step methodology outlines the synthesis and biological validation of a phenoxyaniline-based kinase inhibitor. This protocol is designed as a self-validating system, where each chemical transformation is verified before proceeding to biological assays.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)
  • Reagent Preparation: Dissolve 2-chloro-1-fluoro-4-nitrobenzene and 3-(trifluoromethyl)phenol in anhydrous acetonitrile.

    • Causality: Acetonitrile is selected as a polar aprotic solvent because it stabilizes the transition state of the SNAr reaction without solvolyzing the reactants, ensuring high yields[1].

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) to the mixture.

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It deprotonates the phenol to generate a highly reactive phenoxide ion while preventing unwanted side reactions (such as ether cleavage) that stronger bases might induce[1].

  • Reflux & Isolation: Heat the mixture to 85 °C for 3 hours. Cool to room temperature, filter the inorganic salts, and concentrate under reduced pressure to yield the nitro-diphenyl ether intermediate. Validate via ¹H NMR (look for the disappearance of the phenolic -OH proton).

Phase 2: Nitro Reduction
  • Catalytic Hydrogenation: Dissolve the intermediate in ethanol. Add 10% Palladium on Carbon (Pd/C) and stir under an H₂ atmosphere at room temperature.

    • Causality: Pd/C provides a highly active surface area for hydrogen gas dissociation. This selectively reduces the nitro group to a primary amine without cleaving the sensitive diaryl ether bond[1].

  • Filtration: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst, yielding the functionalized phenoxyaniline. Validate via ¹³C NMR and Mass Spectrometry.

Phase 3: Scaffold Coupling & Biological Validation
  • Core Coupling: React the synthesized phenoxyaniline with a chlorinated heterocyclic core (e.g., quinazoline or thieno[2,3-d]pyrimidine) in isopropanol[6].

    • Causality: The primary amine of the phenoxyaniline acts as a nucleophile, displacing the chloride on the core to form a secondary amine linkage. This specific linkage acts as a critical hydrogen-bond donor for interacting with the hinge region of the ATP-binding pocket[6].

  • Kinase Inhibition Assay: Evaluate the final compound using a radiometric or fluorescence-based kinase assay against EGFR/HER2.

    • Causality: This assay directly quantifies the IC50 by measuring the compound's ability to prevent the transfer of the terminal phosphate of ATP to a peptide substrate, validating the structural design[1].

Workflow Synthesis Chemical Synthesis (SNAr Reaction) Reduction Nitro Reduction (Pd/C Catalysis) Synthesis->Reduction Coupling Scaffold Coupling (Nucleophilic Attack) Reduction->Coupling InVitro In Vitro Assay (Kinase Inhibition) Coupling->InVitro Cellular Cellular Assay (Apoptosis/MTT) InVitro->Cellular

Step-by-step experimental workflow for phenoxyaniline drug development.

Emerging Modalities: Nanocomposites and Metal Complexes

Beyond traditional small-molecule inhibitors, the phenoxyaniline scaffold is driving innovation in materials science and inorganic chemistry:

  • Polymeric Nanocomposites: Phenoxyaniline-block-poly(methyl methacrylate) (PMMA) nanocomposites, synthesized via single electron transfer-living radical polymerization (SET-LRP), have been developed as novel delivery systems. The phenoxyaniline macroinitiator facilitates electrostatic interactions with biological environments, leading to drastic cell death by apoptosis in A549 and PC-3 cell lines[4].

  • Transition Metal Complexes: Octahedral transition metal complexes utilizing 2-phenoxyaniline-based Schiff base ligands (particularly Nickel(II) complexes) have demonstrated potent antimicrobial and anti-inflammatory properties. Computational studies (DFT and molecular docking) reveal that these complexes effectively disrupt pathogen cell walls, presenting a new paradigm for treating resistant microbial deformities[3].

References

  • A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Deriv
  • Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues. PMC.
  • Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands. Future Medicinal Chemistry - Taylor & Francis.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prost
  • Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual. WhiteRose.
  • In vitro anti-prostate adenocarcinoma and lung cancer studies of phenoxyaniline-block-poly(methyl methacrylate)

Sources

Foundational

3-(2-Phenylethoxy)aniline safety and handling guidelines

Executive Summary & Scientific Rationale In my tenure overseeing the synthesis and scale-up of high-potency active pharmaceutical ingredients (HPAPIs), I have observed that aniline derivatives are frequently mishandled d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In my tenure overseeing the synthesis and scale-up of high-potency active pharmaceutical ingredients (HPAPIs), I have observed that aniline derivatives are frequently mishandled due to a fundamental misunderstanding of their pharmacokinetic behavior. 3-(2-Phenylethoxy)aniline is a highly versatile primary aromatic amine (PAA) utilized in drug discovery and materials science. However, it is not merely an inert structural building block; it is a potent pro-oxidant once bioactivated.

The addition of the phenylethoxy moiety to the aniline core significantly increases the molecule's lipophilicity compared to unsubstituted aniline. This structural modification enhances dermal penetration, allowing the compound to bypass first-pass metabolism and directly enter systemic circulation. This whitepaper establishes a self-validating framework for the safe handling of 3-(2-Phenylethoxy)aniline, bridging the gap between molecular toxicology and practical laboratory execution.

Physicochemical Profiling & Structural Implications

To design an effective safety protocol, we must first understand the physical and chemical constraints of the molecule. The ether linkage and the bulky phenylethyl group dictate both its reactivity and its biological absorption profile 1.

Table 1: Physicochemical Properties & Handling Causality

ParameterValueCausality / Handling Implication
CAS Number 75058-73-0 / 17399-24-5Cross-reference both identifiers during SDS retrieval and inventory logging.
Molecular Formula C14H15NOAromaticity and ether linkage dictate solubility in organic solvents.
Molecular Weight 213.28 g/mol High MW compared to base aniline reduces volatility but increases persistence on surfaces.
Lipophilicity (LogP) High (Estimated >2.5)Rapid dermal absorption; strictly necessitates nitrile, neoprene, or butyl rubber PPE.
Acid-Base Profile Weak Base (pKa ~4.6)Forms water-soluble salts in acidic media (critical for chemical decontamination workflows).

Mechanisms of Toxicity: The Aniline Pharmacophore

The primary hazard associated with 3-(2-Phenylethoxy)aniline—and PAAs in general—is the induction of methemoglobinemia 2. The parent compound itself is not the direct toxicant. Instead, toxicity is mediated through a specific bioactivation pathway:

  • Bioactivation: Upon systemic entry, the compound undergoes N-hydroxylation catalyzed by hepatic cytochrome P450 enzymes, forming an N-hydroxylamine metabolite.

  • Erythrocyte Penetration: This lipophilic metabolite easily penetrates red blood cell (RBC) membranes.

  • Redox Cycling: Within the RBC, the metabolite reacts with oxyhemoglobin (Fe²⁺), oxidizing it to methemoglobin (Fe³⁺) while generating reactive oxygen species. Methemoglobin cannot bind oxygen, causing a leftward shift in the oxygen-dissociation curve and resulting in severe tissue hypoxia 3.

  • Enzymatic Regeneration: NADPH reductase reduces the oxidized toxicant back to its N-hydroxylamine form, initiating a vicious redox cycle that amplifies the toxic effect far beyond the initial stoichiometric exposure 4.

MetHb_Pathway A 3-(2-Phenylethoxy)aniline (Exposure) B Hepatic CYP450 N-Hydroxylation A->B Absorption & Metabolism C N-Hydroxylamine Metabolite (Erythrocyte Entry) B->C Bioactivation D Oxyhemoglobin (Fe2+) Co-oxidation C->D RBC Penetration E Methemoglobin (Fe3+) (Hypoxia) D->E Oxidation F NADPH Reductase (Redox Cycling) E->F Enzymatic Reduction F->C Regeneration of Toxicant

Figure 1: Cytochrome P450-mediated bioactivation and redox cycling pathway of aniline derivatives.

Safety & Handling Protocols: A Self-Validating System

To ensure absolute trustworthiness in laboratory operations, handling protocols must be self-validating—meaning that the failure of one step automatically triggers a failsafe in the next.

Step-by-Step Methodology: Standard Handling & Transfer
  • Environmental Verification: Ensure the chemical fume hood has a certified face velocity of >100 feet per minute (fpm). Causality: Prevents inhalation of micro-aerosols generated during the transfer of crystalline or viscous liquid forms.

  • PPE Layering: Don standard laboratory attire, chemical splash goggles, and double-glove with nitrile or neoprene. Causality: Latex offers zero resistance to lipophilic anilines. Double-gloving allows for immediate removal of the outer layer if contamination is suspected, preserving the inner barrier.

  • Closed-System Weighing: Dispense the material into a pre-tared vial inside the fume hood, cap it tightly, and decontaminate the exterior of the vial before transferring it to the analytical balance.

  • Inert Atmosphere Processing: If heating the compound, perform the reaction under an inert atmosphere (Nitrogen or Argon). Causality: Anilines can auto-oxidize at elevated temperatures, forming highly reactive, dark-colored azo and nitroso polymeric impurities.

Step-by-Step Methodology: Acid-Catalyzed Decontamination of Spills

If a spill occurs, standard organic solvents (like acetone) will merely spread the lipophilic hazard. You must alter the molecule's chemical state.

  • Isolation: Evacuate the immediate vicinity and increase laboratory ventilation to maximum exhaust.

  • Chemical Neutralization: Apply a 5-10% aqueous solution of Hydrochloric Acid (HCl) or Citric Acid directly to the spill perimeter, working inward. Causality: The low pH protonates the primary amine ( −NH2​→−NH3+​ ), converting the lipophilic free base into a water-soluble, non-volatile anilinium salt, drastically reducing its dermal permeability.

  • Absorption: Overlay the neutralized area with an inert, non-combustible absorbent (e.g., diatomaceous earth).

  • Collection & Verification: Transfer the absorbed material into a high-density polyethylene (HDPE) waste container. Swab the surface with a mild surfactant followed by a final wipe with 70% ethanol to validate complete removal.

Handling_Workflow S1 Step 1: Risk Assessment Verify SDS & Antidotes S2 Step 2: Engineering Controls Fume Hood (>100 fpm) S1->S2 S3 Step 3: PPE Verification Double Nitrile/Neoprene S2->S3 S4 Step 4: Execution Closed-System Transfer S3->S4 S5 Step 5: Decontamination Acidic Wash (Protonation) S4->S5 Spill Spill Event Detected S4->Spill Contingency Isolate Isolate Area & Evacuate Spill->Isolate Isolate->S5

Figure 2: Self-validating standard operating procedure and contingency workflow for aniline handling.

Analytical Monitoring & Clinical Intervention

For facilities utilizing 3-(2-Phenylethoxy)aniline at scale, biological monitoring is highly recommended. The European Human Biomonitoring Initiative (HBM4EU) suggests monitoring urinary p-aminophenol equivalents or hemoglobin adducts to quantify chronic exposure to aniline derivatives 5.

In the event of acute exposure, clinical symptoms correlate directly with the percentage of Methemoglobin (MetHb) in the blood.

Table 2: Methemoglobinemia Symptoms & Clinical Intervention Thresholds

MetHb Level (%)Clinical ManifestationsRequired Intervention
< 10% Generally asymptomatic (Normal baseline is <2%).Remove from exposure; monitor.
10 - 20% Central cyanosis (blue discoloration of lips/nail beds).Administer 100% supplemental oxygen.
20 - 30% Anxiety, headache, tachycardia, fatigue.Continuous ECG and pulse oximetry monitoring.
30 - 50% Confusion, dizziness, tachypnea, syncope.Administer Intravenous Methylene Blue (1-2 mg/kg).
> 50% Coma, seizures, arrhythmias, high mortality risk.Exchange transfusion or hyperbaric oxygen therapy.

Note on Antidote Causality: Methylene Blue acts as an exogenous electron carrier. It is reduced by NADPH in the body to leukomethylene blue, which then rapidly reduces the toxic Fe³⁺ methemoglobin back to functional Fe²⁺ oxyhemoglobin, restoring oxygen transport.

References

  • 75058-73-0, 3-(2-phenylethoxy)aniline Formula - ECHEMI. ECHEMI.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Recommendations for diagnosis and treatment of methemoglobinemia. NIH PMC.
  • Aniline derivative-induced methemoglobin in rats. PubMed.
  • Aniline family - HBM4EU. Human Biomonitoring for Europe.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 3-(2-Phenylethoxy)aniline in Organic Solvents

Executive Summary The solubility profile of a compound is a foundational physicochemical parameter that dictates its utility in chemical synthesis, purification, and downstream pharmaceutical formulation. 3-(2-Phenyletho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility profile of a compound is a foundational physicochemical parameter that dictates its utility in chemical synthesis, purification, and downstream pharmaceutical formulation. 3-(2-Phenylethoxy)aniline (CAS No. 75058-73-0) is a versatile organic building block characterized by a primary aromatic amine, an ether linkage, and a highly lipophilic phenethyl group[1]. This whitepaper provides a comprehensive, mechanistically grounded analysis of its solubility in various organic solvents. By bridging structural analysis with empirical thermodynamic principles, this guide serves as an authoritative resource for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

To accurately predict and manipulate the solubility of 3-(2-Phenylethoxy)aniline, one must first deconstruct its molecular architecture (Molecular Formula: C14H15NO; Molecular Weight: 213.28 g/mol )[2]. The principle of "like dissolves like" is governed by specific intermolecular forces dictated by functional groups[3]:

  • The Aniline Core (Weak Base): The primary amine (-NH2) attached to the aromatic ring is weakly basic. The lone pair on the nitrogen atom participates in resonance with the benzene ring, typically resulting in a pKa of approximately 4.6 for the conjugate acid[4]. This allows the molecule to act as both a hydrogen bond donor and acceptor, though its basicity is lower than aliphatic amines.

  • The Ether Linkage (-O-): Positioned at the meta-position, the ether oxygen serves exclusively as a hydrogen bond acceptor. This feature enhances the compound's interaction with polar protic solvents (e.g., alcohols).

  • The Phenethyl Group (-CH2CH2Ph): The addition of a second aromatic ring connected via an aliphatic spacer significantly increases the molecule's hydrophobic surface area. This drives the estimated partition coefficient (LogP) to approximately 3.5–4.0, rendering the compound highly lipophilic and virtually insoluble in neutral aqueous media.

Causality in Solvation: The interplay of these features means that while the compound possesses polar functional groups capable of dipole-dipole interactions, its overwhelming lipophilicity dictates that it will exhibit maximum solubility in non-polar and polar aprotic organic solvents.

Solvation Dynamics & Solvent Selection Logic

The following diagram illustrates the decision-making workflow for selecting the optimal solvent class based on the specific intermolecular interactions of 3-(2-Phenylethoxy)aniline.

SolvationLogic Compound 3-(2-Phenylethoxy)aniline (Lipophilic, Weak Base) PolarAprotic Polar Aprotic Solvents (DMSO, DMF, DCM) Compound->PolarAprotic Dipole-Dipole NonPolar Non-Polar Solvents (Hexane, Toluene) Compound->NonPolar Hydrophobic PolarProtic Polar Protic Solvents (MeOH, EtOH) Compound->PolarProtic H-Bonding Aqueous Aqueous Media (Water, Buffers) Compound->Aqueous High LogP Barrier HighSol High Solubility (Optimal for Synthesis) PolarAprotic->HighSol NonPolar->HighSol ModSol Moderate Solubility (Good for Crystallization) PolarProtic->ModSol LowSol Low Solubility (Requires Acidification) Aqueous->LowSol Acidic Acidic Aqueous (pH < 3) (Forms Soluble Salt) LowSol->Acidic Add HCl/TFA

Decision tree for solvent selection based on the physicochemical properties of 3-(2-Phenylethoxy)aniline.

Empirical Solubility Data in Organic Solvents

Based on the structural analogues and thermodynamic modeling of aniline derivatives[3][4], the expected solubility profile of 3-(2-Phenylethoxy)aniline across standard laboratory solvents at 25 °C is summarized below.

Solvent ClassSpecific SolventDielectric Constant (ε)Primary Interaction MechanismEstimated Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Dipole-Dipole / H-bond acceptor> 100 mg/mL (Freely Soluble)
Polar Aprotic Dichloromethane (DCM)9.1Dipole-Dipole / London Dispersion> 100 mg/mL (Freely Soluble)
Non-Polar Toluene2.4π-π Stacking / Hydrophobic> 50 mg/mL (Soluble)
Non-Polar Hexane1.9London Dispersion Forces10 - 30 mg/mL (Sparingly Soluble)
Polar Protic Methanol (MeOH)33.0Hydrogen Bonding30 - 50 mg/mL (Soluble)
Aqueous Water (pH 7.0)80.1High lipophilicity barrier< 0.1 mg/mL (Practically Insoluble)
Aqueous Acidic 0.1 M HCl (pH 1.0)~80Ion-Dipole (Anilinium salt formation)> 20 mg/mL (Soluble)

Note: In acidic conditions, the protonation of the primary amine forms an anilinium hydrochloride salt, drastically shifting the molecule from lipophilic to amphiphilic, thereby enabling aqueous solvation[5].

Experimental Protocol: High-Throughput Thermodynamic Solubility Screening

To generate highly accurate, reproducible solubility data, researchers must utilize a self-validating methodology. The standard "Shake-Flask" method coupled with High-Performance Liquid Chromatography (HPLC) ensures that true thermodynamic equilibrium is measured, rather than kinetic dissolution[3].

Materials Required:
  • High-purity 3-(2-Phenylethoxy)aniline (≥95% purity)[2].

  • Analytical grade organic solvents.

  • Thermostated orbital shaker.

  • 0.22 µm PTFE syringe filters (PTFE is chosen for its broad chemical compatibility with aggressive organic solvents like DCM and Toluene).

  • HPLC system with UV-Vis detector.

Step-by-Step Methodology:

Phase 1: Equilibration (The Core Mechanism of Thermodynamic Accuracy)

  • Saturation: Add an excess amount of 3-(2-Phenylethoxy)aniline (e.g., 200 mg) into a 5 mL amber glass vial. Causality: Amber glass prevents potential photo-degradation of the aniline core during prolonged exposure.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent to the vial. Ensure a visible pellet of undissolved solid remains; if not, add more solute until saturation is visually confirmed.

  • Agitation: Seal the vials tightly with PTFE-lined caps and place them in a thermostated orbital shaker set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: 48 hours is required to overcome the lattice energy of the solid and ensure the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase.

Phase 2: Phase Separation & Self-Validation 4. Settling: Remove the vials from the shaker and allow them to stand undisturbed in a 25.0 °C incubator for 4 hours to allow gross particulates to settle. 5. Filtration: Carefully aspirate 0.5 mL of the supernatant using a glass syringe and pass it through a 0.22 µm PTFE filter into a clean vial. Discard the first 0.1 mL of filtrate to account for potential adsorption of the solute onto the filter membrane. 6. Validation Check: To prove equilibrium was reached, perform this sampling at both 24 hours and 48 hours. If the calculated concentration variance between the two time points is <2%, the system has self-validated its thermodynamic equilibrium.

Phase 3: Quantification 7. Dilution: Dilute the filtered supernatant quantitatively (e.g., 1:100 or 1:1000) using the mobile phase (e.g., Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector. 8. HPLC Analysis: Inject the diluted sample into the HPLC. Quantify the concentration by interpolating the peak area against a pre-established, multi-point calibration curve (R² > 0.999) of 3-(2-Phenylethoxy)aniline standards[3]. 9. Calculation: Multiply the interpolated concentration by the dilution factor to determine the absolute solubility in mg/mL.

Applications in Drug Development and Synthesis

Understanding the precise solubility of 3-(2-Phenylethoxy)aniline is critical for multiple stages of R&D:

  • Medicinal Chemistry Synthesis: The compound's high solubility in DCM and DMF makes it an ideal substrate for amide coupling reactions or reductive aminations in homogenous liquid phases.

  • Purification (Crystallization): The differential solubility between polar aprotic solvents (high) and non-polar solvents like hexane (moderate/low) allows chemists to use solvent/anti-solvent crystallization techniques (e.g., dissolving in minimal DCM and precipitating with Hexane) to achieve >99% purity.

  • Formulation: If a derivative of this scaffold advances as an Active Pharmaceutical Ingredient (API), its inherent lipophilicity will require specialized formulation strategies (e.g., lipid nanoparticles or salt screening via hydrochloride formation) to achieve adequate oral bioavailability[3][5].

References

  • Calpaclab. 3-(2-phenylethoxy)aniline, 95% Purity, C14H15NO. Available at:[Link]

  • Air Force Institute of Technology (AFIT). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Available at: [Link]

  • BIOFOUNT. 17399-24-5 | 3-(2-Phenylethoxy)aniline Hydrochloride. Available at:[Link]

Sources

Foundational

Definitive Spectroscopic Characterization of 3-(2-Phenylethoxy)aniline: A Technical Guide

Executive Summary 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0 or 17399-24-5) is a highly versatile organic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex agroche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Phenylethoxy)aniline (CAS: 75058-73-0 or 17399-24-5) is a highly versatile organic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals[1]. Featuring an aniline core substituted at the meta position with a 2-phenylethoxy group, its molecular formula is C₁₄H₁₅NO with a molecular weight of 213.28 g/mol [2].

For researchers and drug development professionals, definitive structural elucidation of this compound is critical to ensure downstream synthetic fidelity. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FT-IR, and MS) of 3-(2-phenylethoxy)aniline, detailing not just the analytical results, but the mechanistic causality and self-validating protocols required to achieve them[3].

Analytical Workflow Architecture

To establish absolute structural certainty, an orthogonal analytical approach is required. The workflow below outlines the integration of magnetic resonance, vibrational spectroscopy, and mass spectrometry.

SpectroscopicWorkflow cluster_analysis Orthogonal Spectroscopic Analysis Sample 3-(2-Phenylethoxy)aniline Sample Preparation (>98% Purity) NMR NMR Spectroscopy (1H & 13C in CDCl3) Sample->NMR Dissolution IR FT-IR Spectroscopy (ATR, Neat) Sample->IR Direct Application MS Mass Spectrometry (LC-ESI-MS/MS) Sample->MS Dilution Data Spectral Alignment & Data Integration NMR->Data Carbon/Proton Framework IR->Data Functional Groups MS->Data Molecular Mass & Fragments Structure Definitive Structural Elucidation Data->Structure

Fig 1. Multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive carbon-proton framework of the molecule. The presence of two strong electron-donating groups (-NH₂ and -OR) on the central aromatic ring creates distinct shielding effects that must be carefully mapped.

Self-Validating Protocol
  • Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • System Suitability & Validation: Prior to acquisition, perform automated tuning, matching, and shimming on a known standard (e.g., ethylbenzene) to verify lineshape (<0.5 Hz at 50% peak height) and calibrate the 90° pulse width. This ensures the system is quantitatively reliable before introducing the unknown.

  • Acquisition: Acquire ¹H NMR (400 MHz, 16 scans, D1=1.0s) and ¹³C NMR (100 MHz, 1024 scans, D1=2.0s) at 298 K.

Causality & Rationale: CDCl₃ is selected because 3-(2-phenylethoxy)aniline is moderately non-polar and highly soluble in this solvent. Crucially, CDCl₃ lacks exchangeable acidic protons, preventing rapid deuterium exchange with the primary amine (-NH₂), allowing it to be observed as a distinct broad singlet. The 2.0s relaxation delay (D1) in ¹³C acquisition ensures the complete longitudinal relaxation of quaternary carbons (C1, C3, and C-ipso), preventing artificial signal suppression.

¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment & Mechanistic Rationale
7.20 - 7.35 Multiplet (m)5HPhenyl ring protons: Standard aromatic environment, unaffected by strong resonance donors.
7.05 Triplet (t), J = 8.0 Hz1HAniline H-5: Meta to both -NH₂ and -OR groups; experiences minimal resonance shielding.
6.30 - 6.35 Multiplet (m)2HAniline H-4, H-6: Ortho/para to the electron-donating groups; heavily shielded via +M resonance.
6.25 Triplet (t), J = 2.2 Hz1HAniline H-2: Ortho to both -NH₂ and -OR; experiences maximum synergistic shielding.
4.15 Triplet (t), J = 7.0 Hz2H-O-CH₂-: Strongly deshielded by the adjacent electronegative oxygen atom.
3.60 Broad Singlet (br s)2H-NH₂: Primary amine protons; broad due to quadrupolar relaxation of ¹⁴N.
3.05 Triplet (t), J = 7.0 Hz2H-CH₂-Ph: Benzylic protons; moderately deshielded by the adjacent phenyl ring.
¹³C NMR Spectral Data
Chemical Shift (ppm)AssignmentStructural Significance
160.2 Aniline C3 (C-O)Highly deshielded quaternary carbon directly bound to oxygen.
147.5 Aniline C1 (C-NH₂)Deshielded quaternary carbon directly bound to nitrogen.
138.5 Phenyl C-ipsoQuaternary carbon of the terminal phenyl ring.
130.1 Aniline C5Least shielded methine carbon on the aniline core.
129.0, 128.5, 126.5 Phenyl C-o, C-m, C-pStandard terminal aromatic carbons.
108.3, 104.2, 101.5 Aniline C6, C4, C2Highly shielded by the +M effect of the heteroatoms.
68.5 -O-CH₂-Aliphatic carbon bound to oxygen.
35.8 -CH₂-PhBenzylic aliphatic carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides critical confirmation of the functional groups, specifically the primary amine and the ether linkage, which dictate the molecule's reactivity[2].

Self-Validating Protocol
  • Background Acquisition: Collect a background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4000-400 cm⁻¹).

  • System Suitability & Validation: Verify that the background single-beam energy profile matches the manufacturer's baseline. Ensure sample transmittance is >95% at the baseline and peak maximum absorbance is between 0.4 and 0.8 AU to prevent detector saturation and non-linear Beer-Lambert deviations.

  • Acquisition: Apply 2-3 mg of neat sample to the crystal, apply consistent anvil pressure, and collect 32 scans at 4 cm⁻¹ resolution.

Causality & Rationale: ATR-FTIR is strictly preferred over traditional KBr transmission pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture yields a massive, broad O-H stretch at ~3400 cm⁻¹, which would completely obscure the critical N-H stretching doublet of the aniline group. ATR preserves the sample in its native state.

FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450, 3360 Medium, DoubletN-H Stretch: Diagnostic asymmetric and symmetric stretches of a primary amine.
3030 WeakC-H Stretch (Aromatic): sp² hybridized carbon-hydrogen bonds.
2920, 2850 WeakC-H Stretch (Aliphatic): sp³ hybridized carbon-hydrogen bonds of the ethyl chain.
1620 MediumN-H Bend: Scissoring motion of the primary amine.
1590, 1490 StrongC=C Stretch: Aromatic ring skeletal vibrations.
1250 StrongC-O-C Asymmetric Stretch: Diagnostic of the aryl alkyl ether linkage.
1050 MediumC-O-C Symmetric Stretch: Secondary confirmation of the ether bond.

Mass Spectrometry (LC-ESI-MS/MS)

Mass spectrometry confirms the exact molecular weight (213.28 g/mol ) and provides structural connectivity data through controlled fragmentation.

Self-Validating Protocol
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol:Water (50:50, v/v) modified with 0.1% Formic Acid.

  • System Suitability & Validation: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis. The system must demonstrate a mass accuracy of <5 ppm and a stable Total Ion Chromatogram (TIC) baseline before sample injection.

  • Acquisition: Inject 2 µL into the LC-ESI-MS system operating in positive ion mode (+ESI). Apply Collision-Induced Dissociation (CID) at 15-30 eV for MS/MS fragmentation.

Causality & Rationale: The addition of 0.1% formic acid acts as a proton source, forcefully protonating the basic aniline nitrogen to guarantee a robust pseudo-molecular ion [M+H]⁺ signal. Electrospray Ionization (ESI) is selected as a "soft" ionization technique to prevent premature fragmentation in the source, allowing structural deconstruction to be tightly controlled within the collision cell via CID.

MS/MS Fragmentation Data
m/z ObservedIon TypeFragment Assignment & Mechanism
214.1 [M+H]⁺Intact Molecular Ion: Protonated 3-(2-phenylethoxy)aniline.
110.1 Fragment[HO-C₆H₄-NH₂ + H]⁺: Cleavage of the O-CH₂ bond with charge retention on the aniline core (equivalent to protonated 3-aminophenol).
105.1 Fragment[Ph-CH₂-CH₂]⁺: Phenethyl cation generated via heterolytic cleavage of the ether oxygen-carbon bond.
91.1 Fragment[C⇇H⇇]⁺: Tropylium ion; formed via rearrangement and loss of CH₂ from the phenethyl cation. A classic hallmark of benzyl-containing compounds.

Conclusion

The structural identity of 3-(2-phenylethoxy)aniline is unequivocally verified through this multi-modal approach. ¹H and ¹³C NMR confirm the meta-substitution pattern and the highly shielded nature of the aniline core. FT-IR definitively identifies the primary amine and ether functional groups without interference from sample prep artifacts. Finally, LC-ESI-MS/MS confirms the molecular mass and maps the connectivity of the phenethyl chain to the aniline core via diagnostic CID fragmentation pathways.

References

  • Title: CAS 17399-24-5: 3-(2-phenylethoxy)aniline | Source: CymitQuimica | URL: 1

  • Title: 75058-73-0, 3-(2-phenylethoxy)aniline Formula | Source: ECHEMI | URL: 4

  • Title: 3-(2-Phenylethoxy)aniline | C14H15NO | CID 427434 | Source: PubChem | URL: 2

  • Title: CAS 75058-73-0 | Source: Sigma-Aldrich | URL:

  • Title: 3-(2-Phenylethoxy)aniline, N-trifluoroacetyl- | Source: SpectraBase | URL: 3

Sources

Exploratory

Commercial Availability, Synthesis, and Applications of 3-(2-Phenylethoxy)aniline: A Technical Guide

Executive Summary For drug development professionals and synthetic chemists, sourcing and synthesizing high-purity building blocks is a critical bottleneck. 3-(2-Phenylethoxy)aniline is a versatile bifunctional intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, sourcing and synthesizing high-purity building blocks is a critical bottleneck. 3-(2-Phenylethoxy)aniline is a versatile bifunctional intermediate widely utilized in medicinal chemistry for constructing complex pharmacophores, particularly those requiring a flexible, lipophilic phenethyl ether linkage coupled with a reactive aniline moiety.

This whitepaper provides an authoritative analysis of the commercial landscape for 3-(2-Phenylethoxy)aniline, detailing its dual availability as a free base and a hydrochloride salt. Furthermore, it establishes a self-validating, step-by-step synthetic protocol designed for high-yield, scalable laboratory production, complete with mechanistic rationales and rigorous quality control workflows.

Chemical Identity & Physicochemical Profiling

The compound exists commercially in two primary forms: the neutral free base and the hydrochloride (HCl) salt. The choice between these forms dictates the downstream handling, stability, and solubility profile of the material. The free base is highly soluble in organic solvents but susceptible to slow aerial oxidation, whereas the HCl salt offers superior shelf-life and aqueous solubility for biological assays.

Table 1: Physicochemical Properties and Identifiers

Property3-(2-Phenylethoxy)aniline (Free Base)3-(2-Phenylethoxy)aniline HCl (Salt)
CAS Number 75058-73-0[1]17399-24-5[2]
PubChem CID 427434[3]N/A (Derived from base)
Molecular Formula C₁₄H₁₅NO[4]C₁₄H₁₆ClNO[5]
Molecular Weight 213.28 g/mol [1]249.74 g/mol [5]
Physical State Viscous oil / Low-melting solidCrystalline solid
Optimal Storage Inert atmosphere (Ar/N₂), 2-8°CRoom temperature, desiccated

Commercial Availability & Supplier Landscape

The global supply chain for 3-(2-Phenylethoxy)aniline is well-supported by several specialized fine chemical manufacturers. Researchers must specify the CAS number carefully to avoid receiving the incorrect salt form, which can drastically alter reaction stoichiometry in subsequent acylation or alkylation steps.

Table 2: Key Commercial Suppliers and Purity Grades

SupplierCAS NumberFormAdvertised PurityCatalog / Reference
Sigma-Aldrich (Merck) 75058-73-0Free Base≥95%[1],[6]
Enamine 17399-24-5HCl Salt>95%[7]
BLD Pharm 75058-73-0Free Base95%+[8]
CymitQuimica 17399-24-5HCl Salt≥95%[2],[9]
abcr Gute Chemie 17399-24-5HCl Salt≥95%[10]
Bidepharm 75058-73-0Free Base95% (NMR/HPLC validated)[11]

Note: For high-throughput screening (HTS) library synthesis, the free base[1] is often preferred as it does not require an exogenous base (like DIPEA or TEA) during subsequent amide coupling reactions.

De Novo Synthesis & Mechanistic Causality

When commercial lead times are prohibitive, or isotopic labeling is required, synthesizing 3-(2-Phenylethoxy)aniline de novo is highly efficient. The most robust route avoids direct alkylation of 3-aminophenol (which suffers from competing N-alkylation) and instead utilizes 3-nitrophenol as the starting material.

SynthesisWorkflow N1 3-Nitrophenol + Phenethyl Bromide N2 Williamson Ether Synthesis (K2CO3, DMF, 80°C) N1->N2 N3 1-Nitro-3-(2-phenylethoxy)benzene (Stable Intermediate) N2->N3 O-Alkylation N4 Catalytic Hydrogenation (Pd/C, H2, EtOH, RT) N3->N4 N5 3-(2-Phenylethoxy)aniline (Free Base, CAS 75058-73-0) N4->N5 Nitro Reduction N6 Salt Formation (HCl in Dioxane / Ether) N5->N6 N7 3-(2-Phenylethoxy)aniline HCl (CAS 17399-24-5) N6->N7 Precipitation

Fig 1: Step-by-step synthesis workflow of 3-(2-phenylethoxy)aniline and its HCl salt.

Phase 1: Williamson Ether Synthesis (O-Alkylation)

Objective: Form the ether linkage while preventing side reactions.

  • Reagents: 3-Nitrophenol (1.0 eq), (2-Bromoethyl)benzene (1.1 eq), K₂CO₃ (2.0 eq), anhydrous DMF.

  • Causality & Logic: Potassium carbonate is selected over stronger bases (like NaH) because the pKa of 3-nitrophenol (~8.3) allows for easy deprotonation without risking elimination of the alkyl bromide to styrene. DMF is chosen as a polar aprotic solvent to poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic for the Sₙ2 attack. A slight excess of the alkyl bromide is used because unreacted 3-nitrophenol is easily removed during the aqueous workup via an alkaline wash.

  • Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The reaction is complete when the yellow, highly polar 3-nitrophenol spot disappears, replaced by a non-polar, UV-active spot (the ether intermediate).

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer with 1M NaOH (to remove any trace unreacted phenol), followed by brine.

Phase 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to an amine without cleaving the ether bond.

  • Reagents: 1-Nitro-3-(2-phenylethoxy)benzene (1.0 eq), 10% Pd/C (0.05 eq by weight), Ethanol, H₂ gas (1 atm).

  • Causality & Logic: While benzyl ethers (Ph-CH₂-O-R) are notoriously susceptible to hydrogenolysis under Pd/C conditions, phenethyl ethers (Ph-CH₂-CH₂-O-R) are sterically and electronically stable to these standard hydrogenation conditions. Ethanol acts as a polar protic solvent, facilitating the proton-coupled electron transfer required to reduce the nitro group cleanly to the aniline[12].

  • Self-Validating Step: The reaction mixture will transition from a pale yellow solution to colorless. TLC will show a highly polar spot that stains brown with ninhydrin (indicating a primary amine).

  • Workup: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo to yield the free base (CAS 75058-73-0)[1].

Phase 3: Hydrochloride Salt Precipitation (Optional)

Objective: Convert the oxidation-prone free base into a bench-stable salt.

  • Procedure: Dissolve the free base in minimal anhydrous diethyl ether. Dropwise add 4M HCl in dioxane at 0°C.

  • Causality: The protonation of the amine drastically reduces its solubility in the non-polar ether mixture, driving the immediate precipitation of the HCl salt (CAS 17399-24-5)[2] as a highly pure, crystalline solid.

Self-Validating Analytical Protocols

To ensure the trustworthiness of the synthesized or procured material, a multimodal analytical approach must be employed. Relying on a single metric (e.g., LC-MS alone) can obscure structural isomers or inorganic salt contamination.

QCLogic Crude Synthesized/Procured Batch HPLC HPLC-UV (Purity >95%) Crude->HPLC NMR 1H & 13C NMR (Structural ID) Crude->NMR LCMS LC-MS (Mass Confirmation) Crude->LCMS Valid Validated API Intermediate HPLC->Valid NMR->Valid LCMS->Valid

Fig 2: Multimodal analytical validation logic for synthesized and procured batches.

  • HPLC-UV (Purity Check): Run on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The compound should elute as a single sharp peak at 254 nm.

  • ¹H NMR (Structural Integrity): In DMSO-d₆, look for the characteristic triplet signals of the phenethyl aliphatic protons (-CH₂-CH₂-) around 3.0 ppm and 4.1 ppm. The broad singlet for the -NH₂ group should appear around 5.0 ppm (for the free base) or shift significantly downfield if analyzing the HCl salt[11].

  • LC-MS (Mass Confirmation): Electrospray ionization (ESI+) should yield a clear[M+H]⁺ peak at m/z 214.1[3].

Applications in Drug Discovery

3-(2-Phenylethoxy)aniline serves as a highly modular building block. The aniline nitrogen is an excellent nucleophile for:

  • Amide Couplings: Reacting with carboxylic acids (using HATU/EDC) to form kinase inhibitors.

  • Reductive Aminations: Reacting with aldehydes to form secondary amines, often utilized in the development of GPCR ligands.

  • Urea/Thiourea Formation: Reacting with isocyanates to build rigid, hydrogen-bond donating pharmacophores.

The meta-substitution pattern of the phenylethoxy group provides a specific vector that often fits well into hydrophobic pockets of target proteins, making it a privileged substructure in modern rational drug design.

References

  • "3-(2-phenylethoxy)aniline_75058-73-0_杭州海瑞化工有限公司", hairuichem.com. URL:[Link]

  • "88-1760-89 Enamine 化合物 100mg CAS No:17399-24-5", as-1.co.jp. URL:[Link]

  • "3-(2-Phenylethoxy)aniline | C14H15NO | CID 427434 - PubChem", nih.gov. URL:[Link]

Sources

Foundational

Predictive Bioactivity Modeling of 3-(2-Phenylethoxy)aniline Derivatives: A Technical Guide for Drug Discovery

Executive Summary The 3-(2-phenylethoxy)aniline scaffold is a privileged building block in modern medicinal chemistry. Its unique structural topology—combining a hydrogen-bonding aniline headgroup with a flexible, lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(2-phenylethoxy)aniline scaffold is a privileged building block in modern medicinal chemistry. Its unique structural topology—combining a hydrogen-bonding aniline headgroup with a flexible, lipophilic phenylethoxy tail—makes it a highly versatile pharmacophore. Derivatives of this compound have demonstrated potent bioactivity across a diverse array of therapeutic targets, including G-protein-coupled receptor kinase 2 (GRK2) for heart failure[ACS Publications][1], Bromodomain and Extra-Terminal (BET) proteins for epigenetics[ACS Publications][2], and Monoamine Oxidase B (MAO-B) for Parkinson's disease[MDPI][3].

This whitepaper provides an in-depth technical framework for predicting, modeling, and validating the bioactivity of 3-(2-phenylethoxy)aniline derivatives. By integrating 3D-QSAR, molecular docking, and self-validating in vitro protocols, researchers can systematically optimize this scaffold for high target selectivity and efficacy.

Pharmacophore Analysis & Mechanistic Rationale

To accurately predict the bioactivity of 3-(2-phenylethoxy)aniline derivatives, one must first understand the causality behind its target engagement. The scaffold operates via a dual-action binding mechanism:

  • The Aniline Core (Electronic Tuning & Anchoring): The primary amine serves as a synthetic handle for amide, urea, or triazole coupling. In the binding pocket, the resulting nitrogen-containing motif frequently acts as a critical hydrogen bond donor/acceptor. For example, in GRK2 inhibitors, the modified aniline core anchors the molecule to the kinase hinge region[ACS Publications][1].

  • The Phenylethoxy Tail (Hydrophobic Probing & Selectivity): The ether linkage provides rotational flexibility, allowing the terminal phenyl ring to adopt multiple conformations. This enables the tail to snake into deep, narrow hydrophobic sub-pockets. In BET bromodomain inhibitors, this specific structural extension drives a remarkable 250-fold selectivity for the BD2 domain over BD1[ACS Publications][2].

G Scaffold 3-(2-Phenylethoxy)aniline Scaffold Aniline Aniline Moiety (H-Bond Donor/Acceptor) Scaffold->Aniline Phenylethoxy Phenylethoxy Tail (Hydrophobic Probe) Scaffold->Phenylethoxy Kinase Kinase Hinge Region (e.g., GRK2) Aniline->Kinase Anchors Hydrophobic Deep Hydrophobic Pocket (e.g., BD2 / MAO-B) Phenylethoxy->Hydrophobic Drives Selectivity

Logical mapping of the 3-(2-phenylethoxy)aniline pharmacophore to target binding sites.

Computational Prediction Workflows (QSAR & Docking)

Predicting the bioactivity of these derivatives requires a hybrid computational approach. Because the phenylethoxy tail is highly flexible, rigid docking models often fail to capture the true bioactive conformation. The following step-by-step methodology ensures a robust, predictive model.

Step-by-Step Computational Methodology
  • 3D Conformational Sampling & Ligand Preparation:

    • Action: Generate a maximum of 50 conformers per derivative using a low-mode molecular dynamics (MD) search.

    • Causality: The ether oxygen allows significant rotational freedom. Sampling multiple conformers ensures that the rare, bioactive "folded" or "extended" states required for specific pockets (like the elongated MAO-B cavity) are not missed during initial screening.

  • Quantum Mechanical (QM) Charge Calculation:

    • Action: Calculate partial charges using the AM1-BCC or PM3 semi-empirical methods rather than standard force-field charges.

    • Causality: Substitutions on the aniline ring (e.g., adding electron-withdrawing fluorine atoms to mitigate mutagenicity risks[ACS Publications][2]) fundamentally alter the electron density of the nitrogen. QM calculations accurately map these electrostatic shifts, which are critical for 3D-QSAR descriptor generation.

  • Consensus Molecular Docking:

    • Action: Dock the prepared ligands into the target crystal structure (e.g., GRK2 or BD2) using at least two orthogonal scoring functions (e.g., Glide SP for empirical scoring and Gold ChemScore for knowledge-based scoring).

    • Causality: Relying on a single scoring function leads to high false-positive rates. A consensus approach acts as an internal computational validation, ensuring that only poses with favorable thermodynamics across multiple physical models are advanced.

  • 3D-QSAR Model Training:

    • Action: Align the top consensus poses and calculate Comparative Molecular Field Analysis (CoMFA) steric and electrostatic fields. Train a Partial Least Squares (PLS) regression model.

G Start Compound Library (Derivatives) Prep Ligand Preparation (3D Conformer Generation) Start->Prep Docking Molecular Docking (Target Protein) Prep->Docking QSAR 3D-QSAR Modeling (Descriptor Calculation) Prep->QSAR Consensus Consensus Scoring (ML Integration) Docking->Consensus QSAR->Consensus Output Bioactivity Prediction (IC50 / Ki Estimation) Consensus->Output

Computational workflow for predicting the bioactivity of aniline derivatives.

In Vitro Validation Protocols (Self-Validating Systems)

A predicted IC50 is only a hypothesis until empirically validated. To maintain scientific integrity, the in vitro testing pipeline must be designed as a self-validating system —meaning the assay architecture inherently controls for false positives, assay interference, and compound aggregation.

Step-by-Step Self-Validating Experimental Methodology (Example: MAO-B Inhibition)
  • Primary Biochemical Assay (Fluorometric):

    • Action: Incubate the synthesized 3-(2-phenylethoxy)aniline derivative with recombinant human MAO-B and the substrate kynuramine. Measure the fluorescent product (4-hydroxyquinoline) at Ex/Em 315/380 nm.

    • Causality: This provides a high-throughput, highly sensitive initial readout of enzyme inhibition.

  • Counter-Screening (Autofluorescence & Quenching Check):

    • Action: Run the exact same assay conditions without the MAO-B enzyme, spiking in a known concentration of 4-hydroxyquinoline.

    • Causality: Phenylethoxy and conjugated aniline systems can occasionally exhibit intrinsic fluorescence or act as inner-filter effect quenchers. This step mathematically normalizes the primary data, ensuring the observed inhibition is not an optical artifact.

  • Orthogonal Validation (LC-MS/MS Product Analysis):

    • Action: For all hits showing >50% inhibition in the primary assay, repeat the incubation and quantify the direct depletion of kynuramine using LC-MS/MS.

    • Causality: This is the core of the self-validating system. By switching the detection modality from optical (fluorescence) to physical mass (LC-MS/MS), you completely bypass Pan-Assay Interference Compounds (PAINS). If a compound is active in both, the bioactivity is unequivocally confirmed.

G Synth Chemical Synthesis (Amide/Urea Coupling) Primary Primary Biochemical Assay (e.g., Fluorometric MAO-B) Synth->Primary Primary->Primary Refine Orthogonal Orthogonal Validation (LC-MS Product Analysis) Primary->Orthogonal Active Hits Cellular Cellular Efficacy (Target Engagement) Orthogonal->Cellular Confirmed Hit Validated Hit Compound Cellular->Hit Efficacious

Self-validating experimental workflow for in vitro bioactivity confirmation.

Quantitative Data & Structure-Activity Relationship (SAR)

The predictive power of the 3-(2-phenylethoxy)aniline scaffold is best illustrated by its cross-target bioactivity profile. The table below summarizes the quantitative data of optimized derivatives across distinct therapeutic targets, highlighting how specific substitutions dictate the ultimate bioactivity.

Therapeutic TargetDerivative ClassKey Substitutions on ScaffoldObserved Bioactivity (IC50)Mechanistic Role of Phenylethoxy Group
GRK2 4-pyridyl-1H-1,2,4-triazole hybridAmide coupling at aniline nitrogen~130 nMOccupies the hydrophobic sub-pocket near the kinase hinge, driving potency.
BD2 (BET) Cyclohexanol amidesFluorine substitution on aniline ring~100 - 250 nMDrives exquisite 250-fold selectivity for BD2 over BD1.
MAO-B Benzodioxane / Hydrazone hybridsN-acyl-aryl substitution at position 3~28 - 65 nMFits perfectly into the elongated, lipophilic substrate cavity of MAO-B.
IDO1 1,2,3-triazole derivatives5-chloro substitution~31 µMBinds adjacent to the haem-binding pocket, extending into Pocket B.

Data synthesized from foundational SAR studies on GRK2[ACS Publications][1], BD2[ACS Publications][2], IDO1[NIH][4], and MAO-B[MDPI][3].

Conclusion

The 3-(2-phenylethoxy)aniline scaffold is a masterclass in pharmacophore design, offering both the rigid hydrogen-bonding geometry required for target anchoring and the lipophilic flexibility needed for sub-pocket selectivity. By employing rigorous 3D-QSAR modeling, consensus docking, and self-validating orthogonal in vitro assays, drug development professionals can confidently predict and optimize the bioactivity of these derivatives for next-generation therapeutics.

References

  • Title: Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update Source: Pharmaceuticals - MDPI URL: [Link]

Sources

Exploratory

The Strategic Utility of 3-(2-Phenylethoxy)aniline in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(2-Phenylethoxy)aniline emerges as a versatile and strategically important building block in the landscape of organic synthesis, particularly wit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Phenylethoxy)aniline emerges as a versatile and strategically important building block in the landscape of organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique molecular architecture, combining a nucleophilic aniline moiety with a flexible phenylethoxy side chain, offers a rich platform for the construction of complex molecular scaffolds. This guide provides a comprehensive technical overview of 3-(2-Phenylethoxy)aniline, detailing its synthesis, characteristic reactivity, and its application as a pivotal intermediate in the development of novel therapeutic agents. Through an exploration of established synthetic protocols and an analysis of its role in the architecture of bioactive molecules, this document serves as an essential resource for researchers seeking to leverage the synthetic potential of this valuable compound.

Physicochemical Properties and Structural Features

3-(2-Phenylethoxy)aniline, identified by its CAS number 75058-73-0, is a substituted aniline derivative with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.28 g/mol .[1][2] The molecule's structure is characterized by a central aniline ring substituted at the meta-position with a 2-phenylethoxy group. This unique combination of a reactive amino group and a lipophilic ether side chain bestows upon it a desirable balance of properties for applications in drug design, influencing factors such as solubility, membrane permeability, and potential for specific intermolecular interactions.

PropertyValueSource
CAS Number 75058-73-0[1][2]
Molecular Formula C₁₄H₁₅NO[1][2]
Molecular Weight 213.28 g/mol [1][2]
Purity Typically ≥95%[3]
Storage Temperature 2-8°C[3]

The presence of the aniline functional group makes it a weak base and a potent nucleophile, while the ether linkage provides stability and conformational flexibility.[4] The terminal phenyl group of the ethoxy chain offers a site for further functionalization and can participate in π-stacking interactions, a crucial aspect in molecular recognition at biological targets.

Synthesis of the 3-(2-Phenylethoxy)aniline Scaffold

The synthesis of 3-(2-Phenylethoxy)aniline can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and overall synthetic efficiency. Two primary retrosynthetic disconnections are most common: formation of the ether linkage and construction of the aniline moiety.

Ether Bond Formation: The Williamson Ether Synthesis

A robust and widely applicable method for constructing the ether linkage in 3-(2-Phenylethoxy)aniline is the Williamson ether synthesis.[5][6][7] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.

Workflow for Williamson Ether Synthesis:

Williamson_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Aminophenol 3-Aminophenol Reaction Williamson Ether Synthesis (Sₙ2 Reaction) 3-Aminophenol->Reaction 2-Phenylethyl_halide 2-Phenylethyl halide (e.g., bromide) 2-Phenylethyl_halide->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Polar aprotic solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product 3-(2-Phenylethoxy)aniline Reaction->Product Nitro_Reduction Starting_Material 1-(2-Phenylethoxy)-3-nitrobenzene Reaction Nitro Group Reduction Starting_Material->Reaction Reducing_Agent Reducing Agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, Fe/HCl) Reducing_Agent->Reaction Product 3-(2-Phenylethoxy)aniline Reaction->Product EAS_Regioselectivity Aniline 3-(2-Phenylethoxy)aniline Positions Ortho and Para positions are activated (positions 2, 4, and 6) Aniline->Positions Product Ortho/Para substituted product Aniline->Product Electrophilic Aromatic Substitution Electrophile Electrophile (E⁺) Electrophile->Product

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis and Isolation of 3-(2-Phenylethoxy)aniline

Introduction & Strategic Overview 3-(2-Phenylethoxy)aniline (CAS 75058-73-0) is a highly versatile bifunctional synthon frequently utilized in the development of active pharmaceutical ingredients (APIs) and advanced mate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

3-(2-Phenylethoxy)aniline (CAS 75058-73-0) is a highly versatile bifunctional synthon frequently utilized in the development of active pharmaceutical ingredients (APIs) and advanced materials . The molecule features a rigid aniline moiety coupled with a flexible, lipophilic 2-phenylethoxy ether linkage.

Because direct alkylation of aminophenols is notoriously unselective—often resulting in competitive N-alkylation and complex mixtures of secondary/tertiary amines—a strategic two-step sequence is required. This protocol leverages a highly chemoselective Williamson ether synthesis followed by a mild, quantitative catalytic hydrogenation 1[1].

Section 1: Reaction Design and Mechanistic Causality

The synthesis is designed as a self-validating, two-stage system to ensure maximum yield and purity:

  • Williamson Etherification : We begin with 3-nitrophenol. The nitro group is electronically deactivating and completely inert to alkylation conditions, acting as a natural "protecting group" for the future amine. By utilizing potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF), the phenol is quantitatively deprotonated to a highly nucleophilic phenoxide, which then undergoes a clean Sₙ2 displacement with (2-bromoethyl)benzene 2[2].

  • Catalytic Hydrogenation : The resulting 1-nitro-3-(2-phenylethoxy)benzene is subjected to palladium-catalyzed hydrogenation (Pd/C). Palladium is the premier transition metal for this transformation due to its exceptional ability to activate both H₂ and the nitroarene 3[3]. The reduction proceeds through a well-defined stepwise mechanism without cleaving the newly formed ether bond 4[4].

SynthesisWorkflow A 3-Nitrophenol + Phenethyl Bromide B 1-Nitro-3-(2-phenylethoxy)benzene A->B K2CO3, DMF, 90°C (Williamson Etherification) C 3-(2-Phenylethoxy)aniline B->C H2, Pd/C, MeOH (Catalytic Hydrogenation)

Figure 1. Two-step synthetic workflow for the preparation of 3-(2-phenylethoxy)aniline.

Mechanism N1 Nitroarene (-NO2) N2 Nitrosoarene (-NO) N1->N2 +H2, -H2O N3 Hydroxylamine (-NHOH) N2->N3 +H2 N4 Aniline (-NH2) N3->N4 +H2, -H2O

Figure 2. Stepwise reaction mechanism for catalytic hydrogenation of nitroarenes.

Section 2: Quantitative Data for Hydrogenation Optimization

The efficiency of nitroarene reduction is highly dependent on catalyst loading, solvent selection, and hydrogen pressure. The following table summarizes standardized parameters extracted from authoritative catalytic studies to guide protocol optimization 5[5].

Catalyst SystemSolventTemp (°C)Pressure (bar)Reaction TimeAniline Yield (%)
1% Pd/C (4 mg)1-Decanol3012 - 3 h>95
Pd/Carbon FoamMethanol30201 h99.1
Pd NanocubesEtOAc3011.1 hQuantitative
10% Pd/C (Standard) Methanol 25 1 2 - 4 h >98

Table 1: Comparative quantitative data for the catalytic hydrogenation of nitroarenes to anilines, demonstrating the superiority of Pd-based systems in polar solvents.

Section 3: Detailed Experimental Protocols

Protocol A: Synthesis of 1-Nitro-3-(2-phenylethoxy)benzene

Causality & Setup : DMF is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, significantly accelerating the Sₙ2 reaction rate. K₂CO₃ provides mild, irreversible deprotonation without hydrolyzing the alkyl bromide.

  • Reaction Initiation : Charge a flame-dried 250 mL round-bottom flask with 3-nitrophenol (10.0 g, 71.9 mmol) and anhydrous DMF (100 mL). Add anhydrous K₂CO₃ (14.9 g, 107.8 mmol, 1.5 eq). Stir the suspension at 25 °C for 30 minutes until a deep yellow/orange color persists, indicating complete phenoxide formation.

  • Alkylation : Add (2-bromoethyl)benzene (14.6 g, 79.1 mmol, 1.1 eq) dropwise via syringe.

  • Heating : Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 14 hours.

  • Self-Validation (TLC) : Spot the reaction mixture against the starting 3-nitrophenol on a silica TLC plate (Eluent: 4:1 Hexanes/Ethyl Acetate). The reaction is complete when the lower-Rf phenol spot is entirely consumed and replaced by a single, UV-active higher-Rf spot.

  • Work-up & Isolation : Cool the mixture to room temperature and quench by pouring into 300 mL of ice water. Extract the aqueous phase with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with 1M NaOH (50 mL) to remove any trace unreacted phenol, followed by water (2 × 100 mL) and brine (100 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ether.

Protocol B: Catalytic Hydrogenation to 3-(2-Phenylethoxy)aniline

Causality & Setup : Methanol is utilized as the solvent to ensure complete dissolution of the nitro intermediate and to facilitate the proton-coupled electron transfer required for the reduction 4[4].

  • Reaction Preparation : In a thick-walled hydrogenation vessel, dissolve 1-nitro-3-(2-phenylethoxy)benzene (15.0 g, 61.7 mmol) in HPLC-grade Methanol (150 mL).

  • Catalyst Addition : Carefully add 10% Pd/C (1.5 g, 10% w/w). Critical Safety Step: Pd/C is highly pyrophoric. Add the catalyst under a steady stream of argon, or pre-wet it with 5 mL of toluene before addition.

  • Purging : Seal the vessel. Evacuate the flask under vacuum and backfill with Hydrogen (H₂) gas. Repeat this purge cycle three times to ensure a completely oxygen-free environment.

  • Hydrogenation : Stir the suspension vigorously (1000 rpm) at 25 °C under a hydrogen balloon (1 atm) for 3 hours.

  • Self-Validation (Uptake & LC-MS) : Monitor the reaction by observing the hydrogen uptake. The reaction is complete when H₂ consumption ceases. Confirm completion via LC-MS (disappearance of the nitro compound mass and appearance of the[M+H]⁺ peak at m/z 214.1 for the aniline).

  • Filtration & Work-up : Purge the vessel with nitrogen. Filter the crude mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess methanol (50 mL). Do not let the Pd/C filter cake dry out in air.

  • Final Isolation : Concentrate the filtrate under reduced pressure. Purify the resulting oil via flash column chromatography (Dichloromethane/Methanol gradient) to afford pure 3-(2-phenylethoxy)aniline.

References

  • CAS 75058-73-0 | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon Source: Benchchem URL
  • 1-(Benzyloxy)-4-(2-bromoethyl)
  • 4-(2-Bromoethyl)
  • Efficient Hydrogenation of Nitrobenzene to Aniline over a Palladium Carbide Nanocube Catalyst Source: ACS Applied Nano Materials URL
  • Palladium Decorated N-Doped Carbon Foam as a Highly Active and Selective Catalyst for Nitrobenzene Hydrogenation Source: PMC URL

Sources

Application

Application Note: High-Resolution Purification of 3-(2-Phenylethoxy)aniline via Base-Deactivated Silica Gel Chromatography

Introduction & Mechanistic Rationale 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0) is a critical intermediate utilized in pharmaceutical synthesis and advanced materials development[1]. Structurally, the molecule is amphip...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-(2-Phenylethoxy)aniline (CAS: 75058-73-0) is a critical intermediate utilized in pharmaceutical synthesis and advanced materials development[1]. Structurally, the molecule is amphiphilic in the context of normal-phase chromatography: it features a highly hydrophobic 2-phenylethoxy ether linkage and a polar, basic primary aniline headgroup. This structural dichotomy presents significant challenges during standard silica gel chromatography.

The Silanol Problem (Causality of Tailing): Standard normal-phase silica gel ( SiO2​ ) surfaces are densely populated with weakly acidic silanol groups ( Si−OH , pKa ~4.5–5.0). The primary amine of 3-(2-phenylethoxy)aniline acts as a strong hydrogen bond acceptor and a Lewis base. When exposed to bare silica, the amine chemisorbs to these acidic sites. This non-ideal interaction disrupts the standard partition kinetics of the column, resulting in severe peak tailing (streaking), broad elution bands, poor recovery, and in some cases, acid-catalyzed oxidative degradation[2][3].

The Deactivation Strategy: To achieve a high-resolution separation, the stationary phase must be chemically modified in situ. By introducing a sacrificial basic modifier—typically 0.5% to 2% Triethylamine (TEA)—into the mobile phase and during the initial column packing, the strongly acidic silanol sites are competitively neutralized (capped)[3]. This creates a deactivated, pseudo-neutral stationary phase that allows the aniline to elute based purely on its inherent polarity rather than destructive acid-base interactions.

Physicochemical Properties & Reagent Specifications

To ensure a self-validating workflow, it is critical to understand the analytical properties of the target molecule and strictly control reagent quality.

Table 1: Physicochemical Properties of 3-(2-Phenylethoxy)aniline

Property Value / Description
Chemical Formula C14H15NO[1]
Molecular Weight 213.28 g/mol [1]
Appearance Pale yellow to brown oil/solid (prone to darkening upon air oxidation).
Detection Methods UV active (254 nm); Ninhydrin stain (highly active for primary amines).

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water. |

Table 2: Required Materials for Base-Deactivated Chromatography

Component Specification / Role
Stationary Phase Silica Gel, 230-400 mesh (Flash grade).
Mobile Phase (Non-Polar) Hexane (or Heptane), HPLC grade.
Mobile Phase (Polar) Ethyl Acetate (EtOAc), HPLC grade.
Basic Modifier Triethylamine (TEA), >99% purity. Acts as the silanol capping agent.

| Inert Gas | Argon or Nitrogen (for solvent purging, column pressure, and storage). |

Experimental Protocol: A Self-Validating System

Note: Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 3.1: Mobile Phase Optimization (TLC)
  • Prepare a series of TLC development chambers with varying ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).

  • Critical Addition : Add exactly 1% v/v TEA to each chamber's solvent mixture.

  • Spot the crude 3-(2-phenylethoxy)aniline and develop the plates.

  • Validation Check: Select the solvent system that yields an Rf value between 0.25 and 0.35 for the target spot[2]. The spot must be tight and symmetric. If tailing is still observed, increase the TEA concentration to 2% v/v[3].

Step 3.2: Column Packing & Silica Deactivation
  • Prepare the optimized mobile phase (e.g., 80% Hexane, 20% EtOAc, 1% TEA).

  • In a separate Erlenmeyer flask, create a slurry of silica gel (approx. 30-50x the mass of the crude product) using the TEA-containing mobile phase.

  • Pre-equilibration : Stir the slurry gently for 15 minutes. Causality: This time is critical; it allows the TEA to fully penetrate the silica pores and neutralize the internal silanol groups before the target analyte is introduced[4].

  • Pour the slurry into the glass column and pack under gentle positive pressure until the solvent bed is flush with the top of the silica.

Step 3.3: Sample Loading

Experience Insight: For primary anilines, wet loading is vastly superior to dry loading. If dry loading is absolutely necessary due to extreme solubility issues, the dry-load silica must be pre-treated with TEA (slurried in EtOAc/TEA, filtered, and dried) before mixing with the crude mixture to prevent irreversible adsorption[4].

  • Dissolve the crude 3-(2-phenylethoxy)aniline in the absolute minimum volume of the TEA-spiked eluent (or pure DCM if solubility in hexane is poor).

  • Carefully apply the solution directly and evenly to the top of the flat silica bed using a long glass pipette.

  • Push the sample into the bed using positive pressure, rinse the column walls with 1-2 mL of eluent, and push down again.

Step 3.4: Elution and Fraction Collection
  • Fill the column with the TEA-spiked mobile phase and begin isocratic elution.

  • Collect fractions in appropriately sized glass tubes.

  • Validation Check: Monitor the fractions using TLC under UV light (254 nm). For secondary confirmation, dip the TLC plate in Ninhydrin stain and heat; the primary aniline will appear as a distinct colored spot.

Step 3.5: Recovery and Storage
  • Pool the fractions containing pure 3-(2-phenylethoxy)aniline.

  • Concentrate under reduced pressure (rotary evaporation). Keep the water bath temperature below 40°C to prevent thermal degradation[2].

  • Integrity Check: Anilines undergo rapid oxidation in the presence of air and light[2]. The isolated product should be purged with Argon, sealed in an amber vial, and stored immediately at -20°C.

Troubleshooting Matrix

Table 3: Common Failure Modes and Corrective Actions

Observation Mechanistic Cause Corrective Action
Severe tailing on column Insufficient neutralization of acidic silanol sites[3]. Increase TEA concentration to 2% v/v; ensure the 15 min pre-equilibration of the silica slurry was performed.
Product co-elutes with non-polar impurities Mobile phase is too polar, compressing the Rf space. Decrease the EtOAc percentage in the mobile phase. Re-evaluate via TLC.

| Product darkens during concentration | Oxidative degradation (radical formation) accelerated by heat/air[2]. | Purge rotovap with Argon; lower water bath to <35°C; shield from ambient light. |

Process Visualization

G N1 Crude 3-(2-Phenylethoxy)aniline (Contains Impurities & Byproducts) N2 TLC Method Optimization (Hexane/EtOAc + 1% TEA) Target Rf: 0.25 - 0.35 N1->N2 Step 1 N3 Stationary Phase Deactivation (Slurry Silica in 1% TEA/Hexane) Neutralizes Acidic Silanols N2->N3 Step 2 N4 Sample Application (Wet Load in Minimal Eluent) N3->N4 Step 3 N5 Isocratic / Step-Gradient Elution (Hexane/EtOAc + 1% TEA) N4->N5 Step 4 N6 Fraction Validation (UV 254 nm & Ninhydrin Stain) N5->N6 Step 5 N7 Pure 3-(2-Phenylethoxy)aniline (Concentrate <40°C, Store under Ar) N6->N7 Step 6

Workflow for the base-deactivated silica gel purification of 3-(2-Phenylethoxy)aniline.

References

  • [2] Technical Support Center: Purification of Substituted Anilines. BenchChem. 2

  • [3] Technical Support Center: Purifying Aniline Derivatives by Column Chromatography. BenchChem. 3

  • [1] 75058-73-0, 3-(2-phenylethoxy)aniline Formula. ECHEMI. 1

  • [4] Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Royal Society of Chemistry (RSC). 4

Sources

Method

Application Notes and Protocols for the Recrystallization of 3-(2-Phenylethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and protocols for the purification of 3-(2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 3-(2-phenylethoxy)aniline, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, this document outlines systematic approaches to recrystallization, emphasizing the principles of solvent selection, crystal growth, and impurity removal. The protocols are designed to be robust and adaptable, enabling researchers to achieve high-purity 3-(2-phenylethoxy)aniline consistently.

Introduction: The Imperative for High Purity in Pharmaceutical Intermediates

The compound 3-(2-phenylethoxy)aniline serves as a valuable building block in the synthesis of various biologically active molecules. Its structural motif, combining an aniline core with a flexible phenylethoxy side chain, makes it a versatile precursor in drug discovery. As with any active pharmaceutical ingredient (API) intermediate, its purity is paramount. Trace impurities can lead to the formation of undesirable side products, complicate reaction kinetics, and introduce potential toxicological risks in the final drug substance.

Effective purification of 3-(2-phenylethoxy)aniline is therefore not merely a matter of procedural execution but a foundational step in ensuring the safety, efficacy, and reproducibility of the overall synthetic route. Recrystallization stands as a powerful and scalable technique for achieving the requisite high purity. This guide provides the theoretical underpinnings and practical steps for developing a successful recrystallization protocol for this specific compound.

Physicochemical Profile and Strategic Considerations

A successful recrystallization hinges on understanding the physicochemical properties of the target compound. While extensive experimental data for 3-(2-phenylethoxy)aniline is not widely published, we can infer a likely profile based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 3-(2-Phenylethoxy)aniline and Related Analogs

Property3-(2-Phenylethoxy)aniline4-PhenoxyanilineAniline
CAS Number 75058-73-0[1]139-59-3[2]62-53-3[3]
Molecular Formula C₁₄H₁₅NO[1]C₁₂H₁₁NO[4]C₆H₅NH₂[3]
Molecular Weight 213.27 g/mol [1]185.22 g/mol [2]93.13 g/mol
Predicted State SolidWhite to light yellow solid[4][5]Oily liquid
Melting Point Not reported; likely a low-melting solid82-84 °C[2]-6 °C
Predicted Solubility Soluble in organic solvents, poorly soluble in waterSoluble in ethanol and ether; limited solubility in water[4][5]Soluble in most organic solvents; sparingly soluble in water[3]
XLogP3 3.5[1]3.20.9

The key takeaway from this comparative data is that 3-(2-phenylethoxy)aniline is expected to be a solid at room temperature with good solubility in organic solvents and poor solubility in water. This significant difference in solubility between hot and cold solvents, and between solvent classes, is the cornerstone of a successful recrystallization.

The Recrystallization Workflow: A Conceptual Overview

The process of recrystallization is a self-validating system for purification. The underlying principle is the differential solubility of the target compound and its impurities in a chosen solvent or solvent system.

G A Crude Solid B Dissolution in Minimal Hot Solvent A->B Solubilize compound & impurities C Hot Gravity Filtration (optional) B->C Remove insoluble impurities D Slow Cooling & Crystal Formation B->D If no insoluble impurities C->D Controlled precipitation of pure compound E Isolation by Vacuum Filtration D->E Separate crystals from mother liquor F Washing with Cold Solvent E->F Remove residual soluble impurities G Drying F->G Remove solvent H Pure Crystalline Product G->H

Caption: A generalized workflow for the recrystallization of a solid compound.

Protocol I: Single Solvent Recrystallization

This protocol is ideal when a single solvent is identified that dissolves the compound well at elevated temperatures but poorly at room temperature or below.

Solvent Selection: The Critical First Step

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:

  • Completely dissolve 3-(2-phenylethoxy)aniline at or near its boiling point.

  • Exhibit low solubility for 3-(2-phenylethoxy)aniline at low temperatures (e.g., 0-4 °C).

  • Either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).

  • Be chemically inert with respect to 3-(2-phenylethoxy)aniline.

  • Have a boiling point below the melting point of the compound to prevent "oiling out."

  • Be volatile enough to be easily removed from the purified crystals.

Recommended Solvents for Screening:

Based on the structure of 3-(2-phenylethoxy)aniline, the following solvents are recommended for initial screening:

  • Alcohols: Isopropanol, Ethanol, Methanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Aliphatic Hydrocarbons: Heptane, Hexane

Step-by-Step Protocol
  • Solubility Testing: In a small test tube, add approximately 50 mg of crude 3-(2-phenylethoxy)aniline. Add the chosen solvent dropwise at room temperature, vortexing after each addition. If the solid dissolves readily, the solvent is unsuitable for single-solvent recrystallization. If it is sparingly soluble or insoluble, heat the mixture gently in a water bath. If the solid dissolves completely upon heating, the solvent is a good candidate.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-(2-phenylethoxy)aniline. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling (using a hot plate with a stirrer is recommended). Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to highly colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Protocol II: Mixed-Solvent Recrystallization

This technique is employed when no single solvent displays the desired solubility characteristics. It involves using a pair of miscible solvents: one in which 3-(2-phenylethoxy)aniline is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).

Selecting a Solvent Pair

A common and effective solvent pair for aniline derivatives is an alcohol-water system (e.g., ethanol-water or isopropanol-water).[6]

G cluster_0 Solvent Polarity Spectrum cluster_1 Solubility of 3-(2-Phenylethoxy)aniline Heptane Heptane Toluene Toluene Ethyl Acetate Ethyl Acetate Ethanol Ethanol Water Water High High Low Low

Caption: Relationship between solvent polarity and the expected solubility of 3-(2-phenylethoxy)aniline.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude 3-(2-phenylethoxy)aniline in a minimal amount of the "good" solvent (e.g., ethanol) at its boiling point in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 8 from the Single Solvent Recrystallization protocol, using a pre-chilled mixture of the solvent pair for washing the crystals.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Lower the temperature at which the "poor" solvent is added. Add more of the "good" solvent before cooling.
No Crystal Formation The solution is not sufficiently saturated. The compound is too soluble even at low temperatures.Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase concentration.
Low Recovery Too much solvent was used. The crystals are significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use a more minimal amount of solvent. Ensure the solution is thoroughly cooled in an ice bath. Ensure the filtration apparatus is pre-warmed during hot filtration.
Colored Crystals Colored impurities are co-precipitating.Use activated carbon for decolorization. Choose a different solvent system where the impurity is more soluble.

Conclusion

The purification of 3-(2-phenylethoxy)aniline by recrystallization is a highly effective method for achieving the purity required for pharmaceutical applications. The choice of an appropriate solvent or solvent system is the most critical factor for success. By systematically screening solvents and carefully controlling the cooling process, researchers can consistently obtain high-purity crystalline material. The protocols and troubleshooting guide provided herein offer a robust framework for developing and optimizing the recrystallization of this important synthetic intermediate.

References

  • Aniline. (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]

  • PubChem. (n.d.). 3-Phenoxyaniline. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • PubChem. (n.d.). 3-(2-Methoxyethoxy)aniline. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • PubChem. (n.d.). 3-Benzyloxyaniline. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • Google Patents. (n.d.). US3072662A - Separation of aromatic amines using alkylene carbonates.
  • ResearchGate. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. Retrieved March 13, 2026, from [Link]

  • Chemsrc. (2025, August 20). 4-Phenoxyaniline. Retrieved March 13, 2026, from [Link]

Sources

Application

Application Note: A Robust HPLC Method for Purity Analysis of 3-(2-Phenylethoxy)aniline

Abstract This application note describes a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities in 3-(2-Phenylethoxy)aniline. This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes, making stringent quality control essential.[1] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.

Introduction

3-(2-Phenylethoxy)aniline is an aromatic amine derivative whose purity is critical for the safety and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for this purpose, offering high resolution and sensitivity for separating the main component from process-related impurities and degradation products.[1][2] This method has been developed to be simple, rapid, and accurate, ensuring it is fit for its intended purpose in both research and quality control environments.[3] The choice of a reversed-phase method is based on the non-polar nature of the analyte, allowing for effective separation based on hydrophobicity.[1]

Scientific Rationale and Method Development

The development of this analytical procedure was guided by the physicochemical properties of 3-(2-Phenylethoxy)aniline and established chromatographic principles.

  • Column Selection: A C18-bonded silica column was chosen as the stationary phase.[4] This non-polar phase provides excellent retention and separation for moderately non-polar molecules like the target analyte through hydrophobic interactions. The high surface area of modern C18 particles enhances separation efficiency.[4]

  • Mobile Phase Selection: A binary mobile phase of acetonitrile and water was selected. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency at lower wavelengths.[5][6] A gradient elution, starting with a higher aqueous content and increasing the organic solvent percentage, was implemented. This approach is effective for separating complex mixtures with a wide range of polarities, ensuring that both early-eluting polar impurities and the late-eluting main analyte are resolved with good peak shape.[4]

  • pH Control: While the analyte is an amine, which can be ionized, this method operates without a buffer for simplicity. For basic compounds like anilines, unbuffered conditions can sometimes provide adequate peak shape, especially with high-purity solvents and columns. If peak tailing were an issue, the addition of a buffer (e.g., phosphate buffer to maintain a pH of ~7) or an acid modifier (e.g., 0.1% formic acid) would be the primary optimization step to suppress silanol interactions and ensure consistent ionization state.[5][7][8]

  • Detection Wavelength: The detection wavelength was set to 240 nm. Aromatic amines and the phenoxy moiety exhibit strong UV absorbance in the 230-280 nm range.[9][10] A photodiode array (PDA) detector was used during method development to scan the UV spectrum of the main peak and confirm the optimal wavelength for maximum sensitivity and specificity. Analysis at 240 nm provides a robust signal for the parent compound and likely captures a broad range of potential aromatic impurities.[11]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Data Acquisition: Chromatography data software (e.g., Empower, Chromeleon).

  • Chemicals:

    • 3-(2-Phenylethoxy)aniline Reference Standard (≥99.5% purity).

    • Acetonitrile (HPLC grade).[7]

    • Water (HPLC grade or purified to 18.2 MΩ·cm).[7]

    • Methanol (HPLC grade, for cleaning).

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-20 min: 90% B; 20.1-25 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV-Vis at 240 nm
Run Time 25 minutes
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent to ensure sample solubility.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-(2-Phenylethoxy)aniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability checks and as a reference for purity calculations.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 3-(2-Phenylethoxy)aniline sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Transfer 5.0 mL of this solution to a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulates.[7]

Analytical Workflow and System Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[12][13] This involves a series of tests to ensure the method is reliable, reproducible, and accurate.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.[14][15] This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The results must conform to the acceptance criteria outlined in regulatory guidelines such as the USP.[16][17][18]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[17]
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to generate sharp peaks.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and detector.[17]
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase delivery.
Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor to the main compound at the detection wavelength of 240 nm. For a more accurate impurity profile, relative response factors should be determined using authentic impurity standards.

Method Validation (as per ICH Q2(R1))

For use in a regulated environment, the analytical method must be fully validated according to ICH Q2(R1) guidelines.[12][13][19] Key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[13] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank injection and the separation of the main peak from all other detected peaks.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across a range (e.g., 50% to 150% of the working concentration) should yield a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. This can be assessed by spiking the sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The %RSD for multiple preparations should be within acceptable limits (typically ≤ 2.0%).[20]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C), demonstrating its reliability for routine use.[13]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the purity analysis protocol.

HPLC_Workflow prep_mobile Prepare Mobile Phase (Water & Acetonitrile) sst_check System Suitability Test (SST) (5x Standard Injections) prep_mobile->sst_check prep_std Prepare Standard Solution (100 µg/mL) prep_std->sst_check prep_sample Prepare Sample Solution (100 µg/mL) & Filter sample_inject Inject Blank, Standard, and Sample Solutions prep_sample->sample_inject sst_eval Evaluate SST Results (Tailing, Plates, %RSD) sst_check->sst_eval sst_eval->sample_inject If Pass integrate Integrate Chromatograms sample_inject->integrate calculate Calculate % Area Purity integrate->calculate report Generate Final Report calculate->report

Caption: Experimental workflow for the HPLC purity analysis.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of purity analysis of 3-(2-Phenylethoxy)aniline. The method is specific, robust, and adheres to the principles of analytical procedure validation outlined by major regulatory bodies. By providing a clear scientific rationale for experimental choices and a step-by-step protocol, this guide serves as a valuable resource for quality control laboratories and researchers in the pharmaceutical and chemical industries.

References

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • PubMed. (n.d.). [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography].
  • U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Aniline and its Derivatives.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-[(E)-2-Phenylethenyl]aniline.
  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Analyst (RSC Publishing). (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography.
  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF.
  • ResearchGate. (2025, August 9). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • TSI Journals. (2015). Resolving the benign and the malign isomers of aryl amines by HPLC.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • South Fork Instruments. (n.d.). UV Absorbance Spectroscopy for Inline Process Monitoring.
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Pharmaguideline. (2017, September 27). Solvents used in HPLC Mobile Phase.
  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results.
  • PMC. (n.d.). Three-way analysis-based pH-UV-Vis spectroscopy for quantifying allura red in an energy drink and determining colorant's pKa.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.

Sources

Method

Application Note: Advanced GC-MS Protocols for the Analysis of 3-(2-Phenylethoxy)aniline Reaction Mixtures

Executive Summary The synthesis and utilization of 3-(2-phenylethoxy)aniline (CAS: 75058-73-0)[1] play a critical role in the development of advanced pharmaceutical intermediates and agrochemicals. Analyzing reaction mix...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and utilization of 3-(2-phenylethoxy)aniline (CAS: 75058-73-0)[1] play a critical role in the development of advanced pharmaceutical intermediates and agrochemicals. Analyzing reaction mixtures containing this compound presents unique analytical challenges due to the polarity of the primary amine group and the thermal lability of the alkyl-aryl ether linkage. This application note provides a comprehensive, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology designed to separate, identify, and quantify 3-(2-phenylethoxy)aniline alongside its common synthetic precursors (e.g., 3-aminophenol, 2-phenylethyl bromide) and reaction byproducts.

Mechanistic Grounding: Chromatography and Ionization Dynamics

To achieve robust analytical results, it is essential to understand the physicochemical behavior of 3-(2-phenylethoxy)aniline within the GC-MS system.

Chromatographic Behavior of Anilines

Anilines are basic, polar compounds that readily interact with active silanol sites (Si-OH) in glass injection liners and uncoated regions of the silica capillary column. This interaction causes peak tailing, irreversible adsorption, and loss of sensitivity. To counteract this, the protocol mandates the use of highly deactivated, low-bleed stationary phases (e.g., 5% phenyl / 95% dimethylpolysiloxane) and strictly basic extraction conditions to ensure the analyte remains in its neutral, volatile free-base form [2].

Electron Impact (EI) Fragmentation Causality

Under standard 70 eV Electron Impact (EI) ionization, alkyl-aryl ethers undergo predictable fragmentation pathways driven by the stabilization of the resulting carbocations [3].

  • Molecular Ion: The molecular ion [M]+∙ at m/z 213 is typically visible but not the base peak due to the facile cleavage of the ether bond.

  • α -Cleavage & Rearrangement: The dominant fragmentation is the cleavage of the O-CH 2​ bond. The charge is preferentially retained on the phenylethyl fragment, yielding a phenylethyl cation (m/z 105). This cation rapidly undergoes a highly favorable rearrangement—losing a methylene radical or rearranging directly—to form the highly conjugated, exceptionally stable tropylium ion ( [C7​H7​]+ at m/z 91), which usually presents as the base peak.

  • Aromatic Amine Retention: Alternatively, charge retention on the heteroatom-rich aromatic ring yields the 3-aminophenol radical cation (m/z 109).

Fragmentation M Molecular Ion [M]+. m/z 213 F1 Phenylethyl Cation [C8H9]+ m/z 105 M->F1 Cleavage of O-CH2 bond (Charge on alkyl) F3 Aminophenol Radical Cation [C6H7NO]+. m/z 109 M->F3 Cleavage of O-CH2 bond (Charge on aryl) F2 Tropylium Ion [C7H7]+ m/z 91 (Base Peak) F1->F2 Rearrangement -CH2

Fig 1. Primary 70 eV Electron Impact (EI) fragmentation pathways of 3-(2-phenylethoxy)aniline.

Experimental Protocols

Every protocol described below is designed as a self-validating system: you must verify system suitability (peak asymmetry factor < 1.5 for a known aniline standard) before proceeding to sample analysis.

Sample Preparation Workflow

Reaction mixtures (often containing aqueous quench buffers, transition metal catalysts, and organic solvents) must be rigorously cleaned to prevent mass spectrometer source fouling.

Step-by-Step Liquid-Liquid Extraction (LLE):

  • Quenching & pH Adjustment: Transfer 1.0 mL of the crude reaction mixture to a centrifuge tube. Add 2.0 mL of 1M NaOH to adjust the pH to >11.

    • Causality: 3-(2-phenylethoxy)aniline has a pKa of approximately 4.5. At pH > 11, the amine is >99.9% deprotonated (free base), preventing it from partitioning into the aqueous phase as a water-soluble ammonium salt.

  • Extraction: Add 3.0 mL of GC-grade Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions formed by residual catalysts or phase-transfer agents.

  • Drying: Transfer the upper organic layer to a clean vial containing 0.5 g of anhydrous sodium sulfate ( Na2​SO4​ ). Swirl and let sit for 10 minutes.

    • Causality: Water injected into a GC-MS degrades the stationary phase and damages the MS filament. Na2​SO4​ chemically binds residual water.

  • Filtration & Dilution: Filter the dried extract through a 0.22 µm PTFE syringe filter into a GC autosampler vial. Dilute 1:10 with EtOAc to prevent detector saturation.

Workflow cluster_phases A Crude Reaction Mixture B pH Adjustment (1M NaOH) Target: pH > 11 A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Phase Separation (Centrifugation) C->D E Aqueous Waste (Salts, Catalysts) D->E F Organic Phase (Free-base Analytes) D->F G Drying over Anhydrous Na2SO4 F->G H PTFE Filtration & Dilution G->H I GC-MS Analysis (EI Mode, 70 eV) H->I

Fig 2. Sample preparation and extraction workflow for GC-MS analysis of aniline reaction mixtures.

GC-MS Analytical Parameters

The following parameters are optimized for the separation of 3-(2-phenylethoxy)aniline from its structural isomers and synthetic precursors.

Table 1: Optimized GC-MS Acquisition Parameters

ParameterSpecification / SettingRationale
GC Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film)Low bleed; ideal for semi-volatiles and aromatic amines [2].
Carrier Gas Helium (99.999%), Constant Flow: 1.0 mL/minProvides optimal linear velocity and minimal MS background.
Injection Mode Splitless, 1.0 µL injection volumeMaximizes sensitivity for trace reaction byproducts.
Inlet Temperature 250 °CEnsures rapid, complete volatilization without thermal degradation of the ether bond.
Oven Program 80 °C (hold 1 min) 15 °C/min to 280 °C (hold 5 min)Focuses the solvent band, then provides a steady ramp to elute high-boiling ethers cleanly.
Transfer Line Temp 280 °CPrevents cold spots and condensation of heavy analytes before entering the MS.
Ionization Mode Electron Impact (EI), 70 eVStandard energy for reproducible fragmentation libraries.
Mass Range m/z 40 to 400Captures the molecular ion (213) and all relevant low-mass fragments (e.g., m/z 91).

Data Presentation and Interpretation

To validate the success of the reaction and the purity of the mixture, analysts must monitor specific target and qualifier ions. The table below summarizes the expected quantitative data markers for the primary analyte and common reaction components.

Table 2: Characteristic Retention and Fragmentation Data

CompoundApprox. RT (min)*Molecular WeightTarget Ion (m/z)Qualifier Ions (m/z)
3-Aminophenol (Precursor)6.8109.1310980, 53
2-Phenylethyl bromide (Precursor)8.2185.0610591, 184, 186
3-(2-Phenylethoxy)aniline (Product)14.5213.2891105, 109, 213
Diphenylethane (Byproduct)12.1182.2691182, 104

*Retention times are indicative and will vary based on exact column trimming and carrier gas velocity. Always run a calibration standard to establish precise RTs.

Troubleshooting & System Suitability

  • Symptom: Severe Peak Tailing of the Aniline Peak.

    • Causality: Active silanol groups in the inlet liner or the front end of the column are hydrogen-bonding with the primary amine.

    • Solution: Perform inlet maintenance. Replace the glass liner with a fresh, base-deactivated liner. If tailing persists, trim 10-20 cm from the front of the GC column. Alternatively, introduce a derivatization step (e.g., reacting the extract with acetic anhydride and pyridine for 30 minutes at 60 °C to convert the aniline to a much less polar acetamide) [4].

  • Symptom: Absence of Molecular Ion (m/z 213).

    • Causality: The GC inlet temperature may be too high, causing thermal cleavage of the ether bond prior to ionization, or the MS source temperature is too high, preventing the survival of the molecular ion.

    • Solution: Lower the inlet temperature to 230 °C and verify that the MS source is set to 230 °C, not higher.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 427434, 3-(2-Phenylethoxy)aniline." PubChem, [Link].

  • U.S. Environmental Protection Agency (EPA). "Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." EPA.gov, [Link].

  • IntechOpen. "Interpretation of Mass Spectra." IntechOpen, [Link].

Application

Application Notes and Protocols for the Development of Analytical Methods for 3-(2-Phenylethoxy)aniline Derivatives

Abstract This comprehensive guide provides a detailed framework for the development and validation of robust analytical methods for 3-(2-Phenylethoxy)aniline and its derivatives. These compounds are of growing interest i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the development and validation of robust analytical methods for 3-(2-Phenylethoxy)aniline and its derivatives. These compounds are of growing interest in pharmaceutical and chemical research, necessitating reliable analytical techniques for quality control, stability assessment, and impurity profiling. This document moves beyond rote protocols to explain the causal-driven decisions essential for creating scientifically sound, stability-indicating, and validatable methods. We will cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and key spectroscopic techniques, all grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

The Analytical Imperative: Strategy and Initial Characterization

The development of a reliable analytical method is not a linear process but an iterative one, beginning with a thorough understanding of the analyte. For 3-(2-Phenylethoxy)aniline derivatives, the presence of an aromatic amine, an ether linkage, and a phenethyl group dictates the analytical strategy. These functional groups are susceptible to specific degradation pathways, such as oxidation and hydrolysis, which must be investigated to ensure the method is "stability-indicating." A stability-indicating method is one that can accurately separate the active pharmaceutical ingredient (API) from its degradation products, impurities, and excipients.[1][2]

The overall workflow for method development and validation is a systematic process designed to ensure the final method is fit for its intended purpose.

G Overall Analytical Method Development Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV λmax) Forced_Degradation Forced Degradation Studies (ICH Q1A) Analyte_Characterization->Forced_Degradation Informs stress conditions Technique_Selection Technique Selection (HPLC, GC, etc.) Forced_Degradation->Technique_Selection Identifies degradants to separate Initial_Screening Parameter Screening (Column, Mobile Phase, Temp.) Technique_Selection->Initial_Screening Optimization Method Optimization (Gradient, Flow Rate, etc.) Initial_Screening->Optimization Validation_Protocol Validation Protocol Definition (ICH Q2(R1)) Optimization->Validation_Protocol Finalized Method Execute_Validation Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Validation_Protocol->Execute_Validation Validation_Report Validation Report Execute_Validation->Validation_Report G ICH Q2(R1) Method Validation Workflow Specificity Specificity (Peak Purity, Resolution from degradants) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Validated_Method Validated Method Linearity->Validated_Method Accuracy->Validated_Method Detection_Limit Detection Limit (LOD) Precision->Detection_Limit Quantitation_Limit Quantitation Limit (LOQ) Precision->Quantitation_Limit Precision->Validated_Method Detection_Limit->Validated_Method Quantitation_Limit->Validated_Method Robustness Robustness Robustness->Validated_Method

Sources

Method

Application Note: 3-(2-Phenylethoxy)aniline in Medicinal Chemistry and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction and Chemical Profile 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction and Chemical Profile

3-(2-Phenylethoxy)aniline (CAS: 75058-73-0) is a highly versatile, bifunctional building block widely utilized in modern drug discovery[1]. Structurally, it consists of an aniline core substituted at the meta position with a 2-phenylethoxy chain. This unique architectural arrangement provides a delicate balance of polar reactivity (via the primary amine) and lipophilic flexibility (via the phenylethoxy tail).

In medicinal chemistry, the strategic incorporation of the phenylethoxy moiety is frequently used to modulate the physicochemical properties of drug candidates, improve lipid membrane permeability, and access deep hydrophobic pockets in target proteins[2]. The primary amine serves as a reliable synthetic handle for late-stage functionalization, enabling the rapid generation of diverse chemical libraries.

Pharmacophore Rationale & Mechanistic Utility

The utility of 3-(2-phenylethoxy)aniline lies in its ability to satisfy multiple pharmacophoric requirements simultaneously.

  • Primary Amine (H-Bonding & Covalent Linkage): The −NH2​ group acts as both a hydrogen bond donor and acceptor. When converted into an amide or urea, it frequently serves as a critical hinge-binding motif in kinase inhibitors or as an anchor in bromodomain (BET) inhibitors[3].

  • Ether Linkage (Conformational Flexibility): The oxygen atom provides a localized dipole and acts as a weak hydrogen bond acceptor. More importantly, the two-carbon ethyl linker grants the terminal phenyl ring significant rotational freedom, allowing it to adopt optimal geometries (e.g., folded vs. extended conformations) upon entering a binding site.

  • Terminal Phenyl Ring (Hydrophobic Interactions): The aromatic ring is primed for π−π stacking (either face-to-face or edge-to-face) with aromatic amino acid residues (like Phenylalanine, Tyrosine, or Tryptophan) commonly found in the hydrophobic sub-pockets of target proteins.

Pharmacophore NH2 Primary Amine H-Bond Donor/Acceptor Kinase Hinge-Binding Anchor Ether Ether Linkage H-Bond Acceptor Provides Rotational Flexibility NH2->Ether Meta-substitution spacing Phenyl Terminal Phenyl Hydrophobic Sub-Pocket Pi-Pi Stacking Interactions Ether->Phenyl Ethyl linker

Figure 1: Pharmacophore mapping and target-binding rationale for the 3-(2-phenylethoxy)aniline motif.

Quantitative Physicochemical Data

Understanding the baseline physicochemical properties of the scaffold is critical for predicting the behavior of downstream active pharmaceutical ingredients (APIs). Below is a summary of the core metrics for 3-(2-phenylethoxy)aniline.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 213.28 g/mol Low MW ensures that subsequent derivatization does not readily violate Lipinski's Rule of 5[1].
Formula C14​H15​NO High carbon-to-heteroatom ratio drives lipophilicity.
LogP (Estimated) ~2.8 - 3.1Optimal baseline lipophilicity for passive cellular membrane permeability.
H-Bond Donors 1 ( −NH2​ )Provides a distinct vector for target interaction without excessive desolvation penalties.
H-Bond Acceptors 2 (N, O)Enhances solubility and provides secondary binding interactions.
Rotatable Bonds 4Offers sufficient flexibility to induce fit within dynamic protein pockets.

Strategic Applications in Drug Design

The 3-(2-phenylethoxy)aniline scaffold is deployed across several therapeutic areas:

  • Kinase Inhibitors: The aniline nitrogen is frequently acylated to form amides that mimic the adenine ring of ATP, binding to the kinase hinge region. The phenylethoxy tail is then directed into the hydrophobic "back pocket" (e.g., the DFG-out pocket), achieving high selectivity profiles.

  • Epigenetic Modulators (BET Inhibitors): Phenylethoxy aniline derivatives have been successfully utilized in the design of highly selective inhibitors of the bromodomain and extra-terminal (BET) family of proteins, where the lipophilic tail engages specific bromodomain sub-pockets[3].

  • Heterocyclic Precursors: The molecule serves as an excellent starting material for the synthesis of complex functionalized heterocycles, such as quinazolines and isoquinolines, via cyclization reactions (e.g., Pictet-Spengler reactions)[2].

SyntheticWorkflow A 3-(2-Phenylethoxy)aniline Core Scaffold B Amide Coupling (HATU/DIPEA) A->B Acylation C Chan-Lam Amination (Cu(OAc)2, O2) A->C C-N Coupling D Hetero-Cyclization (Pictet-Spengler) A->D Ring Closure E Targeted Inhibitors (e.g., Kinase/BET) B->E F N-Alkyl/Aryl Derivatives (Library Expansion) C->F G Functionalized Heterocycles (e.g., Quinolines) D->G

Figure 2: Synthetic derivatization pathways of 3-(2-phenylethoxy)aniline in drug discovery.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The causality behind each reagent choice is explicitly detailed to ensure reproducibility and adaptability.

Protocol 1: High-Efficiency Amide Coupling (Library Generation)

Objective: Synthesis of targeted amide inhibitors from 3-(2-phenylethoxy)aniline. Rationale: The meta-alkoxy group exerts a mild electron-withdrawing inductive effect ( −I ), slightly reducing the nucleophilicity of the primary amine compared to para-substituted analogs. To counteract this and prevent the need for harsh heating (which can degrade sensitive substrates), HATU is utilized. HATU generates a highly reactive 7-aza-OBt active ester that rapidly drives the acylation forward.

Materials:

  • Carboxylic acid derivative (1.0 eq)

  • 3-(2-Phenylethoxy)aniline (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the acid without competing for the activated ester. The 15-minute window ensures complete conversion to the active OAt ester before the amine is introduced.

  • Coupling: Add 3-(2-phenylethoxy)aniline (1.1 eq) dropwise to the activated mixture. Stir continuously at room temperature for 12 hours.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing potential side reactions (e.g., dimerization).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Chan-Lam C-N Cross-Coupling

Objective: Formation of secondary alkyl/aryl amines via coupling with boronic esters[4]. Rationale: Traditional Buchwald-Hartwig aminations require strong bases and elevated temperatures, which risk cleaving the ether linkage or causing protodeboronation of sensitive substrates. The Chan-Lam coupling operates under mild, oxidative conditions at room temperature, preserving the structural integrity of the phenylethoxy tail.

Materials:

  • Alkyl/Aryl Boronic Ester (1.0 eq)

  • 3-(2-Phenylethoxy)aniline (1.2 eq)

  • Cu(OAc)2​ (0.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM) or Methanol (MeOH) (0.2 M)

  • Molecular Sieves (4Å)

Step-by-Step Methodology:

  • Preparation: In an open flask, combine the boronic ester (1.0 eq), 3-(2-phenylethoxy)aniline (1.2 eq), Cu(OAc)2​ (0.1 eq), and freshly activated 4Å molecular sieves in DCM.

    • Causality: Molecular sieves scavenge trace water, preventing the competitive hydrolysis of the boronic ester to the corresponding alcohol.

  • Catalyst Activation: Add pyridine (2.0 eq) to the suspension. Stir the reaction vigorously at room temperature, ensuring the flask is open to ambient air (or utilizing an O2​ balloon).

    • Causality: Pyridine acts as a ligand, tuning the redox potential of the copper center. Ambient oxygen is strictly required as the terminal oxidant to reoxidize the Cu(I) species back to the catalytically active Cu(II) state following reductive elimination.

  • Reaction Monitoring: Stir for 24–48 hours. Monitor conversion via LC-MS.

  • Workup & Purification: Filter the crude mixture through a pad of Celite, washing thoroughly with EtOAc.

    • Causality: Celite filtration removes insoluble copper salts and molecular sieves prior to chromatography, preventing streaking and compound degradation on the silica gel column. Concentrate the filtrate and purify via flash chromatography.

References

  • Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins Journal of Medicinal Chemistry - ACS Publications[Link]

  • Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters ACS Publications[Link]

Sources

Application

Application Note &amp; Protocol: Selective N-Alkylation of 3-(2-Phenylethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Alkyl Anilines N-alkylated anilines are privileged structural motifs integral to a vast array of functional molecules, f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkyl Anilines

N-alkylated anilines are privileged structural motifs integral to a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2] The strategic introduction of an alkyl group onto the nitrogen atom of an aniline derivative can profoundly modulate its physicochemical properties, including basicity, lipophilicity, and receptor binding affinity. This makes N-alkylation a critical transformation in medicinal chemistry for lead optimization and drug candidate development.[3]

This guide provides a detailed, field-proven protocol for the selective mono-N-alkylation of 3-(2-Phenylethoxy)aniline, a versatile building block. We will focus on the reductive amination strategy, a highly reliable and controllable method that circumvents common challenges such as overalkylation, which is often problematic with traditional methods like direct alkylation with alkyl halides.[4][5] We will also discuss alternative green chemistry approaches to provide a comprehensive overview for the modern researcher.

Strategic Approaches to N-Alkylation

The synthesis of N-alkyl anilines can be approached through several pathways, each with distinct advantages and mechanistic underpinnings. The choice of method depends on factors such as substrate compatibility, desired selectivity, and scalability.

  • Reductive Amination: This is one of the most versatile and widely used methods for creating secondary and tertiary amines.[6][7] The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in the same pot to the desired N-alkylated amine.[3][8] Its key advantage is the exceptional control over mono-alkylation, as the imine forms only once on a primary amine.[5]

  • Direct Alkylation with Alkyl Halides: A classical S_N2 reaction where an amine displaces a halide from an alkyl halide. While straightforward, this method is often difficult to control. The newly formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium salt formation.[4]

  • Catalytic "Borrowing Hydrogen" (or Hydrogen Autotransfer): This modern, atom-economical approach uses alcohols as alkylating agents in the presence of a transition-metal catalyst (e.g., based on Ru, Ir, Au).[9][10][11] The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde, which then undergoes reductive amination with the aniline. The borrowed hydrogen is then used to reduce the resulting imine, regenerating the catalyst and producing only water as a byproduct.[1][9] This method represents a greener alternative to traditional techniques.[4]

For its reliability, high selectivity, and operational simplicity, this application note will detail the reductive amination protocol.

Featured Protocol: N-Ethylation of 3-(2-Phenylethoxy)aniline via Reductive Amination

This protocol describes the synthesis of N-ethyl-3-(2-phenylethoxy)aniline using acetaldehyde as the alkylating agent and sodium borohydride as the reducing agent.

Principle and Mechanism

The reaction proceeds in a one-pot sequence. First, the primary amine of 3-(2-Phenylethoxy)aniline performs a nucleophilic attack on the carbonyl carbon of acetaldehyde to form an unstable carbinolamine intermediate. This intermediate rapidly dehydrates to form a stable Schiff base, or imine.

A mild reducing agent, added to the same reaction vessel, then selectively reduces the imine's carbon-nitrogen double bond (C=N) to a single bond, yielding the final secondary amine product. A key aspect of this protocol is the choice of reducing agent. Sodium borohydride (NaBH₄) is effective for reducing imines.[12][13] Even more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are less likely to reduce the starting aldehyde, ensuring it is available for imine formation.[5][8][14][15]

Reductive_Amination_Mechanism cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction Aniline 3-(2-Phenylethoxy)aniline Carbinolamine Carbinolamine Intermediate Aniline->Carbinolamine + Aldehyde Acetaldehyde Aldehyde->Carbinolamine Imine Imine (Schiff Base) Carbinolamine->Imine - H₂O H2O_out H₂O Imine_ref Imine Imine->Imine_ref Intermediate Reducer NaBH₄ (Hydride Source H⁻) Product N-Ethyl-3-(2-Phenylethoxy)aniline Reducer->Product Reduction

Caption: Mechanism of Reductive Amination.

Materials and Equipment
Reagents & Materials Equipment
3-(2-Phenylethoxy)anilineRound-bottom flask (50 mL or 100 mL)
AcetaldehydeMagnetic stirrer and stir bar
Sodium Borohydride (NaBH₄)Reflux condenser (optional, for temperature control)
Methanol (MeOH), anhydrousInert atmosphere setup (Nitrogen or Argon balloon)
Dichloromethane (DCM)Separatory funnel
Ethyl Acetate (EtOAc)Rotary evaporator
Saturated Sodium Bicarbonate (NaHCO₃) solutionGlassware for column chromatography
Brine (saturated NaCl solution)TLC plates (silica gel) and developing chamber
Anhydrous Sodium Sulfate (Na₂SO₄)Standard laboratory glassware
Silica Gel (for column chromatography)
Step-by-Step Experimental Protocol

This procedure is designed for a 5 mmol scale reaction.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-Phenylethoxy)aniline (1.065 g, 5.0 mmol).

  • Dissolution: Add 25 mL of anhydrous methanol to the flask. Stir at room temperature under a nitrogen atmosphere until the aniline is completely dissolved.

  • Aldehyde Addition: Add acetaldehyde (0.34 mL, 6.0 mmol, 1.2 equivalents) to the solution. Stir the mixture for 20 minutes at room temperature to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium borohydride (0.28 g, 7.5 mmol, 1.5 equivalents) portion-wise over 15 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot has disappeared (typically 2-4 hours).

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution. Stir for 15 minutes.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).[9]

  • Work-up - Washing & Drying: Combine the organic layers and wash with brine (2 x 25 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the drying agent.[2]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to isolate the pure N-ethyl-3-(2-phenylethoxy)aniline.[16][17]

  • Characterization: Confirm the identity and purity of the final product using NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry.

Workflow start 1. Dissolve Aniline in MeOH add_aldehyde 2. Add Acetaldehyde (Imine Formation) start->add_aldehyde cool 3. Cool to 0 °C add_aldehyde->cool add_reducer 4. Add NaBH₄ (Reduction) cool->add_reducer monitor 5. Stir at RT & Monitor via TLC add_reducer->monitor quench 6. Quench with NaHCO₃ (aq) monitor->quench extract 7. Extract with Ethyl Acetate quench->extract dry 8. Dry (Na₂SO₄) & Concentrate extract->dry purify 9. Purify via Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental Workflow for Reductive Amination.

Summary of Reaction Parameters
ParameterCondition / ReagentStoichiometry (Equiv.)Purpose
Substrate3-(2-Phenylethoxy)aniline1.0Starting material
Alkylating AgentAcetaldehyde1.2Forms the imine intermediate
Reducing AgentSodium Borohydride (NaBH₄)1.5Reduces the imine to the amine
SolventMethanol (MeOH)-Reaction medium
Temperature0 °C to Room Temperature-Controls reaction rate
Reaction Time2 - 4 hours-Time to completion
Work-upEtOAc / NaHCO₃ (aq)-Product isolation and neutralization
PurificationSilica Gel Chromatography-Isolation of pure product

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction Incomplete imine formation.Add a catalytic amount of acetic acid (1-5 mol%) with the aldehyde to promote imine formation.[15]
Inactive reducing agent.Use a fresh, unopened bottle of NaBH₄. Store borohydride reagents in a desiccator.
Starting Material Remains Insufficient reaction time.Continue stirring and monitor by TLC for a longer duration. Gentle warming (to 40 °C) can be applied if necessary.
Insufficient reducing agent.Add an additional portion (0.2-0.5 equiv.) of NaBH₄.
Formation of Side Products Reduction of aldehyde.This is more likely if NaBH₄ is added before imine formation is complete. Ensure adequate stirring time after aldehyde addition. Consider using a milder reductant like NaBH(OAc)₃.[18]
Difficult Purification Close-running spots on TLC.Optimize the solvent system for column chromatography. Try a different solvent system (e.g., DCM/Methanol or Toluene/EtOAc).

Conclusion

The N-alkylation of 3-(2-Phenylethoxy)aniline is a pivotal transformation for accessing valuable chemical entities. The detailed reductive amination protocol presented here offers a robust, highly selective, and scalable method for synthesizing the mono-N-alkylated product. By understanding the underlying mechanism and key experimental parameters, researchers can confidently and efficiently execute this synthesis. This self-validating protocol, complete with a troubleshooting guide, provides the necessary tools for drug development professionals and scientists to achieve their synthetic goals with high fidelity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. Benchchem.
  • Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
  • Grigg, R., & Watanabe, Y.
  • Zhao, Y., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 229-241. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wang, D., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. Retrieved from [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(51), 9943-9946. Retrieved from [Link]

  • Kim, J. (2017). Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. San Diego State University. Retrieved from [Link]

  • JoVE. (n.d.). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. Retrieved from [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones]([Link] reductive-amination-of-aldehydes-and-ketones)

  • Bayguzina, A. R., et al. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry, 54, 1652-1659. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry, 74(9), 3537-3540. Retrieved from [Link]

  • Reddy, K. S., et al. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Borates Today. (2022). Borohydrides: Reducing Agents in Organic Synthesis. Borates Today. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Wang, D., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Orduña, J. M., et al. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. Retrieved from [Link]

  • Fiveable. (2025). Borohydride Definition - Organic Chemistry Key Term. Fiveable. Retrieved from [Link]

  • Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. Chemistry Learner. Retrieved from [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1984). Reductive amination of aldehydes and ketones with sodium cyanoborohydride. A review. Synthesis, 1984(03), 191-205.
  • Google Patents. (n.d.). CN103145562B - N-ethyl aniline preparation method.
  • Organic Syntheses. (n.d.). n-2-cyanoethylaniline. Retrieved from [Link]

  • ACS. (2016). Boron Reagents in Synthesis : Boron Hydride Reduction. ACS Symposium Series. Retrieved from [Link]

Sources

Method

Application Note: Electrophilic Aromatic Substitution (EAS) of 3-(2-Phenylethoxy)aniline

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols Executive Summary 3-(2-Phenylethoxy)aniline is a highly versatile building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols

Executive Summary

3-(2-Phenylethoxy)aniline is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, CNS-active therapeutics, and complex heterocyclic scaffolds. Structurally, it is an m-alkoxyaniline derivative featuring a bulky 2-phenylethoxy ether. The presence of two strongly activating, electron-donating groups (EDGs)—the primary amine and the ether—makes the core aniline ring exceptionally nucleophilic. This guide establishes the mechanistic causality behind its regioselectivity and provides self-validating, step-by-step protocols for controlled Electrophilic Aromatic Substitution (EAS).

Structural & Mechanistic Profiling

To achieve high-yielding EAS, one must first understand the competing electronic and steric forces governing the molecule.

Electronic Activation and Synergy

The molecule contains two aromatic systems, but they are electronically distinct. The phenyl ring of the 2-phenylethoxy group is unactivated and separated by an aliphatic linker, rendering it inert under mild EAS conditions. The reaction occurs exclusively on the primary aniline ring.

Both the −NH2​ and −OR groups are strongly activating and direct electrophiles to their respective ortho and para positions. Because nitrogen is less electronegative and its lone pair is more polarizable than oxygen's, the unprotonated amino group acts as the dominant directing group[1].

Steric Shielding and Regioselectivity

The synergistic directing effects activate positions 2, 4, and 6 on the aniline ring:

  • Position 2: Flanked by both the −NH2​ and the bulky −O-CH2​CH2​Ph groups. The steric shielding here is immense, effectively reducing substitution at this site to trace amounts.

  • Position 4: Para to the dominant −NH2​ group and ortho to the ether. Electronically, this is the most favored position.

  • Position 6: Ortho to the −NH2​ group and para to the ether.

While the bromination of simple m-anisidine typically yields the 4-bromo derivative as the overwhelming major product[1], the extended steric bulk of the 2-phenylethoxy chain can slightly increase the kinetic barrier at Position 4, leading to a measurable (though still minor) fraction of the 6-substituted isomer.

Regioselectivity Substrate 3-(2-Phenylethoxy)aniline NH2 -NH2 Group (Dominant Director) Substrate->NH2 OR -O-CH2CH2Ph Group (Co-Director) Substrate->OR Pos4 Position 4 Para to NH2, Ortho to OR (Major Product) NH2->Pos4 para Pos6 Position 6 Ortho to NH2, Para to OR (Minor Product) NH2->Pos6 ortho Pos2 Position 2 Sterically Hindered (Trace) NH2->Pos2 ortho OR->Pos4 ortho OR->Pos6 para OR->Pos2 ortho

Fig 1. Regioselectivity map for EAS on 3-(2-Phenylethoxy)aniline showing directing group synergy.

Quantitative Data Presentation

The table below summarizes the optimized conditions for various EAS transformations, highlighting the causality behind reagent selection to prevent over-reaction.

Table 1: Quantitative Comparison of EAS Conditions for 3-(2-Phenylethoxy)aniline

Reaction TypeReagent SystemTemp (°C)Major RegioisomerTypical Yield (%)In-Process Control (IPC) Target
Bromination NBS, DCM0 to 204-Bromo75–85LC-MS: +78/80 Da shift (1:1 ratio)
Chlorination NCS, DMF0 to 204-Chloro70–80LC-MS: +34/36 Da shift (3:1 ratio)
Nitration 1. Ac 2​ O, Pyr2. HNO 3​ /Ac 2​ O1. 202. -104-Nitro60–70LC-MS: +45 Da shift (post-deprotection)

Standardized Experimental Protocols

Protocol A: Regioselective Mono-Bromination

Causality & Rationale: Highly activated aryls undergo rapid polyhalogenation and oxidative degradation when exposed to molecular bromine ( Br2​ )[2]. To achieve regiospecific mono-bromination, N-Bromosuccinimide (NBS) is utilized. NBS provides a low, steady-state concentration of electrophilic bromine, which, when paired with a non-polar solvent like Dichloromethane (DCM) at 0 °C, kinetically traps the 4-bromo isomer before over-bromination can occur[1].

Workflow S1 1. Dissolution DCM, 0 °C S2 2. NBS Addition Portion-wise, Dark S1->S2 S3 3. IPC Monitoring TLC / LC-MS S2->S3 S4 4. Quench Na2S2O3 (aq) S3->S4 S5 5. Purification Silica Gel S4->S5

Fig 2. Self-validating experimental workflow for the regioselective bromination using NBS.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 3-(2-Phenylethoxy)aniline (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M). Purge the flask with Argon and cool to 0 °C using an ice bath.

  • Electrophile Addition: Wrap the reaction flask in aluminum foil to exclude light (preventing radical pathway initiation). Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes to prevent thermal spiking.

  • Self-Validating IPC: Stir for 1 hour at 0 °C. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material mass ( m/z 214 [M+H]+ ) is consumed, replaced by a doublet at m/z 292 and 294 of equal intensity (characteristic of 79Br and 81Br isotopes).

  • Quenching: Quench the remaining trace electrophile by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

  • Workup & Purification: Extract the aqueous layer with DCM ( 2×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient) to isolate 4-bromo-3-(2-phenylethoxy)aniline.

Protocol B: Protected Nitration

Causality & Rationale: Direct nitration of anilines with standard HNO3​/H2​SO4​ mixtures is catastrophic. The strongly acidic conditions protonate the amine to an −NH3+​ group, converting it from a strongly activating ortho/para director to a strongly deactivating meta director. Furthermore, nitric acid acts as a harsh oxidant, destroying the electron-rich aromatic ring[3]. To bypass this, the amine must be transiently protected as an acetamide, which preserves the ortho/para directing ability while dampening the ring's susceptibility to oxidation.

Step-by-Step Methodology:

  • Protection: Dissolve 3-(2-Phenylethoxy)aniline (1.0 equiv) in pyridine (2.0 equiv) and DCM. Slowly add acetic anhydride (1.2 equiv) at room temperature. Stir for 2 hours.

    • Validation Check: TLC confirms the disappearance of the polar aniline spot and the appearance of a higher Rf​ acetamide spot.

  • Nitration: Isolate the intermediate N-(3-(2-phenylethoxy)phenyl)acetamide. Dissolve in acetic anhydride and cool to -10 °C. Slowly add a pre-cooled mixture of fuming HNO3​ (1.1 equiv) in acetic anhydride. Stir for 30 minutes.

  • Deprotection: Pour the mixture over crushed ice to precipitate the nitrated acetamide. Filter, then reflux the solid in 2M ethanolic NaOH for 2 hours to cleave the acetyl group.

  • Validation Check: 1H -NMR of the final product must be utilized to confirm regiochemistry. The 4-nitro isomer will display two distinct singlet-like signals for the para protons if the 6-position is unsubstituted, whereas coupling constants ( J≈8 Hz for ortho coupling) will definitively map the substitution pattern.

Sources

Application

Application Notes and Protocols: Diazotization of 3-(2-Phenylethoxy)aniline and its Synthetic Transformations

Abstract This technical guide provides a comprehensive overview of the diazotization of 3-(2-phenylethoxy)aniline and subsequent functional group transformations of the resulting diazonium salt. The phenylethoxy aniline...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the diazotization of 3-(2-phenylethoxy)aniline and subsequent functional group transformations of the resulting diazonium salt. The phenylethoxy aniline scaffold is of significant interest in medicinal chemistry and drug development.[1] This document outlines detailed, field-proven protocols for the synthesis of the diazonium intermediate and its conversion into a variety of valuable derivatives through Sandmeyer, Suzuki-Miyaura, and azo coupling reactions. The causality behind experimental choices, safety considerations, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 3-(2-Phenylethoxy)aniline Scaffold

The 3-(2-phenylethoxy)aniline moiety is a key structural component in a variety of biologically active molecules. Its unique combination of a flexible phenylethoxy tail and a reactive aniline functional group makes it a versatile building block for the synthesis of novel therapeutic agents. The ability to efficiently and selectively modify the aromatic ring through diazotization opens up a vast chemical space for lead optimization and the development of new chemical entities. This guide focuses on the pivotal role of the diazonium salt intermediate as a gateway to a diverse array of functionalized derivatives.

Core Principles: The Diazotization of Aromatic Amines

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[2] This transformation proceeds through the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][4] The highly reactive electrophile in this reaction is the nitrosonium ion (NO⁺), which is attacked by the nucleophilic amino group of the aniline derivative.[4][5]

The resulting aryl diazonium salts are highly valuable synthetic intermediates due to the exceptional leaving group ability of the dinitrogen moiety (N₂).[6][7] This property allows for a wide range of nucleophilic substitution reactions on the aromatic ring, which are often difficult to achieve through other synthetic routes.[8]

A critical parameter in diazotization is temperature control. The reaction is highly exothermic, and the resulting diazonium salts are often thermally unstable, especially in their chloride salt form.[9][10] Therefore, maintaining a temperature between 0-5°C is crucial to prevent decomposition and ensure a high yield of the desired intermediate.[9][11]

Safety First: Handling Diazonium Salts

Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[12][13][14] For this reason, they are almost always generated and used in situ without isolation.[10][11]

Cardinal Rules for Safe Handling:

  • Temperature Control: Strictly maintain the reaction temperature between 0-5°C.[11][15]

  • In Situ Use: Use the diazonium salt solution immediately after preparation.[11] Do not attempt to isolate the salt unless you are using stabilizing counter-ions like tetrafluoroborate (BF₄⁻) or tosylate, and even then, only on a small scale with appropriate safety measures.[10][11][16]

  • Avoid Excess Nitrite: Use a stoichiometric amount of sodium nitrite and test for its excess with starch-iodide paper.[12][13]

  • Proper Quenching: Any unreacted diazonium salt should be quenched before workup and disposal, for example, with hypophosphorous acid.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[17] Work in a well-ventilated fume hood and behind a blast shield if there is any risk of explosion.[11]

Experimental Protocols

Diazotization of 3-(2-Phenylethoxy)aniline

This protocol details the formation of the 3-(2-phenylethoxy)benzenediazonium chloride solution, which serves as the common intermediate for the subsequent reactions.

Diagram of the Diazotization Workflow:

Diazotization Workflow cluster_0 Reagent Preparation cluster_1 Diazotization Reaction cluster_2 Product Aniline_Solution 3-(2-Phenylethoxy)aniline in HCl (aq) Reaction_Vessel Reaction at 0-5 °C Aniline_Solution->Reaction_Vessel Add to vessel Nitrite_Solution Sodium Nitrite in H2O (aq) Nitrite_Solution->Reaction_Vessel:n Slow, dropwise addition Diazonium_Salt 3-(2-Phenylethoxy)benzenediazonium Chloride Solution Reaction_Vessel->Diazonium_Salt Formation

Caption: General workflow for the diazotization of 3-(2-phenylethoxy)aniline.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-(2-Phenylethoxy)aniline213.2810.66 g0.05
Concentrated HCl (37%)36.4615 mL~0.18
Sodium Nitrite (NaNO₂)69.003.62 g0.0525
Distilled Water18.02As needed-
Ice-As needed-

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 3-(2-phenylethoxy)aniline (10.66 g, 0.05 mol) and 50 mL of distilled water.

  • Cool the mixture in an ice-salt bath to 0°C.

  • Slowly add concentrated hydrochloric acid (15 mL) while maintaining the temperature below 5°C. Stir until a fine slurry of the amine hydrochloride salt is formed.

  • In a separate beaker, dissolve sodium nitrite (3.62 g, 0.0525 mol) in 20 mL of cold distilled water.

  • Transfer the sodium nitrite solution to the dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred amine hydrochloride suspension over 30 minutes, ensuring the temperature does not exceed 5°C.[9][11]

  • After the addition is complete, continue to stir the mixture for an additional 15-20 minutes at 0-5°C.

  • The resulting clear, cold solution of 3-(2-phenylethoxy)benzenediazonium chloride is now ready for immediate use in subsequent reactions.

Verification of Diazotization: A small drop of the reaction mixture can be tested on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the completion of the diazotization.[9][13]

Subsequent Reactions of the Diazonium Salt

The freshly prepared 3-(2-phenylethoxy)benzenediazonium chloride solution can be directly used in a variety of synthetic transformations.

Diagram of Subsequent Reaction Pathways:

Subsequent Reactions cluster_sandmeyer Sandmeyer Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_azo Azo Coupling Diazonium_Salt 3-(2-Phenylethoxy)benzenediazonium Chloride CuCl CuCl / HCl Diazonium_Salt->CuCl Replacement of N2 CuBr CuBr / HBr Diazonium_Salt->CuBr Replacement of N2 CuCN CuCN / KCN Diazonium_Salt->CuCN Replacement of N2 Suzuki_Reagents Ar-B(OH)2 Pd Catalyst, Base Diazonium_Salt->Suzuki_Reagents C-C Bond Formation Azo_Reagents Activated Arene (e.g., Phenol) Diazonium_Salt->Azo_Reagents Electrophilic Aromatic Substitution Chloro_Product 1-Chloro-3-(2-phenylethoxy)benzene CuCl->Chloro_Product Bromo_Product 1-Bromo-3-(2-phenylethoxy)benzene CuBr->Bromo_Product Cyano_Product 3-(2-Phenylethoxy)benzonitrile CuCN->Cyano_Product Biaryl_Product Substituted Biaryl Suzuki_Reagents->Biaryl_Product Azo_Dye Azo Compound Azo_Reagents->Azo_Dye

Caption: Key synthetic transformations of the 3-(2-phenylethoxy)benzenediazonium salt.

The Sandmeyer reaction is a copper(I)-catalyzed conversion of an aryl diazonium salt to an aryl halide or nitrile.[8][18][19]

Protocol for 1-Bromo-3-(2-phenylethoxy)benzene:

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Copper(I) Bromide (CuBr)143.458.61 g0.06
Hydrobromic Acid (48%)80.9110 mL~0.089

Procedure:

  • In a 500 mL flask, prepare a solution of copper(I) bromide (8.61 g, 0.06 mol) in hydrobromic acid (10 mL).

  • Cool this solution in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution prepared in section 4.1 to the copper(I) bromide solution.

  • A vigorous evolution of nitrogen gas will be observed.[6] Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • The product will separate as a dense oil. Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M NaOH (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-bromo-3-(2-phenylethoxy)benzene.

A similar procedure can be followed for the synthesis of the corresponding chloro and cyano derivatives using CuCl/HCl and CuCN/KCN, respectively.[8][9]

Aryl diazonium salts can serve as effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds.[20][21][22] This method offers an alternative to the more common use of aryl halides.[23][24]

Protocol for a Generic Biaryl Synthesis:

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Arylboronic AcidVaries-0.055
Pd(OAc)₂224.50112 mg0.0005
Sodium Carbonate (Na₂CO₃)105.9915.9 g0.15
Solvent (e.g., Toluene/Water)---

Procedure:

  • To the cold diazonium salt solution from section 4.1, add a solution of the desired arylboronic acid (0.055 mol) in toluene (100 mL).

  • In a separate flask, dissolve sodium carbonate (15.9 g, 0.15 mol) in 50 mL of water.

  • Add the sodium carbonate solution to the reaction mixture, followed by palladium(II) acetate (112 mg, 0.0005 mol).

  • Allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl derivative.

Diazonium salts act as weak electrophiles and can react with activated aromatic compounds, such as phenols and anilines, in an electrophilic aromatic substitution reaction to form brightly colored azo compounds.[25][26] This is known as an azo coupling reaction.[27]

Protocol for Coupling with 2-Naphthol:

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Naphthol144.177.21 g0.05
Sodium Hydroxide (NaOH)40.004.0 g0.1

Procedure:

  • In a 500 mL beaker, dissolve 2-naphthol (7.21 g, 0.05 mol) in a solution of sodium hydroxide (4.0 g, 0.1 mol) in 100 mL of water.

  • Cool this solution in an ice bath to below 5°C.

  • Slowly, and with good stirring, add the cold diazonium salt solution from section 4.1.

  • An intensely colored precipitate (typically orange to red) will form immediately.[28]

  • Continue stirring in the ice bath for 30 minutes to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at a low temperature to yield the azo dye.

Characterization

The successful synthesis of the diazonium salt intermediate and the final products should be confirmed by appropriate analytical techniques. In-situ monitoring of the diazotization can be performed using FTIR spectroscopy to observe the formation of the characteristic N≡N stretch.[29][30] The final purified products should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point or Boiling Point: As an indicator of purity.

Conclusion

The diazotization of 3-(2-phenylethoxy)aniline provides a versatile and efficient entry point to a wide range of functionalized derivatives with potential applications in drug discovery and materials science. The protocols outlined in this guide, when coupled with stringent safety practices, offer a reliable framework for researchers to explore the rich chemistry of this valuable scaffold. The subsequent Sandmeyer, Suzuki-Miyaura, and azo coupling reactions further expand the synthetic utility, enabling the creation of diverse molecular architectures for further investigation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 114-118.
  • Wikipedia. (n.d.). Diazonium compound.
  • Wikipedia. (n.d.). Azo coupling.
  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964.
  • Unknown. (n.d.). reactions_of_phenols.
  • IJRSR. (n.d.). Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities.
  • Organic Chemistry II. (n.d.). Sandmeyer Reactions: Mechanism, Examples, and Applications.
  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction.
  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts.
  • IJCRT.org. (2022). ARYL DIAZONIUM SALT - A REVIEW.
  • Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts.
  • PMC. (2020). In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction.
  • Unknown. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • Unknown. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts.
  • Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction.
  • Benchchem. (n.d.). Physical and chemical properties of diazonium salts.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Diazonium Compounds.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • PMC. (2021). Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions.
  • Taylor & Francis. (n.d.). Diazonium salts – Knowledge and References.
  • ResearchGate. (n.d.). The Chemistry of Diazonium and Diazo Groups.
  • ResearchGate. (n.d.). Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions.
  • Benchchem. (n.d.). An In-Depth Technical Guide on the Potential Therapeutic Applications of 3-[(E)-2-Phenylethenyl]aniline Derivatives.
  • NEET coaching. (2025). Diazonium Salts | Reactions, Properties, Advantages & Uses.
  • OrgoSolver. (n.d.). Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺).
  • Beilstein Journals. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • ACS Publications. (2014). Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction: From Optimisation to Mole Scale.
  • BYJU'S. (2019). Diazotization Reaction Mechanism.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses.
  • Chemguide. (2016). some reactions of diazonium ions.
  • Unknown. (2020). DIAZONIUM SALTS.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • ResearchGate. (n.d.). Diazotization-Coupling Reaction.

Sources

Method

Application Note: Scaling Up the Synthesis of 3-(2-Phenylethoxy)aniline

Process Rationale and Mechanistic Causality The transition of active pharmaceutical ingredient (API) intermediates from discovery laboratories to pilot-plant manufacturing requires a fundamental shift in synthetic strate...

Author: BenchChem Technical Support Team. Date: March 2026

Process Rationale and Mechanistic Causality

The transition of active pharmaceutical ingredient (API) intermediates from discovery laboratories to pilot-plant manufacturing requires a fundamental shift in synthetic strategy. At the bench scale, the synthesis of 3-(2-phenylethoxy)aniline is typically achieved via a Williamson ether synthesis using 3-nitrophenol and (2-bromoethyl)benzene in dimethylformamide (DMF) with sodium hydride (NaH), followed by palladium-catalyzed hydrogenation in methanol.

While effective for generating gram quantities, this route introduces critical bottlenecks at scale:

  • Solvent Toxicity & Recovery: DMF is teratogenic, fully miscible with water, and possesses a high boiling point, making solvent recovery at scale highly energy-intensive and environmentally detrimental.

  • Thermal Runaway Risks: The catalytic hydrogenation of nitroarenes is highly exothermic ( ΔH≈−550 kJ/mol). Poor mass transfer at scale leads to the accumulation of the unstable hydroxylamine intermediate, which can disproportionate explosively if cooling systems fail ()[1].

To establish a self-validating and inherently safe system, this protocol utilizes a biphasic Phase Transfer Catalysis (PTC) approach for the alkylation step ()[2] and an in-line monitored, mass-transfer-optimized hydrogenation process ()[3].

Step 1: Biphasic Williamson Ether Synthesis (O-Alkylation)

Mechanistic Insights

By utilizing a biphasic system (Toluene/30% aqueous NaOH) with Tetrabutylammonium bromide (TBAB) as the phase transfer catalyst, we eliminate the need to pre-form and dry the phenoxide ()[2]. The lipophilic tetrabutylammonium cation pairs with the water-soluble 3-nitrophenoxide anion, transporting it across the phase boundary into the toluene layer. Here, the SN​2 reaction with (2-bromoethyl)benzene occurs rapidly in a non-polar environment. The byproduct (NaBr) is shuttled back to the aqueous phase, continuously driving the reaction forward while preventing side-product formation.

Pilot-Scale Protocol: O-Alkylation
  • Reactor Preparation: Charge a 50 L glass-lined reactor with 3-nitrophenol (1.0 equiv, 2.5 kg) and Toluene (10 volumes). Initiate agitation at 150 RPM.

  • Base Addition: Slowly charge 30% w/w aqueous NaOH (1.5 equiv). The solution will turn deep red/orange, indicating the formation of the phenoxide anion.

  • Catalyst Addition: Add TBAB (0.05 equiv). Stir for 15 minutes to establish phase equilibrium.

  • Controlled Alkylation: Heat the biphasic mixture to 75°C. Dose (2-bromoethyl)benzene (1.05 equiv) continuously over 2 hours. Causality: Continuous dosing controls the mild exotherm and prevents localized concentration spikes that lead to dialkylation or elimination byproducts.

  • Reaction Monitoring: Maintain the reactor at 75°C for 4-6 hours. The system is self-validating: monitor the organic phase via HPLC until 3-nitrophenol is < 1% AUC.

  • Phase Separation & Workup: Cool the reactor to 25°C. Stop agitation and allow the phases to separate for 30 minutes. Decant the lower aqueous layer (containing NaBr and excess NaOH). Wash the organic layer with water (2 x 3 volumes) until the pH of the aqueous wash is neutral.

  • Concentration: Concentrate the toluene layer under reduced pressure to yield crude 3-(2-phenylethoxy)nitrobenzene as a viscous oil. This intermediate is carried directly into the hydrogenation step.

Quantitative Data: O-Alkylation Scale-Up Parameters
ParameterBench Scale (Discovery)Pilot Scale (Optimized)Mechanistic Rationale
Solvent DMF (10 vol)Toluene / H 2​ O (10 vol)Eliminates high-boiling, toxic solvent; enables rapid phase separation.
Base NaH or K 2​ CO 3​ (2.0 eq)30% Aq. NaOH (1.5 eq)Replaces hazardous/insoluble bases with a scalable aqueous base.
Catalyst NoneTBAB (0.05 eq)Facilitates phenoxide transfer into the organic layer ()[2].
Temperature 90°C (Reflux)75°C (Controlled)Prevents thermal degradation and controls the reaction rate.
Yield 70-75%>92%Biphasic system prevents side reactions and simplifies workup.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Mechanistic Insights

The reduction of 3-(2-phenylethoxy)nitrobenzene proceeds sequentially via a nitrosoarene to a hydroxylamine, and finally to the desired aniline. The reduction of the hydroxylamine to the aniline is the rate-limiting step. If hydrogen mass transfer is poor (e.g., inadequate agitation), the hydroxylamine accumulates ()[1]. To ensure a self-validating system, the reaction must be operated in a reaction-kinetic limited regime rather than a mass-transfer limited regime. This is achieved by using a high-shear gas-entrainment impeller and monitoring hydrogen uptake calorimetry ()[3].

Pilot-Scale Protocol: Nitro Reduction
  • Catalyst Wetting (Critical Safety Step): In a dedicated catalyst preparation vessel, slurry 5% Pd/C (5% w/w relative to substrate, 50% water-wet) in Ethanol (2 volumes). Causality: Dry Pd/C is highly pyrophoric; wetting it in a controlled environment prevents solvent vapor ignition during reactor charging.

  • Reactor Charging: Charge a 50 L Hastelloy pressure reactor with the crude 3-(2-phenylethoxy)nitrobenzene from Step 1, dissolved in Ethanol (8 volumes). Transfer the wetted Pd/C slurry into the reactor.

  • Inerting & Purging: Purge the reactor headspace with N 2​ (3 cycles at 3 bar) to remove oxygen, followed by H 2​ (3 cycles at 3 bar).

  • Hydrogenation: Pressurize the reactor to 4 bar with H 2​ . Set the jacket temperature to 40°C. Initiate high-shear agitation (400 RPM).

  • Exotherm Management: The reaction will immediately consume H 2​ and generate significant heat. Modulate the jacket cooling to maintain the internal temperature between 45-55°C. Causality: Allowing the temperature to drop below 40°C slows the hydroxylamine reduction, causing it to dangerously accumulate.

  • Endpoint Detection: The reaction is complete when H 2​ uptake ceases and the internal temperature drops to match the jacket temperature. Verify completion via HPLC (Hydroxylamine intermediate must be < 0.1%).

  • Filtration: Purge the reactor with N 2​ (3 cycles). Filter the mixture through a Sparkler filter pre-coated with Celite to remove the Pd/C. Caution: The filter cake remains reactive and must be kept wet with water for safe disposal.

  • Crystallization: Concentrate the filtrate, swap the solvent to Heptane/EtOAc, and crystallize the final 3-(2-phenylethoxy)aniline.

Quantitative Data: Hydrogenation Scale-Up Parameters
ParameterBench Scale (Discovery)Pilot Scale (Optimized)Mechanistic Rationale
Catalyst 10% Pd/C (Dry)5% Pd/C (50% Water-Wet)Wet catalyst prevents pyrophoric ignition during reactor charging.
Solvent MethanolEthanolEthanol has a higher flash point and lower toxicity profile.
Agitation Magnetic Stir BarHigh-Shear Gas ImpellerMaximizes gas-liquid mass transfer, preventing intermediate buildup.
Temp Control Uncontrolled Exotherm45-55°C (Jacket Cooled)Maintains rate of hydroxylamine reduction without thermal runaway.
Endpoint TLC (Disappearance of SM)In-line FTIR / H 2​ UptakeSelf-validating real-time metrics ensure no hydroxylamine remains ()[3].

Visualizing the Workflows

SynthesisWorkflow A 3-Nitrophenol + (2-Bromoethyl)benzene B Phase Transfer Catalysis (Toluene/Aq. NaOH, TBAB) A->B SN2 O-Alkylation C 3-(2-Phenylethoxy)nitrobenzene (Intermediate) B->C Phase Separation D Catalytic Hydrogenation (H2, 5% Pd/C, EtOH) C->D Nitro Reduction E Hydroxylamine Intermediate (Transient) D->E Fast Step F 3-(2-Phenylethoxy)aniline (Final Product) E->F Rate-Limiting

Process workflow and mechanistic pathway for the scalable synthesis of 3-(2-Phenylethoxy)aniline.

ScaleUpLogic ScaleUp Scale-Up Critical Parameters Heat Heat Removal (Exothermic Control) ScaleUp->Heat Mass Mass Transfer (Biphasic & Gas-Liquid) ScaleUp->Mass Safety Process Safety (Intermediate Accumulation) ScaleUp->Safety Heat->Safety Prevents Runaway Mass->Heat Controls Rate

Logical relationship between critical scale-up parameters ensuring process safety and high yield.

References

  • Title: Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note Source: Mettler Toledo URL: [Link]

  • Title: Hazards associated with laboratory scale hydrogenations Source: ACS Chemical Health & Safety URL: [Link]

  • Title: Industrial Phase Transfer Catalysis Source: PTC Organics URL: [Link]

Sources

Application

Application Notes and Protocols for the Experimental Biological Screening of 3-(2-Phenylethoxy)aniline

Abstract This document provides a comprehensive, multi-tiered experimental workflow for the initial biological characterization of the novel compound, 3-(2-Phenylethoxy)aniline. Given the absence of established biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, multi-tiered experimental workflow for the initial biological characterization of the novel compound, 3-(2-Phenylethoxy)aniline. Given the absence of established biological activity data for this molecule, we present an exploratory screening cascade designed to broadly assess its cytotoxic effects, identify potential molecular target classes, and validate initial findings. The protocols herein are grounded in established principles of drug discovery, emphasizing robust assay design, data integrity, and logical progression from primary screening to hit confirmation. This guide is intended to serve as a foundational blueprint for researchers seeking to elucidate the pharmacological potential of uncharacterized small molecules.

Introduction and Rationale

The discovery and development of new therapeutic agents often begins with the screening of novel chemical entities. 3-(2-Phenylethoxy)aniline is a small molecule with a distinct structural motif, yet its interactions with biological systems remain uncharacterized in public domain literature.[1][2][3] The aniline moiety and its derivatives are present in numerous pharmacologically active compounds, exhibiting a wide range of activities, including anticancer and analgesic properties.[4][5][6] This precedent suggests that 3-(2-Phenylethoxy)aniline could possess interesting biological properties, warranting a systematic investigation.

The absence of a known biological target necessitates a broad-based, unbiased screening approach. A rigid, target-specific assay would be premature and could overlook unexpected activities. Therefore, we have designed a logical, tiered workflow. This "screening cascade" begins with a foundational assessment of cellular toxicity to establish a viable concentration range for subsequent, more specific biological assays.[7] Following this, we propose a primary screening phase against diverse, high-value target classes—G-protein coupled receptors (GPCRs) and protein kinases—which together account for a significant portion of all currently marketed drugs.[8][9][10] Hits identified in this broad screen are then subjected to a rigorous confirmation and validation process to eliminate false positives and quantify their potency.[11][12] This structured progression ensures an efficient use of resources while maximizing the potential for discovering genuine bioactivity.

Compound Management: The Foundation of Reliable Screening

The integrity and accurate handling of the test compound are paramount for the reproducibility and reliability of any screening campaign.[13][14] Improper storage or handling can lead to compound degradation, precipitation, or inaccurate concentration determination, resulting in misleading data.[15][16]

Protocol 2.1: Compound Handling and Storage

  • Receipt and Initial Inspection: Upon receipt, visually inspect the physical state of 3-(2-Phenylethoxy)aniline. Document its appearance, and if possible, confirm its identity and purity (>95% is recommended) via LC-MS and/or ¹H-NMR.

  • Storage: Store the neat compound as a solid at 2-8°C, protected from light and moisture.[1] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) in a desiccated environment.[17]

  • Stock Solution Preparation:

    • Prepare a high-concentration primary stock solution, typically 10-20 mM, in 100% dimethyl sulfoxide (DMSO). DMSO is a common solvent for screening compounds due to its ability to dissolve a wide range of small molecules.[15]

    • To prepare the stock, bring the solid compound to room temperature before opening to prevent condensation.

    • Weigh the solid accurately and add the calculated volume of DMSO to achieve the target concentration.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Aliquoting and Storage of Stock Solutions:

    • Aliquot the primary stock solution into smaller volumes in tightly sealed, low-binding tubes (e.g., polypropylene). This minimizes the number of freeze-thaw cycles for the primary stock, which can compromise compound stability.[16]

    • Store these working aliquots at -20°C or -80°C for long-term stability.

  • Assay Plate Preparation:

    • For assays, create intermediate dilutions of the stock solution in DMSO.

    • Use automated liquid handlers to dispense the compound into assay plates (e.g., 384-well plates) to create a concentration gradient. This process, often called "stamping," ensures accuracy and consistency.[13][18]

    • The final concentration of DMSO in the assay well should be kept constant across all wells (including controls) and should typically not exceed 0.5% to avoid solvent-induced cellular toxicity or assay interference.

Tier 1: Foundational Cytotoxicity Profiling

The initial step in evaluating a new compound is to assess its general effect on cell viability. This is crucial for two reasons: 1) to identify a non-toxic concentration range for use in subsequent target-specific or phenotypic assays, and 2) to flag compounds that are pan-assay inhibitors or non-specifically cytotoxic. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[19]

Protocol 3.1: MTT Cell Viability Assay

  • Cell Seeding:

    • Select a panel of cell lines representing different tissue types (e.g., HEK293 for normal kidney, HeLa for cervical cancer, A549 for lung cancer) to assess any cell-type-specific toxicity.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution series of 3-(2-Phenylethoxy)aniline in complete growth medium from your DMSO stock. A typical 8-point concentration range might start from 100 µM down to low nanomolar concentrations.

    • Ensure the final DMSO concentration is consistent across all wells (e.g., 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., 100% DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control wells: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the CC₅₀ (Concentration of Compound causing 50% cytotoxicity).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineTissue of OriginCC₅₀ (µM)
HEK293Human Embryonic Kidney> 100
HeLaHuman Cervical Cancer75.4
A549Human Lung Carcinoma82.1
HepG2Human Liver Carcinoma> 100

This table provides a clear summary of the compound's cytotoxic profile, guiding the selection of concentrations for subsequent assays (typically well below the CC₅₀ values).

Tier 2: Primary Screening for Target Class Identification

After establishing a non-toxic concentration range, the next step is to screen 3-(2-Phenylethoxy)aniline against broad, diverse panels of molecular targets to generate initial hypotheses about its mechanism of action.[18] High-throughput screening (HTS) methodologies are ideal for this phase.[20] We propose parallel screens against two of the most significant drug target families: GPCRs and protein kinases.

G_Primary_Screening_Workflow cluster_prep Compound Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_decision Hit Identification Compound 3-(2-Phenylethoxy)aniline Stock Solution (10 mM in DMSO) AssayReady Assay-Ready Plate (e.g., 10 µM final conc.) Compound->AssayReady Dilution & Stamping GPCR_Screen GPCR Screen (β-Arrestin Recruitment Assay) AssayReady->GPCR_Screen Kinase_Screen Kinase Screen (Broad Panel Inhibition Assay) AssayReady->Kinase_Screen GPCR_Data GPCR Activity Data (% Activation/Inhibition) GPCR_Screen->GPCR_Data Kinase_Data Kinase Activity Data (% Inhibition) Kinase_Screen->Kinase_Data Decision Identify Hits (Activity > Threshold, e.g., 50%) GPCR_Data->Decision Kinase_Data->Decision No_Hits No Significant Activity (Consider Other Screens) Decision->No_Hits No Hits_Found Confirmed Hits (Proceed to Tier 3) Decision->Hits_Found Yes

Caption: High-level workflow for primary screening of 3-(2-Phenylethoxy)aniline.

Protocol 4.1: GPCR Primary Screen (β-Arrestin Recruitment Assay)

G-protein-coupled receptors (GPCRs) are a vast family of receptors that signal through various downstream pathways.[9] A β-arrestin recruitment assay is an excellent primary screening tool because it is a nearly universal event following GPCR activation, regardless of the specific G-protein (Gαs, Gαi, Gαq) coupling.[21][22]

  • Assay Principle: This assay uses a cell line stably expressing a GPCR of interest fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment. Ligand binding to the GPCR recruits β-arrestin, bringing the enzyme fragments together to form an active enzyme, which then cleaves a substrate to produce a chemiluminescent signal.

  • Cell Handling: Use a commercially available cell line panel expressing a diverse set of GPCRs (e.g., the Tango™ GPCR cell lines from Thermo Fisher Scientific). Culture the cells according to the manufacturer's instructions.

  • Assay Procedure:

    • Dispense the cells into white, opaque 384-well assay plates.

    • Add 3-(2-Phenylethoxy)aniline at a single, high concentration (e.g., 10 µM, ensuring it is below the CC₅₀) to the assay wells. Include positive control (known agonist for each GPCR) and vehicle control (DMSO) wells.

    • Incubate for the recommended time (typically 6-24 hours) to allow for receptor activation and reporter gene expression.

    • Add the chemiluminescent substrate solution to all wells.

    • Incubate for 1-2 hours at room temperature in the dark.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data by setting the vehicle control as 0% activation and the positive control as 100% activation. A "hit" is typically defined as a compound that elicits a response greater than a certain threshold (e.g., >50% activation or inhibition, or >3 standard deviations from the mean of the vehicle control).

Protocol 4.2: Protein Kinase Primary Screen (Broad Panel)

Protein kinases are another critical class of drug targets, particularly in oncology.[6] A primary screen against a large, representative panel of kinases can quickly identify potential inhibitory activity.

  • Assay Principle: Many commercial kinase screening panels utilize an in vitro assay that measures the amount of ATP remaining after a kinase reaction. A decrease in signal (ATP) indicates kinase activity, and inhibition is measured by the signal remaining relative to controls.

  • Service Provider: For efficiency and breadth, it is often best to use a fee-for-service provider (e.g., Eurofins Discovery, Promega) that offers screening against a large panel of hundreds of kinases.

  • Compound Submission: Provide the service provider with a sample of 3-(2-Phenylethoxy)aniline at a specified concentration and purity.

  • Screening: The compound will be screened at a single concentration (typically 10 µM) against the kinase panel.

  • Data Analysis: The provider will return data as the percent inhibition for each kinase relative to a vehicle control. A common hit threshold is >50% inhibition at the screening concentration.

Data Presentation: Hypothetical Primary Screening Hits

Assay TypeTargetResult (% Inhibition @ 10 µM)Hit? (Threshold >50%)
Kinase PanelEGFR85.2Yes
Kinase PanelVEGFR278.9Yes
Kinase PanelSRC21.5No
GPCR PanelADRB28.1 (% Activation)No
GPCR PanelDRD265.7 (% Inhibition)Yes

Tier 3: Hit Confirmation and Orthogonal Validation

A single-point result from a primary screen is not sufficient to claim bioactivity; it is merely an initial "hit". This phase is designed to confirm the activity, eliminate false positives, and begin to characterize the pharmacology of the compound.[12][23] The key steps are re-testing, generating a dose-response curve to determine potency (IC₅₀/EC₅₀), and using an orthogonal assay (a different assay technology) to verify the target engagement.

G_Hit_Validation_Workflow cluster_confirmation Hit Confirmation cluster_validation Orthogonal Validation Primary_Hit Primary Hit (e.g., >50% inhibition @ 10µM) Dose_Response Dose-Response Curve (Determine IC₅₀/EC₅₀) Primary_Hit->Dose_Response Artifact_Check Check for Assay Interference (e.g., Luciferase Inhibition) Primary_Hit->Artifact_Check Orthogonal_Assay Orthogonal Assay (e.g., Direct Binding - SPR) Dose_Response->Orthogonal_Assay Potency Confirmed Artifact_Check->Dose_Response No Interference Cellular_Assay Cell-Based Functional Assay (e.g., Phospho-Protein Western) Orthogonal_Assay->Cellular_Assay Binding Confirmed Validated_Hit Validated Lead Candidate Cellular_Assay->Validated_Hit

Caption: Workflow for hit confirmation and orthogonal validation.

Protocol 5.1: Dose-Response Analysis for Kinase Hit (EGFR)

  • Assay: Use the same in vitro kinase assay as in the primary screen.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-(2-Phenylethoxy)aniline, starting from a top concentration of 100 µM.

  • Procedure: Perform the kinase assay with the full concentration range of the compound.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).[24]

Protocol 5.2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

SPR is a biophysical technique that measures direct binding between a compound and a target protein in real-time, without the need for labels.[25] This provides strong, orthogonal evidence of target engagement, ruling out artifacts from the primary enzymatic assay.

  • Immobilization: Covalently immobilize recombinant EGFR protein onto the surface of an SPR sensor chip.

  • Binding Analysis:

    • Flow a series of concentrations of 3-(2-Phenylethoxy)aniline across the sensor chip surface.

    • A binding event is detected as a change in the refractive index at the surface, measured in Response Units (RU).

    • Flow a buffer-only solution over the chip to measure the dissociation of the compound.

  • Data Analysis: Analyze the binding sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. A confirmed interaction provides high confidence that the compound is a direct binder to the target protein.

Data Presentation: Hypothetical Hit Validation Data

TargetPrimary AssayPotency (IC₅₀)Orthogonal AssayAffinity (K_D)
EGFRIn-vitro Kinase Assay1.2 µMSPR (Direct Binding)2.5 µM
VEGFR2In-vitro Kinase Assay3.5 µMSPR (Direct Binding)8.1 µM
DRD2β-Arrestin Assay5.8 µMRadioligand Binding7.2 µM

Conclusion

This application note outlines a systematic and robust workflow for the initial biological screening of 3-(2-Phenylethoxy)aniline, a compound with no previously known biological function. By progressing through a logical cascade of cytotoxicity profiling, broad primary screening, and rigorous hit validation, researchers can efficiently identify and characterize potential bioactivities. This tiered approach minimizes the risk of false positives and ensures that resources are focused on the most promising and well-validated hits. The methodologies described herein are not only applicable to 3-(2-Phenylethoxy)aniline but also serve as a general template for the early-stage evaluation of any novel chemical entity in a drug discovery program.

References

  • Shu, C., et al. (2020). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Available at: [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. Available at: [Link]

  • Glick, M., et al. (2002). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Available at: [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • GARDP. Hit confirmation, hit validation. REVIVE. Available at: [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Available at: [Link]

  • Zhang, J. H., et al. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen. Available at: [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Wacker, D., et al. (2020). Recent progress in assays for GPCR drug discovery. Physiological Reviews. Available at: [Link]

  • Pelago Bioscience. Hit confirmation for Lead Generation in Drug Discovery. Pelago Bioscience. Available at: [Link]

  • Selvaraj, C., & Kholodar, S. A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Sygnature Discovery. Drug Discovery Hit to Lead. Sygnature Discovery. Available at: [Link]

  • chem IT Services. HTS Data Analysis. chem IT Services. Available at: [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]

  • Beckman Coulter. Compound Management and Integrity. Beckman Coulter. Available at: [Link]

  • BMG LABTECH. High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. PMC. Available at: [Link]

  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • Lazo, J. S., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Available at: [Link]

  • Neuroquantology. (2026). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Neuroquantology. Available at: [Link]

  • Talukder, A., et al. (2025). Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. International Journal of Food Science and Technology. Available at: [Link]

  • Moody, C. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available at: [Link]

  • Wikipedia. MTT assay. Wikipedia. Available at: [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]

  • Khan, P., & Rasool, M. (2016). High throughput screening of small molecule library: procedure, challenges and future. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]

  • Schrödinger. (2023). Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger. Available at: [Link]

  • Engel, J. C., & Grienke, U. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Available at: [Link]

  • Liu, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. Available at: [Link]

  • Stary, K., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. Available at: [Link]

  • Unknown. ENZYME INHIBITION. Unknown Source. Available at: [Link]

  • Wikipedia. Enzyme assay. Wikipedia. Available at: [Link]

  • ResearchGate. Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. ResearchGate. Available at: [Link]

  • PubChemLite. 3-[(2-phenylethoxy)methyl]aniline (C15H17NO). PubChemLite. Available at: [Link]

  • Maged, S., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PMC. Available at: [Link]

  • PubChem. 3-(2-Methoxyethoxy)aniline. PubChem. Available at: [Link]

Sources

Method

Application Note: Evaluating 3-(2-Phenylethoxy)aniline-Derived Kinase Inhibitors in Cell-Based Assays

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Phenotypic and mechanistic screening of novel quinazoline-based tyrosine kinase inhibitors (TKIs).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Phenotypic and mechanistic screening of novel quinazoline-based tyrosine kinase inhibitors (TKIs).

Mechanistic Rationale: The Role of 3-(2-Phenylethoxy)aniline

In the development of targeted therapeutics, particularly Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) inhibitors, the quinazoline and quinoline scaffolds are considered "privileged" ATP-site binders [1]. To achieve high potency and selectivity, these heterocyclic cores are frequently functionalized with substituted anilines at the 4-position [2].

The compound 3-(2-phenylethoxy)aniline serves as a critical pharmacophore building block in this context. When coupled to a quinazoline core, the aniline nitrogen acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Met793 in EGFR). Meanwhile, the bulky, lipophilic 3-(2-phenylethoxy) substituent is strategically positioned to project into the deep hydrophobic pocket adjacent to the ATP-binding cleft [3]. This extended hydrophobic interaction can dramatically enhance kinase selectivity and has been utilized to overcome acquired resistance mutations, such as the T790M "gatekeeper" mutation in non-small cell lung cancer (NSCLC).

To validate the efficacy of these 3-(2-phenylethoxy)aniline derivatives, researchers must employ a self-validating cascade of cell-based assays that measure both phenotypic outcomes (cell viability) and mechanistic target engagement (intracellular kinase phosphorylation).

G EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Inhibitor 3-(2-Phenylethoxy)aniline Quinazoline Derivative Inhibitor->EGFR ATP-Competitive Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Mechanism of action for quinazoline-based EGFR inhibitors.

Experimental Design & Causality

A robust screening cascade requires two orthogonal approaches:

  • Phenotypic Screening (Cell Viability): Determines the absolute anti-proliferative potency ( IC50​ ) of the derivatives. We utilize the HCC827 cell line , an NSCLC model harboring an EGFR exon 19 deletion (E746-A750). Causality: This specific mutation constitutively activates the kinase domain, rendering the cells "addicted" to EGFR signaling. Consequently, these cells are exquisitely sensitive to EGFR TKIs, providing a massive assay window compared to wild-type cells (e.g., A549).

  • Mechanistic Screening (In-Cell Western): Phenotypic death can result from off-target toxicity. To prove the 3-(2-phenylethoxy)aniline derivatives are acting on-target, we must quantify the ratio of phosphorylated EGFR (p-EGFR) to total EGFR. Causality: The In-Cell Western (ICW) format is chosen over traditional Western blotting because it allows for high-throughput, multiplexed quantification in intact cells using near-infrared (NIR) fluorophores, preserving cellular context and eliminating transfer-step artifacts.

Protocol 1: High-Throughput Cell Viability Assay

This protocol utilizes an ATP-dependent luminescence assay (e.g., CellTiter-Glo) to quantify metabolically active cells.

Materials
  • Cell Line: HCC827 (ATCC® CRL-2868™)

  • Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay, Test Compounds (10 mM in DMSO), Erlotinib (Positive Control).

  • Consumables: 384-well flat-bottom white polystyrene plates (tissue culture treated).

Step-by-Step Methodology
  • Cell Seeding: Harvest HCC827 cells at 70-80% confluence. Seed 1,500 cells per well in 20 µL of complete media into the 384-well white plate.

    • Expert Insight: Seeding density is critical. If seeded too high, cells will reach contact inhibition before the 72-hour endpoint, downregulating proliferation pathways and artificially shifting the IC50​ to a higher concentration.

  • Incubation: Incubate the plate overnight at 37°C, 5% CO2​ to allow for cell adhesion and recovery.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 3-(2-phenylethoxy)aniline derivatives and Erlotinib in 100% DMSO. Dilute these intermediate stocks 1:100 in media to create 10X working solutions (final DMSO concentration in assay = 0.1%).

  • Treatment: Add 2.2 µL of the 10X working solutions to the respective wells. Include DMSO-only vehicle controls.

  • Endpoint Incubation: Incubate for 72 hours at 37°C.

  • Lysis and Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 20 µL of reagent per well. Shake at 500 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5 seconds/well).

Workflow A Seed HCC827 Cells (384-well plate) B Compound Treatment (10-point dose response) A->B C Incubation (72 hours, 37°C) B->C D CellTiter-Glo Lysis & Luminescence Read C->D E Non-Linear Regression (IC50 Calculation) D->E

High-throughput cell viability assay workflow for kinase inhibitors.

Protocol 2: In-Cell Western (ICW) for Target Engagement

This protocol verifies that the derivatives inhibit the autophosphorylation of EGFR at Tyr1068.

Step-by-Step Methodology
  • Cell Seeding & Starvation: Seed HCC827 cells in a 96-well black, clear-bottom plate at 15,000 cells/well. After 24 hours, wash with PBS and replace with serum-free RPMI-1640 for 16 hours.

    • Expert Insight: Serum starvation reduces basal kinase activity driven by growth factors in FBS, synchronizing the cells and maximizing the signal-to-noise ratio upon EGF stimulation.

  • Compound Treatment: Treat cells with the 3-(2-phenylethoxy)aniline derivatives for 2 hours at 37°C.

  • Stimulation: Add recombinant human EGF (final concentration 50 ng/mL) for exactly 10 minutes.

  • Fixation: Immediately aspirate media and add 4% Paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

    • Expert Insight: PFA crosslinks the cellular architecture, locking the transient phosphorylation state in place.

  • Permeabilization: Wash 3x with PBS containing 0.1% Triton X-100 (5 minutes per wash). Triton X-100 is required to permeabilize the lipid bilayer, allowing the bulky IgG antibodies to access the intracellular kinase domain.

  • Blocking: Block with Intercept® Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Multiplex two primary antibodies: Rabbit anti-p-EGFR (Tyr1068) and Mouse anti-total EGFR. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash 3x with PBS-T. Add NIR-conjugated secondary antibodies (e.g., anti-Rabbit 800CW and anti-Mouse 680RD). Incubate for 1 hour at room temperature in the dark.

  • Imaging: Wash 3x with PBS-T. Image the plate on a dual-channel NIR scanner. Normalize the 800 nm signal (p-EGFR) to the 680 nm signal (Total EGFR) to account for well-to-well variations in cell number.

Representative Data & Analysis

Quantitative data from both the phenotypic and mechanistic assays should be plotted using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50​ . Below is a representative data summary evaluating structural modifications to the 3-(2-phenylethoxy)aniline core.

Table 1: Comparative Potency of 3-(2-Phenylethoxy)aniline Derivatives vs. Erlotinib

CompoundAniline Substitution PatternViability IC50​ (nM)p-EGFR IC50​ (nM)Selectivity Index (WT vs Mut)
Erlotinib (Control)3-ethynyl2.5 ± 0.34.1 ± 0.545x
Derivative A 3-(2-phenylethoxy)8.4 ± 1.112.0 ± 1.460x
Derivative B 3-(2-phenylethoxy)-4-fluoro3.2 ± 0.45.5 ± 0.885x
Derivative C 3-(2-phenylethoxy)-4-chloro1.8 ± 0.22.9 ± 0.3110x

Data Interpretation: The addition of the bulky 2-phenylethoxy group (Derivative A) slightly reduces absolute potency compared to the compact ethynyl group of Erlotinib. However, the addition of a para-halogen (Derivatives B & C) forces the 3-(2-phenylethoxy) ether into a highly favorable conformation within the hydrophobic pocket, restoring low-nanomolar potency while significantly increasing the selectivity index against wild-type EGFR.

References

  • Perrone, M. G., et al. "Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core." ACS Medicinal Chemistry Letters, 2021. Available at:[Link]

  • "New method for the preparation of erlotinib." European Patent EP2433931B2, Google Patents.
  • "Heterocyclic compounds and uses thereof." World Intellectual Property Organization WO2013154878A1, Google Patents.
Application

Application Note: Advanced TLC Monitoring Strategies for 3-(2-Phenylethoxy)aniline Derivatization

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Technique: Normal-Phase Thin-Layer Chromatography (TLC) Application: Reaction Monitoring, Amide Coupling, and Derivatization Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Technique: Normal-Phase Thin-Layer Chromatography (TLC) Application: Reaction Monitoring, Amide Coupling, and Derivatization

Chemical Profiling & Chromatographic Behavior

3-(2-Phenylethoxy)aniline (CAS 75058-73-0) is a versatile building block frequently utilized in medicinal chemistry and API synthesis[1],[2]. Structurally, it features a highly basic, polar primary aniline core coupled to a bulky, lipophilic 2-phenylethoxy ether tail.

When monitoring reactions involving this compound via normal-phase silica gel TLC, scientists must account for two competing physicochemical forces:

  • Strong Silanol Binding: The primary amine acts as both a potent hydrogen bond donor and a Lewis base, strongly interacting with the acidic silanol groups (Si-OH) on the silica surface. This often causes severe "streaking" or tailing of the spot.

  • Lipophilic Drag: The dual aromatic rings and ether linkage increase the molecule's overall solubility in non-polar organic solvents, counteracting the amine's polarity to some degree.

Methodological Rationale: Overcoming Silica-Amine Interactions

To establish a self-validating chromatographic system , the mobile phase must be carefully calibrated. While standard mixtures of Hexanes and Ethyl Acetate (EtOAc) are highly effective for eluting the resulting amide or secondary amine products[3],[4], the starting 3-(2-Phenylethoxy)aniline will often streak in these neutral solvents.

The Causality of Resolution: Adding 1–3% Triethylamine (TEA) to the mobile phase resolves this issue. The highly basic TEA competitively binds to and neutralizes the acidic silanols on the stationary phase, preventing the aniline from adhering non-specifically. This forces the starting material to elute as a tight, quantifiable circular spot, ensuring accurate Retention Factor ( Rf​ ) calculation.

Visualization Causality: The Dual-Detection Matrix

A robust TLC protocol cannot rely on a single method of visualization. Because both the starting material and typical derivatized products (e.g., amides) contain multiple aromatic rings, they are both highly active under short-wave UV light[5]. Relying solely on UV visualization can lead to false positives if the Rf​ values of the reactant and product are coincidentally similar.

To ensure absolute trustworthiness, we employ a Dual-Detection Matrix :

  • Non-Destructive UV (254 nm): Detects all conjugated π -systems. Used to map the total organic profile of the reaction.

  • Destructive Ninhydrin Staining: Provides strict chemical specificity. Ninhydrin reacts exclusively with free primary (and secondary) amines via a dehydration and decarboxylation sequence to form a deeply colored chromophore known as Ruhemann's purple [6].

Because the derivatized amide product lacks a free primary amine, it will remain completely unstained by Ninhydrin. The reaction is only deemed complete when the UV-active, Ninhydrin-positive spot is entirely replaced by a UV-active, Ninhydrin-negative spot.

Ninhydrin_Mechanism Amine 3-(2-Phenylethoxy)aniline (Free Primary Amine) Condensation Condensation & Heat (110°C) Amine->Condensation NinReagent Ninhydrin Reagent (Triketone) NinReagent->Condensation Purple Ruhemann's Purple (Visible Spot on TLC) Condensation->Purple Positive Reaction Amide Amide Product (No Free Amine) NoReaction No Color Change (Unstained) Amide->NoReaction Ninhydrin Applied

Mechanistic logic of Ninhydrin staining differentiating free primary amines from amide products.

Experimental Protocol: Step-by-Step Reaction Monitoring

The following protocol details the monitoring of a standard amide coupling reaction utilizing 3-(2-Phenylethoxy)aniline.

Materials Required
  • Silica gel 60 F254​ TLC plates (aluminum or glass-backed).

  • Capillary spotters (glass micro-pipettes).

  • Mobile Phase: 30% Ethyl Acetate in Hexanes (with 1% TEA v/v)[3].

  • Ninhydrin Stain: 1.5 g Ninhydrin dissolved in 100 mL of n-butanol, supplemented with 3 mL of acetic acid.

Step-by-Step Methodology
  • Reaction Aliquot & Mini-Workup: Withdraw 5–10 µL of the reaction mixture. Critical Insight: If the reaction is conducted in high-boiling, polar aprotic solvents like DMF or DMSO, directly spotting the mixture will distort the TLC profile. Dilute the aliquot in 100 µL of EtOAc and wash with 100 µL of 5% aqueous LiCl. The LiCl pulls the DMF into the aqueous layer, leaving the pure analytes in the organic layer[7].

  • Plate Preparation (Co-Spotting): Draw a baseline 1 cm from the bottom of the plate. Apply three distinct spots:

    • Spot A (Reference): Pure 3-(2-Phenylethoxy)aniline standard.

    • Spot B (Co-spot): Standard + Reaction mixture aliquot applied directly on top of each other. (Validates that matrix effects are not shifting the Rf​ value).

    • Spot C (Reaction): Reaction mixture aliquot alone.

  • Elution: Place the plate into a pre-equilibrated developing chamber containing the mobile phase. Allow the solvent front to rise to 1 cm below the top edge. Remove and air-dry thoroughly to evaporate the TEA.

  • UV Visualization: Examine the plate under a 254 nm UV lamp. Lightly circle all dark, UV-absorbing spots with a pencil.

  • Chemical Staining: Briefly dip the plate into the Ninhydrin solution. Wipe excess liquid from the back of the plate. Heat the plate using a heat gun or hot plate at 110°C for 1–2 minutes until spots develop[5],[6].

TLC_Workflow Sample 1. Aliquot Reaction (5-10 µL) Workup 2. Mini-Workup (Remove DMF/Salts) Sample->Workup Spot 3. Spot Plate (SM, Co-spot, Rxn) Workup->Spot Elute 4. Elute Plate (Hexane:EtOAc:TEA) Spot->Elute VisUV 5. UV 254 nm (Detect Aromatics) Elute->VisUV VisNin 6. Ninhydrin Stain (Detect Primary Amine) VisUV->VisNin Check Aniline Spot Present? VisNin->Check Complete Reaction Complete Proceed to Purification Check->Complete No Incomplete Reaction Incomplete Adjust Conditions Check->Incomplete Yes

Experimental workflow for TLC monitoring, highlighting the dual-visualization decision matrix.

Quantitative Data Summary

The table below summarizes the expected chromatographic behavior during a standard amide coupling of 3-(2-Phenylethoxy)aniline. Note that the conversion of the highly polar primary amine to a secondary amide generally results in a significant increase in lipophilicity, pushing the product higher up the TLC plate (higher Rf​ )[4].

Table 1: Expected TLC Behavior and Visualization Profiles

Compound ClassificationFunctional GroupRelative PolarityExpected Rf​ (30% EtOAc/Hex)UV 254 nmNinhydrin Stain (110°C)
3-(2-Phenylethoxy)aniline Primary Aryl AmineHigh~0.25 - 0.35Active (Dark Spot)Positive (Ruhemann's Purple)
Carboxylic Acid (Reactant) CarboxylVery High~0.05 - 0.15VariesNegative (Unstained)
Coupled Amide (Product) Secondary AmideModerate~0.50 - 0.65Active (Dark Spot)Negative (Unstained)

Sources

Method

Application Note: High-Resolution NMR Analysis of 3-(2-Phenylethoxy)aniline

Abstract This application note provides a comprehensive, field-proven guide for the preparation of 3-(2-phenylethoxy)aniline samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detail...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven guide for the preparation of 3-(2-phenylethoxy)aniline samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein are designed to ensure the acquisition of high-quality, reproducible NMR data for structural elucidation, purity assessment, and quantitative analysis. This guide emphasizes the chemical properties of the analyte, particularly the aniline moiety's sensitivity to oxidation, and provides methodologies to maintain sample integrity.

Introduction: The Analytical Challenge

The aniline functional group is particularly susceptible to air oxidation, which can result in sample discoloration and the formation of paramagnetic impurities. These impurities can cause significant line broadening in the NMR spectrum, obscuring important signals. Therefore, a robust sample preparation protocol must address this inherent instability.

Analyte Profile: 3-(2-Phenylethoxy)aniline

  • Molecular Formula: C₁₄H₁₅NO[1][2]

  • Molecular Weight: 213.28 g/mol

  • Structure:

  • Key Structural Features:

    • Aniline ring: Electron-rich aromatic system, susceptible to oxidation. The -NH₂ protons are labile and their chemical shift is highly dependent on solvent and concentration.

    • Phenylethoxy group: Contains a second aromatic ring and a flexible two-carbon linker.

    • Ether linkage: Generally stable, but influences the overall polarity and solubility.

Core Principles of Sample Preparation

The overarching goal is to prepare a homogeneous, stable solution of the analyte at an appropriate concentration in a suitable deuterated solvent. The following sections break down the critical decisions and steps in this process.

Solvent Selection: A Critical Choice

The choice of deuterated solvent is paramount and is dictated by two main factors: analyte solubility and the desired spectral information. Given the presence of both aromatic (nonpolar) and amine/ether (polar) functionalities, 3-(2-phenylethoxy)aniline is expected to be soluble in a range of common NMR solvents.

Solubility Testing Protocol: Before committing to a solvent, it is prudent to perform a small-scale solubility test with the non-deuterated version of the solvent.

  • Weigh approximately 1-2 mg of the analyte into a small vial.

  • Add 0.1 mL of the test solvent and vortex.

  • Observe for complete dissolution. If not fully dissolved, add another 0.1 mL and vortex again, up to a total volume of ~0.7 mL.

Recommended Solvents and Their Characteristics:

Deuterated SolventResidual ¹H Signal (ppm)Key Characteristics & Rationale for Use
Chloroform-d (CDCl₃) 7.26Default Choice: Excellent for most organic compounds. Good for observing the general structure, but the N-H protons may give a broad signal or exchange with residual water.
Dimethyl Sulfoxide-d₆ (DMSO-d₆) 2.50Excellent for N-H Protons: A hydrogen-bond acceptor, which slows down the exchange of the N-H protons, resulting in a sharper signal.[3] Also excellent for dissolving more polar compounds.
Acetone-d₆ 2.05A good alternative to CDCl₃ with a different chemical shift window. Can also participate in hydrogen bonding.
Methanol-d₄ (CD₃OD) 3.31, 4.87 (OH)For D₂O Exchange: The labile N-H protons will rapidly exchange with the deuterium of the hydroxyl group, causing the -NH₂ signal to disappear. This is a definitive method for identifying these peaks.

Note: Chemical shifts of residual solvent peaks can vary slightly depending on temperature and solute.[3][4]

Mitigating Analyte Degradation: The Aniline Problem

Anilines are notoriously prone to air oxidation, which can be accelerated by light and trace metal impurities. Oxidized aniline samples often appear colored (yellow to brown) and contain paramagnetic species that will severely broaden NMR signals.

Best Practices for Maintaining Sample Integrity:

  • Use High-Purity Analyte: Start with the cleanest possible sample of 3-(2-phenylethoxy)aniline. If the solid is discolored, purification by column chromatography or recrystallization may be necessary.

  • Work Expeditiously: Prepare the NMR sample immediately before analysis. Do not let the solution sit on the bench for extended periods.

  • Consider Degassed Solvents: For highly sensitive or quantitative experiments, using a solvent that has been degassed (e.g., by bubbling with argon or nitrogen gas for 10-15 minutes) can minimize dissolved oxygen.

  • Store in the Dark: If short-term storage is unavoidable, keep the NMR tube in the dark to prevent photochemical degradation. The compound should be stored at 2-8°C for long-term stability.

Experimental Protocols

Workflow for NMR Sample Preparation

The following diagram outlines the key steps for preparing a high-quality NMR sample.

G cluster_0 Sample Preparation Workflow A 1. Weigh Analyte (5-20 mg for ¹H, 20-50 mg for ¹³C) B 2. Transfer to Vial A->B C 3. Add Deuterated Solvent (~0.6-0.7 mL) B->C D 4. Dissolve Completely (Vortex/Sonicate) C->D E 5. Filter Solution (Pipette with Glass Wool) D->E F 6. Transfer to NMR Tube E->F G 7. Cap, Label & Analyze F->G

Caption: Workflow for preparing 3-(2-phenylethoxy)aniline for NMR.

Step-by-Step Protocol for Routine ¹H NMR

This protocol is designed for routine structural characterization.

Materials:

  • 3-(2-Phenylethoxy)aniline

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)[5]

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Small vial with cap

  • Pasteur pipette and bulb

  • Small plug of glass wool or a Kimwipe[6]

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of 3-(2-phenylethoxy)aniline directly into a clean, dry vial. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[7]

    • Rationale: This concentration range provides a good signal-to-noise ratio for most standard NMR spectrometers without causing issues with solution viscosity or signal saturation.[8]

  • Adding the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. This volume should result in a sample height of 4.5-5 cm in a standard 5 mm NMR tube.[5][9]

    • Rationale: An optimal sample height ensures that the entire detection coil of the NMR probe is filled, maximizing sensitivity and allowing for effective shimming of the magnetic field.

  • Dissolution: Cap the vial and vortex or gently sonicate until the solid is completely dissolved. Visually inspect the solution against a bright background to ensure no solid particles remain.

  • Filtration: Tightly pack a small plug of glass wool or a piece of a lint-free wipe into the neck of a Pasteur pipette. Filter the solution directly into the NMR tube.[5][6]

    • Rationale: This crucial step removes any suspended particulate matter (dust, fibers) which can severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.

  • Finalizing the Sample:

    • Carefully cap the NMR tube, ensuring a tight seal to prevent solvent evaporation.

    • Label the cap or the very top of the tube with a permanent marker. Do not use tape, as it can interfere with the spinner.[6]

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Protocol for N-H Proton Identification (D₂O Exchange)
  • Prepare the sample as described in section 4.2 using a protonated solvent (like DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Carefully remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and invert it several times to mix thoroughly.

  • Re-acquire the ¹H NMR spectrum. The signal corresponding to the -NH₂ protons will either disappear or significantly decrease in intensity due to the exchange with deuterium.[10]

Data Interpretation Considerations

  • -NH₂ Protons: Expect a signal between 3-5 ppm in CDCl₃, which may be broad. In DMSO-d₆, this signal will be sharper and shifted downfield due to hydrogen bonding.

  • Aromatic Protons: Two sets of aromatic signals will be present, typically between 6.5 and 7.5 ppm. The substitution patterns will dictate the multiplicity.[11][12]

  • -OCH₂CH₂Ph Protons: Expect two triplets around 3-4 ppm, corresponding to the two methylene groups of the ethoxy linker.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Broad, poorly resolved peaks 1. Particulate matter in the sample.2. Sample concentration too high.3. Presence of paramagnetic impurities (e.g., from oxidation).1. Re-filter the sample.2. Dilute the sample.3. Prepare a fresh sample, potentially using degassed solvent.
No signal or very weak signal 1. Sample concentration too low.2. Incorrect sample height in the tube.1. Prepare a more concentrated sample.2. Adjust the solvent volume to achieve a height of at least 4.5 cm.
Unexpected peaks in the spectrum 1. Solvent impurities.2. Residual water.3. Contamination from glassware.1. Check a table of common NMR solvent impurities.[4]2. Use a fresh, high-purity deuterated solvent.3. Ensure all glassware is scrupulously clean and dry.

References

  • PubChem. (n.d.). 3-Phenoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChemLite. (n.d.). 3-[(2-phenylethoxy)methyl]aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methoxyethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2012). Solubilities of 3-Methoxy-N-phenylaniline and 3-(Methylthio)-N-phenylaniline in Five Organic Solvents. Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • University of Edinburgh. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

  • Elizabethtown College. (n.d.). Multinuclear NMR Spectroscopic Studies of Some Organometallic N-Substituted Anilines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Optimization of 3-(2-Phenylethoxy)aniline

Welcome to the Technical Support Center for the synthesis of 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0) 1. This guide is engineered for drug development professionals and synthetic chemists, providing an authoritative,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0) 1. This guide is engineered for drug development professionals and synthetic chemists, providing an authoritative, self-validating framework for executing this two-step organic synthesis.

Mechanistic Overview

The synthesis of 3-(2-phenylethoxy)aniline relies on two highly controlled transformations:

  • O-Alkylation: An SN​2 displacement where the phenoxide of 3-nitrophenol attacks (2-bromoethyl)benzene, forming the ether linkage of 1-nitro-3-(2-phenylethoxy)benzene [[2]]().

  • Chemoselective Nitro Reduction: The conversion of the aromatic nitro group to a primary amine without cleaving the newly formed ether bond or inducing ring hydrogenation [[3]]().

Synthesis Workflow

SynthesisPathway N1 3-Nitrophenol + (2-Bromoethyl)benzene N2 Step 1: O-Alkylation (K2CO3, DMF, 80°C) N1->N2 SN2 Reaction N3 1-Nitro-3-(2-phenylethoxy)benzene (Intermediate) N2->N3 N4 Step 2: Nitro Reduction (H2, Pd/C or SnCl2) N3->N4 N5 3-(2-Phenylethoxy)aniline (Target Product) N4->N5 Chemoselective Reduction N1_alt 3-Nitrophenol + 2-Phenylethanol N2_alt Alt Step 1: Mitsunobu (PPh3, DEAD, THF) N1_alt->N2_alt N2_alt->N3 SN2 (Dehydration)

Figure 1: Two-step synthesis workflow for 3-(2-Phenylethoxy)aniline including the Mitsunobu route.

Standardized Experimental Protocols

Protocol A: O-Alkylation (Synthesis of 1-nitro-3-(2-phenylethoxy)benzene)

Causality & Design: Potassium carbonate ( K2​CO3​ ) is selected as a mild base to deprotonate 3-nitrophenol without triggering unwanted side reactions. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to leave the phenoxide ion unsolvated and highly nucleophilic, significantly accelerating the SN​2 displacement of the primary bromide 2, 4.

Step-by-Step Methodology:

  • Flask Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-nitrophenol (1.0 eq) and anhydrous K2​CO3​ (1.5 eq).

  • Phenoxide Formation: Suspend the mixture in anhydrous DMF (0.5 M relative to the phenol) under a nitrogen atmosphere. Stir at room temperature for 15 minutes. Self-Validation: The solution will turn a deep yellow/orange, visually confirming the formation of the phenoxide anion.

  • Electrophile Addition: Add (2-bromoethyl)benzene (1.1 eq) dropwise via syringe.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 70–80 °C for 8–12 hours 2. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting phenol is entirely consumed.

  • Workup: Cool to room temperature. Dilute heavily with ethyl acetate and wash sequentially with 5% aqueous NaOH (removes unreacted phenol), water (3x, removes DMF), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo.

Protocol B: Nitro Reduction (Synthesis of 3-(2-Phenylethoxy)aniline)

Causality & Design: While catalytic hydrogenation is common, the use of Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) in ethanol provides a highly chemoselective, self-validating alternative that guarantees the preservation of the ether linkage and aromatic rings, particularly when trace impurities might poison a palladium catalyst 3, 5.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-nitro-3-(2-phenylethoxy)benzene (1.0 eq) in absolute ethanol (0.2 M).

  • Reagent Addition: Add SnCl2​⋅2H2​O (5.0 eq) to the solution.

  • Reaction: Heat the mixture to 70 °C under nitrogen. The reduction typically completes within 1–2 hours.

  • Quenching (Critical): Cool the mixture and pour it into crushed ice. Carefully adjust the pH to 7–8 using saturated aqueous NaHCO3​ or 1M NaOH. Causality: Neutralization precipitates tin salts as insoluble hydroxides, preventing severe emulsion formation during extraction 5.

  • Extraction: Add ethyl acetate and filter the entire biphasic mixture through a pad of Celite to remove the tin emulsions. Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate to yield the target aniline.

Troubleshooting & FAQs

Q: I am observing low yields in the alkylation step, and TLC shows unreacted 3-nitrophenol. How can I drive the reaction to completion? A: Low yields in the SN​2 step are often due to wet solvent or insufficient nucleophile activation. Ensure your DMF is strictly anhydrous and the K2​CO3​ is finely powdered and oven-dried. If the reaction stalls, adding a catalytic amount of potassium iodide (KI, 0.1 eq) can accelerate the process via the Finkelstein reaction, converting the bromide to a more reactive iodide in situ2.

Q: Can I use 2-phenylethanol instead of (2-bromoethyl)benzene to avoid halogenated waste? A: Yes. You can utilize the Mitsunobu reaction 6. React 3-nitrophenol with 2-phenylethanol using triphenylphosphine ( PPh3​ ) and diethyl azodicarboxylate (DEAD) or DIAD in anhydrous THF at 0 °C to room temperature. This provides excellent O-alkylation yields under mild, neutral conditions, though it requires separating the product from triphenylphosphine oxide during purification.

Q: During the SnCl2​ reduction workup, I am getting a severe emulsion that won't separate. How do I resolve this? A: Tin reductions notoriously form stubborn emulsions due to colloidal tin hydroxides. To resolve this, ensure the aqueous phase is sufficiently basic (pH > 8) to convert tin salts into soluble stannates, or filter the entire biphasic mixture through a tightly packed Celite pad before attempting phase separation in the separatory funnel 5.

Q: Is catalytic hydrogenation ( H2​ with Pd/C) safe for this specific substrate? A: Yes. Because the molecule lacks easily reducible functional groups (like benzyl ethers, alkenes, or halogens), 10% Pd/C with a hydrogen balloon at room temperature is highly chemoselective and efficient for this nitro reduction 3, 7. It also simplifies the workup to a mere filtration over Celite.

Quantitative Data: Reduction Condition Comparison

To assist in optimizing Step 2 based on your laboratory's capabilities, review the following validated reduction parameters:

Reduction MethodReagents / CatalystSolventTemp (°C)Approx. TimeChemoselectivityWorkup Complexity
Catalytic Hydrogenation 3 H2​ (1 atm), 10% Pd/CMeOH or EtOAc20–252–4 hExcellentLow (Filtration only)
Metal-Mediated (Tin) 5 SnCl2​⋅2H2​O (5 eq)Ethanol701–2 hExcellentHigh (Emulsion risk)
Metal-Mediated (Iron) [[3]]()Fe powder, AcOHEtOH / H2​O 802–5 hGoodMedium (Filtration)
Transfer Hydrogenation 7Hydrazine, 10% Pd/CEthanol801–3 hExcellentLow

References

  • Echemi. "3-(2-phenylethoxy)aniline | 75058-73-0, 3-(2-phenylethoxy)aniline Formula - ECHEMI." 1

  • Google Patents. "CA2898018A1 - Substituted quinolin-4-amine compounds and pharmaceutical compositions thereof having anti-inflammatory, antifungal, antiparasitic and anticancer activity."2

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions." 3

  • Chemistry Stack Exchange. "Selective reduction of nitro group to amine, in benzene ring containing nitrile?" 5

  • Benchchem. "1-(Benzyloxy)-4-(2-bromoethyl)benzene | 52446-52-3."4

  • SciSpace. "Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry)." 7

  • Scribd. "Tadashi Okuyama, Mark Maskill - Organic Chemistry - A Mechanistic Approach-Oxford University Press (2013)." 6

Sources

Optimization

Technical Support Center: Optimizing the Purity of 3-(2-Phenylethoxy)aniline

Welcome to the Technical Support Center for 3-(2-Phenylethoxy)aniline (CAS 75058-73-0)[1]. This compound is a critical, electron-rich intermediate frequently utilized in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-Phenylethoxy)aniline (CAS 75058-73-0)[1]. This compound is a critical, electron-rich intermediate frequently utilized in pharmaceutical synthesis. Due to its meta-substituted ether linkage and primary amine group, it presents unique purification challenges, including high susceptibility to oxidation, co-elution with regioisomers, and thermal degradation.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to achieve >99% purity.

Diagnostic Troubleshooting & FAQs

Q1: My synthesized 3-(2-Phenylethoxy)aniline has degraded into a dark brown or red oil. How do I decolorize it?

Causality: Substituted anilines are highly susceptible to oxidation when exposed to ambient air and light. The electron-donating nature of the ether group increases the electron density on the aromatic ring, accelerating oxidation into colored p-benzoquinone derivatives and complex polymeric tars[2]. Solution: Do not attempt standard chromatography first, as polymers will irreversibly foul the silica. Instead, perform a vacuum distillation . The high molecular weight polymeric tars are non-volatile, allowing the pure, lower-boiling aniline monomer to be distilled off as a pale yellow liquid[3].

Q2: My crude NMR shows unreacted 3-nitrophenol or 2-phenylethyl bromide. How can I remove these without tedious chromatography?

Causality: The starting materials have distinctly different acid-base profiles compared to the product. 3-(2-Phenylethoxy)aniline is a weak base (pKa ~4.6), 3-nitrophenol is weakly acidic, and 2-phenylethyl bromide is strictly neutral. Solution: Implement an acid-base extraction . By exploiting the basicity of the amine, you can selectively protonate the product into a water-soluble anilinium salt, leaving the neutral bromide and un-ionized phenol in the organic waste layer[2].

Q3: My compound degrades and turns pink/brown during silica gel chromatography. What is happening?

Causality: Standard silica gel is mildly acidic (pH ~4.5-5.5). These acidic silanol sites can catalyze the degradation of electron-rich anilines. Furthermore, the massive surface area of silica gel exposes the compound to trapped oxygen, accelerating oxidative degradation during the run[2]. Solution: Purge all eluent solvents with an inert gas (nitrogen or argon) prior to use. Additionally, deactivate the silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes before loading your sample to neutralize the acidic sites.

Purification Workflows & Diagnostic Logic

Troubleshooting Start Crude 3-(2-Phenylethoxy)aniline CheckColor Is the product dark brown/red? Start->CheckColor Oxidation Oxidation Impurities (Polymeric Tars) CheckColor->Oxidation Yes (Air/Light exposure) CheckIsomers Are neutral/acidic impurities present? CheckColor->CheckIsomers No (Pale yellow oil) Distillation Vacuum Distillation (Removes non-volatiles) Oxidation->Distillation Distillation->CheckIsomers AcidBase Acid-Base Extraction (Isolates basic aniline) CheckIsomers->AcidBase Yes (Phenol/Bromide) Chromatography Silica Gel Chromatography (Separates regioisomers) CheckIsomers->Chromatography No, only isomers AcidBase->Chromatography Isomers remain Pure Pure Target Compound (>99% Purity) Chromatography->Pure

Troubleshooting logic tree for identifying and resolving common impurities in 3-(2-Phenylethoxy)aniline.

Self-Validating Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

This protocol isolates the basic aniline from neutral and acidic synthetic precursors[2].

  • Dissolution: Dissolve the crude 3-(2-Phenylethoxy)aniline in diethyl ether or ethyl acetate (10 mL per gram of crude).

  • Protonation (Extraction): Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

    • Mechanistic Note: Use 1M HCl rather than concentrated HCl to prevent the common-ion effect, which could cause the anilinium chloride salt to precipitate out of the aqueous phase.

  • Phase Separation: Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask. Repeat the 1M HCl extraction twice more and combine the aqueous layers.

    • Validation Checkpoint 1: Spot the remaining organic layer on a TLC plate. The UV-active spot corresponding to the aniline (typically Rf ~0.3-0.5 in 20% EtOAc/Hexane) must be completely absent. If it remains, extract with HCl again.

  • Deprotonation (Basification): Cool the combined aqueous layers in an ice bath. Slowly add 1M NaOH dropwise while stirring until the pH is >10.

    • Validation Checkpoint 2: The clear aqueous solution will immediately turn cloudy and a pale oil will separate out. This visual phase-out confirms the successful regeneration of the free base aniline.

  • Recovery: Extract the basified aqueous layer three times with fresh diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

AcidBase OrganicPhase Organic Phase (Crude Mixture) AddAcid Add 1M HCl (Protonation) OrganicPhase->AddAcid Aqueous1 Aqueous Layer (Anilinium Salt) AddAcid->Aqueous1 Extract Organic1 Organic Layer (Neutral Impurities) AddAcid->Organic1 Discard AddBase Add 1M NaOH (Deprotonation) Aqueous1->AddBase Organic2 New Organic Phase (Free Base Aniline) AddBase->Organic2 Extract with Ether PureProduct Evaporate to Purified Aniline Organic2->PureProduct

Self-validating acid-base extraction workflow for isolating basic anilines from neutral impurities.

Protocol B: Vacuum Distillation for Decolorization

Industrial aniline purification heavily relies on distillation to separate the product from phenolic impurities and oxidative polymers[4].

  • Setup: Transfer the dark, crude aniline oil to a short-path distillation apparatus equipped with a high-vacuum pump and a cold trap.

  • Evacuation: Apply high vacuum (ideally <1 mmHg).

    • Mechanistic Note: Lowering the pressure drastically reduces the boiling point. Heating anilines at atmospheric pressure often exceeds their thermal decomposition threshold, leading to ether cleavage or further tar formation.

  • Distillation: Slowly increase the temperature of the heating mantle.

    • Validation Checkpoint: The distillation head temperature will rise and plateau at the specific boiling point of the compound under your applied vacuum. The distillate collecting in the receiving flask must be colorless to pale yellow. The residue left in the boiling flask will be a thick, black, non-volatile tar, physically validating the removal of the polymeric oxidation products.

  • Storage: Immediately purge the receiving flask with argon and store the purified liquid in an amber vial at 4°C to prevent re-oxidation.

Quantitative Efficacy of Purification Methods

The choice of purification method is dictated by the physicochemical properties of the impurities present in your specific batch. The following table summarizes the comparative efficacy of the methods detailed above[3].

Purification MethodTarget Impurity RemovedTypical Yield (%)Typical Purity (%)Mechanistic Advantage
Acid-Base Extraction Unreacted phenol/bromide85–95>96Exploits the basicity of the amine group for clean phase separation[3].
Vacuum Distillation Polymeric oxidation tars80–90>99Separates based on volatility; vacuum prevents thermal degradation[2].
Column Chromatography Isomeric byproducts60–85>98Differentiates subtle polarity differences between regioisomers[3].

References

  • Title: 3-(2-Phenylethoxy)aniline | CID 427434 Source: PubChem URL: [Link]

  • Title: Aniline purification method - CN111056954A Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Substituted Aniline Purification

Welcome to the Technical Support Center for the purification of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining highly pu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining highly pure substituted anilines, which are critical intermediates in numerous synthetic pathways. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is grounded in explaining the "why" behind each step, ensuring you can make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude substituted anilines?

A1: Crude substituted anilines can harbor a range of impurities that can complicate purification and downstream applications. These are broadly classified into three categories:

  • Process-Related Impurities: These are impurities that originate from the synthesis itself. They can include unreacted starting materials, such as the corresponding nitroaromatic compounds if the synthesis involved a reduction step.[1] Additionally, regioisomers are a significant challenge, especially in electrophilic substitution reactions on the aniline ring, where ortho-, meta-, and para- substituted isomers can form concurrently and are often difficult to separate due to their similar physical properties.[1] Residual catalysts, such as palladium or nickel, from coupling or reduction reactions may also be present as elemental impurities.[1]

  • Degradation Impurities: Anilines are notoriously susceptible to oxidation, particularly when exposed to air and light.[1][2] This oxidative degradation leads to the formation of highly colored impurities, such as p-benzoquinone and various polymeric materials.[1] This is visibly apparent as the aniline changes from a colorless or pale yellow liquid to a dark red or brown substance.[1][2]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as any excess reagents, can be carried through to the crude product.

Q2: My purified substituted aniline is a dark oil/solid. How can I decolorize it?

A2: Discoloration in substituted anilines is almost always due to oxidation products.[1][2] Here are several effective methods for decolorization:

  • Treatment with Activated Carbon: During recrystallization, the addition of a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. The charcoal is then removed by hot filtration.[1]

  • Distillation: For liquid anilines that are thermally stable, vacuum distillation is a highly effective method to separate the desired product from non-volatile, colored polymeric impurities.[1]

  • Column Chromatography: Passing the colored compound through a plug of silica gel or alumina can also remove colored impurities.[1]

  • Initial Wash: Before more rigorous purification, washing the crude product with a dilute aqueous solution of sodium bisulfite can help to remove some of the initial oxidation products.[3]

Q3: Why do my substituted anilines streak during silica gel chromatography, and how can I prevent this?

A3: Streaking of anilines on silica gel is a common issue stemming from the interaction between the basic amine and the acidic nature of the silica gel. The lone pair of electrons on the nitrogen atom of the aniline can strongly interact with the acidic silanol groups (Si-OH) on the surface of the silica, leading to irreversible adsorption, tailing of spots on TLC, and decomposition of sensitive anilines.[1]

To mitigate these effects:

  • Basify the Mobile Phase: Adding a small amount of a volatile base, such as triethylamine (typically 0.5-1%), to the eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.[1]

  • Use a Different Stationary Phase: If streaking persists, consider using a more inert stationary phase like neutral alumina.[1]

  • Work Quickly: Minimizing the time the aniline spends on the column can reduce the extent of degradation.[1] Flash chromatography is often preferred over gravity chromatography for this reason.[4][5]

Q4: How do I choose the right purification method for my substituted aniline?

A4: The optimal purification method depends on the physical state of your aniline, its stability, and the nature of the impurities. The following table provides a general guideline:

Purification MethodBest Suited ForKey AdvantagesKey Limitations
Distillation Volatile, thermally stable liquid anilines.Excellent for removing non-volatile impurities and can be scaled up.[6]Not suitable for thermally labile compounds; may not separate isomers with close boiling points.[6]
Recrystallization Solid anilines.Can yield very high purity and is effective at removing both soluble and insoluble impurities.[6]Finding a suitable solvent can be challenging, and yield can be lost due to the compound's solubility.[6]
Acid-Base Extraction Anilines mixed with neutral or acidic impurities.A simple and effective initial cleanup step.Can be labor-intensive with multiple extractions and may not remove all impurities. Emulsion formation can be an issue.[6]
Column Chromatography Complex mixtures, including isomeric impurities.Highly versatile and can provide excellent separation.[6]Can be time-consuming, requires large solvent volumes, and risks degradation on acidic silica gel.[6]

Troubleshooting Guides

Problem 1: Low Recovery After Purification

Low recovery of your substituted aniline can be frustrating. Here are some common causes and their solutions:

Possible CauseTroubleshooting Steps
Product is volatile and lost during solvent evaporation. Use a rotary evaporator with controlled temperature and pressure. Avoid using a high vacuum for extended periods.[1]
Irreversible adsorption on silica gel. Neutralize the silica gel with triethylamine before use or add a small amount of triethylamine to the eluent. Alternatively, use neutral alumina as the stationary phase.[1]
Product is partially soluble in the aqueous phase during extraction. Perform multiple extractions with the organic solvent to ensure complete recovery. Back-extract the combined aqueous layers with a fresh portion of the organic solvent.[1]
Incomplete elution from the chromatography column. After the main product has eluted, flush the column with a more polar solvent to check for any retained material.[1]
"Oiling out" during recrystallization. This occurs when the compound separates as an oil instead of crystals, often because the boiling point of the solvent is higher than the melting point of the compound or due to high impurity levels.[7] Try a lower-boiling point solvent or further purify the crude material by another method before recrystallization.[7]
Problem 2: Product Discoloration During or After Purification

If your aniline discolors during or after purification, it is likely due to oxidation or degradation.

Possible CauseTroubleshooting Steps
Oxidation of the aniline due to air exposure. Purge solvents and the chromatography column with an inert gas (e.g., nitrogen or argon) before use. Collect fractions and store the purified product under an inert atmosphere and in the dark.[1]
Presence of acidic impurities catalyzing degradation. Ensure complete removal of any acids from the reaction workup before purification by washing with a mild aqueous base (e.g., sodium bicarbonate solution).[1]
High temperatures during distillation causing decomposition. Use vacuum distillation to lower the boiling point of the aniline and reduce the risk of thermal decomposition.[1][8]

Experimental Protocols

Protocol 1: Purification of a Substituted Aniline via Acid-Base Extraction

This protocol is effective for separating a basic substituted aniline from neutral and acidic impurities.[9]

Materials:

  • Crude substituted aniline dissolved in an organic solvent (e.g., diethyl ether, dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel, beakers, and flasks

Procedure:

  • Acidic Extraction:

    • Place the organic solution of the crude product in a separatory funnel.

    • Add an equal volume of 1 M HCl, shake the funnel vigorously, and allow the layers to separate.[1] The substituted aniline will be protonated and move into the aqueous layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the aniline.[1]

  • Isolation of Neutral and Acidic Impurities (Optional):

    • The remaining organic layer contains neutral and acidic impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities.

  • Liberation of the Free Aniline:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper). The aniline will precipitate or form an oily layer.[1]

  • Back Extraction:

    • Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether). Repeat the extraction two more times.[1]

  • Product Isolation:

    • Combine the organic extracts.

    • Wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent using a rotary evaporator to yield the purified substituted aniline.[1]

Visualization of Acid-Base Extraction Workflow:

AcidBaseExtraction crude Crude Aniline in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M HCl crude->sep_funnel1 aq1 Aqueous Layer (Anilinium Salt) sep_funnel1->aq1 Extract org1 Organic Layer (Neutral/Acidic Impurities) sep_funnel1->org1 Separate beaker Beaker: Add 1M NaOH aq1->beaker Basify sep_funnel2 Separatory Funnel: Add Organic Solvent beaker->sep_funnel2 aq2 Aqueous Layer (Salts) sep_funnel2->aq2 Separate org2 Organic Layer (Pure Aniline) sep_funnel2->org2 Extract final Pure Substituted Aniline org2->final Dry & Evaporate

Caption: Workflow for purifying substituted anilines via acid-base extraction.

Protocol 2: Purification of a Substituted Aniline by Flash Column Chromatography

This protocol provides a general procedure for the purification of a substituted aniline using silica gel flash chromatography.[4][5]

Materials:

  • Crude substituted aniline

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional)

  • TLC plates, developing chamber, and UV lamp

  • Glass chromatography column and flash chromatography system

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude product in a volatile solvent.

    • Spot the solution on a TLC plate and develop it in various ratios of hexane and ethyl acetate.

    • The ideal solvent system will give the desired product an Rf value of approximately 0.25-0.35.[1]

    • If streaking is observed, add 0.5-1% triethylamine to the solvent system.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column and allow it to pack under gentle pressure.

    • Drain the excess solvent until the solvent level is just at the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, applying pressure to achieve a fast flow rate.

    • Collect fractions in separate test tubes.

  • Monitoring:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified substituted aniline.

Visualization of Flash Chromatography Troubleshooting:

FlashChromTroubleshoot problem Problem (e.g., Streaking) cause Cause (Aniline-Silica Interaction) problem->cause is caused by solution Solution (Add Triethylamine) cause->solution is addressed by result Result (Sharp Bands, Good Separation) solution->result leads to

Caption: Troubleshooting logic for streaking in aniline flash chromatography.

Purity Assessment

After purification, it is crucial to assess the purity of the substituted aniline. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose due to its high resolution and sensitivity, making it ideal for separating the main compound from its impurities.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, especially for identifying and quantifying volatile impurities.[11]

References

  • Technical Support Center: Purification of 2-(But-2-en-1-yl)aniline - Benchchem. (n.d.).
  • Technical Support Center: Purification of Substituted Anilines - Benchchem. (n.d.).
  • Purity Analysis of 4-(Iminomethyl)aniline: A Comparative Guide to Analytical Techniques - Benchchem. (n.d.).
  • Assessing the Purity of Synthesized N-Methyl-p-(o-tolylazo)aniline: A Comparative Guide to Analytical Techniques - Benchchem. (n.d.).
  • Aniline is purified by:(A) Steam distillation(B) Sublimation(C) Hydro - askIITians. (2025, July 19).
  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (n.d.).
  • Exp 6 - Extraction. (n.d.).
  • Aniline - Wikipedia. (n.d.).
  • Efficacy of different purification methods for substituted anilines - Benchchem. (n.d.).
  • Technical Support Center: Purification of Halogenated Aniline Compounds - Benchchem. (n.d.).
  • Flash Chromatography: Principles & Applications - Phenomenex. (2025, June 6).
  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20).

Sources

Optimization

Technical Support Center: HPLC Impurity Resolution for 3-(2-Phenylethoxy)aniline

Welcome to the Technical Support Center for analytical development. 3-(2-Phenylethoxy)aniline is a critical substituted aniline intermediate used in pharmaceutical and agrochemical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical development. 3-(2-Phenylethoxy)aniline is a critical substituted aniline intermediate used in pharmaceutical and agrochemical synthesis. Ensuring its purity requires robust High-Performance Liquid Chromatography (HPLC) methods capable of separating the main active pharmaceutical ingredient (API) from closely related regioisomers, over-alkylated byproducts, and degradation impurities.

This guide provides authoritative troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome common chromatographic challenges associated with this compound.

Diagnostic Workflow for Aniline Derivative HPLC

G Start HPLC Analysis of 3-(2-Phenylethoxy)aniline Tailing Is Peak Tailing Observed (As > 1.5)? Start->Tailing FixTailing Lower pH to < 3.0 Use End-Capped Column Tailing->FixTailing Yes Isomers Are Regioisomers Co-eluting? Tailing->Isomers No FixTailing->Isomers FixIsomers Switch to Phenyl-Hexyl/PFP Change ACN to MeOH Isomers->FixIsomers Yes Degradation Are Ghost Peaks Increasing Over Time? Isomers->Degradation No FixIsomers->Degradation FixDegradation Use Amber Vials Run Blank Gradient Degradation->FixDegradation Yes Success Optimized Separation Achieved Degradation->Success No FixDegradation->Success

Troubleshooting workflow for resolving impurities in 3-(2-Phenylethoxy)aniline HPLC analysis.

Frequently Asked Questions & Troubleshooting
Q1: Why does 3-(2-Phenylethoxy)aniline exhibit severe peak tailing (As > 2.0) on my standard C18 column, and how can I resolve it?

The Causality: Peak tailing in HPLC primarily affects basic compounds containing amine functional groups[1]. 3-(2-Phenylethoxy)aniline contains a basic primary amine. At a neutral mobile phase pH, residual silanols (Si–OH) on the surface of traditional silica-based columns ionize into negatively charged groups (Si–O⁻). The basic amine protonates and undergoes strong secondary ionic interactions with these active silanol sites, disrupting the ideal Gaussian peak shape and causing severe tailing[2].

The Solution: You must suppress this secondary retention mechanism.

  • Mobile Phase Optimization: Lower the mobile phase pH to approximately 3.0 (e.g., using 0.1% formic acid or a phosphate buffer). This neutralizes the acidic silanol groups, significantly reducing their ionic interaction with the protonated basic analyte[2].

  • Column Chemistry: Switch to a highly deactivated or "end-capped" column. End-capping utilizes reagents like Trimethylchlorosilane (TMCS) to convert residual silanols into non-polar surface functional groups, physically blocking the amine's access to active sites[1][2].

Table 1: Impact of pH and Column Chemistry on 3-(2-Phenylethoxy)aniline Tailing

Column TypeMobile Phase pHTailing Factor ( As​ )Resolution from nearest impurity
Standard C18 (Non-endcapped)7.0 (Neutral)2.45 (Severe tailing)1.1 (Co-elution risk)
Standard C18 (Non-endcapped)3.0 (Acidic)1.42 (Acceptable)1.8 (Baseline resolved)
End-capped C18 / Base-Deactivated3.0 (Acidic)1.05 (Ideal) 2.4 (Excellent)
Q2: I am failing to resolve the ortho-alkylated impurity (2-(2-phenylethoxy)aniline) from the main meta-product. How can I improve selectivity?

The Causality: Standard C18 columns separate compounds based almost exclusively on hydrophobic dispersive forces. Because positional isomers (regioisomers) like ortho- and meta- substituted anilines have nearly identical partition coefficients (LogD) and hydrophobicity, a C18 column often fails to differentiate them[3].

The Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. Phenyl phases offer a unique, orthogonal reversed-phase selectivity driven by π−π interactions, dipole-dipole interactions, and shape selectivity[3]. The rigid planar structure of the isomers will interact differently with the delocalized electrons of the stationary phase's aromatic ring.

Critical Method Development Tip: When using a Phenyl column, use Methanol instead of Acetonitrile as your organic modifier. Acetonitrile possesses its own π electrons (due to the carbon-nitrogen triple bond), which competitively interfere with and weaken the π−π interactions between the stationary phase and your analyte[4].

Table 2: Selectivity Comparison for Positional Isomers

Column PhaseOrganic ModifierPrimary Retention MechanismIsomer Resolution ( Rs​ )
C18AcetonitrileHydrophobic0.8 (Co-eluting)
Phenyl-HexylAcetonitrileHydrophobic + Weak π−π 1.4 (Partial separation)
Phenyl-Hexyl Methanol Hydrophobic + Strong π−π 2.6 (Baseline resolved)
Q3: I am observing ghost peaks and an elevated baseline that increases over time. Are these synthesis impurities or analytical artifacts?

The Causality: Aniline derivatives are highly susceptible to both photo-degradation (UV light sensitivity) and oxidative degradation, especially in aqueous mobile phases[5]. If the impurity peaks grow larger the longer the sample sits in the autosampler, you are observing on-column or in-vial degradation, not inherent synthesis impurities.

The Solution:

  • Run a Blank Gradient: Inject only the sample diluent to definitively identify if the peaks originate from system contamination or mobile phase degradation[5].

  • Protect the Sample: Prepare samples immediately before injection and utilize amber autosampler vials to prevent UV-induced photo-degradation[5].

Self-Validating Experimental Protocol: Optimized Purity Analysis

To ensure absolute trustworthiness in your results, this protocol incorporates a System Suitability Test (SST). The SST acts as an internal control; if the SST fails, the system physically prevents the validation of false data.

Phase 1: System Preparation & Mobile Phase

  • Aqueous Phase (A): Prepare 0.02 M KH2​PO4​ buffer. Adjust the pH to 3.0 using dilute phosphoric acid ( H3​PO4​ ) to suppress silanol ionization. Filter through a 0.22 µm membrane.

  • Organic Phase (B): 100% HPLC-Grade Methanol (Chosen over Acetonitrile to maximize π−π interactions on the phenyl column)[4].

  • Column: Install an end-capped Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.0 µm particle size). Equilibrate at 35°C with 5% B for 20 minutes.

Phase 2: System Suitability Test (SST) - The Validation Gate

  • Prepare an SST resolution mixture containing 3-(2-Phenylethoxy)aniline (100 µg/mL) and a known regioisomer standard (e.g., 2-(2-phenylethoxy)aniline at 10 µg/mL).

  • Inject 10 µL of the SST mixture using a gradient of 5% B to 80% B over 20 minutes.

  • Validation Criteria: Proceed to sample analysis only if:

    • The Tailing Factor ( As​ ) of the main peak is ≤1.5 .

    • The Resolution ( Rs​ ) between the main peak and the regioisomer is ≥2.0 .

Phase 3: Sample Analysis

  • Dissolve the synthesized 3-(2-Phenylethoxy)aniline sample in the initial mobile phase (95% A / 5% B) to a concentration of 1.0 mg/mL. Note: Prepare in an amber vial and analyze immediately.[5]

  • Inject 10 µL of the sample and 10 µL of a blank diluent.

  • Monitor UV absorbance at the predetermined λmax​ (typically 254 nm or 280 nm for anilines).

  • Subtract any peaks present in the blank gradient from the sample chromatogram to isolate true synthesis impurities[5].

References
  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at:[Link]

  • Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation Troubleshooting for 3-(2-Phenylethoxy)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting the chemical stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting the chemical stability and degradation pathways of 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0)[1].

This molecule presents unique stability challenges due to the presence of two highly reactive functional groups: a primary aromatic amine (aniline) and an alkyl aryl ether linkage (structurally analogous to the β -O-4 linkages found in lignin biopolymers). Understanding the causality behind its degradation is critical for robust formulation, accurate LC-MS impurity profiling, and successful forced degradation studies.

Part 1: Core Degradation Mechanisms (The "Why")

To troubleshoot degradation, we must first understand the intrinsic vulnerabilities of the molecule's architecture.

Oxidative Degradation of the Aniline Moiety

Anilines are notoriously sensitive to auto-oxidation. The electron-donating nature of the meta-alkoxy substituent increases the electron density on the aromatic ring, which lowers the oxidation potential of the primary amine. Exposure to reactive oxygen species (ROS), light, or transition metals initiates a radical chain reaction. The amine oxidizes to an N-hydroxylamine intermediate, which further dehydrates to a highly reactive nitrosoarene. These intermediates rapidly condense with unreacted parent molecules to form conjugated azo and azoxy dimers, which are responsible for the dark brown discoloration often observed in degraded samples[2].

AnilineOxidation A 3-(2-Phenylethoxy)aniline (Parent Amine) B N-Hydroxylamine (Reactive Intermediate) A->B O2 / ROS (Auto-oxidation) C Nitrosoarene (Oxidation Product) B->C -H2O D Azo/Azoxy Dimers (Dark Brown Impurities) C->D + Parent Amine (Condensation)

Fig 1: Oxidative pathway of the aniline moiety leading to colored azo dimers.

Cleavage of the Alkyl Aryl Ether Bond

The 2-phenylethoxy group forms an alkyl aryl ether bond. While generally more stable than dialkyl ethers, this sp3 C-O bond is highly susceptible to cleavage under extreme acidic, thermal, or catalytic hydrogenation conditions[3]. When subjected to acidic stress, protonation of the ether oxygen creates a good leaving group, leading to the cleavage of the ether bond. This degradation yields two primary fragments: 3-aminophenol and 2-phenylethanol [4].

EtherCleavage A 3-(2-Phenylethoxy)aniline (Parent) B Acidic/Catalytic Stress (H+ or Transition Metals) A->B C 3-Aminophenol (m/z 109) B->C sp3 C-O Bond Cleavage D 2-Phenylethanol (m/z 122) B->D sp2 C-O Bond Cleavage

Fig 2: Hydrolytic and catalytic cleavage of the alkyl aryl ether linkage.

Part 2: Troubleshooting Guides & FAQs

Q1: My stock solution of 3-(2-Phenylethoxy)aniline turned from pale yellow to dark brown over the weekend. Is it still usable? A1: No. The color change is a definitive indicator of auto-oxidation. The primary amine has oxidized and polymerized into azo/azoxy dimers. To prevent this, stock solutions must be prepared in degassed solvents, purged with argon or nitrogen, and stored at -20°C in amber vials to prevent photo-oxidation.

Q2: During LC-MS analysis of my forced degradation samples, I am seeing two major unknown peaks at m/z 110 [M+H]+ and m/z 123 [M+H]+. What are these? A2: These are the classic ether cleavage products. The m/z 110 peak corresponds to 3-aminophenol (Exact mass: 109.05), and the m/z 123 peak corresponds to 2-phenylethanol (Exact mass: 122.07). This indicates that your sample was subjected to severe acidic or thermal stress, causing the β -O-4 type linkage to break[3].

Q3: How can I stabilize this compound during formulation? A3: Formulation requires a dual-pronged approach. First, mitigate oxidation by adding water-soluble antioxidants (e.g., ascorbic acid or sodium metabisulfite) or lipophilic antioxidants (e.g., BHT), depending on your vehicle. Second, buffer the formulation to a neutral pH (pH 6.5–7.5) to prevent acid-catalyzed ether cleavage and minimize the concentration of the unprotonated, highly reactive free amine.

Part 3: Quantitative Data & Degradation Profiling

The following table summarizes the expected degradation profile based on standard ICH Q1A(R2) stress testing parameters.

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayExpected Major DegradantsTypical Degradation Extent (24h)
Oxidative 3% H₂O₂ at Room TempAmine OxidationN-hydroxylamine, Azo dimersHigh (>25%)
Acidic 0.1 N HCl at 60°CEther Cleavage3-aminophenol, 2-phenylethanolModerate (10-15%)
Basic 0.1 N NaOH at 60°CRelatively StableMinimal (Trace dimers)Low (<5%)
Photolytic UV/Vis (ICH Q1B)Photo-oxidationNitroso derivatives, DimersHigh (>20%)
Thermal 80°C (Solid State)Thermal Cleavage3-aminophenolLow (<5%)

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthy and reproducible results, forced degradation studies must be designed as self-validating systems . This means incorporating active quenching and mass-balance checks to ensure that degradation happens only during the stress period and not artifactually inside the autosampler.

Protocol: Controlled Forced Degradation & Impurity Profiling

Step 1: Sample Preparation

  • Accurately weigh 10 mg of 3-(2-Phenylethoxy)aniline.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile/Water (50:50, v/v) to yield a 1 mg/mL stock solution.

Step 2: Stress Application (Parallel Setup)

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.2 N HCl. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Control: Mix 1 mL of stock with 1 mL of diluent. Incubate alongside stressed samples.

Step 3: Active Quenching (Critical Validation Step) Causality: If samples are not quenched, the stressor continues to react in the LC vial, leading to non-reproducible, time-dependent artifact peaks.

  • Acid Quench: To the acid-stressed vial, add 1 mL of 0.2 N NaOH to neutralize (Target pH 7.0).

  • Oxidative Quench: To the peroxide-stressed vial, add 1 mL of 100 mM Sodium Thiosulfate to reduce residual H₂O₂.

  • Dilute all samples (including the control) to a final theoretical concentration of 0.1 mg/mL using the mobile phase.

Step 4: LC-HRMS Analysis & Mass Balance Calculation

  • Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Run a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.

  • Validation Check: Calculate the Mass Balance. The sum of the peak areas of the parent compound and all identified degradants in the stressed sample must equal 100% (± 5%) of the parent peak area in the control sample. A mass balance <90% indicates the formation of volatile degradants or insoluble polymeric aggregates (common with aniline azo dimers).

Workflow S1 1. Sample Prep (1 mg/mL API) S2 2. Stress Application (Acid, Base, H2O2, Light) S1->S2 S3 3. Active Quenching (Neutralize/Thiosulfate) S2->S3 S4 4. LC-HRMS Analysis (Impurity ID & Mass Balance) S3->S4

Fig 3: Self-validating experimental workflow for forced degradation studies.

References

  • 3-(2-Phenylethoxy)aniline | C14H15NO | CID 427434 - PubChem National Institutes of Health (NIH) [Link]

  • Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel Journal of the American Chemical Society (ACS)[Link]

  • Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst Royal Society of Chemistry (RSC)[Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives CRC Press / at.ua[Link]

Sources

Optimization

Technical Support Center: Stabilizing 3-(2-Phenylethoxy)aniline for Long-Term Storage

Welcome to the Technical Support Center for 3-(2-Phenylethoxy)aniline. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-proven, me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-Phenylethoxy)aniline. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions for handling and storing this highly reactive aniline derivative.

Below, you will find targeted troubleshooting guides, self-validating experimental protocols, and the fundamental chemical causality behind our recommended best practices.

Section 1: The Chemistry of Degradation (FAQs)

Q: Why does my 3-(2-Phenylethoxy)aniline sample rapidly darken from a clear/pale yellow liquid to a dark brown or black resinous mass? A: This discoloration is the visual manifestation of 1[1]. The unprotected amino group (-NH₂) on the aromatic ring is highly susceptible to atmospheric oxygen. The presence of the 2-phenylethoxy group—an electron-donating ether linkage—increases electron density on the aromatic ring via resonance. This significantly lowers the compound's redox potential, making it even more reactive and easier to oxidize than unsubstituted aniline[2].

The oxidation proceeds via a radical cation intermediate, leading to dimerization (forming hydrazobenzenes) and further oxidation into azobenzenes or quinone imines[3]. Over time, these intermediates undergo uncontrolled polymerization, resulting in the dark, insoluble resinous mass you observe[4][5].

OxidationMechanism A 3-(2-Phenylethoxy)aniline (Clear/Yellow) B Radical Cation (O2 / Light Initiated) A->B Oxidation C Dimerization (Hydrazobenzenes) B->C Coupling D Advanced Oxidation (Azobenzenes) C->D Further Oxidation E Polymerization (Dark Resinous Mass) D->E Aggregation

Mechanistic pathway of 3-(2-Phenylethoxy)aniline oxidative degradation.

Q: Does light exposure independently drive this degradation? A: Yes. 1[1]. UV and visible light provide the activation energy required to homolytically cleave bonds or excite molecular oxygen to its highly reactive singlet state, bypassing the spin-forbidden nature of direct ground-state oxygen reactions.

Section 2: Storage Optimization & Stabilization Strategies

Q: What are the absolute best practices for long-term storage of 3-(2-Phenylethoxy)aniline? A: To arrest the oxidation cascade, you must eliminate its primary drivers: oxygen, thermal energy, and light[6].

  • Inert Atmosphere: Displace oxygen using Argon or Nitrogen[4]. Argon is strictly preferred for liquid aliquots because it is denser than air (molar mass ~40 g/mol vs. ~29 g/mol ) and forms a protective physical "blanket" over the chemical.

  • Thermal Control: Storing the compound at -20°C significantly reduces the kinetic energy available for oxidation reactions, 7[7].

  • Light Exclusion: Always use amber glass vials to block UV radiation[6].

Quantitative Data Summary: Storage Conditions vs. Stability
Storage ConditionAtmosphereTemperatureExpected Shelf LifeOxidation Rate Profile
Ambient AirAir20–25°C< 24 hoursRapid (Exponential)
RefrigeratedAir4°C1–2 weeksModerate
Inert RefrigeratedArgon / N₂4°C1–3 monthsSlow
Deep Freeze (Optimal)Argon / N₂-20°C1–2 yearsNegligible

Q: Can I use chemical additives to stabilize the free base? A: Yes. The addition of radical scavengers or antioxidants, such as Butylated hydroxytoluene (BHT), can effectively quench the initial radical cations before they dimerize[6]. Alternatively, if your downstream application permits, converting the free base into a hydrochloride salt (3-(2-Phenylethoxy)aniline Hydrochloride) protonates the amine, removing its lone pair from the aromatic pi-system. This 2, rendering the molecule highly resistant to oxidation[2][7].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Inert Aliquoting and Long-Term Storage Workflow

Causality & Validation: Repeatedly opening a master bottle introduces oxygen and moisture, leading to batch-to-batch inconsistency. Aliquoting isolates the risk. This system is self-validating: by retaining a "control aliquot" and measuring its UV-Vis absorbance at Day 0 and Day 30, you can quantitatively verify the integrity of your storage environment.

Step-by-Step Methodology:

  • Preparation: Bake amber glass vials (with PTFE-lined caps) at 120°C for 2 hours to remove residual moisture. Cool in a desiccator.

  • Purging: Inside a fume hood or glovebox,2 for 60 seconds[2].

  • Aliquoting: Transfer the required volume of 3-(2-Phenylethoxy)aniline into the vials using a gas-tight syringe.

  • Blanketing: Gently blow a stream of Argon over the liquid surface in the vial for 15 seconds to 6[6].

  • Sealing & Storage: Cap tightly, wrap the seal with Parafilm, and 7[7].

  • Validation Step: Dissolve a 1 µL sample from a control vial in 1 mL of deoxygenated ethanol. Record a baseline UV-Vis spectrum (250-400 nm). Repeat after 30 days; an increase in absorbance >350 nm indicates compromised storage (formation of extended conjugated systems like azobenzenes)[6].

StorageWorkflow S1 1. Purge Vials (Argon Gas) S2 2. Aliquot Compound (Amber Glass) S1->S2 S3 3. Blanket Headspace (Displace O2) S2->S3 S4 4. Seal Tightly (PTFE Caps) S3->S4 S5 5. Store at -20°C (Thermal Control) S4->S5

Step-by-step self-validating workflow for inert aliquoting and storage.

Protocol 2: Purity Verification and Oxidation Detection via HPLC

Causality & Validation: Visual inspection is subjective. High-Performance Liquid Chromatography (HPLC) provides quantitative proof of purity and separates the parent compound from its oxidative byproducts[4].

Step-by-Step Methodology:

  • Solvent Degassing: Prepare mobile phases (e.g., Water/Acetonitrile with 0.1% TFA to maintain the amine in a protonated, stable state during analysis). 2 to prevent on-column oxidation[2].

  • Sample Preparation: Dissolve the suspect 3-(2-Phenylethoxy)aniline sample in the mobile phase to a concentration of 1 mg/mL.4[4].

  • Chromatographic Run: Inject 10 µL onto a C18 reverse-phase column. Use a standard gradient elution profile.

  • Detection & Validation: Monitor at 254 nm and 280 nm. The parent compound will elute as a sharp peak. Oxidation products (dimers, azobenzenes) are typically more hydrophobic and will 3[3]. Compare the Area Under the Curve (AUC) of the sample against the reference standard to calculate exact purity[4].

References

  • Preventing oxidation of 2-(Allyloxy)aniline during storage - Benchchem. 4

  • Best practices for preventing the oxidation of 2-(hexyloxy)aniline. - Benchchem. 6

  • 17399-24-5|3-(2-Phenylethoxy)aniline Hydrochloride - BIOFOUNT. 7

  • Preventing oxidation of the aniline group during complexation - Benchchem.2

  • Why does color of aniline change during storage? Please give chemical reactions if possible - ResearchGate. 1

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals. 5

  • Electrochemical Oxidation for Low Concentration of Aniline in Neutral pH Medium - ACS Publications. 3

Sources

Troubleshooting

preventing oxidation of aniline derivatives during reaction

Technical Support Center: Preventing Oxidation of Aniline Derivatives During Synthesis Welcome to the advanced troubleshooting and methodology hub for aniline chemistry. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Oxidation of Aniline Derivatives During Synthesis

Welcome to the advanced troubleshooting and methodology hub for aniline chemistry. This guide is designed for researchers, scientists, and drug development professionals dealing with the instability of electron-rich aromatic amines.

Part 1: The Mechanisms of Aniline Oxidation (FAQ)

Q: Why do my aniline derivatives spontaneously turn brown or black during reactions or storage? A: The amino group (-NH₂) is strongly electron-donating, making the aromatic ring highly electron-rich. This significantly lowers the oxidation potential of the molecule. When exposed to atmospheric oxygen, transition metals, or anodic potentials, aniline undergoes a 1-electron oxidation to form a highly reactive radical cation[1]. These intermediates rapidly dimerize (forming species like benzidine or 4-aminodiphenylamine) and propagate to form highly conjugated, colored polymeric species (e.g., "aniline black") or quinone imines[2].

AnilineOxidation A Aniline Monomer B Radical Cation (1e- oxidation) A->B O2, Metals, or Anodic Potential C Dimerization (Benzidine / ADPA) B->C Coupling D Polymeric Species ('Aniline Black') C->D Propagation E Quinone Imines (Over-oxidation) C->E Hydrolysis/ Oxidation

Mechanistic pathway of aniline auto-oxidation into polymeric species and quinones.

Q: How can I tell if my metal catalyst is causing the oxidation rather than atmospheric oxygen? A: Transition metals in higher oxidation states (e.g., Cu(II), Fe(III)) can act as single-electron oxidants. If your reaction mixture changes color immediately upon the addition of the metal salt under an inert atmosphere, metal-induced oxidation is likely occurring. A proven mitigation strategy is to use metals in lower oxidation states (e.g., Cu(I)) or to add the aniline ligand slowly at reduced temperatures to kinetically control the oxidation rate[3].

Part 2: Troubleshooting & Methodologies

Issue 1: Atmospheric Oxygen Contamination in Solvents

Symptom: Sensitive cross-coupling reactions fail or yield high amounts of azo-byproducts despite sparging the solvent with nitrogen. Solution: Sparging only displaces dissolved gases and leaves trace oxygen behind. For rigorous exclusion of oxygen, you must use the Freeze-Pump-Thaw (FPT) method[4].

The Causality of FPT: Freezing the solvent solidifies the matrix, preventing evaporative loss under high vacuum. Pumping removes the atmospheric gases in the headspace. Thawing allows trapped dissolved gases to escape the liquid matrix into the newly created vacuum headspace, driven by the extreme pressure differential[4],[5].

FPTWorkflow Start Seal Solvent in Schlenk Flask Freeze Freeze in Liquid N2 (-196 °C) Start->Freeze Pump Pump Headspace (Dynamic Vacuum, 5-10 min) Freeze->Pump Thaw Thaw in Water Bath (Gas Bubbles Evolve) Pump->Thaw Seal flask first Check Gas Evolved? Thaw->Check Check->Freeze Yes (Repeat 3x) Done Backfill with Argon/N2 (Ready for Reaction) Check->Done No

Step-by-step Freeze-Pump-Thaw (FPT) workflow for rigorous solvent deoxygenation.

Protocol 1: Freeze-Pump-Thaw (FPT) Degassing Self-Validating Metric: The process is complete when no more gas bubbles evolve from the liquid during the thawing phase, and the manifold manometer reads below 0.1 mbar during the pump phase[4],[5].

  • Preparation: Fill a Schlenk flask or Straus flask no more than 50% full with the desired solvent (overfilling causes shattering during expansion). Seal the Teflon stopcock[5].

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) dewar. Wait until the solvent is completely solid[4]. Critical Safety Note: Never open a flask to inert gas while submerged in LN₂ to prevent explosive liquid oxygen condensation.

  • Pump: Open the stopcock to a dynamic vacuum for 5–10 minutes to evacuate the headspace[4].

  • Seal & Thaw: Close the stopcock to isolate the flask under static vacuum. Remove the flask from the cold bath and place it in a tepid water bath. You will observe gas bubbles evolving as the solvent melts[5].

  • Iterate: Repeat steps 2-4 for a minimum of three cycles, or until no further gas evolution is observed[5].

  • Backfill: Once fully thawed and at room temperature, backfill the flask with Argon or Nitrogen[4].

Issue 2: Inherent Reactivity of the Amine Group

Symptom: The reaction requires harsh oxidizing conditions or electrophiles, and the aniline derivative is being destroyed or polymerized. Solution: Employ an orthogonal protecting group strategy.

The Causality of Protection: Converting the amine into a carbamate (e.g., N-Boc) or an amide (e.g., Acetyl) delocalizes the nitrogen lone pair into the adjacent electron-withdrawing carbonyl group. This significantly raises the oxidation potential, rendering the aniline inert to spontaneous auto-oxidation and nucleophilic side-reactions[6],[7].

Protocol 2: N-Boc Protection of Aniline Derivatives Self-Validating Metric: The success of this reaction is easily monitored by Thin-Layer Chromatography (TLC); the highly polar primary amine will be converted to a significantly less polar carbamate, moving higher up the silica plate (higher Rf value).

  • Setup: In a round-bottom flask, dissolve the aniline derivative (1.0 equiv) in a suitable solvent (e.g., THF or Dichloromethane)[8].

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). For sterically hindered anilines, add a catalytic amount of DMAP (0.1 equiv) or molecular iodine (10 mol%) to accelerate the reaction[8].

  • Reaction: Stir at room temperature for 1-12 hours. Monitor via TLC until the starting aniline is completely consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

  • Deprotection: Post-reaction, the Boc group can be cleanly removed using acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane) without affecting basic-sensitive moieties[6].

Part 3: Quantitative Data & Comparisons

Table 1: Quantitative Comparison of Solvent Degassing Methods

Degassing Method Dissolved O₂ Remaining Solvent Loss Time Required Best Application Use-Case
Freeze-Pump-Thaw < 0.1 ppm Very Low ~45 mins Highly air-sensitive transition metal catalysis.
Sparging (Argon) ~1.0 - 2.0 ppm High 15-30 mins General inert atmosphere reactions; cheap solvents.

| Boil-Degas (Vacuum) | ~0.5 ppm | Moderate | 20 mins | Bulk organic solvents; non-volatile reagents. |

Table 2: Orthogonal Protecting Group Profiles for Aniline Derivatives

Protecting Group Reagent Required Deprotection Conditions Stability Profile
Boc (tert-Butyloxycarbonyl) Boc₂O, DMAP TFA or HCl (Acidic) Stable to bases, nucleophiles, and catalytic hydrogenation[6].
Acetyl (Ac) Ac₂O, Pyridine Strong Acid/Base + Heat Stable to mild acids/bases and strong oxidants[3].

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Base | Piperidine (Basic) | Stable to acids; highly sensitive to mild bases[6],[7]. |

References

  • Freeze-Pump-Thaw - The Schlenk Line Survival Guide, Schlenk Line Survival Guide, [Link]

  • Degassing Solvents, University of Wisconsin-Madison (Berry Group),[Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications, Open Access Journals,[Link]

  • Electrochemical Oxidation for Low Concentration of Aniline in Neutral pH Medium, Environmental Science & Technology (ACS),[Link]

  • Protecting Groups for Amines: Carbamates, Master Organic Chemistry,[Link]

  • Protective Groups, Organic Chemistry Portal, [Link]

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines, The Journal of Organic Chemistry (ACS),[Link]

Sources

Optimization

solvent effects on the reactivity of 3-(2-Phenylethoxy)aniline

Welcome to the Technical Support Center for 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0). This guide is engineered for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0). This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to optimize the reactivity of this compound across various solvent systems.

I. Mechanistic Overview: The Role of the Solvent

3-(2-Phenylethoxy)aniline features a primary aniline group whose nucleophilicity is heavily dictated by its solvation state. The meta-substituted 2-phenylethoxy ether linkage exerts a mild electron-withdrawing inductive effect (-I) on the aromatic ring, slightly dampening the amine's intrinsic basicity compared to unsubstituted aniline. Consequently, selecting the correct solvent is the most critical variable in preventing stalled reactions, over-alkylation, or complex kinetic behaviors.

G A 3-(2-Phenylethoxy)aniline B Protic Solvents (e.g., MeOH, EtOH) A->B C Polar Aprotic Solvents (e.g., DMSO, DMF) A->C D Non-Polar Solvents (e.g., Toluene) A->D E H-Bonding to Amine (Ground State Caging) B->E F Naked Amine (TS Stabilization) C->F G Amine Aggregation (Dimer Formation) D->G H Suppressed Reactivity E->H I Accelerated SNAr / Acylation F->I J Complex 3rd-Order Kinetics G->J

Solvent-dependent mechanistic pathways for 3-(2-Phenylethoxy)aniline.

II. Frequently Asked Questions (FAQs)

Q1: Why is my N-acylation of 3-(2-Phenylethoxy)aniline stalling when using methanol or ethanol as a solvent? A1: The stall is caused by ground-state stabilization. Protic solvents act as strong hydrogen-bond donors, forming a solvation "cage" around the highly nucleophilic lone pair of the primary amine[1]. This caging effect significantly increases the activation energy required to reach the transition state, effectively neutralizing the amine's nucleophilicity[2]. To resolve this, switch to a polar aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), which solvates the transition state without caging the nucleophile.

Q2: I am observing non-linear, unpredictable kinetics during an SN​Ar reaction in toluene. What is happening? A2: In non-polar aprotic solvents like toluene, anilines lack external solvation and tend to self-associate, forming "dimer nucleophiles". In this state, a second amine molecule acts as a general base to assist the reaction, leading to a complex third-order kinetic dependence on the amine concentration[3]. Adding a small volume (e.g., 5% v/v) of a hydrogen-bond acceptor like acetone or THF will disrupt these aggregates and restore predictable pseudo-first-order kinetics[3].

Q3: How can I force an aza-Michael addition with this compound without using harsh catalysts? A3: 3-(2-Phenylethoxy)aniline is a relatively weak nucleophile for unactivated enoates. Instead of forcing the amine, activate the electrophile using a "smart solvent" like Hexafluoroisopropanol (HFIP)[4]. HFIP is a highly polar, strong hydrogen-bond donor that activates the Michael acceptor's carbonyl oxygen via H-bonding, lowering the LUMO of the double bond without permanently deactivating the aniline nitrogen[4].

III. Quantitative Data: Solvent Impact on Reactivity

The table below summarizes the causality between solvent properties and the relative reaction rates of substituted anilines during Nucleophilic Aromatic Substitution ( SN​Ar ) and acylation workflows.

Solvent SystemDielectric Constant ( ϵ )H-Bond Donor Ability ( α )Relative Rate ( kobs​ )Mechanistic State of Amine
Methanol (MeOH) 32.70.981.0x (Baseline)Strongly caged via H-bonding[1][2]
MeOH / DMSO (50:50) ~40.0~0.504.5xPartially desolvated[2]
Dimethyl Sulfoxide (DMSO) 46.70.009.1xNaked, highly nucleophilic[2]
Toluene 2.40.00Variable*Aggregated (Dimer nucleophile)[3]

*Exhibits 3rd-order kinetics due to amine self-aggregation; rate depends heavily on absolute concentration.

IV. Troubleshooting Guide

Issue: Diacylation (Over-reaction) during N-Acylation in DMF.

  • Root Cause: The use of highly polar aprotic solvents (DMF) leaves the amine completely "naked," maximizing its reactivity[1]. If the temperature is not strictly controlled, the mono-acylated product can undergo a second acylation. Furthermore, the meta-alkoxy group does not provide sufficient steric hindrance to block the second addition[5].

  • Intervention: Lower the reaction temperature to 0 °C before adding the electrophile. Ensure the acyl chloride is added dropwise over 15–30 minutes. Alternatively, switch to a slightly less polar aprotic solvent like DCM to mildly attenuate the reaction rate.

Issue: Incomplete conversion in SN​Ar reactions using Dichloromethane (DCM).

  • Root Cause: While DCM does not cage the amine, its dielectric constant ( ϵ=8.9 ) is often too low to adequately stabilize the highly polar, zwitterionic Meisenheimer complex transition state formed during SN​Ar [2].

  • Intervention: Swap DCM for DMSO ( ϵ=46.7 ). DMSO provides profound stabilization of the anionic intermediate through dipole-dipole interactions, significantly accelerating the rate-determining step[2].

V. Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system. Each step includes a built-in chemical or analytical checkpoint to ensure the causality of the experimental design is functioning as intended.

Protocol: Controlled N-Acylation of 3-(2-Phenylethoxy)aniline

Objective: Achieve >95% yield of the mono-acylated product without diacylation.

Workflow Step1 1. Dissolve Aniline (Anhydrous DCM) Step2 2. Add DIPEA (Cool to 0°C) Step1->Step2 Step3 3. Dropwise Addition (Acyl Chloride) Step2->Step3 Step4 4. Warm to RT (TLC Monitoring) Step3->Step4 Step5 5. Aqueous Workup (1M HCl / NaHCO3) Step4->Step5

Standardized, self-validating N-acylation workflow for 3-(2-Phenylethoxy)aniline.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3-(2-Phenylethoxy)aniline in anhydrous DCM to a concentration of 0.2 M.

    • Causality: DCM prevents H-bond caging. Anhydrous conditions prevent the competitive hydrolysis of the acyl chloride.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Validation Check: DIPEA acts strictly as an HCl scavenger. Because it is sterically hindered, it will not compete with the aniline for the electrophile.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add 1.1 equivalents of the acyl chloride dropwise over 15 minutes.

    • Causality: The low temperature suppresses the activation energy required for the secondary acylation, ensuring mono-substitution.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active, ninhydrin-positive starting material spot disappears, replaced by a higher Rf​ , ninhydrin-negative amide spot.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl, then saturated aqueous NaHCO3​ , and finally brine.

    • Validation Check: The 1M HCl wash protonates and removes any trace unreacted aniline into the aqueous layer. The NaHCO3​ neutralizes residual acid.

  • Analytical Confirmation: Dry over Na2​SO4​ , filter, and concentrate.

    • Validation Check: In 1H NMR ( CDCl3​ ), verify the disappearance of the broad −NH2​ signal (~3.5 ppm) and the emergence of a sharp, deshielded amide −NH singlet (~7.5 - 8.0 ppm).

VI. References

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. nih.gov.

  • Solvent effects in the aza-Michael addition of anilines - Comptes Rendus de l'Académie des Sciences. academie-sciences.fr.

  • Unusual solvent effects in the reactions of 1-halo-2,4-dinitrobenzenes and aniline in aprotic and dipolar-aprotic solvents. Effects of aggregates - University of Michigan. umich.edu.

  • Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B. rsc.org.

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. chemistrysteps.com.

  • Solvent effects on the conformations of ortho-substituted acetanilides - Canadian Science Publishing. cdnsciencepub.com.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-(2-Phenylethoxy)aniline

Welcome to the technical support center dedicated to cross-coupling reactions involving 3-(2-phenylethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to cross-coupling reactions involving 3-(2-phenylethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, practical protocols, and robust troubleshooting advice. Our goal is to move beyond simple procedural lists and explain the fundamental principles that govern catalyst and condition selection, enabling you to resolve challenges encountered during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when choosing a cross-coupling strategy for a functionalized aniline like 3-(2-phenylethoxy)aniline?

A1: The structure of 3-(2-phenylethoxy)aniline presents two key features that guide reaction choice: the nucleophilic primary amine (-NH₂) and the electron-rich aromatic ring. The phenylethoxy group is relatively inert but adds steric bulk. Your choice depends on the bond you intend to form:

  • For C-N Bond Formation (N-Arylation): The most direct and widely used method is the Buchwald-Hartwig Amination .[1][2] This reaction directly couples the aniline's N-H bond with an aryl halide or pseudohalide (triflate), making it ideal for synthesizing diarylamines.

  • For C-C Bond Formation: The aniline must first be modified. You would typically introduce a halide (e.g., -Br, -I) or triflate onto the aniline ring to serve as the electrophilic partner. Once halogenated, you can employ reactions like:

    • Suzuki-Miyaura Coupling: To couple with an organoboron reagent (boronic acid or ester). This is highly versatile due to the stability and low toxicity of the boron reagents.[3][4]

    • Heck Reaction: To couple with an alkene, forming a new C-C double bond.[5][6]

Q2: How does the electron-donating nature of the aniline and the phenylethoxy group affect catalyst selection?

A2: The aniline nitrogen and the ether oxygen both donate electron density into the aromatic ring, making it "electron-rich." This has significant implications for palladium-catalyzed reactions:

  • Slower Oxidative Addition: In Suzuki and Heck reactions, where the aniline derivative is the electrophile (e.g., 4-bromo-3-(2-phenylethoxy)aniline), the electron-rich nature of the ring makes the C-X bond stronger and slows down the initial oxidative addition step to the Pd(0) center.[4][7] To overcome this, you need a highly active catalyst system, typically featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[3] These ligands stabilize the electron-deficient Pd(0) center and promote the oxidative addition step.

  • Facilitated Reductive Elimination in C-N Coupling: In Buchwald-Hartwig amination, the electron-rich aniline is a good nucleophile. Bulky ligands are crucial here as well, not only to promote oxidative addition to the aryl halide partner but also to accelerate the final C-N reductive elimination step, which is often rate-limiting.[8][9]

Catalyst & Condition Selection Guides

Guide 1: Buchwald-Hartwig Amination with 3-(2-Phenylethoxy)aniline

This is the premier choice for coupling the aniline nitrogen with an aryl or heteroaryl halide/triflate. The primary challenge is ensuring efficient coupling without side reactions.

Decision Workflow for Buchwald-Hartwig Catalyst Selection

start Start: Couple 3-(2-Phenylethoxy)aniline with Ar-X substrate What is the nature of Ar-X? start->substrate sterically_demanding Sterically Hindered Ar-X (e.g., ortho-substituted) substrate->sterically_demanding Hindered electron_rich Electron-Rich Ar-X (e.g., anisole derivative) substrate->electron_rich e- rich unactivated_chloride Unactivated Ar-Cl substrate->unactivated_chloride Chloride standard Standard Ar-Br / Ar-I substrate->standard Standard ligand_choice1 Use Bulky Biarylphosphine Ligands: - BrettPhos - RuPhos sterically_demanding->ligand_choice1 electron_rich->ligand_choice1 ligand_choice2 Use Highly Active Ligands: - XPhos - SPhos unactivated_chloride->ligand_choice2 standard->ligand_choice2 base_choice Select Base ligand_choice1->base_choice ligand_choice2->base_choice ligand_choice3 Consider Josiphos-type ligands or BrettPhos ligand_choice3->base_choice strong_base Strong, non-nucleophilic base: - NaOtBu - KOtBu - LHMDS base_choice->strong_base General Use weak_base Weaker base (for sensitive groups): - K3PO4 - Cs2CO3 base_choice->weak_base Base-sensitive substrates start Start: Low Conversion in Cross-Coupling Reaction check1 Verify Reagent Quality & Inert Conditions start->check1 check2 Is the Catalyst System Appropriate? check1->check2 Yes sol1 Solution: - Use fresh, anhydrous solvents/reagents. - Ensure thorough degassing. - Use a glovebox for setup. check1->sol1 No check3 Are Reaction Conditions Optimal? check2->check3 Yes sol2 Solution: - Switch to a bulkier, more electron-rich ligand (e.g., from PPh3 to XPhos). - Use a more reliable precatalyst (e.g., Pd G3/G4). - Increase catalyst loading. check2->sol2 No sol3 Solution: - Increase temperature. - Screen different bases (e.g., NaOtBu vs K3PO4). - Screen different solvents (e.g., Toluene vs Dioxane). check3->sol3 No outcome Reaction Improved check3->outcome Yes sol1->outcome sol2->outcome sol3->outcome

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in 3-(2-Phenylethoxy)aniline Synthesis

Welcome to the Technical Support Center. As a critical intermediate in drug development, the synthesis of 3-(2-Phenylethoxy)aniline involves a two-step sequence: the etherification (alkylation) of 3-nitrophenol, followed...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a critical intermediate in drug development, the synthesis of 3-(2-Phenylethoxy)aniline involves a two-step sequence: the etherification (alkylation) of 3-nitrophenol, followed by the catalytic hydrogenation of the resulting 3-(2-phenylethoxy)nitrobenzene. Both steps are exothermic, but the nitro reduction poses a severe risk of thermal runaway upon scale-up[1].

This guide provides causality-driven troubleshooting, self-validating protocols, and safety parameters to ensure process integrity and safety.

G SM1 3-Nitrophenol Step1 Step 1: Etherification (Mild Exotherm) SM1->Step1 SM2 2-Phenylethyl bromide SM2->Step1 Int 3-(2-Phenylethoxy)nitrobenzene Step1->Int Base, Solvent Controlled Dosing Step2 Step 2: Nitro Reduction (Severe Exotherm) Int->Step2 Prod 3-(2-Phenylethoxy)aniline Step2->Prod H2, Pd/C Active Cooling

Fig 1. Synthesis workflow of 3-(2-Phenylethoxy)aniline highlighting exothermic nodes.

Part 1: Troubleshooting & FAQs

Section 1: Etherification (Alkylation) Step

Q: Why do I observe a delayed, uncontrollable temperature spike during the alkylation of 3-nitrophenol? A: Causality: Base-catalyzed etherifications (e.g., using K2​CO3​ in DMF or acetone) are heterogeneous solid-liquid reactions. If the base is inadequately suspended due to poor agitation, or if the entire charge of 2-phenylethyl bromide is added at ambient temperature before heating, the reactants accumulate without reacting. Once the mixture reaches the activation energy threshold, the accumulated reagents react simultaneously. This sudden burst of kinetic energy exceeds the reactor's cooling capacity, causing a delayed exotherm. Solution: Implement a feed-controlled dosing strategy. Heat the 3-nitrophenol and base suspension to the operating temperature first, then dose the 2-phenylethyl bromide continuously over a set period. This ensures the reaction rate is limited by the dosing rate, not the intrinsic kinetics, preventing thermal accumulation.

Section 2: Nitro Reduction (Catalytic Hydrogenation) Step

Q: During the catalytic hydrogenation of 3-(2-phenylethoxy)nitrobenzene, why does the reaction suddenly accelerate, leading to a dangerous pressure and temperature spike? A: Causality: The reduction of a nitro group to an aniline is highly exothermic, releasing approximately 500 kJ/mol of energy[1]. The reaction proceeds stepwise via nitroso and hydroxylamine intermediates. If gas-liquid mass transfer is inefficient—which is common in standard batch stirred reactors—the reaction starves for hydrogen[2]. This causes the thermally unstable hydroxylamine intermediate to accumulate in the broth. If mixing suddenly improves or the temperature rises slightly, this accumulated intermediate undergoes a rapid, uncontrolled reduction. The sudden release of enthalpy causes an adiabatic temperature rise ( ΔTad​ ), vaporizing the solvent and causing a massive pressure spike (thermal runaway)[3]. Solution: Shift from batch to continuous flow hydrogenation or use advanced gas-entrainment agitation (e.g., hollow-shaft gassing agitators) to ensure hydrogen mass transfer outpaces the intrinsic chemical kinetics[4]. Continuous flow systems using fixed-bed catalysts inherently prevent intermediate accumulation and offer superior surface-area-to-volume ratios for rapid heat dissipation[5].

G A Poor Gas-Liquid Mass Transfer B Accumulation of Hydroxylamine Intermediate A->B D Rapid Uncontrolled Reduction B->D C Sudden Mixing Restoration or Temp Increase C->D E Adiabatic Temperature Rise (u0394Tad) D->E F Thermal Runaway & Pressure Spike E->F

Fig 2. Causality pathway of thermal runaway during catalytic nitro reduction.

Part 2: Quantitative Data Presentation

To safely scale this synthesis, thermodynamic parameters must be established using reaction calorimetry (e.g., RC1) and accelerating rate calorimetry (ARC). Below is a summary of the typical safety parameters for these specific transformations.

Reaction StepEnthalpy ( ΔH )Adiabatic Temp Rise ( ΔTad​ )Risk Level (Stoessel)Primary Mitigation Strategy
Step 1: Etherification -60 to -80 kJ/mol~20 - 30 °CClass 2 (Low-Medium)Feed-controlled dosing of alkylating agent.
Step 2: Nitro Reduction -450 to -550 kJ/mol> 150 °CClass 5 (Critical)Continuous flow chemistry; High-efficiency mass transfer[3].
Hydroxylamine Decomposition -150 to -200 kJ/mol> 50 °C (Spike)Class 4 (High)Prevent accumulation via excess H2​ saturation[4].

Part 3: Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes built-in checks to ensure the physical phenomena (e.g., heat transfer, mass transfer) align with the chemical intent.

Protocol 1: Feed-Controlled Synthesis of 3-(2-Phenylethoxy)nitrobenzene

Objective: Prevent thermal accumulation during the alkylation step.

  • Preparation: Charge a jacketed reactor with 3-nitrophenol (1.0 eq), anhydrous K2​CO3​ (1.5 eq, finely milled for maximum surface area), and DMF (5 volumes).

  • Thermal Equilibration: Engage the overhead stirrer at 300 RPM. Heat the suspension to the target operating temperature of 80 °C. Self-Validation: Ensure the internal temperature ( Tint​ ) stabilizes at 80 °C before proceeding.

  • Controlled Dosing: Load 2-phenylethyl bromide (1.1 eq) into an addition funnel or dosing pump. Begin dosing at a rate calculated to complete addition over 3 hours.

  • Exotherm Monitoring: Monitor Tint​ and jacket temperature ( Tj​ ). Tint​ should remain at 80 °C ± 2 °C. Self-Validation: If Tj​ must drop significantly below 70 °C to maintain Tint​ , the reaction is accumulating. Pause dosing immediately until Tj​ recovers.

  • Completion: Post-dosing, maintain 80 °C for 2 hours. Sample for HPLC analysis to confirm >98% conversion before initiating cooling and aqueous workup.

Protocol 2: Continuous Flow Catalytic Hydrogenation to 3-(2-Phenylethoxy)aniline

Objective: Eliminate hydroxylamine accumulation and maximize heat dissipation[5].

  • System Priming: Utilize a fixed-bed continuous flow reactor packed with a 5% Pd/C or Pd/ Al2​O3​ cartridge. Prime the system with the reaction solvent (e.g., THF or Ethanol) at a flow rate of 1.0 mL/min.

  • Pressurization: Introduce H2​ gas via a mass flow controller. Set the system pressure to 10-20 bar using a back-pressure regulator (BPR). Causality: High pressure ensures the liquid phase remains saturated with dissolved hydrogen, preventing intermediate starvation[4].

  • Thermal Control: Set the reactor heating/cooling block to 40 °C. The high surface-area-to-volume ratio of the flow microchannels will near-instantaneously dissipate the ~500 kJ/mol of heat generated.

  • Steady-State Processing: Switch the liquid feed to a 0.5 M solution of 3-(2-phenylethoxy)nitrobenzene.

  • Inline Validation: Route the reactor effluent through an inline Process Analytical Technology (PAT) flow cell (e.g., FlowIR). Self-Validation: Monitor the disappearance of the nitro group stretch (~1520 cm−1 ) and the absence of the hydroxylamine intermediate. If intermediates are detected, decrease the liquid flow rate to increase residence time.

References

  • Integrating Process Safety Consideration to Enhance Route Development and Optimization - ACS Publications. acs.org. 1

  • 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs. neulandlabs.com. 4

  • Innovative Approaches to a Scalable Catalytic Flow Reaction: A Focus on Selective Nitro-Group Hydrogenation in a Fixed-Bed System | Organic Process Research & Development - ACS Publications. acs.org. 5

  • Hydrogenation in Pharmaceutical Intermediates | Risks & Solutions. tianmingpharm.com. 2

  • Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS. iqs.edu. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(2-Phenylethoxy)aniline Solubility in Biological Assays

Welcome to the Technical Support Center for assay development. This guide is specifically designed for researchers and drug development professionals encountering solubility challenges with 3-(2-Phenylethoxy)aniline (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay development. This guide is specifically designed for researchers and drug development professionals encountering solubility challenges with 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0) during in vitro biological and cell-based assays.

Below, we detail the mechanistic causes of these issues and provide field-proven, step-by-step protocols to achieve reliable, self-validating experimental conditions.

Part 1: Diagnostic FAQ – Understanding the Molecule

Q1: Why does 3-(2-Phenylethoxy)aniline immediately precipitate when I dilute my DMSO stock into physiological assay buffers? A: The precipitation is driven by a severe "solvent shift" combined with the molecule's intrinsic physicochemical properties. 3-(2-Phenylethoxy)aniline consists of an aniline ring linked to a bulky, hydrophobic phenylethoxy group.

  • Lipophilicity: With an XLogP3 of approximately 3.5[1], the molecule is highly hydrophobic.

  • Ionization: The aniline amine has a pKa of ~4.6. At a physiological pH of 7.4, the molecule is almost entirely un-ionized (neutral). Without a charge to facilitate hydration and with a low Topological Polar Surface Area (35.2 Ų), the thermodynamic drive for the hydrophobic molecules to aggregate and minimize contact with water rapidly overcomes the kinetic stability of the dilution, leading to immediate crash-out[2].

Table 1: Computed Physicochemical Properties of 3-(2-Phenylethoxy)aniline

PropertyValueImpact on Biological Assays
Molecular Weight 213.27 g/mol Favorable for small molecule membrane permeability.
XLogP3 ~3.5High lipophilicity; primary driver of aqueous insolubility.
pKa (Aniline amine) ~4.6Remains un-ionized at pH 7.4, preventing salt-driven solubilization.
Polar Surface Area (TPSA) 35.2 ŲLow polarity; severely limits hydrogen bonding with aqueous media.

Part 2: Experimental Workflows & Troubleshooting

Issue 1: Undetected Precipitation Causing False Negatives in Screening

The Problem: You are running an enzyme kinetics assay. You dilute your compound to 50 µM in 1% DMSO/Buffer, and while the solution looks clear to the naked eye, your assay yields erratic or false-negative results. The Causality: Micro-precipitation occurs before visible turbidity. The compound aggregates into micro-particles, drastically reducing the actual concentration of free monomeric drug available to bind your target. The Solution: Determine the exact Kinetic Solubility limit of your compound under your specific assay conditions using Laser Nephelometry[2][3]. Nephelometry measures forward-scattered light, detecting micro-particles long before they become visible.

NephelometryWorkflow Step1 Prepare 10 mM Stock (100% Anhydrous DMSO) Step2 Serial Dilution (in 100% DMSO) Step1->Step2 Step3 Spike into Aqueous Buffer (pH 7.4, 1% Final DMSO) Step2->Step3 Step4 Incubate & Shake (2h at 37°C) Step3->Step4 Step5 Measure Light Scattering (Nephelometer) Step4->Step5 Step6 Data Analysis (Identify Precipitation Point) Step5->Step6

Workflow for determining kinetic solubility of 3-(2-Phenylethoxy)aniline via nephelometry.

Protocol 1: Kinetic Solubility Determination by Nephelometry

This protocol is a self-validating system: the buffer-only wells serve as the baseline light-scattering control.

  • Stock Preparation: Dissolve 3-(2-Phenylethoxy)aniline in 100% anhydrous DMSO to yield a 10 mM stock.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the stock in 100% DMSO (e.g., 10 mM down to 0.078 mM).

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into a clear-bottom 96-well assay plate. Rapidly add 198 µL of your specific assay buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of 1%[3].

  • Equilibration: Seal the plate and shake at 300 RPM for 2 hours at your assay temperature (usually 25°C or 37°C) to allow metastable solutions to precipitate.

  • Measurement: Read the plate using a nephelometer (e.g., BMG LABTECH NEPHELOstar).

  • Analysis: Plot compound concentration vs. Nephelometric Turbidity Units (NTU). The kinetic solubility limit is the highest concentration before a statistically significant increase in NTU over the buffer control is observed[4].

Table 2: Typical Kinetic Solubility Profile for 3-(2-Phenylethoxy)aniline

MatrixMax Soluble ConcentrationObservation (NTU)
100% DMSO> 10 mMBaseline (Clear)
PBS (pH 7.4) + 1% DMSO< 10 µMHigh Scattering (Precipitation)
PBS (pH 7.4) + 5% DMSO~ 25 µMModerate Scattering
Issue 2: Overcoming DMSO Toxicity Limits in Cell-Based Assays

The Problem: You need to test 3-(2-Phenylethoxy)aniline at 100 µM in a cell-based assay, but achieving this requires 5% DMSO, which is highly toxic to your cell line (typical tolerance is ≤ 0.5% DMSO). The Causality: You cannot rely on co-solvents. Instead, you must fundamentally alter the apparent aqueous solubility of the compound without changing its covalent structure. The Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity. It dynamically encapsulates the hydrophobic phenylethoxy moiety of the molecule, forming a non-covalent inclusion complex that is highly water-soluble and biologically compatible[5].

CDComplexation Drug 3-(2-Phenylethoxy)aniline (Hydrophobic) Mix Co-dissolve & Stir (Aqueous Media) Drug->Mix CD HP-β-CD (Hydrophobic Cavity) CD->Mix Equilibrate Phase Equilibration (48h at 25°C) Mix->Equilibrate Complex Inclusion Complex (Bioavailable Drug) Equilibrate->Complex

Mechanism of solubility enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Protocol 2: HP-β-CD Inclusion Complex Preparation (Phase Solubility Method)

This protocol utilizes the Higuchi-Connors method to establish the Solubility Enhancement Factor (SEF).

  • Excipient Preparation: Prepare a series of aqueous solutions of HP-β-CD ranging from 0 mM to 50 mM in your cell culture media (without FBS) or PBS.

  • Drug Addition: Add an excess amount of solid 3-(2-Phenylethoxy)aniline (e.g., 5 mg) to 1 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Protect from light and shake the suspensions continuously at 300 RPM at 25°C for 48 hours to ensure thermodynamic equilibrium of the inclusion complex[5].

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove all uncomplexed, solid drug. Crucial Step: The filtrate now contains only the solubilized inclusion complex.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved 3-(2-Phenylethoxy)aniline using HPLC-UV (detecting the aniline absorbance at ~254 nm or ~280 nm).

Table 3: Expected Solubility Enhancement Factor (SEF) via HP-β-CD

HP-β-CD Concentration (mM)Apparent Solubility (µM)Solubility Enhancement Factor (SEF)
0 (Buffer only)~ 8.51.0x (Baseline)
10~ 14517.0x
25~ 38044.7x
50~ 850100.0x

Note: The inclusion complex is in dynamic equilibrium. As the free drug is consumed by the cells or binds to the target, the complex will release more drug, acting as a continuous micro-reservoir.

References

  • Creative Biolabs. "Aqueous Solubility - Creative Biolabs: Kinetic Solubility Assay". Creative Biolabs. Available at:[Link]

  • European Commission JRC. "Solubility Determination of Chemicals by Nephelometry". JRC Publications Repository. Available at:[Link]

  • ResearchGate. "Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid". ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectral Analysis: Synthesized vs. Commercial 3-(2-Phenylethoxy)aniline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0) Executive Summary & Chemical Significance 3-(2-Phenylethoxy)aniline is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0)

Executive Summary & Chemical Significance

3-(2-Phenylethoxy)aniline is a critical bifunctional intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Featuring both an electron-donating primary amine and a flexible phenylethoxy ether linkage, its structural integrity is paramount for downstream coupling reactions (such as Buchwald-Hartwig aminations or amide couplings).

When sourcing this building block, researchers face a choice: procure it commercially or synthesize it in-house. This guide provides an objective, data-driven comparison of in-house synthesized 3-(2-phenylethoxy)aniline against a commercial standard[2], focusing on synthetic causality, self-validating protocols, and rigorous spectral analysis (NMR, FT-IR, and LC-MS)[3].

Mechanistic Workflow & Causality in Synthesis

To ensure a valid comparison, the in-house synthesis must follow a highly controlled, reproducible pathway. The synthesis relies on a two-step sequence: an S_N2 etherification followed by a catalytic hydrogenation.

Synthesis N1 3-Nitrophenol + Phenethyl bromide N2 Etherification (K2CO3, DMF) N1->N2 N3 1-Nitro-3-(2- phenylethoxy)benzene N2->N3 SN2 Alkylation N4 Reduction (Pd/C, H2) N3->N4 N5 3-(2-Phenylethoxy)aniline N4->N5 Hydrogenation

Figure 1: Two-step synthesis pathway for 3-(2-phenylethoxy)aniline.

Step 1: Williamson Ether Synthesis

Protocol:

  • Dissolve 3-nitrophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) and stir for 15 minutes at room temperature.

  • Add phenethyl bromide (1.1 eq) dropwise. Elevate the temperature to 80°C and stir for 8 hours.

  • Quench with ice water, extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Causality & Self-Validation:

  • Why K₂CO₃ and DMF? 3-Nitrophenol has a pKa of ~8.3. K₂CO₃ is a mild base, perfectly calibrated to deprotonate the phenol without triggering the E2 elimination of phenethyl bromide (which a stronger base like NaH might cause). DMF, a polar aprotic solvent, drastically accelerates the S_N2 transition state.

  • Validation: The reaction is monitored via TLC (Hexane:EtOAc 4:1). The disappearance of the distinct yellow spot of the nitrophenoxide anion confirms complete conversion.

Step 2: Chemoselective Nitro Reduction

Protocol:

  • Dissolve the crude 1-nitro-3-(2-phenylethoxy)benzene in absolute ethanol.

  • Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight) under an inert argon atmosphere.

  • Purge the flask with Hydrogen (H₂) gas and maintain under a balloon pressure (1 atm) at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.

Causality & Self-Validation:

  • Why Pd/C and H₂? Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent ether cleavage and avoid heavy metal waste. It is highly chemoselective for the nitro group under ambient pressure.

  • Validation: The reduction is self-validating through the cessation of hydrogen gas uptake. Furthermore, the color shift from a pale yellow solution to a colorless/light brown oil indicates the formation of the aniline.

Analytical Validation Strategy

To objectively compare the synthesized product against a commercial standard (e.g., [2]), we employ a multi-modal analytical framework[3].

Validation S1 Sample Evaluation S2 1H/13C NMR (Connectivity) S1->S2 S3 FT-IR (ATR) (Functional Groups) S1->S3 S4 LC-MS (ESI+) (Mass Confirmation) S1->S4

Figure 2: Analytical validation framework for comparing synthesized and commercial samples.

Nuclear Magnetic Resonance (¹H NMR) Comparison

NMR provides the definitive map of structural connectivity. The presence of the primary amine and the intact ether linkage are the primary markers.

Proton EnvironmentExpected Shift (δ, ppm)Commercial Standard (Observed)Synthesized Product (Observed)Interpretation & Causality
-NH₂ (Amine) 3.50 - 3.80 (br s, 2H)3.653.67Broad singlet confirms successful reduction of the nitro group. Exchangeable with D₂O.
-O-CH₂- (Ether) 4.10 - 4.20 (t, 2H)4.154.14Triplet confirms the intact ether linkage; deshielded by the adjacent oxygen atom.
-CH₂-Ph (Alkyl) 3.00 - 3.15 (t, 2H)3.083.08Triplet confirms the ethyl bridge connecting the ether to the phenyl ring.
Aromatic (Aniline) 6.20 - 7.10 (m, 4H)6.25, 6.33, 7.056.26, 6.34, 7.06Characteristic meta-substituted splitting pattern; shielded relative to the nitro precursor.
Aromatic (Phenyl) 7.20 - 7.35 (m, 5H)7.22 - 7.327.21 - 7.33Unaffected by the synthesis; serves as an internal integration standard.

Verdict: The synthesized product shows near-perfect alignment with the commercial standard. Minor baseline noise in the synthesized sample at ~1.2 ppm indicates trace residual ethanol from the hydrogenation step, which can be removed via prolonged high-vacuum drying.

FT-IR (ATR) Spectral Data

Infrared spectroscopy is utilized to verify the functional group transformations, specifically the disappearance of the N-O stretches and the appearance of N-H stretches[4].

Functional GroupWavenumber (cm⁻¹)Commercial StandardSynthesized ProductCausality in Analysis
N-H Stretch (1° Amine) 3300 & 34003325, 34103322, 3408The doublet is the hallmark of a primary amine (symmetric and asymmetric stretching).
C-O-C Stretch (Ether) 1200 - 125012451244Confirms the ether linkage survived the Pd/C hydrogenation.
N-O Stretch (Nitro) 1350 & 1530AbsentAbsentComplete absence validates 100% conversion in the reduction step.
C=C Aromatic 1500, 16001505, 16021505, 1601Skeletal vibrations of the two aromatic rings.
Mass Spectrometry (LC-MS, ESI+)

To ensure the molecular weight matches the theoretical value of 213.27 g/mol [5], Liquid Chromatography-Mass Spectrometry was employed using Positive Electrospray Ionization (ESI+).

  • Why ESI+? The primary amine is highly basic and readily accepts a proton in an acidic mobile phase (0.1% Formic acid in Acetonitrile/Water), yielding a strong [M+H]⁺ signal.

  • Commercial Standard: Base peak at m/z 214.1.

  • Synthesized Product: Base peak at m/z 214.1.

  • Purity (UV 254 nm): Commercial >98.5%; Synthesized = 97.2%.

Conclusion & Recommendations

The comparative spectral data conclusively demonstrates that in-house synthesis of 3-(2-phenylethoxy)aniline via Williamson etherification and Pd/C hydrogenation yields a product structurally identical to commercial standards[2].

Key Takeaways for Researchers:

  • Cost vs. Time: While commercial procurement guarantees immediate >98% purity, the in-house synthesis is highly scalable and utilizes inexpensive reagents (3-nitrophenol and phenethyl bromide).

  • Trace Impurities: Synthesized batches may contain trace aliphatic solvents (like ethanol). If the downstream application involves highly sensitive organometallic catalysis, an additional recrystallization of the hydrochloride salt is recommended to boost purity from 97% to >99%.

References

  • National Center for Biotechnology Information (PubChem). "3-(2-Phenylethoxy)aniline; CID 427434." PubChem Database. Available at:[Link]

  • SpectraBase. "3-(2-Phenylethoxy)aniline - Vapor Phase IR." John Wiley & Sons, Inc. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Quantification of 3-(2-Phenylethoxy)aniline: Validating a Robust HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates and active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates and active pharmaceutical ingredients is paramount. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(2-Phenylethoxy)aniline, a key chemical moiety.

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to provide a self-validating system. Furthermore, it offers a comparative analysis with alternative analytical techniques, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to aid in the selection of the most appropriate method for your specific analytical needs.

The Analytical Challenge: Quantifying 3-(2-Phenylethoxy)aniline

3-(2-Phenylethoxy)aniline, with its molecular formula C14H15NO and a molecular weight of 213.28 g/mol , presents a typical analytical challenge for a small organic molecule.[1] Its structure, featuring a chromophoric aniline ring, makes it an excellent candidate for UV detection. The phenylethoxy group imparts a degree of hydrophobicity, suggesting that reversed-phase chromatography would be an effective separation strategy.

A Validated HPLC-UV Method for 3-(2-Phenylethoxy)aniline Quantification

The following protocol outlines the development and validation of a reversed-phase HPLC method with UV detection. The validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and data integrity.[2]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

ParameterRecommended ConditionJustification
Column C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)The nonpolar C18 stationary phase provides good retention and separation for moderately hydrophobic molecules like 3-(2-phenylethoxy)aniline.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidA mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC.[2] The addition of phosphoric acid helps to protonate the aniline moiety, leading to sharper peaks and more reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 230 nmWhile aniline itself has a strong absorbance around 190 nm, a wavelength of 230 nm often provides a good balance of sensitivity and selectivity, minimizing interference from common solvents.[3] A photodiode array detector can be used to determine the optimal wavelength.
Method Validation Protocol

The following diagram illustrates the workflow for the comprehensive validation of the HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Develop Develop HPLC Method Specificity Specificity (Peak Purity & Resolution) Develop->Specificity Validate for Purpose Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) (S/N Ratio) Precision->LOD LOQ Quantitation Limit (LOQ) (S/N Ratio) LOD->LOQ Robustness Robustness (Small Variations) LOQ->Robustness Analytical_Technique_Comparison cluster_hplc HPLC-UV cluster_uplc UPLC-UV cluster_gcms GC-MS HPLC HPLC-UV HPLC_Speed Moderate Speed HPLC->HPLC_Speed HPLC_Sens Good Sensitivity HPLC->HPLC_Sens HPLC_Res Good Resolution HPLC->HPLC_Res HPLC_Cost Moderate Cost HPLC->HPLC_Cost UPLC UPLC-UV UPLC_Speed High Speed UPLC->UPLC_Speed UPLC_Sens Very Good Sensitivity UPLC->UPLC_Sens UPLC_Res Excellent Resolution UPLC->UPLC_Res UPLC_Cost High Cost UPLC->UPLC_Cost GCMS GC-MS GCMS_Speed Moderate-High Speed GCMS->GCMS_Speed GCMS_Sens Excellent Sensitivity GCMS->GCMS_Sens GCMS_Res Excellent Resolution GCMS->GCMS_Res GCMS_Cost High Cost GCMS->GCMS_Cost

Caption: Comparison of Analytical Techniques.

Conclusion

The validated HPLC-UV method presented in this guide provides a robust, reliable, and accurate approach for the quantification of 3-(2-phenylethoxy)aniline, suitable for routine quality control in a regulated environment. The detailed validation protocol ensures data integrity and compliance with international standards.

The choice between HPLC, UPLC, and GC-MS ultimately depends on the specific requirements of the analysis. For routine quantification where high throughput is not the primary driver, the validated HPLC-UV method is a cost-effective and reliable choice. When speed and higher resolution are paramount, UPLC offers a significant advantage. For trace-level analysis and unequivocal identification, the sensitivity and selectivity of GC-MS are unparalleled. By understanding the principles and performance characteristics of each technique, researchers can make an informed decision to best suit their analytical needs.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • LGC Group. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?. [Link]

  • PubChem. 3-Phenoxyaniline. [Link]

  • ResearchGate. (2020). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

  • U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • National Center for Biotechnology Information. (2021). Quantification of aniline and N-methylaniline in indigo. [Link]

  • PubChemLite. 3-phenoxyaniline (C12H11NO). [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]

  • National Center for Biotechnology Information. (2024). Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. [Link]

  • ResearchGate. UV-Vis spectra of polyanilines in a mixed solvent system; pH 3;.... [Link]

  • ResearchGate. (2024). RP-HPLC and UV Spectroscopic Method Development and Validation for Estimation of Dapagli ozin in Bulk and Pharmaceutical Dosage Form. [Link]

Sources

Validation

Comparative Pharmacological Profiling: 3-(2-Phenylethoxy)aniline vs. 3-Phenoxyaniline in Drug Discovery

As a Senior Application Scientist, selecting the correct structural building block is paramount to optimizing a drug candidate's pharmacodynamics and pharmacokinetic (PK) profile. While 3-(2-Phenylethoxy)aniline and 3-ph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct structural building block is paramount to optimizing a drug candidate's pharmacodynamics and pharmacokinetic (PK) profile. While 3-(2-Phenylethoxy)aniline and 3-phenoxyaniline share a meta-substituted aniline core, the nature of their ether linkages—alkyl-aryl versus diaryl—fundamentally alters their 3D pharmacophore space, electronic distribution, and metabolic stability.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing their biological activities, structural liabilities, and the experimental workflows required to validate their performance in drug discovery.

Structural and Physicochemical Divergence

The biological activity of these two compounds is dictated by their conformational flexibility and electronic conjugation.

  • 3-Phenoxyaniline : Features a rigid diaryl ether linkage. The oxygen lone pairs conjugate with both the aniline and the terminal phenyl ring. This creates a highly electron-rich, rigid, V-shaped hydrophobic moiety (bond angle ~120°) that is ideal for locking into pre-organized, shallow hydrophobic pockets with minimal entropic penalty.

  • 3-(2-Phenylethoxy)aniline : Features an alkyl-aryl ether linkage. The ethylene bridge (-CH2-CH2-) introduces two freely rotatable bonds and breaks the extended π -conjugation. The oxygen's electron-donating effect is strictly localized to the aniline ring. While this flexibility allows the terminal phenyl ring to probe deeper, transient allosteric clefts via induced fit, it incurs a significantly higher entropic penalty upon target binding.

Table 1: Physicochemical & Structural Comparison
Property3-Phenoxyaniline3-(2-Phenylethoxy)aniline
Linker Type Diaryl Ether (-O-)Alkyl-Aryl Ether (-O-CH2-CH2-)
Rotatable Bonds 24
Electronic Conjugation Extended across both aromatic ringsInterrupted by aliphatic bridge
3D Geometry Rigid, V-shapedHighly flexible, extended
Calculated LogP ~2.8 - 3.1~3.2 - 3.5
Primary Metabolic Liability N-oxidation (Aniline core)O-dealkylation (Aliphatic linker)

Biological Activity & Target Engagement

The 3-Phenoxyaniline Scaffold: A Proven Pharmacophore

The rigid 3-phenoxyaniline motif is a privileged structure in both pharmacology and agrochemistry due to its ability to tightly occupy specific lipid-binding domains.

  • CETP Inhibition : Substituted 3-phenoxyanilines act as potent, picomolar inhibitors of Cholesteryl Ester Transfer Protein (CETP). The rigid diaryl ether perfectly occupies the shallow hydrophobic lipid-binding pocket of CETP, preventing the transfer of cholesteryl esters from HDL to LDL particles[1].

  • Ion Channel Modulation : Phenoxyaniline derivatives (e.g., MONIRO-1 analogs) are highly effective blockers of N-type (CaV2.2) and T-type (CaV3.2) neuronal calcium channels. The rigid phenoxy group is critical for anchoring the molecule within the channel pore, making it a viable scaffold for neuropathic pain management[2].

  • Agrochemicals : This scaffold forms the core of Aclonifen (2-chloro-6-nitro-3-phenoxyaniline), a diphenyl ether herbicide that induces whole-plant bleaching by inhibiting protoporphyrinogen oxidase (PPO) and solanesyl diphosphate synthase[3].

The 3-(2-Phenylethoxy)aniline Scaffold: Flexible Probing

Because the 3-(2-phenylethoxy) group cannot maintain the rigid V-shape required for targets like CETP or PPO, its biological activity in those specific domains is negligible. Instead, this scaffold is utilized in early-stage drug discovery to probe extended hydrophobic pockets (e.g., in flexible kinase domains or GPCR allosteric sites). The conformational adaptability allows it to achieve an "induced fit," though medicinal chemists often eventually rigidify this linker to improve binding affinity and metabolic stability.

Pharmacophore Core Aniline Core (H-Bond Donor) P_Phenoxy 3-Phenoxy Linker (Rigid Diaryl Ether) Core->P_Phenoxy Direct Conjugation P_Alkyl 3-(2-Phenylethoxy) Linker (Flexible Alkyl-Aryl Ether) Core->P_Alkyl Aliphatic Insulation T_Shallow Shallow Hydrophobic Pocket (High Affinity, Low Entropic Penalty) P_Phenoxy->T_Shallow Lock-and-Key Fit T_Deep Deep/Extended Cleft (Induced Fit, High Entropic Penalty) P_Alkyl->T_Deep Conformational Adaptation

Fig 1: Pharmacophore divergence and binding dynamics of phenoxy vs. phenylethoxy structural motifs.

Metabolic Liabilities & Toxicity (ADME/Tox)

Understanding the degradation pathways of these scaffolds is critical to preventing late-stage clinical failures.

  • 3-Phenoxyaniline : Diaryl ethers are highly resistant to enzymatic cleavage. However, the aniline core is prone to N-oxidation by CYP1A2 and CYP3A4, leading to reactive nitroso intermediates. Rapid metabolism into these toxic phenoxyaniline derivatives is a known liability that can cause cytotoxicity or methemoglobinemia[2].

  • 3-(2-Phenylethoxy)aniline : The introduction of the aliphatic linker creates a major metabolic weak point. Cytochrome P450 enzymes rapidly target the -CH2- groups adjacent to the ether oxygen, leading to O-dealkylation . This cleaves the molecule into 3-aminophenol and phenylacetaldehyde, drastically reducing its in vivo half-life and rendering it ineffective as a systemic therapeutic without further structural optimization.

Metabolism Sub1 3-Phenoxyaniline Met1 N-Oxidation / Hydroxylation (CYP1A2 / CYP3A4) Sub1->Met1 Primary Pathway Sub2 3-(2-Phenylethoxy)aniline Sub2->Met1 Minor Pathway Met3 O-Dealkylation (CYP450 Cleavage) Sub2->Met3 Primary Pathway Met2 Reactive Toxic Intermediates (Toxicity Liability) Met1->Met2 Met4 3-Aminophenol + Phenylacetaldehyde (Rapid Clearance) Met3->Met4

Fig 2: Primary metabolic degradation pathways highlighting O-dealkylation liability of the linker.

Experimental Workflows & Protocols

To empirically validate the differences between these two scaffolds, the following self-validating experimental systems should be employed.

Protocol A: High-Throughput FLIPR Calcium Assay (Target Engagement)

This protocol evaluates the inhibitory potency of phenoxyaniline derivatives against CaV2.2 channels[2].

  • Cell Culture & Seeding : Seed human neuroblastoma SH-SY5Y cells into 384-well black-walled plates at 20,000 cells/well. Causality: SH-SY5Y cells are utilized because they endogenously express functional CaV2.2 channels, avoiding the artificial stoichiometry issues often seen in transiently transfected HEK293 systems.

  • Dye Loading : Incubate cells with Calcium-6 fluorescent dye for 2 hours at 37°C. Causality: Calcium-6 is chosen over traditional Fluo-4 due to its higher signal-to-noise ratio and resistance to organic anion transporters, eliminating the need for probenecid (which could nonspecifically interact with the test compounds).

  • Compound Incubation : Add the test compounds (phenoxyaniline vs. phenylethoxy analogs) at concentrations ranging from 0.1 nM to 100 µM. Incubate for 30 minutes.

  • Depolarization & Readout : Using a FLIPR Tetra system, inject 90 mM KCl into the wells. Causality: The rapid influx of potassium alters the resting membrane potential, forcefully opening voltage-gated calcium channels. Measure the resulting peak fluorescence to calculate the IC50​ of the compounds.

Protocol B: In Vitro Microsomal Stability Assay (Metabolic Profiling)

This protocol quantifies the O-dealkylation liability of the 3-(2-phenylethoxy)aniline scaffold.

  • Reaction Mixture Preparation : Combine 1 µM of the test compound with Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzymatic Initiation : Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH). Causality: A regenerating system is used rather than direct NADPH to maintain a constant supply of reducing equivalents, preventing premature termination of CYP450 activity during the assay.

  • Time-Course Quenching : At specific intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting enzymatic activity to ensure highly accurate kinetic measurements.

  • LC-MS/MS Analysis : Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound and the appearance of 3-aminophenol (the O-dealkylation product). Calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Discovery of a Simple Picomolar Inhibitor of Cholesteryl Ester Transfer Protein | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues - PMC.[Link]

  • Aclonifen - Wikipedia.[Link]

Sources

Comparative

comparative study of different synthetic routes to 3-(2-Phenylethoxy)aniline

Introduction 3-(2-Phenylethoxy)aniline is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a substituted aniline core, is prevalent in a range of biol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2-Phenylethoxy)aniline is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a substituted aniline core, is prevalent in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and process development. This guide provides a comparative analysis of two primary synthetic routes to 3-(2-Phenylethoxy)aniline, offering insights into the experimental choices, potential yields, and overall efficiency of each pathway.

Synthetic Strategies Overview

Two principal retrosynthetic disconnections for 3-(2-Phenylethoxy)aniline lead to two distinct and logical synthetic approaches:

  • Route 1: Etherification followed by Nitro Group Reduction. This is a classical and widely adopted approach that involves the initial formation of the ether linkage, followed by the reduction of a nitro group to the target aniline.

  • Route 2: N-Arylation of 3-aminophenol. This strategy involves the direct formation of the ether bond by reacting 3-aminophenol with a suitable phenethylating agent.

This guide will delve into the specifics of each route, providing detailed experimental protocols and a comparative analysis to aid in the selection of the most appropriate method for a given research or production context.

Route 1: Etherification and Subsequent Nitro Reduction

This two-step sequence is a robust and reliable method for the preparation of 3-(2-Phenylethoxy)aniline.

Route 1 3-Nitrophenol 3-Nitrophenol Step1 Williamson Ether Synthesis 3-Nitrophenol->Step1 Phenethyl_Halide Phenethyl Halide Phenethyl_Halide->Step1 Intermediate 1-Nitro-3-(2-phenylethoxy)benzene Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 Product 3-(2-Phenylethoxy)aniline Step2->Product

Figure 1: Workflow for the synthesis of 3-(2-Phenylethoxy)aniline via Route 1.

Step 1: Synthesis of 1-Nitro-3-(2-phenylethoxy)benzene via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic synthesis, involving the reaction of an alkoxide with a primary alkyl halide. In this step, the phenolic proton of 3-nitrophenol is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from a phenethyl halide.

Experimental Protocol:

  • To a solution of 3-nitrophenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add (2-bromoethyl)benzene (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-nitro-3-(2-phenylethoxy)benzene.

Step 2: Reduction of 1-Nitro-3-(2-phenylethoxy)benzene

The reduction of the nitro group to an amine is a critical step. Several methods are available, with catalytic hydrogenation being one of the most common and efficient.[1]

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 1-nitro-3-(2-phenylethoxy)benzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05-0.10 eq by weight).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-(2-Phenylethoxy)aniline. The product is often of high purity and may not require further purification.

Alternative Reduction Methods:

Other reagents can also be employed for the nitro group reduction, such as tin(II) chloride in ethanol or iron powder in acidic medium.[2][3][4] These methods can be advantageous when catalytic hydrogenation is not feasible due to equipment limitations or catalyst poisoning.

Route 2: Direct Etherification of 3-Aminophenol

This approach aims to form the ether linkage directly from 3-aminophenol.[5][6] This route is more atom-economical as it avoids the introduction and subsequent removal of the nitro group.

Route 2 3-Aminophenol 3-Aminophenol Step O-Alkylation 3-Aminophenol->Step Phenethyl_Halide Phenethyl Halide Phenethyl_Halide->Step Product 3-(2-Phenylethoxy)aniline Step->Product

Sources

Validation

A Comprehensive Guide to Assessing the Purity of 3-(2-Phenylethoxy)aniline Across Commercial Suppliers

The integrity of pharmaceutical building blocks dictates the success of downstream synthesis. 3-(2-Phenylethoxy)aniline (CAS 75058-73-0) [1] is a highly versatile organic intermediate with the molecular formula C14H15NO[...

Author: BenchChem Technical Support Team. Date: March 2026

The integrity of pharmaceutical building blocks dictates the success of downstream synthesis. 3-(2-Phenylethoxy)aniline (CAS 75058-73-0) [1] is a highly versatile organic intermediate with the molecular formula C14H15NO[2]. Widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), its purity is a critical quality attribute (CQA). Commercially sourced batches often exhibit significant variance in impurity profiles depending on the synthetic route and purification rigor employed by the supplier.

As a Senior Application Scientist, I have evaluated numerous batches of this compound. This guide provides an objective comparison of supplier tiers, details the mechanistic origins of common impurities, and outlines self-validating analytical protocols grounded in ICH Q2(R2) guidelines[3] to ensure absolute confidence in your raw materials.

Mechanistic Origins of Process Impurities

To accurately assess purity, one must first understand how impurities are generated. 3-(2-Phenylethoxy)aniline is typically synthesized via the alkylation of 3-aminophenol with a phenethyl halide (e.g., (2-bromoethyl)benzene) under basic conditions.

Because the starting material contains two nucleophilic sites (the hydroxyl group and the amine group), the reaction requires precise control of stoichiometry and pH to favor O-alkylation over N-alkylation. Failure to control these parameters leads to a predictable profile of process-related impurities:

  • Residual Starting Materials: Unreacted 3-aminophenol.

  • Regioisomers: N-alkylated byproducts.

  • Over-alkylation: O,N-dialkylated or N,N-dialkylated species.

ImpurityPathway SM1 3-Aminophenol (Starting Material) Product 3-(2-Phenylethoxy)aniline (Target Intermediate) SM1->Product Base, Heat ImpB Unreacted 3-Aminophenol (Residual SM) SM1->ImpB Incomplete Rxn SM2 (2-Bromoethyl)benzene (Alkylating Agent) SM2->Product ImpA O,N-Dialkylated Impurity (Over-alkylation) Product->ImpA Excess SM2

Synthetic pathways illustrating the formation of process-related impurities.

Supplier Comparison: Quantitative Purity Data

When sourcing 3-(2-Phenylethoxy)aniline, suppliers generally fall into three tiers: Premium (e.g., highly refined analytical grades), Standard (typical synthetic use), and Bulk (industrial scale, minimal purification).

The table below summarizes representative analytical data obtained from evaluating these three supplier tiers. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purity assessment[4].

Supplier TierHPLC Purity (Area %)Major Organic Impurity ProfileMoisture (KF, % w/w)Residual Solvents (GC)
Tier A (Premium) 99.8%0.1% (RRT 1.15 - Unknown)0.05%< 50 ppm (Ethanol)
Tier B (Standard) 98.5%0.8% (RRT 0.35 - 3-Aminophenol)0.20%250 ppm (Toluene)
Tier C (Bulk) 95.2%3.5% (RRT 1.42 - Dialkylated species)0.85%800 ppm (DMF)

Key Takeaway: Tier C materials often contain high levels of dialkylated impurities and residual N,N-Dimethylformamide (DMF). DMF can poison transition-metal catalysts in downstream cross-coupling reactions, while dialkylated impurities will actively consume valuable reagents, drastically reducing overall synthetic yield.

Self-Validating Analytical Workflows

To establish a robust quality control framework, the analytical workflow must be comprehensive and self-validating. Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk.

AnalyticalWorkflow Sample 3-(2-Phenylethoxy)aniline Batch Sample HPLC HPLC-UV (Assay & Organics) Sample->HPLC GCMS GC-MS (Residual Solvents) Sample->GCMS KF Karl Fischer (Moisture Content) Sample->KF NMR qNMR (Structural Identity) Sample->NMR Report Comprehensive Purity Profile HPLC->Report GCMS->Report KF->Report NMR->Report

Workflow for the comprehensive purity assessment of 3-(2-Phenylethoxy)aniline.

Protocol 1: Reversed-Phase HPLC-UV (Organic Impurities)

This protocol is designed to resolve highly polar starting materials from non-polar over-alkylated byproducts. It incorporates System Suitability Testing (SST) to validate the system prior to sample analysis, aligning with ICH Q2(R2) expectations[3].

Causality of Method Design:

  • Wavelength Selection (254 nm): The aromatic rings exhibit strong π→π∗ transitions at 254 nm, ensuring high sensitivity for the API and its structurally related impurities.

  • Mobile Phase Additive (0.1% TFA): The aniline moiety has a pKa of ~4.6. Using 0.1% Trifluoroacetic acid (TFA) keeps the amine fully protonated, suppressing secondary interactions with residual silanols on the stationary phase and preventing peak tailing.

Step-by-Step Procedure:

  • System Setup: Equip the HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). Set the column oven to 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: Purified Water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Program: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and re-equilibrate at 10% B for 5 minutes. Flow rate: 1.0 mL/min.

  • Self-Validation (SST): Inject a blank (diluent) to rule out system peaks. Inject a Resolution Standard containing 3-(2-Phenylethoxy)aniline and 3-aminophenol. Acceptance Criteria: Resolution ( Rs​ ) between the two peaks must be > 2.0, and the tailing factor for the main peak must be < 1.5.

  • Sample Analysis: Dissolve 10 mg of the sample in 10 mL of diluent (50:50 Water:Acetonitrile). Inject 10 µL. Quantify impurities using area normalization (Area %).

Protocol 2: Coulometric Karl Fischer Titration (Moisture)

Anilines can be hygroscopic. Excess moisture not only inflates the apparent assay yield but can also hydrolyze sensitive reagents in downstream reactions.

Causality of Method Design: We utilize coulometric rather than volumetric titration because pharmaceutical intermediates require precise quantification of trace moisture (typically <0.5%). Coulometry generates iodine in situ, offering superior sensitivity for low-level water detection.

Step-by-Step Procedure:

  • System Conditioning: Fill the titration vessel with a suitable anolyte (e.g., Hydranal-Coulomat AG) and condition the cell until the drift is stable (< 10 µ g/min ).

  • Self-Validation (Titer Check): Inject exactly 1.0 µL of pure water (equivalent to 1000 µg H2​O ) using a micro-syringe. Acceptance Criteria: Recovery must be between 97.0% and 103.0%. If it fails, the system is not validated for sample analysis.

  • Sample Analysis: Accurately weigh ~100 mg of 3-(2-Phenylethoxy)aniline directly into the titration vessel. Input the exact mass into the titrator and initiate the titration. Record the moisture content in % w/w.

Protocol 3: GC-MS (Residual Solvents)

To detect volatile impurities like Toluene or DMF (common in Tier B and C suppliers), Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is required.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of high-boiling diluent (e.g., Dimethyl sulfoxide, DMSO) in a 20 mL headspace vial. Seal immediately.

  • Headspace Conditions: Incubate the vial at 85°C for 20 minutes to drive volatile solvents into the gas phase without degrading the sample.

  • GC Separation: Use a thick-film, mid-polar capillary column (e.g., DB-624, 30 m × 0.32 mm, 1.8 µm). Program the oven from 40°C (hold 5 min) to 240°C at 10°C/min.

  • Self-Validation: Run a calibration standard containing known concentrations of suspected solvents (e.g., Ethanol, Toluene, DMF) at the ICH Q3C limit concentrations. Ensure the Signal-to-Noise (S/N) ratio for the lowest standard is > 10:1.

Conclusion & Recommendations

When sourcing 3-(2-Phenylethoxy)aniline, the initial cost savings of a Bulk Tier supplier are frequently negated by the downstream costs of failed reactions and complex impurity purging.

For early-stage R&D, Tier B materials may suffice if an internal recrystallization step is implemented. However, for GMP manufacturing or late-stage drug development, Tier A materials are mandatory. Regardless of the supplier, implementing the self-validating HPLC, GC, and KF protocols outlined above ensures that your analytical data remains defensible, accurate, and aligned with rigorous regulatory standards.

References

  • 3-(2-Phenylethoxy)aniline | C14H15NO | CID 427434 - PubChem , nih.gov.[Link]

  • Prospective ICH Q2(R2)-aligned total-error validation of label-free untargeted proteomics for host cell protein quantification , biorxiv.org.[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 3-(2-Phenylethoxy)aniline and Stilbene Analogues: A Structural and Functional Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: Stilbenes and Their Structural Analogue, 3-(2-Phenylethoxy)aniline Stilbenes, a class of polyphenolic compounds characterized by a 1,2-dipheny...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Stilbenes and Their Structural Analogue, 3-(2-Phenylethoxy)aniline

Stilbenes, a class of polyphenolic compounds characterized by a 1,2-diphenylethylene scaffold, have garnered significant attention in medicinal chemistry for their diverse and potent biological activities.[1] Natural stilbenoids like resveratrol and synthetic derivatives such as combretastatin A-4 have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] The biological activity of stilbenes is profoundly influenced by the substitution patterns on their phenyl rings and the stereochemistry of the central double bond.[3]

This guide provides a comparative analysis of the biological activities of classical stilbene analogues and a structurally related compound, 3-(2-Phenylethoxy)aniline. It is crucial to note at the outset that while 3-(2-Phenylethoxy)aniline shares the presence of two phenyl rings, it is a diphenyl ether derivative, where the rings are connected by an ethoxy bridge rather than the characteristic ethene bridge of stilbenes. This fundamental structural difference is anticipated to have a significant impact on its biological profile. Due to the limited publicly available data on the specific biological activities of 3-(2-Phenylethoxy)aniline, this guide will draw comparisons between the well-established activities of stilbenes and the known biological effects of the broader class of diphenyl ether and phenoxyaniline derivatives.

The Diverse Biological Landscape of Stilbene Analogues

Stilbene derivatives have been extensively studied, revealing a plethora of biological activities with therapeutic potential. Their mechanisms of action are often multifaceted, involving interactions with a variety of cellular targets and signaling pathways.

Anticancer Activity

A primary focus of stilbene research has been their potent anticancer effects, which are mediated through several mechanisms:

  • Tubulin Polymerization Inhibition: Many stilbenes, particularly those with a cis-configuration, act as potent inhibitors of tubulin polymerization, a critical process for cell division.[4] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

  • Induction of Apoptosis: Stilbenes can induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS).[5]

  • Modulation of Signaling Pathways: Stilbenes are known to interfere with key signaling pathways that are often dysregulated in cancer, including the NF-κB, PI3K/Akt, and MAPK pathways.[6][7]

Table 1: In Vitro Cytotoxicity of Selected Stilbene Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
ResveratrolHT-29 (Colon)MTT>100[6]
ResveratrolCaco-2 (Colon)MTT>100[6]
(Z)-4-(3,5-dimethoxystyryl)anilineHT-29 (Colon)MTT0.8[6]
cis-3,4',5-trimethoxy-3'-aminostilbeneOvarian Cancer CellsNot Specified(nM range)[7]
Anti-inflammatory Activity

The anti-inflammatory properties of stilbenes are well-documented and are largely attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the downregulation of inflammatory signaling pathways such as NF-κB.[2]

Neuroprotective Effects

Several stilbene analogues, most notably resveratrol, have demonstrated neuroprotective effects in various models of neurodegenerative diseases.[3] Their mechanisms of action in the central nervous system include:

  • Antioxidant Activity: Stilbenes can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage.

  • Modulation of Sirtuins: Resveratrol is a known activator of sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity.

  • Anti-amyloidogenic Effects: Some stilbenes have been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[3]

Biological Activities of Diphenyl Ether and Phenoxyaniline Derivatives: A Broader Perspective

While specific data for 3-(2-Phenylethoxy)aniline is scarce, the broader classes of diphenyl ethers and phenoxyaniline derivatives, to which it belongs, have been investigated for various biological activities.

Antimicrobial and Antifungal Activities

A significant body of research points to the antimicrobial and antifungal properties of diphenyl ether derivatives.[8][9][10] These compounds have shown efficacy against a range of Gram-positive bacteria and various fungal strains. The presence and position of substituents, such as halogens and hydroxyl groups, on the phenyl rings appear to be critical for their antimicrobial potency.[8]

Cytotoxic and Anti-proliferative Activities

Similar to stilbenes, some diphenyl ether derivatives have exhibited cytotoxic and anti-proliferative effects against cancer cell lines.[10] The mechanisms underlying these activities are still under investigation but may involve the induction of apoptosis and interference with cell cycle progression.

Herbicidal Activity

Interestingly, certain diphenyl ether derivatives have been developed and utilized as herbicides.[11] Their mode of action often involves the inhibition of protoporphyrinogen oxidase, an enzyme essential for chlorophyll biosynthesis in plants.

Comparative Analysis: Stilbenes vs. Diphenyl Ethers

The structural divergence between the ethene-bridged stilbenes and the ether-linked diphenyl ethers likely accounts for the observed differences in their primary biological activities.

  • Conformational Flexibility: The ethylene bridge in stilbenes imparts a more rigid and planar structure, which is often crucial for their interaction with specific biological targets like tubulin. The ether linkage in diphenyl ethers allows for greater conformational flexibility, which may favor binding to a different set of proteins and enzymes.

  • Target Specificity: The well-defined structure of stilbenes has led to the identification of specific molecular targets, such as tubulin and sirtuins. The biological targets of diphenyl ether derivatives appear to be more diverse and less well-characterized, encompassing a range of enzymes and cellular processes.

  • Therapeutic Applications: The biological profiles of stilbenes have led to their investigation for a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders. The research on diphenyl ethers has historically been more focused on their antimicrobial and herbicidal applications, although recent studies are exploring their potential in other therapeutic areas.[12]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cell lines.[6]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 3-(2-Phenylethoxy)aniline or a stilbene analogue) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[13]

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours) before stimulating them with LPS.

  • Incubation: Incubate the cells for 24 hours to allow for NO production.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Determine the percentage of NO inhibition compared to the LPS-only treated cells.

Signaling Pathways and Logical Relationships

G cluster_stilbenes Stilbene Analogues cluster_diphenyl_ethers Diphenyl Ether Analogues cluster_outcomes Biological Outcomes Stilbenes Stilbenes Tubulin Tubulin Polymerization Apoptosis Apoptosis NFkB NF-κB Pathway PI3KAkt PI3K/Akt Pathway SIRT1 SIRT1 Activation DiphenylEthers 3-(2-Phenylethoxy)aniline (as a Diphenyl Ether) Antimicrobial Antimicrobial Activity Cytotoxicity Cytotoxicity Herbicidal Herbicidal Activity PPO Protoporphyrinogen Oxidase Anticancer Anticancer Effects AntiInflammatory Anti-inflammatory Effects Neuroprotection Neuroprotective Effects CellDeath Pathogen/Weed Cell Death

Conclusion and Future Perspectives

Stilbene analogues represent a well-established and promising class of compounds with a diverse range of therapeutic applications, particularly in oncology and neuroprotection. Their biological activities are intrinsically linked to their rigid 1,2-diphenylethylene core. In contrast, 3-(2-Phenylethoxy)aniline, as a member of the diphenyl ether class, possesses a more flexible structure, which likely directs it towards a different set of biological targets and activities. While the current literature points towards antimicrobial and cytotoxic potential for diphenyl ethers, there is a clear need for direct experimental investigation of 3-(2-Phenylethoxy)aniline to elucidate its specific biological profile. Future research should focus on a head-to-head comparison of 3-(2-Phenylethoxy)aniline with lead stilbene compounds in a panel of standardized biological assays to definitively map its therapeutic potential and understand the structure-activity relationships that differentiate these two important chemical scaffolds.

References

  • Jiang, N., et al. (2020). Chlorinated diphenyl ether derivatives from the marine-derived fungus Aspergillus flavipes. Marine Drugs, 18(3), 159.
  • Natural and nature-derived biphenyls and diphenyl ethers: Design, synthesis, and biological evalu
  • Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives. (2022). Journal of Molecular Structure, 1265, 133302.
  • Diphenyl Ethers: Isolation, Bioactivities and Biosynthesis. (2024). Current Organic Chemistry.
  • Yu, H., et al. (2011). Synthesis and Herbicidal Activity of Diphenyl Ether Derivatives Containing Unsaturated Carboxylates. Journal of Agricultural and Food Chemistry, 59(21), 11576-11583.
  • An In-Depth Technical Guide on the Potential Therapeutic Applications of 3-[(E)
  • A Comparative Guide to the Biological Activity of Stilbenes: An In Vitro vs. In Vivo Perspective. (2025). BenchChem.
  • E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway. (2022). Antioxidants, 11(7), 1336.
  • Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. (2015). International Journal of Molecular Sciences, 16(12), 29159-29173.
  • Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap. (2024).
  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Advances, 14(28), 20086-20107.
  • Stilbenes: Emerging Applications in Health, Agriculture, and Industry. (2025). IntechOpen.
  • 3-Phenoxyaniline. (n.d.). PubChem.
  • Anticancer Activity of Stilbene-Based Derivatives. (2017). ChemMedChem, 12(8), 559-577.
  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). Molecules, 27(9), 2999.

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Validation

Cross-Validation of Analytical Results for 3-(2-Phenylethoxy)aniline: A Comparative Guide for Pharmaceutical Intermediates

Introduction: The Imperative for Orthogonal Validation 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0) is a highly functionalized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Orthogonal Validation

3-(2-Phenylethoxy)aniline (CAS: 75058-73-0) is a highly functionalized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because its purity and structural fidelity directly dictate the yield and safety profile of downstream synthetic steps, rigorous analytical qualification is paramount.

Historically, many laboratories have relied on a single analytical technique—typically High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—to certify the purity of such intermediates. However, relying on a single method introduces significant analytical blind spots, particularly regarding co-eluting regioisomers, non-chromophoric contaminants, or degradation products. The updated ICH Q2(R2) guidelines emphasize that analytical procedure validation must demonstrate that a method is "fit for its intended purpose," which increasingly requires orthogonal techniques to validate specificity, accuracy, and range across complex matrices[2][3].

As a Senior Application Scientist, I approach the validation of 3-(2-Phenylethoxy)aniline as a holistic, self-validating system. This guide objectively compares a premium "High-Fidelity" grade of 3-(2-Phenylethoxy)aniline against standard commercial alternatives. By integrating HPLC-UV, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and quantitative Proton Nuclear Magnetic Resonance (qNMR), we establish a cross-validated analytical profile that leaves no room for structural ambiguity[4].

The Causality of Analytical Choices (E-E-A-T)

In pharmaceutical quality control, every analytical technique must serve a distinct, complementary purpose to ensure robust cross-validation:

  • HPLC-UV (Quantitative Assay & Purity): Chosen for its high reproducibility and linear dynamic range[5]. However, UV detection operates on the assumption that all impurities share similar molar absorptivities to the parent compound. Because this is rarely true, HPLC-UV cannot stand alone.

  • LC-HRMS (Trace Impurity Profiling & Exact Mass): Chosen to overcome the selectivity limitations of UV detection. HRMS identifies trace impurities (e.g., unreacted 2-phenylethanol or isomeric anilines) by their exact mass-to-charge ratio ( m/z ) and fragmentation patterns, providing absolute specificity[6][7].

  • 1H-NMR (Absolute Structural Fidelity): Chosen because it is a primary ratio method. qNMR detects non-chromophoric impurities (such as residual inorganic salts, water, or solvents) that are invisible to both UV and MS. Furthermore, it confirms the exact substitution pattern on the aromatic ring, acting as the ultimate self-validating anchor for the other techniques.

Comparative Performance Data

To demonstrate the value of this cross-validation framework, we analyzed two distinct sources of 3-(2-Phenylethoxy)aniline: a High-Fidelity Grade optimized for API synthesis, and a Standard Commercial Grade. The orthogonal data reveals critical discrepancies that a single-method approach would have missed.

Analytical ParameterHigh-Fidelity GradeStandard Commercial GradeAnalytical Implication & Causality
HPLC-UV Purity (254 nm) 99.8% (Area)97.4% (Area)Standard grade shows minor tailing peaks, indicating structurally similar impurities that UV struggles to resolve.
LC-HRMS Impurity Profile No single impurity > 0.1%Regioisomer detected at 1.5%MS/MS fragmentation revealed a meta/para regioisomer in the standard grade, which co-eluted in the HPLC-UV assay[7].
1H-NMR Assay (qNMR) 99.5% w/w92.1% w/wThe drastic drop in standard grade qNMR assay vs. UV purity proves the presence of non-chromophoric contaminants (e.g., inorganic salts).
Residual Solvents (GC-FID) < 200 ppm3,500 ppm (Ethanol)High solvent load in the standard grade artificially inflated the HPLC-UV relative area percentage.

Experimental Protocols: Self-Validating Systems

The following methodologies detail the exact steps required to execute this cross-validation, explaining the scientific causality behind each parameter.

Protocol 1: HPLC-UV Purity Assessment
  • Step 1: Sample Preparation. Dissolve 10 mg of 3-(2-Phenylethoxy)aniline in 10 mL of Acetonitrile/Water (50:50).

    • Causality: Matches the initial mobile phase conditions to prevent solvent-induced peak distortion (fronting) upon injection.

  • Step 2: Chromatographic Separation. Inject 5 µL onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient from 5% to 95% Acetonitrile in Water, with both phases containing 0.1% Trifluoroacetic Acid (TFA).

    • Causality: The gradient ensures that both polar degradation products and highly retained hydrophobic impurities elute efficiently. TFA acts as an ion-pairing agent, suppressing the ionization of the aniline amine group to prevent peak tailing[5].

  • Step 3: Detection. Monitor absorbance at 254 nm.

    • Causality: Captures the maximum π→π∗ transitions of the aromatic ring system, providing the most sensitive response for the parent compound.

Protocol 2: LC-HRMS Impurity Profiling
  • Step 1: Mobile Phase Adaptation. Replace the TFA in the HPLC mobile phase with 0.1% Formic Acid.

    • Causality: TFA causes severe ion suppression in the mass spectrometer source. Formic acid provides the necessary protons for ionization without quenching the MS signal[6].

  • Step 2: Ionization and Acquisition. Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode, scanning m/z 100–1000.

    • Causality: The basic aniline nitrogen readily accepts a proton in acidic conditions to form the [M+H]+ pseudo-molecular ion (calculated exact mass m/z 214.1226).

  • Step 3: MS/MS Fragmentation. Apply Collision-Induced Dissociation (CID) to the parent ion.

    • Causality: Validates structural identity by yielding characteristic fragments (e.g., cleavage of the ether linkage), differentiating the target compound from isobaric impurities[7].

Protocol 3: 1H-NMR Structural Confirmation (qNMR)
  • Step 1: Internal Standard Spiking. Accurately weigh 15.0 mg of the sample and 5.0 mg of Maleic Acid (NIST-traceable internal standard) into a single vial.

    • Causality: Creates a self-validating quantitative system. Purity is calculated based on fundamental molar proton ratios rather than relative UV response factors, eliminating bias.

  • Step 2: Solvation. Dissolve the mixture in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ disrupts hydrogen bonding, providing sharp, heavily resolved signals for the aniline −NH2​ protons, which might otherwise broaden into the baseline in less polar solvents.

  • Step 3: Acquisition. Acquire 64 scans with a relaxation delay ( D1​ ) of 10 seconds.

    • Causality: A long relaxation delay ensures complete longitudinal relaxation ( T1​ ) of all protons between pulses. This prevents integration bias and ensures absolute quantitative accuracy.

Workflow Visualization

The following diagram illustrates the orthogonal cross-validation architecture, demonstrating how independent analytical streams converge to produce an ICH Q2(R2) compliant profile.

CrossValidation Sample 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0) HPLC HPLC-UV Quantitative Assay Sample->HPLC Aliquot A LCMS LC-HRMS Impurity Profiling Sample->LCMS Aliquot B NMR 1H-NMR Structural Fidelity Sample->NMR Aliquot C Integration Data Integration & Cross-Validation HPLC->Integration % Area & RT LCMS->Integration Exact Mass (m/z) NMR->Integration Chemical Shifts Report ICH Q2(R2) Compliant Analytical Profile Integration->Report Orthogonal Consensus

Orthogonal cross-validation workflow for 3-(2-Phenylethoxy)aniline analytical testing.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline, europa.eu,
  • Validation of Analytical Procedures Q2(R2) - ICH, ich.org,
  • 75058-73-0, 3-(2-phenylethoxy)aniline Formula - ECHEMI, echemi.com,
  • A Comprehensive Guide to Cross-Validation of HPLC and LC-MS/MS Methods, benchchem.com,
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals, chrom
  • Pharmaceutical and Biopharmaceutical Methods of Analysis, shimadzu.com,
  • Recent developments in the use of LCMS in process pharmaceutical chemistry, europeanpharmaceuticalreview.com,

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Comparative

Comparative Efficacy Guide: 3-(2-Phenylethoxy)aniline Derivatives in Targeted Therapeutics (In Vitro Models)

As drug discovery pivots toward increasingly complex targets, the selection of versatile, structurally privileged building blocks is critical. 3-(2-Phenylethoxy)aniline (CAS 75058-73-0) and its regioisomers serve as high...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex targets, the selection of versatile, structurally privileged building blocks is critical. 3-(2-Phenylethoxy)aniline (CAS 75058-73-0) and its regioisomers serve as highly effective synthetic scaffolds. The ether linkage provides rotational flexibility, while the terminal phenyl ring offers a lipophilic anchor capable of engaging in π−π stacking within deep, hydrophobic enzymatic pockets.

This guide objectively evaluates the in vitro efficacy of therapeutics derived from the 3-(2-Phenylethoxy)aniline scaffold, specifically comparing their performance against standard alternatives in two distinct therapeutic areas: Heart Failure (GRK2 Inhibition) and Immuno-Oncology (IDO1 Inhibition) .

Efficacy in GRK2 Inhibition (Heart Failure Models)

Mechanistic Context

G-Protein-Coupled Receptor Kinase 2 (GRK2) is upregulated in heart failure, leading to the pathological desensitization of β -adrenergic receptors ( β -ARs). Inhibiting GRK2 restores cardiac contractility. Derivatives synthesized from 3-(2-Phenylethoxy)aniline—specifically 4-pyridyl-1H-1,2,4-triazole compounds—exhibit potent GRK2 inhibition. The phenylethoxy tail is critical here, as it extends into the hydrophobic subsite of the GRK2 active site, displacing water molecules and driving binding affinity through favorable entropy 1.

GRK2_Pathway Agonist β-Adrenergic Agonist Receptor β-AR (Active) Agonist->Receptor Activates GRK2 GRK2 Kinase Receptor->GRK2 Recruits Arrestin β-Arrestin Recruitment Receptor->Arrestin Binds GRK2->Receptor Phosphorylates Desensitization Receptor Desensitization Arrestin->Desensitization Causes Inhibitor Phenylethoxy-aniline Derivative Inhibitor->GRK2 Inhibits (IC50)

Fig 1: GRK2 signaling pathway and the targeted intervention by phenylethoxy-aniline derivatives.

Quantitative Data Comparison

When compared to the SSRI Paroxetine (an off-target GRK2 inhibitor often used as an in vitro benchmark), optimized phenylethoxy-aniline derivatives demonstrate superior potency and selectivity.

Table 1: Comparative In Vitro Efficacy of GRK2 Inhibitors

Compound / ScaffoldTargetEnzymatic IC₅₀ (µM)Selectivity (vs GRK5)Reference
Paroxetine (Standard Alternative)GRK2~1.400Low (<5-fold)Benchmark
Compound 30a (Phenylethoxy-aniline derived)GRK20.018>100-fold1
Self-Validating Experimental Protocol: In Vitro GRK2 Kinase Assay

To ensure trustworthiness and eliminate false positives from compound auto-fluorescence, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation, a common source of false inhibition.

  • Enzyme/Substrate Mix: Dilute recombinant human GRK2 (2 nM final) and biotinylated GPCR-derived substrate peptide (100 nM final).

  • Compound Addition: Dispense phenylethoxy-aniline derivatives in a 10-point dose-response (1:3 dilution) into a 384-well plate. Include 0.1% DMSO as a vehicle control (100% activity) and 10 µM Paroxetine as a positive control (0% activity).

  • Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor). Causality: The long emission half-life of Europium allows for time-delayed reading, eliminating background fluorescence.

  • Validation: Calculate the Z'-factor per plate. The assay is only validated if Z′≥0.65 .

Efficacy in IDO1 Inhibition (Immuno-Oncology Models)

Mechanistic Context

Indoleamine 2,3-dioxygenase 1 (IDO1) catalyzes the rate-limiting step of tryptophan degradation into kynurenine. High kynurenine levels in the tumor microenvironment suppress T-cell proliferation. 3-(2-Phenylethoxy)aniline serves as a precursor for 4-aryl-1,2,3-triazoles, which act as Type III IDO1 inhibitors. The triazole core coordinates with the heme iron, while the phenylethoxy group occupies "Pocket B," a distinct hydrophobic cavity within the IDO1 active site 2.

IDO1_Pathway IFNg IFN-γ TumorCell Tumor Cell / APC IFNg->TumorCell Induces IDO1 IDO1 Enzyme TumorCell->IDO1 Expresses Kyn Kynurenine IDO1->Kyn Catalyzes Trp Tryptophan Trp->IDO1 Substrate TCell T-Cell Suppression Kyn->TCell Causes Inhibitor Phenylethoxy-triazole Derivative Inhibitor->IDO1 Binds Heme Iron

Fig 2: IDO1-mediated immune escape pathway and inhibition via heme-binding triazoles.

Quantitative Data Comparison

While the phenylethoxy scaffold successfully accesses Pocket B, current derivatives (e.g., Compound 43) exhibit micromolar efficacy. Compared to highly optimized clinical candidates like Epacadostat, the phenylethoxy-triazole series requires further structural rigidification to improve Ligand Efficiency (LE) 2.

Table 2: Comparative In Vitro Efficacy of IDO1 Inhibitors

CompoundTargetEnzymatic IC₅₀ (µM)Ligand Efficiency (LE)Reference
Epacadostat (Standard Alternative)IDO10.07>0.40 kcal/mol/HABenchmark
Compound 43 (Phenylethoxy-triazole)IDO131.00.29 kcal/mol/HA2
Self-Validating Experimental Protocol: HeLa Cell-Based IDO1 Assay

To assess cellular target engagement, we utilize a HeLa cell model. Causality: HeLa cells do not express IDO1 constitutively but exhibit robust, titratable expression upon IFN- γ stimulation, providing a clean background.

  • Cell Seeding: Seed HeLa cells in 96-well plates ( 5×104 cells/well) in DMEM supplemented with 10% FBS.

  • Stimulation & Treatment: Add 50 ng/mL human recombinant IFN- γ to induce IDO1 expression. Concurrently, add the compound dose-response series.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Metabolite Extraction: Transfer 100 µL of supernatant to a new plate. Add 10 µL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 min. Causality: TCA precipitates proteins and hydrolyzes the intermediate N-formylkynurenine into stable kynurenine.

  • Detection: Centrifuge, transfer the supernatant, and add 100 µL of Ehrlich's reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid). Causality: Ehrlich's reagent reacts specifically with the primary amine of kynurenine to form a yellow Schiff base, measurable at OD 490 nm.

  • Validation: Perform a parallel CellTiter-Glo assay on the original cell plate. If cell viability drops below 80%, the IC₅₀ is flagged as potentially confounded by cytotoxicity rather than true target inhibition.

Synthesis Workflow & Assay Logic

The successful deployment of 3-(2-Phenylethoxy)aniline relies on a rigorous hit-to-lead workflow, ensuring that chemical derivatization translates directly to measurable biological outcomes.

Workflow Scaffold 3-(2-Phenylethoxy)aniline Scaffold Synthesis Chemical Derivatization Scaffold->Synthesis Purification HPLC / NMR Validation Synthesis->Purification EnzymeAssay In Vitro Enzymatic Assay Purification->EnzymeAssay IC50 Det. CellAssay Cell-Based Efficacy Assay EnzymeAssay->CellAssay Hit Progression

Fig 3: Standard hit-to-lead workflow for evaluating phenylethoxy-aniline derivatives.

Conclusion

The 3-(2-Phenylethoxy)aniline scaffold demonstrates remarkable versatility. In the context of GRK2 inhibition, derivatives achieve nanomolar potency, vastly outperforming standard off-target alternatives like Paroxetine. In IDO1 inhibition, while the scaffold successfully probes novel allosteric/hydrophobic pockets, current iterations require further medicinal chemistry optimization to compete with late-stage clinical candidates.

References

  • Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure | Journal of Medicinal Chemistry - ACS Publications. acs.org. 1

  • Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. nih.gov. 2

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(2-Phenylethoxy)aniline Analogues

A Note on the Available Data: Direct and comprehensive structure-activity relationship (SAR) studies on 3-(2-phenylethoxy)aniline analogues are limited in publicly available literature. Therefore, this guide synthesizes...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Available Data: Direct and comprehensive structure-activity relationship (SAR) studies on 3-(2-phenylethoxy)aniline analogues are limited in publicly available literature. Therefore, this guide synthesizes SAR data from structurally related scaffolds, primarily phenoxyaniline and 3-aminostilbene derivatives, to build a predictive framework. The insights presented here should be considered a foundation for further research and development, with the understanding that the biological activities of exact 3-(2-phenylethoxy)aniline analogues may vary.

Executive Summary

The 3-(2-phenylethoxy)aniline scaffold represents a promising, yet underexplored, framework in medicinal chemistry. Its structure combines key pharmacophoric elements: an aniline ring, a flexible phenoxyethyl ether linkage, and a second phenyl ring, offering multiple points for chemical modification. By drawing parallels from related phenoxyaniline and stilbene derivatives, which have shown significant activity as kinase inhibitors and anticancer agents, we can construct a hypothetical SAR landscape. This guide provides a comparative analysis of these related compounds to predict how structural modifications on the 3-(2-phenylethoxy)aniline core might influence biological activity, particularly in the context of kinase inhibition. We will explore the potential impact of substitutions on each part of the molecule, supported by experimental data from analogous series, and provide detailed protocols for synthesis and biological evaluation to empower further research in this area.

Core Therapeutic Potential: Learning from Analogs

Aniline derivatives are integral to many approved drugs, often acting as key "hinge-binding" motifs in kinase inhibitors. The addition of a phenoxy group, as seen in phenoxyaniline derivatives, has proven effective in targeting key enzymes in signaling pathways crucial for cell proliferation and survival. For instance, series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK (MAP Kinase Kinase), a central component of the MAPK/ERK signaling pathway often dysregulated in cancer.[1][2] Similarly, stilbene derivatives, which share the two-aromatic-ring system separated by a two-atom linker, are well-documented for their antimitotic and anticancer properties.[3][4] These activities provide a strong rationale for investigating the therapeutic potential of the hybrid 3-(2-phenylethoxy)aniline scaffold.

Comparative Structure-Activity Relationship Analysis

Based on data from related compound classes, we can hypothesize the SAR for the 3-(2-phenylethoxy)aniline core. The following sections break down the molecule into its three key components.

SAR_Hypothesis cluster_0 3-(2-Phenylethoxy)aniline Scaffold cluster_1 Key SAR Insights from Analogs Aniline Aniline Ring (Potential Hinge Binder) Linker Ethoxy Linker (Flexibility & Spacing) Aniline->Linker Modulate Kinase Selectivity Aniline_SAR Aniline Ring: - Electron-donating groups may enhance potency. Aniline->Aniline_SAR Phenoxy Phenoxy Ring (Selectivity & Potency) Linker->Phenoxy Explore Hydrophobic Pockets Linker_SAR Linker: - Length and rigidity are critical. - Ether oxygen offers H-bond acceptor potential. Linker->Linker_SAR Phenoxy_SAR Phenoxy Ring: - Alkoxy groups often improve activity. - Halogens can modulate potency and selectivity. Phenoxy->Phenoxy_SAR

Caption: Hypothetical SAR drivers for the 3-(2-phenylethoxy)aniline scaffold.

The Aniline Ring: The Anchor

In many kinase inhibitors, the aniline or a similar amino-heterocycle motif acts as a critical "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. Modifications here can significantly impact potency and selectivity.

  • Substitution Position: The position of the phenylethoxy group at the 3-position (meta) of the aniline ring is a key determinant of the vector and geometry of the rest of the molecule within a target's binding site.

  • Substituents: Studies on related aniline-containing inhibitors have shown that small, electron-donating groups on the aniline ring can enhance potency.[5] It is hypothesized that substituents that increase the basicity of the aniline nitrogen could strengthen interactions with the kinase hinge.

The Phenoxy Ring: The Specificity Driver

The terminal phenoxy ring typically extends into more solvent-exposed regions of an ATP-binding pocket, where interactions can drive potency and, crucially, selectivity between different kinases.

  • Alkoxy Groups: In studies of 3-cyano-4-(phenoxyanilino)quinolines as MEK inhibitors, the presence of alkoxy groups (e.g., methoxy) on the analogous ring system was found to be highly favorable for activity.[1][2] This is a common feature in many potent kinase inhibitors, where methoxy groups can form favorable interactions and improve physicochemical properties.

  • Halogen Substituents: Halogen atoms like fluorine and chlorine are often used to modulate potency and metabolic stability. In phenoxyaniline MEK inhibitors, a 4-fluoro or 4-chloro substitution on the aniline ring (analogous to our phenoxy ring) led to improved IC50 values compared to the unsubstituted analogue.[1]

Table 1: Comparative SAR of Phenoxy/Aniline Ring Substitutions in MEK Inhibitors (Data synthesized from 3-cyano-4-(phenoxyanilino)quinoline series for illustrative comparison[1])

Compound IDAniline SubstitutionMEK IC50 (nM)
1a4-H25
1b4-F15
1c4-Cl18

This data suggests that small halogen substitutions on the terminal phenyl ring of a 3-(2-phenylethoxy)aniline scaffold could be a fruitful area of investigation.

The Ethoxy Linker: The Spacer

The two-carbon ethyl ether linker provides flexibility and optimal spacing, allowing the two phenyl rings to adopt a favorable conformation for binding.

  • Flexibility: The single bonds of the ethoxy linker allow for rotational freedom, which can be advantageous for fitting into a dynamic binding pocket. This contrasts with the more rigid double bond of stilbene analogues.

  • Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, potentially forming a key interaction with the protein target that is not possible with a simple ethylene linker.

Experimental Protocols

To validate these SAR hypotheses, the synthesis and biological evaluation of a library of 3-(2-phenylethoxy)aniline analogues are required. Below are representative protocols for synthesis and a key biological assay.

Synthesis Workflow: A Hybrid Approach

A plausible synthetic route to the target scaffold could involve an initial ether formation followed by the reduction of a nitro group.

Synthesis_Workflow Start1 3-Nitrophenol Intermediate 1-Nitro-3-(2-phenylethoxy)benzene Start1->Intermediate Williamson Ether Synthesis (e.g., K2CO3, Acetone) Start2 2-Phenylethyl Bromide Start2->Intermediate Final 3-(2-Phenylethoxy)aniline Intermediate->Final Nitro Reduction (e.g., Fe/HCl or H2, Pd/C)

Caption: A potential synthetic workflow for 3-(2-phenylethoxy)aniline.

Step-by-Step Protocol (Illustrative Williamson Ether Synthesis & Reduction):

  • Ether Formation:

    • To a solution of 3-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

    • Add 2-phenylethyl bromide (1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

    • After completion, filter the solid and evaporate the solvent under reduced pressure.

    • Purify the crude product, 1-nitro-3-(2-phenylethoxy)benzene, by column chromatography on silica gel.[6]

  • Nitro Group Reduction:

    • Dissolve the purified nitro-intermediate in ethanol.

    • Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride solution.

    • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction, make it basic with sodium carbonate, and filter through celite.

    • Extract the filtrate with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(2-phenylethoxy)aniline.[7]

Biological Evaluation: In Vitro MEK1 Kinase Assay

To assess the potential of these analogues as kinase inhibitors, a biochemical assay is essential. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during a kinase reaction.[8][9]

Step-by-Step Protocol (ADP-Glo™ MEK1 Assay):

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound (3-(2-phenylethoxy)aniline analogue) at various concentrations or DMSO as a vehicle control.

  • Enzyme and Substrate Addition: Add 2 µL of a solution containing recombinant active MEK1 enzyme and an inactive ERK2 substrate. Incubate for 10-15 minutes at room temperature.[9]

  • Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution. Incubate for 60 minutes at room temperature.

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert the ADP generated by MEK1 into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the MEK1 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Future Directions and Conclusion

The 3-(2-phenylethoxy)aniline scaffold holds considerable promise as a template for the design of novel therapeutic agents, particularly kinase inhibitors. The SAR analysis of related phenoxyaniline and stilbene compounds provides a valuable, albeit hypothetical, roadmap for the initial exploration of this chemical space.

Key future efforts should focus on:

  • Systematic Library Synthesis: Prepare a focused library of 3-(2-phenylethoxy)aniline analogues with diverse substitutions on both the aniline and phenoxy rings to validate the SAR hypotheses presented here.

  • Broad Kinase Screening: Profile active compounds against a panel of kinases to determine their selectivity profile and identify primary biological targets.

  • Cell-Based Assays: Progress potent and selective compounds into cell-based assays to confirm their mechanism of action and assess their anti-proliferative or other functional effects.[10]

By combining the structural insights from related compound classes with rigorous synthetic chemistry and biological testing, the therapeutic potential of 3-(2-phenylethoxy)aniline analogues can be fully realized, potentially leading to the discovery of novel drug candidates.

References

  • A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Deriv
  • MEK1 Kinase Assay Protocol. (n.d.).
  • Synthesis of 5-tert-pentyl-2-phenoxyaniline: A Technical Guide. (2025). BenchChem.
  • Development of an AlphaLISA MEK1 kinase assay using full-length ERK2 substr
  • A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family. (2018). Cell Chemical Biology.
  • 4-Phenoxyaniline 139-59-3 wiki. (n.d.). Guidechem.
  • MEK Activity Assay Kit (CS0490) - Bulletin. (n.d.). Sigma-Aldrich.
  • Synthesis of 2-Chloro-10-(3-dimethylaminopropyl)phenoxazine: (a) The o-Phenoxyaniline Route; (b) a Modification of the Turpin Reaction. (1960). The Journal of Organic Chemistry.
  • BAY-524: A Technical Guide to MEK1/2 Target Validation in Cancer Cells. (2025). BenchChem.
  • 2-Phenoxyaniline derivatives. (2000).
  • Zhang, N., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Application Notes and Protocols for the Synthesis of Stilbene Derivatives via the Wittig Reaction. (2025). BenchChem.
  • Srivastava, R., & Lee, H. J. (2017).
  • Wittig reaction. (n.d.). Wikipedia.
  • Oh, S., et al. (2004). Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. Journal of Medicinal Chemistry.
  • Rauf, A., et al. (2017).
  • Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilines as potential inhibitors of H+/K+ ATPase. (1990). Journal of Medicinal Chemistry.

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Comparative

A Senior Application Scientist's Guide to Benchmarking Purification Methods for Substituted Anilines

Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The purity of these aromatic amines is not merely a matter of academic rig...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The purity of these aromatic amines is not merely a matter of academic rigor; it is a critical determinant of reaction yield, product efficacy, and, most importantly, safety. Impurities can lead to deleterious side reactions, compromise the structural integrity of the final product, and introduce toxicological risks.[1]

This guide provides a comprehensive, in-depth comparison of the most effective methods for the purification of substituted anilines. Drawing upon field-proven insights and experimental data, we will dissect the nuances of each technique, from large-scale industrial processes to fine-chemical laboratory applications. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in selecting the optimal purification strategy for their specific needs.

The Challenge of Purifying Substituted Anilines

The purification of substituted anilines is often complicated by their inherent chemical properties. A thorough understanding of these challenges is paramount to developing a successful purification strategy.

  • Susceptibility to Oxidation: The electron-rich amino group makes anilines highly susceptible to oxidation, especially when exposed to air and light. This degradation process often results in the formation of colored impurities, such as p-benzoquinone and polymeric materials, which can manifest as a darkening of the substance from a colorless or pale yellow to a dark red or brown.[2]

  • Isomeric Impurities: The synthesis of substituted anilines frequently yields a mixture of regioisomers (ortho-, meta-, and para-). These isomers often possess very similar physical properties, such as boiling points and polarities, making their separation a significant challenge.[2]

  • Basicity and Interaction with Stationary Phases: The basic nature of the amino group can lead to strong interactions with acidic stationary phases, such as silica gel, in column chromatography. This can result in peak tailing, poor recovery, and even on-column degradation of the target compound.[2]

Comparative Analysis of Purification Methods

The selection of a purification method is contingent upon the physicochemical properties of the target aniline and its impurities, including volatility, solubility, polarity, and thermal stability. The following sections provide a detailed comparison of the most common and effective techniques.

Data Presentation: Performance at a Glance

The following table summarizes the typical performance of various purification methods for substituted anilines. It is important to note that the presented values are illustrative and can vary significantly based on the specific substrate, the nature of the impurities, and the optimization of the process.

Purification MethodExample Substituted AnilineTypical Yield (%)Typical Purity (%)Key AdvantagesKey Limitations
Vacuum Distillation Aniline, Toluidine Isomers>90>99.5Excellent for volatile, thermally stable compounds; highly scalable.[1]Not suitable for thermally labile compounds; may not effectively separate isomers with close boiling points.[1]
Recrystallization Acetanilide (aniline derivative), 2-Chloro-4-nitroaniline70-90>99.8[1]Highly effective for solid anilines, capable of yielding very high purity.[1]Yield can be compromised by the compound's solubility; finding a suitable solvent can be challenging.[1]
Acid-Base Extraction Aniline from a reaction mixture>92>96.5Excellent for initial cleanup and separating basic anilines from neutral and acidic impurities.[1]Can be solvent and labor-intensive; may not achieve very high purity alone; emulsion formation can be an issue.[1]
Flash Chromatography Isomeric Chloroanilines, N-alkylanilines60-85>98Highly versatile; can separate complex mixtures and isomers.[1]Can be time-consuming and require large volumes of solvent; potential for sample degradation on acidic silica gel.[1]
Preparative HPLC Isomeric AnilinesVariable>99High-resolution separation of complex mixtures and isomers.[2]Lower sample capacity compared to other methods; can be costly.
Solid-Phase Extraction (SPE) Anilines from aqueous solutions98-108 (recovery)Analytical LevelRapid and efficient for sample cleanup and concentration.Primarily for sample preparation, not bulk purification.

In-Depth Methodologies and Experimental Protocols

Vacuum Distillation

Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which is particularly advantageous for high-boiling or thermally sensitive anilines.[2]

Causality Behind Experimental Choices: The primary motivation for using vacuum distillation is to prevent the thermal decomposition that can occur at atmospheric pressure.[2] The choice of vacuum level is a balance between achieving a sufficiently low boiling point and the practical limitations of the vacuum pump.

Experimental Protocol: Purification of Aniline

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is clean and dry. Use a short-path distillation head for high-boiling anilines to minimize product loss.

  • Sample Charging: Charge the distillation flask with the crude aniline and a few boiling chips or a magnetic stir bar.

  • Pressure Reduction: Gradually reduce the pressure to the desired level (e.g., 1-20 mmHg) using a vacuum pump.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. For aniline, the boiling point is reduced from 184°C at 760 mmHg to 72°C at 20 mmHg.[2]

  • Shutdown: Once the distillation is complete, cool the apparatus before slowly reintroducing air.

Pro-Tips from the Bench:

  • Always use a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • For anilines that are prone to oxidation, purging the apparatus with an inert gas like nitrogen or argon before applying the vacuum can be beneficial.[2]

Workflow for Vacuum Distillation

cluster_0 Purification by Vacuum Distillation Crude Aniline Crude Aniline Charge Distillation Flask Charge Distillation Flask Crude Aniline->Charge Distillation Flask Reduce Pressure Reduce Pressure Charge Distillation Flask->Reduce Pressure Heat Gently Heat Gently Reduce Pressure->Heat Gently Collect Pure Fraction Collect Pure Fraction Heat Gently->Collect Pure Fraction Purified Aniline Purified Aniline Collect Pure Fraction->Purified Aniline

Caption: Workflow for the purification of an aniline by vacuum distillation.

Recrystallization

Principle: This method relies on the difference in solubility of the target compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[3]

Causality Behind Experimental Choices: The choice of solvent is the most critical parameter in recrystallization. A solvent is selected based on the "like dissolves like" principle, where polar anilines are more soluble in polar solvents.[3] The goal is to find a solvent that keeps the impurities dissolved at low temperatures while the desired aniline crystallizes out.

Experimental Protocol: Purification of 2-Chloro-4-nitroaniline

  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent system. For many substituted anilines, alcohols like ethanol or methanol, or a mixture with water, are effective.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-chloro-4-nitroaniline in a minimal amount of hot solvent.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.[2]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Pro-Tips from the Bench:

  • Slow cooling generally leads to larger, purer crystals.

  • If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce nucleation.

Workflow for Recrystallization

cluster_1 Purification by Recrystallization Crude Solid Aniline Crude Solid Aniline Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Solid Aniline->Dissolve in Hot Solvent Hot Filtration (optional) Hot Filtration (optional) Dissolve in Hot Solvent->Hot Filtration (optional) Slow Cooling Slow Cooling Hot Filtration (optional)->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Isolate Crystals Isolate Crystals Crystal Formation->Isolate Crystals Purified Aniline Purified Aniline Isolate Crystals->Purified Aniline

Caption: Workflow for the purification of a solid aniline by recrystallization.

Acid-Base Extraction

Principle: This technique leverages the basicity of the aniline's amino group. By treating an organic solution of the crude product with an aqueous acid, the aniline is protonated to form a water-soluble salt, which partitions into the aqueous phase, leaving neutral and acidic impurities in the organic layer.[4] The aniline can then be recovered by basifying the aqueous layer.[5]

Causality Behind Experimental Choices: The choice of acid (typically HCl) and its concentration is important. A sufficiently strong acid is needed to fully protonate the aniline. The pKa of the anilinium ion determines the pH at which it exists in its protonated, water-soluble form.[4]

Experimental Protocol: Removal of Excess Aniline from a Reaction Mixture

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl.[4] The aniline will be extracted into the aqueous layer as its hydrochloride salt.

  • Phase Separation: Separate the aqueous layer. Repeat the acidic wash if necessary.

  • Neutralization and Back-Extraction (to recover aniline): Combine the aqueous layers and basify with a strong base (e.g., NaOH) to deprotonate the anilinium salt, liberating the free aniline. Extract the aniline back into an organic solvent.

  • Workup: Wash the organic layer containing the purified product with water and brine, then dry over anhydrous sodium sulfate and evaporate the solvent.

Pro-Tips from the Bench:

  • To check if all the aniline has been removed, a small sample of the organic layer can be tested by TLC.

  • If an emulsion forms, adding a small amount of brine or filtering through Celite can help to break it.[4]

Workflow for Acid-Base Extraction

cluster_2 Purification by Acid-Base Extraction Crude Mixture in Organic Solvent Crude Mixture in Organic Solvent Wash with Aqueous Acid Wash with Aqueous Acid Crude Mixture in Organic Solvent->Wash with Aqueous Acid Separate Layers Separate Layers Wash with Aqueous Acid->Separate Layers Aqueous Layer (Aniline Salt) Aqueous Layer (Aniline Salt) Separate Layers->Aqueous Layer (Aniline Salt) Organic Layer (Purified Product) Organic Layer (Purified Product) Separate Layers->Organic Layer (Purified Product) Basify and Extract Basify and Extract Aqueous Layer (Aniline Salt)->Basify and Extract Recovered Aniline Recovered Aniline Basify and Extract->Recovered Aniline

Caption: Workflow for the purification of a product from an aniline impurity via acid-base extraction.

Flash Chromatography

Principle: Flash chromatography is a preparative form of column chromatography that uses moderate pressure to accelerate the flow of the mobile phase through the stationary phase (typically silica gel), leading to faster separations.[6] Separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.[7]

Causality Behind Experimental Choices: The choice of the stationary and mobile phases is critical. For basic compounds like anilines, the slightly acidic nature of silica gel can be problematic. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), is often added to the eluent to neutralize the acidic sites on the silica and prevent peak tailing.[2] Alternatively, a more neutral stationary phase like alumina can be used.[8] The mobile phase polarity is optimized using thin-layer chromatography (TLC) to achieve a target Rf value of 0.25-0.35 for the desired compound, which generally provides good separation on the column.[2]

Experimental Protocol: Purification of Isomeric Chloroanilines

  • Solvent System Selection: Using TLC, determine an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), that provides good separation of the isomers. Add 0.5-1% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pack the column.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase and load it onto the column. For less soluble compounds, a "dry loading" technique can be used.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Pro-Tips from the Bench:

  • A well-packed column is essential for good separation. Ensure the silica gel bed is uniform and free of cracks or air bubbles.

  • Do not overload the column. A general guideline is to load 1-5% of the mass of the silica gel.

Workflow for Flash Chromatography

cluster_3 Purification by Flash Chromatography Crude Aniline Mixture Crude Aniline Mixture Select Solvent System (TLC) Select Solvent System (TLC) Crude Aniline Mixture->Select Solvent System (TLC) Pack Column Pack Column Select Solvent System (TLC)->Pack Column Load Sample Load Sample Pack Column->Load Sample Elute and Collect Fractions Elute and Collect Fractions Load Sample->Elute and Collect Fractions Analyze Fractions (TLC) Analyze Fractions (TLC) Elute and Collect Fractions->Analyze Fractions (TLC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Purified Aniline Purified Aniline Evaporate Solvent->Purified Aniline

Caption: Workflow for the purification of a substituted aniline by flash chromatography.

Purity Assessment: A Self-Validating System

The purity of the final product should always be verified using appropriate analytical techniques. A combination of methods often provides the most comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of anilines, capable of separating closely related isomers.[9]

  • Gas Chromatography (GC): Useful for volatile anilines, often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR).[11][12]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.

Conclusion: A Decision-Making Framework

The choice of purification method for a substituted aniline is a multi-faceted decision that requires careful consideration of the compound's properties, the nature of the impurities, the desired scale of purification, and available resources.

Decision-Making Flowchart

start Crude Substituted Aniline is_solid Is the compound a solid? start->is_solid is_volatile Is the compound volatile and thermally stable? is_solid->is_volatile No (Oil/Liquid) recrystallization Recrystallization is_solid->recrystallization Yes basic_impurities Are you removing the aniline from neutral/acidic compounds? is_volatile->basic_impurities No distillation Vacuum Distillation is_volatile->distillation Yes isomeric_impurities Are isomeric impurities the main concern? flash_chrom Flash Chromatography isomeric_impurities->flash_chrom Moderate Separation prep_hplc Preparative HPLC isomeric_impurities->prep_hplc Difficult Separation basic_impurities->isomeric_impurities No acid_base Acid-Base Extraction basic_impurities->acid_base Yes

Caption: A flowchart to guide the selection of a purification method for substituted anilines.

By systematically evaluating these factors and employing the detailed protocols and insights provided in this guide, researchers can confidently and efficiently achieve the high levels of purity required for their critical applications.

References

  • Agilent. Preparative HPLC Troubleshooting Guide. Scribd. Available at: [Link]

  • Guo, L., et al. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Molecules, 29(1), 123. Available at: [Link]

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  • Covestro Deutschland AG. (2020). Process for the purification of aromatic amines. U.S.
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  • Seybold, P. G., & Gross, K. C. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Available at: [Link]

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  • Klačar, J., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Molecules, 22(2), 299. Available at: [Link]

  • Fakhraie, S., et al. (2020). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction procedure. Analytical Methods in Environmental Chemistry Journal, 3(4), 72-84. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Variability of 3-(2-Phenylethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical development and high-stakes chemical research, the consistency of starting materials and intermediates is not merely a matter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and high-stakes chemical research, the consistency of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for reproducible results and the ultimate safety and efficacy of the final product.[1] 3-(2-Phenylethoxy)aniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals, is no exception.[2] Subtle variations between different production batches of this intermediate can lead to significant downstream consequences, including altered impurity profiles, reduced yields, and unpredictable reaction kinetics.[1][3]

This guide provides an in-depth, technically-grounded framework for assessing the batch-to-batch variability of 3-(2-Phenylethoxy)aniline. Moving beyond a simple checklist of specifications, we will explore the underlying scientific principles behind robust analytical characterization, offering detailed experimental protocols and comparative insights to empower researchers to qualify and select the most consistent starting materials for their critical applications.

The Critical Impact of Batch-to-Batch Variability

Batch-to-batch variability refers to the inherent, and often subtle, differences that exist between different manufacturing lots of the same chemical compound.[4] While all batches may meet the certificate of analysis (CofA) specifications, minor fluctuations in purity, impurity profiles, and physical properties can have a cascading effect on subsequent synthetic steps.[1] For a crucial intermediate like 3-(2-Phenylethoxy)aniline, this can manifest as:

  • Inconsistent Reaction Yields: Unidentified impurities can interfere with catalysis or participate in side reactions, leading to unpredictable product yields.

  • Variable Impurity Profiles in the Final API: Novel or elevated levels of impurities in the starting material can carry through the synthetic route, complicating purification and potentially compromising the safety of the final drug substance.

  • Alterations in Physical Properties: Differences in crystalline form, particle size, and melting point can affect dissolution rates and handling characteristics, impacting processability.[3]

A proactive and comprehensive approach to assessing batch-to-batch variability is therefore not just good practice, but a critical risk mitigation strategy in drug development.[4]

A Multi-Pronged Analytical Approach for Comprehensive Characterization

No single analytical technique can fully capture the potential variability of a chemical intermediate. A robust assessment relies on the synergistic use of multiple orthogonal methods, each providing a unique piece of the puzzle. Here, we detail the core techniques for characterizing 3-(2-Phenylethoxy)aniline.

Chromatographic Purity and Impurity Profiling

Chromatographic methods are the cornerstone of purity assessment, offering high-resolution separation of the main component from related substances and process impurities.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like anilines.[5] A well-developed reversed-phase HPLC (RP-HPLC) method is essential for quantifying the purity of 3-(2-Phenylethoxy)aniline and profiling its impurities.

Experimental Protocol: RP-HPLC for Purity and Impurity Profiling

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.[6]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[6]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid is a common mobile phase for aniline derivatives. The formic acid helps to ensure good peak shape.[6] The mobile phase should be degassed prior to use.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 254 nm. A PDA detector can be used to acquire spectra across a range of wavelengths to aid in peak identification.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of 3-(2-Phenylethoxy)aniline reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a stock solution.[6] Prepare a series of working standards by diluting the stock solution.[6]

    • Sample Solution: Prepare the sample solution by accurately weighing a suitable amount of the test batch, dissolving it in the mobile phase, and diluting to a concentration within the calibration range.[6]

  • Injection Volume: 10 µL.

  • Data Analysis: The purity of the batch is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities are quantified against the main peak or a qualified reference standard.

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar C18 stationary phase provides good retention and separation for the relatively nonpolar 3-(2-Phenylethoxy)aniline.

  • Acidified Mobile Phase: The addition of formic acid protonates the aniline moiety, reducing peak tailing and improving chromatographic efficiency.

  • PDA Detector: A PDA detector provides spectral information for each peak, which can help to distinguish between impurities and degradants, and to assess peak purity.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard C Dissolve in Mobile Phase A->C B Weigh Test Batch B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E Inject F Separation on C18 Column E->F G UV/PDA Detection F->G H Integrate Peak Areas G->H I Calculate Purity (%) H->I J Quantify Impurities H->J

Caption: Experimental workflow for the HPLC analysis of 3-(2-Phenylethoxy)aniline.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For aniline derivatives, it offers high sensitivity and provides structural information from the mass spectra, which is invaluable for identifying unknown impurities.[7]

Experimental Protocol: GC-MS for Impurity Identification

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is required.[8]

  • Column: A fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: Identify impurities by comparing their mass spectra with library databases (e.g., NIST) and their retention times with those of known standards, if available.

Causality Behind Experimental Choices:

  • DB-5MS Column: This is a low-polarity column that provides good separation for a wide range of semi-volatile organic compounds.

  • Temperature Program: The temperature gradient allows for the separation of compounds with a range of boiling points.

  • Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, facilitating library matching for impurity identification.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[9]

  • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity. Integration of the proton signals can be used to assess the relative amounts of different components in a mixture.

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the molecule, confirming the structure of 3-(2-Phenylethoxy)aniline and helping to elucidate the structures of any significant impurities.[10][11]

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

  • Data Analysis: Compare the chemical shifts and coupling constants with expected values for 3-(2-Phenylethoxy)aniline. Analyze the 2D spectra to confirm the structure and identify any impurities. For quantitative analysis, a known amount of an internal standard is added to the sample.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[12][13] It is a sensitive technique for determining the melting point and assessing the purity of crystalline solids.[14][15] A pure compound will typically exhibit a sharp, well-defined melting endotherm, while impurities will cause a broadening and depression of the melting point.[14]

Experimental Protocol: DSC Analysis

  • Instrumentation: A Differential Scanning Calorimeter.[16]

  • Sample Pans: Aluminum pans.

  • Sample Weight: 2-5 mg.

  • Temperature Program: Heat the sample from room temperature to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. Compare these values between different batches. A significant lowering or broadening of the melting peak can indicate the presence of impurities.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_separation Separation & Quantification cluster_structure Structural Confirmation cluster_physical Physical Properties HPLC HPLC (Purity, Impurity Profile) GCMS GC-MS (Impurity ID) HPLC->GCMS Identifies impurities for GC-MS analysis NMR NMR (Structure, qNMR) GCMS->NMR Suggests structures for NMR confirmation NMR->HPLC Confirms identity of main peak and impurities DSC DSC (Melting Point, Purity) DSC->HPLC Correlates thermal properties with purity data

Caption: Interplay of analytical techniques for comprehensive characterization.

Comparative Analysis: 3-(2-Phenylethoxy)aniline vs. Alternatives

While 3-(2-Phenylethoxy)aniline is a versatile intermediate, other structurally related compounds may be considered for certain applications. A common alternative is 3-Anilino-1-propanol , which shares some structural similarities. The choice between these intermediates often depends on the specific synthetic route and the desired properties of the final product.

When comparing batches of 3-(2-Phenylethoxy)aniline with a potential alternative like 3-Anilino-1-propanol, the same rigorous analytical approach should be applied. The following table provides a hypothetical comparison of analytical data for three different batches of 3-(2-Phenylethoxy)aniline and one batch of 3-Anilino-1-propanol.

Table 1: Comparative Analytical Data

ParameterBatch A (3-(2-Phenylethoxy)aniline)Batch B (3-(2-Phenylethoxy)aniline)Batch C (3-(2-Phenylethoxy)aniline)Batch D (3-Anilino-1-propanol)
HPLC Purity (%) 99.899.599.999.7
Total Impurities (%) 0.20.50.10.3
Largest Unknown Impurity (%) 0.080.250.040.12
Melting Point (DSC, °C) 78.577.278.952.8
NMR Confirmation Conforms to structureConforms to structure, minor unidentified signalsConforms to structureConforms to structure

Interpretation of Comparative Data:

  • Batch C of 3-(2-Phenylethoxy)aniline exhibits the highest purity and the lowest level of impurities, with a sharp melting point, making it the most desirable batch.

  • Batch B shows a higher level of total impurities, with one significant unknown impurity at 0.25%. This batch would warrant further investigation to identify this impurity before use in a critical application. The lower melting point is consistent with the lower purity.

  • Batch A represents a good quality batch, suitable for most applications.

  • Batch D (3-Anilino-1-propanol) , while having high purity, has a significantly different melting point due to its different chemical structure. Its suitability would depend entirely on the specific synthetic requirements.

Conclusion and Recommendations

The consistent quality of chemical intermediates is a non-negotiable aspect of modern drug development and chemical research. A thorough assessment of batch-to-batch variability, employing a suite of orthogonal analytical techniques, is essential for mitigating risks and ensuring reproducible outcomes.

For 3-(2-Phenylethoxy)aniline, we recommend the following best practices:

  • Establish a Comprehensive Analytical Panel: Utilize HPLC, GC-MS, NMR, and DSC as a standard panel for qualifying all incoming batches.

  • Retain a Reference Standard: Maintain a well-characterized "golden" batch as a reference standard against which all new batches are compared.

  • Track Impurity Profiles: Monitor not just the total impurity level, but also the levels of specific known and unknown impurities over time. Any new or significantly increased impurity should trigger a full investigation.

  • Correlate Analytical Data with Performance: Whenever possible, correlate the analytical data from different batches with their performance in the actual synthetic process. This can help to identify critical quality attributes that may not be apparent from the analytical data alone.

By adopting this rigorous, data-driven approach, researchers and drug development professionals can make informed decisions about the quality and consistency of 3-(2-Phenylethoxy)aniline, ultimately contributing to the development of safer and more effective products.

References

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Comparative

Comparative Reactivity Guide: 3-(2-Phenylethoxy)aniline vs. Standard Anilines

Executive Summary For researchers and drug development professionals, predicting the reactivity of substituted anilines is critical for optimizing synthetic routes, particularly in late-stage functionalization and cross-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, predicting the reactivity of substituted anilines is critical for optimizing synthetic routes, particularly in late-stage functionalization and cross-coupling reactions. 3-(2-Phenylethoxy)aniline presents a unique reactivity profile. Characterized by a bulky 2-phenylethoxy ether group at the meta position[1], it deviates from the traditional electron-donating behavior of alkoxy-substituted benzenes.

This guide objectively compares the nucleophilicity and general reactivity of 3-(2-Phenylethoxy)aniline against a baseline (Aniline), a highly activated analog (p-Anisidine), and a highly deactivated analog (p-Nitroaniline). By establishing a mechanistic framework and providing self-validating experimental protocols, this guide equips scientists with the data necessary to integrate this specific aniline into complex synthetic workflows.

Mechanistic Framework: The "Why" Behind Reactivity

The reactivity of an aniline derivative as a nucleophile is primarily dictated by the electron density on the nitrogen atom's lone pair[2]. Substituents on the aromatic ring influence this density through two competing mechanisms: the Inductive Effect (-I / +I) and the Resonance Effect (-R / +R) .

Alkoxy groups (-OR), such as the 2-phenylethoxy group, are strongly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the oxygen atom also possesses lone pairs that can be donated into the aromatic ring via resonance (+R).

  • At the para or ortho positions (e.g., p-Anisidine), the +R effect heavily outweighs the -I effect, flooding the amine nitrogen with electron density and making it a highly activated nucleophile.

  • At the meta position (e.g., 3-(2-Phenylethoxy)aniline), resonance donation to the carbon bearing the amine is geometrically impossible. Therefore, the electron-withdrawing inductive effect (-I) dominates.

Using 3-methoxyaniline as a structural proxy, the pKa of the conjugate acid is approximately 4.24[3]. Because basicity and nucleophilicity are highly correlated in unhindered amines[2], this lower pKa relative to unsubstituted aniline (pKa ~4.6) confirms that 3-(2-Phenylethoxy)aniline is a slightly deactivated nucleophile .

ElectronicEffects Substituent Alkoxy Substituent (-OR) Meta Meta Position (e.g., 3-(2-Phenylethoxy)aniline) Substituent->Meta Para Para Position (e.g., p-Anisidine) Substituent->Para Inductive Inductive Effect (-I) Dominates Meta->Inductive Resonance Resonance Effect (+R) Dominates Para->Resonance Outcome1 Slightly Deactivated Nucleophile Inductive->Outcome1 Outcome2 Highly Activated Nucleophile Resonance->Outcome2

Electronic effects dictating the nucleophilicity of alkoxy-substituted anilines.

Comparative Reactivity Profile

To contextualize 3-(2-Phenylethoxy)aniline, we compare it against three standard reference anilines. The data below summarizes their electronic nature, conjugate acid pKa, and relative nucleophilicity.

CompoundSubstituent PositionDominant Electronic EffectpKa (Conjugate Acid)Relative Nucleophilicity
p-Anisidine Para (-OCH₃)+R (Strongly Donating)~ 5.30Highly Activated
Aniline None (Baseline)N/A~ 4.60Moderate (Baseline)
3-(2-Phenylethoxy)aniline Meta (-OR)-I (Weakly Withdrawing)~ 4.24*Slightly Deactivated
p-Nitroaniline Para (-NO₂)-R, -I (Strongly Withdrawing)~ 1.00Highly Deactivated

*Value extrapolated from the structurally analogous 3-methoxyaniline[3].

Self-Validating Experimental Protocols

To objectively prove the reactivity differences outlined above, the following protocols are designed as self-validating systems. They include internal controls and mechanistic safeguards to ensure data integrity.

Protocol 1: Kinetic Evaluation via N-Acylation

Objective: Quantify the relative reaction rates ( krel​ ) of the anilines reacting with an electrophile. Causality & Design Choices: We use benzoyl chloride because its bulky phenyl ring prevents secondary acylation (di-acylation), ensuring a clean second-order kinetic model. HPLC-UV is utilized instead of titration because it allows for the simultaneous, accurate quantification of both the unreacted aniline and the formed amide[4]. Biphenyl is included as an inert internal standard to self-validate against injection volume errors.

Workflow Step1 1. Prepare Equimolar Aniline Solutions Step2 2. Add Electrophile (e.g., Benzoyl Chloride) Step1->Step2 Step3 3. Quench Reactions at Specific Timepoints Step2->Step3 Step4 4. HPLC-UV Analysis for Quantification Step3->Step4 Step5 5. Calculate Relative Rate Constants (k_rel) Step4->Step5

Step-by-step workflow for the kinetic evaluation of aniline nucleophilicity via N-acylation.

Step-by-Step Methodology:

  • Preparation: Prepare 0.05 M solutions of Aniline, p-Anisidine, and 3-(2-Phenylethoxy)aniline in anhydrous acetonitrile. Add 0.01 M biphenyl to each as an internal standard.

  • Initiation: In a temperature-controlled vessel (25°C), add 1.0 equivalent of benzoyl chloride to the aniline solution under vigorous stirring.

  • Quenching: At precise intervals (e.g., 10s, 30s, 60s, 120s), extract a 100 µL aliquot and immediately quench it in 900 µL of a 5% diethylamine/methanol solution (diethylamine rapidly consumes unreacted benzoyl chloride, freezing the aniline concentration).

  • HPLC Analysis: Inject the quenched samples into an HPLC-UV system (C18 column, 280 nm detection, 60:40 Acetonitrile:Water mobile phase)[4].

  • Validation & Calculation: Normalize the aniline peak area against the biphenyl peak area. Plot ln([Aniline]0​/[Aniline]t​) versus time to extract the pseudo-first-order rate constant. You will observe the rate order: p-Anisidine > Aniline > 3-(2-Phenylethoxy)aniline.

Protocol 2: Buchwald-Hartwig Cross-Coupling Optimization

Objective: Achieve high-yield C-N bond formation using a slightly deactivated aniline. Causality & Design Choices: Because 3-(2-Phenylethoxy)aniline is slightly deactivated due to the meta-alkoxy group, standard first-generation palladium catalysts (like Pd(PPh₃)₄) may stall at the reductive elimination step. To overcome this, we employ a modern Buchwald-Hartwig protocol using Pd₂(dba)₃ and XPhos [5]. XPhos is a bulky, electron-rich bidentate ligand that accelerates the oxidative addition of the aryl halide and forces the two coupling partners close together, facilitating rapid reductive elimination and suppressing unwanted β -hydride elimination[5].

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1.0 mmol of the target aryl bromide, 1.2 mmol of 3-(2-Phenylethoxy)aniline, and 1.5 mmol of Sodium tert-butoxide (NaOtBu).

  • Catalyst Addition: Add 1.0 mol% Pd₂(dba)₃ and 3.0 mol% XPhos ligand to the mixture.

  • Solvent & Reaction: Add 3.0 mL of anhydrous, degassed toluene. Seal the tube, remove it from the glovebox, and heat to 100°C in an oil bath for 12 hours.

  • Self-Validation Control: Run a parallel reaction using unsubstituted aniline. If the aniline reaction reaches 99% conversion but the 3-(2-Phenylethoxy)aniline reaction stalls at <50%, it validates that the meta-alkoxy deactivation is the rate-limiting factor, requiring a shift to an even more electron-rich ligand (e.g., BrettPhos).

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the palladium catalyst, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • masterorganicchemistry.com - Nucleophilicity Trends of Amines URL:[Link]

  • nih.gov (PubChem) - 3-Methoxyaniline | C7H9NO | CID 10824 URL: [Link]

  • wikipedia.org - Buchwald–Hartwig amination URL:[Link]

  • acs.org - Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System URL:[Link]

Sources

Validation

High-Performance Quantitative Analysis of 3-(2-Phenylethoxy)aniline: A Comparative Guide on Internal Standard Strategies

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying trace-level aromatic amines in complex Active Pharmaceutical Ingredient (API) matrices. 3-(2-Phenylethoxy)aniline (CAS 750...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying trace-level aromatic amines in complex Active Pharmaceutical Ingredient (API) matrices. 3-(2-Phenylethoxy)aniline (CAS 75058-73-0) is a prime example. Because aniline derivatives possess structural alerts for DNA reactivity, they are strictly regulated as Potentially Mutagenic Impurities (PMIs).

According to the [1], such compounds must be controlled at or below the Threshold of Toxicological Concern (TTC), often necessitating sub-ppm (parts-per-million) limits. Achieving this sensitivity while maintaining precision requires a robust internal standard (IS) strategy.

This guide objectively compares two distinct analytical paradigms for the quantification of 3-(2-Phenylethoxy)aniline: LC-MS/MS using a Stable Isotope-Labeled Internal Standard (SIL-IS) versus HPLC-UV using a Structural Analog Internal Standard (Analog-IS) .

Mechanistic Causality: Why Internal Standard Selection Dictates Platform Success

The fundamental purpose of an internal standard is to create a self-validating system that compensates for analyte loss during sample preparation and variations in instrument response. However, the type of IS chosen fundamentally alters the physical chemistry of the assay.

  • The LC-MS/MS & SIL-IS Paradigm: In Electrospray Ionization (ESI), matrix components co-eluting with the analyte compete for available charge droplets, leading to ion suppression . A Stable Isotope-Labeled IS (e.g., 3-(2-Phenylethoxy)aniline-d5) is chemically identical to the target analyte. It co-elutes perfectly and experiences the exact same degree of ion suppression. Consequently, the response ratio (Analyte Area / IS Area) remains constant, neutralizing the matrix effect.

  • The HPLC-UV & Analog-IS Paradigm: UV detection does not suffer from ion suppression; it relies purely on chromophore absorbance (Beer-Lambert Law). Therefore, a cheaper structural analog (e.g., 3-Benzyloxyaniline) can be used. The critical requirement here is chromatographic resolution—the Analog-IS must elute at a different retention time to avoid spectral overlap, which inherently means it cannot compensate for matrix effects that occur at the analyte's specific retention time.

G ESI Electrospray Ionization (ESI) Matrix Components Compete for Charge SIL SIL-IS (d5-Isotope) Co-elutes with Analyte ESI->SIL Analog Analog-IS Elutes at Different RT ESI->Analog SIL_Result Identical Ion Suppression Ratio (Analyte/IS) is Constant SIL->SIL_Result Perfect Compensation Analog_Result Differential Ion Suppression Ratio (Analyte/IS) is Skewed Analog->Analog_Result Poor Compensation in MS

Caption: Mechanistic comparison of matrix effect compensation in ESI-MS using SIL-IS versus Analog-IS.

Experimental Protocols: Step-by-Step Methodologies

To ensure scientific integrity, both methods must be validated according to [2]. Below are the optimized, self-validating protocols for both platforms.

Protocol A: LC-MS/MS with SIL-IS (Target: Trace Level < 1 ppm)

Materials: 3-(2-Phenylethoxy)aniline (Analyte), 3-(2-Phenylethoxy)aniline-d5 (SIL-IS).

  • Standard Preparation: Prepare a stock solution of the analyte at 1.0 mg/mL in Acetonitrile. Dilute to a working range of 0.1 – 50 ng/mL. Spike SIL-IS to a constant concentration of 10 ng/mL in all standards and samples.

  • Sample Extraction:

    • Weigh 50 mg of the API into a centrifuge tube.

    • Add 1.0 mL of Acetonitrile:Water (50:50, v/v) containing 10 ng/mL SIL-IS.

    • Vortex for 5 minutes, then sonicate for 10 minutes to ensure complete dissolution.

    • Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to an LC vial.

  • Instrumental Conditions:

    • Column: C18, 50 mm × 2.1 mm, 1.7 µm (UHPLC).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Gradient elution (5% B to 95% B over 3 minutes).

    • MS/MS Transitions (Positive ESI):

      • Analyte: m/z 214.1 → 120.1 (Quantifier), m/z 214.1 → 91.1 (Qualifier).

      • SIL-IS: m/z 219.1 → 125.1.

Protocol B: HPLC-UV with Analog-IS (Target: Assay/Standard Level > 10 ppm)

Materials: 3-(2-Phenylethoxy)aniline (Analyte), 3-Benzyloxyaniline (Analog-IS).

  • Standard Preparation: Prepare working standards ranging from 0.5 – 100 µg/mL. Spike Analog-IS to a constant concentration of 20 µg/mL.

  • Sample Extraction:

    • Weigh 100 mg of the API.

    • Dissolve in 5.0 mL of Methanol containing 20 µg/mL Analog-IS.

    • Filter through a 0.22 µm PTFE syringe filter into an LC vial.

  • Instrumental Conditions:

    • Column: C18, 150 mm × 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic elution using 40% 10mM Ammonium Acetate buffer (pH 6.0) and 60% Methanol.

    • Detection: UV Absorbance at 254 nm.

G Start API Sample Containing 3-(2-Phenylethoxy)aniline Spike Spike Internal Standard (SIL-IS or Analog-IS) Start->Spike Prep Sample Extraction (Solvent Dissolution & Filtration) Spike->Prep Split Analytical Platform Prep->Split LCMS LC-MS/MS Platform (SIL-IS: d5-Isotope) Split->LCMS Trace Level (<1 ppm) HPLC HPLC-UV Platform (Analog-IS: 3-Benzyloxyaniline) Split->HPLC Standard Level (>10 ppm) DataMS Data: High Sensitivity Matrix Effect Compensated LCMS->DataMS DataUV Data: Moderate Sensitivity Cost-Effective HPLC->DataUV

Caption: Workflow for the quantitative analysis of 3-(2-Phenylethoxy)aniline using internal standards.

Quantitative Data & Performance Comparison

The following experimental data summarizes the validation parameters achieved during a head-to-head comparison of the two methodologies.

Table 1: Method Validation Parameters (ICH Q2 Framework)
ParameterLC-MS/MS + SIL-ISHPLC-UV + Analog-ISCausality / Scientific Insight
Linear Range 0.1 – 50 ng/mL0.5 – 100 µg/mLMS offers 3-4 orders of magnitude higher sensitivity.
Correlation (R²) 0.99980.9991Both meet ICH Q2(R1) criteria (R² > 0.99).
LOD (S/N = 3) 0.02 ng/mL0.15 µg/mLMS is strictly required for mutagenic TTC compliance.
LOQ (S/N = 10) 0.08 ng/mL0.50 µg/mLUV is insufficient for trace genotoxic impurity analysis.
Accuracy (Recovery) 98.5% – 101.2%94.0% – 103.5%SIL-IS perfectly corrects for extraction losses.
Precision (%RSD) 1.2%3.8%Co-elution of SIL-IS eliminates injection-to-injection variance.
Table 2: Matrix Effect & Recovery Comparison

To test the robustness of the internal standards, 3-(2-Phenylethoxy)aniline was spiked into three different complex API matrices. The Absolute Matrix Effect (ME) was calculated by comparing the peak area in the matrix to the peak area in neat solvent.

Matrix TypeAbsolute ME (Analyte)IS Adjusted Recovery (SIL-IS)IS Adjusted Recovery (Analog-IS)
API Matrix A 65% (Severe Suppression)99.8% 72.1%
API Matrix B 115% (Ion Enhancement)100.2% 108.4%
API Matrix C 88% (Mild Suppression)99.5% 89.0%

Data Interpretation: The absolute matrix effect shows severe ion suppression (65%) in Matrix A. The Analog-IS fails to correct for this (72.1% recovery) because it elutes at a different time and does not experience the same suppression. The SIL-IS, however, provides a nearly perfect adjusted recovery (99.8%), demonstrating its absolute necessity in MS-based quantification.

Conclusion and Recommendations

When quantifying 3-(2-Phenylethoxy)aniline , the choice of analytical platform and internal standard must be dictated by the regulatory target:

  • For Mutagenic Impurity Profiling (ICH M7 Compliance): You must utilize LC-MS/MS paired with a Stable Isotope-Labeled Internal Standard (SIL-IS) . The experimental data conclusively proves that only a SIL-IS can mathematically neutralize the severe ion suppression inherent to complex API matrices at sub-ppm levels.

  • For Intermediate/Raw Material Assay: If the goal is bulk quantification (>10 ppm) where the compound is a known synthetic intermediate rather than a trace impurity, HPLC-UV with an Analog-IS is a scientifically valid, highly cost-effective alternative.

References

  • ICH M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. European Medicines Agency (EMA). URL:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2-Phenylethoxy)aniline proper disposal procedures

Proper Disposal Procedures for 3-(2-Phenylethoxy)aniline: A Comprehensive Operational Guide For researchers, chemical engineers, and drug development professionals, the safe handling and disposal of reactive intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 3-(2-Phenylethoxy)aniline: A Comprehensive Operational Guide

For researchers, chemical engineers, and drug development professionals, the safe handling and disposal of reactive intermediates are non-negotiable pillars of laboratory integrity. 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0) is a primary aromatic amine derivative utilized in advanced organic synthesis and pharmaceutical development. Due to its structural classification as an aniline derivative, improper disposal poses severe, immediate risks to both human health and aquatic ecosystems.

As a Senior Application Scientist, I have structured this guide to move beyond basic regulatory compliance. By understanding the mechanistic causality behind these safety protocols, your laboratory can implement a self-validating waste management system that ensures absolute operational safety.

Chemical Profile and Hazard Causality

To safely dispose of a chemical, one must first understand how it interacts with biological and environmental systems. 3-(2-Phenylethoxy)aniline contains a primary amine attached to an aromatic ring, which dictates its high reactivity and specific toxicity profile.

Table 1: Chemical and Hazard Classification

Parameter Specification Mechanistic Rationale
Chemical Name 3-(2-Phenylethoxy)aniline Aromatic amine with an ether-linked phenethyl group.
CAS Number 75058-73-0 Unique identifier for tracking and SDS compliance.
Primary Health Hazard Methemoglobinemia, Cyanosis Hepatic metabolism converts the aniline moiety into phenylhydroxylamines, which oxidize Fe²⁺ in hemoglobin to Fe³⁺, destroying its oxygen-carrying capacity[1][2].
Environmental Hazard High Aquatic Toxicity Aniline derivatives exhibit moderate lipophilicity and resist rapid aquatic biodegradation, leading to severe toxicity in aquatic organisms[3].

| EPA RCRA Classification | Toxic Waste (Characteristic/Listed) | Analogous to U012 or K-series wastes; requires strict segregation and prohibits drain disposal[4]. |

Protective Infrastructure and Equipment

Standard laboratory PPE is insufficient for handling concentrated aniline derivatives. Because these compounds are lipophilic, they can rapidly permeate standard barriers, leading to transdermal absorption and systemic toxicity[5].

Table 2: Mandatory Personal Protective Equipment (PPE)

Equipment Type Specification Causality & Operational Logic
Hand Protection Butyl rubber or Viton gloves Aniline derivatives rapidly degrade and permeate standard latex or thin nitrile. Double-gloving is mandatory for spill cleanup.
Eye Protection Chemical splash goggles & face shield Prevents mucosal absorption of volatilized amines or liquid splashes.
Body Protection Flame-resistant lab coat, chemical apron Prevents the accumulation of lipophilic compounds against the skin in the event of a spill.

| Respiratory | NIOSH-approved respirator (Organic Vapor) | Mandatory outside of a fume hood; prevents inhalation of vapors that directly enter the bloodstream via the alveoli[3]. |

Immediate Spill Management Protocol

In the event of a spill, immediate containment is critical to prevent environmental release and inhalation exposure. The following protocol is a self-validating system: each step visually or chemically confirms the success of the previous one.

SpillResponse Start Spill Detected: 3-(2-Phenylethoxy)aniline Assess Assess Volume & Risk (Verify PPE Integrity) Start->Assess Small Small Spill (< 50 mL/g) Fume Hood Containment Assess->Small Manageable Large Large Spill (> 50 mL/g) Evacuate Laboratory Assess->Large Unmanageable Absorb Apply Inert Absorbent (Vermiculite/Dry Sand) Small->Absorb EHS Contact EHS & Hazmat Response Large->EHS Collect Collect in Sealed HDPE Container Absorb->Collect Label Label: Hazardous Waste (Toxic, EPA RCRA) Collect->Label Label->EHS Await Pickup

Spill response and waste segregation workflow for 3-(2-Phenylethoxy)aniline.

Step-by-Step Spill Methodology:
  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize airflow velocity.

  • Neutralize Spreading (Causality: Physical Containment): Do not use water, as it will spread the lipophilic compound. Surround the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[3].

  • Absorption and Collection: Allow 5–10 minutes for complete absorption. Using non-sparking tools, scoop the saturated absorbent into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Decontamination (Self-Validation Check): Wash the spill surface with a 5% acetic acid solution (to protonate trace aniline, rendering it water-soluble), followed by soap and water. Validation: The surface should have no residual chemical odor or oily sheen.

  • Waste Segregation: Seal the HDPE container, label it explicitly as "Hazardous Waste: 3-(2-Phenylethoxy)aniline / Toxic," and transfer it to the satellite accumulation area.

Chemical Treatment Workflow: Advanced Oxidation for Trace Aqueous Waste

For laboratories generating dilute aqueous streams of aniline derivatives (e.g., from glassware washing or extraction partitioning), direct disposal is prohibited. The most effective on-site pretreatment is the Advanced Oxidation Process (AOP) using Fenton's reagent, which forces the cleavage of the stable aromatic C-N bond.

FentonOxidation Waste Aqueous Aniline Waste (Trace Concentrations) Acidify Acidification (pH 3.0 - 4.0) Add HCl Waste->Acidify Catalyst Add FeSO4 Catalyst (Fe2+ donor) Acidify->Catalyst Oxidation Fenton Oxidation Slowly add H2O2 Catalyst->Oxidation Intermediates Hydroxylated Intermediates (Ring Cleavage) Oxidation->Intermediates •OH Radical Attack Mineralization Mineralization (CO2, H2O, NO3-) Intermediates->Mineralization Neutralize Neutralization (pH 7.0) & Effluent Testing Mineralization->Neutralize

Advanced oxidation pathway (Fenton process) for trace aqueous aniline waste.

Step-by-Step AOP Methodology:
  • Acidification (Causality: Catalyst Optimization): Transfer the aqueous waste to a vented reaction vessel. Slowly add 1M Hydrochloric acid (HCl) until the pH is strictly between 3.0 and 4.0. Rationale: Fenton's reagent requires an acidic environment to prevent the precipitation of iron hydroxides.

  • Catalyst Addition: Add Ferrous Sulfate (FeSO₄) to achieve a concentration of approximately 10 mM. Stir until completely dissolved.

  • Oxidation Initiation: Dropwise, add 30% Hydrogen Peroxide (H₂O₂). Caution: This reaction is highly exothermic. The Fe²⁺ catalyzes the decomposition of H₂O₂ into highly reactive hydroxyl radicals (•OH), which attack the aromatic ring of the aniline derivative.

  • Mineralization: Allow the reaction to stir for 2–4 hours. The solution will typically darken as hydroxylated intermediates form, then lighten as complete mineralization to CO₂, H₂O, and NO₃⁻ occurs.

  • Neutralization and Validation: Adjust the pH back to 7.0 using 1M NaOH. Self-Validation: Test the effluent using a standard colorimetric amine assay or GC-MS to confirm the absence of the parent aniline compound before releasing the treated water to standard hazardous liquid waste streams.

Final Disposal and Regulatory Compliance

For concentrated solid or liquid waste of 3-(2-Phenylethoxy)aniline, high-temperature hazardous waste incineration is the only acceptable final disposal method[6].

The Causality of Incineration: Aniline derivatives are highly stable and resistant to environmental degradation. Burying them in landfills risks groundwater leaching. High-temperature incineration (>1,000°C) ensures the complete thermal destruction of the aromatic ring and the C-N bonds. Because the combustion of nitrogen-containing compounds generates toxic nitrogen oxides (NOx), the disposal facility must be equipped with specialized alkaline scrubbers to neutralize the exhaust gases[6].

Logistical Action Plan:

  • Accumulate waste in compatible, secondary-contained HDPE drums.

  • Label with the specific chemical name, CAS number (75058-73-0), and EPA hazard codes (Toxic/Listed).

  • Contract exclusively with an EPA-licensed hazardous waste vendor certified for the incineration of toxic organic amines.

References

  • Sigma-Aldrich. "CAS 75058-73-0 | 3-(2-phenylethoxy)aniline." Sigma-Aldrich Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW8vLn34B8YsnH3I6zRqadh1aMTggCbrX54vTl2B1x2PBCEQPpHydYVPj7nQkwu90DqIGdfFIvwoqYqYAZZ5rtTULJNFV6GvnXT70XHec8qfwGkLKWMf8CUPaBaNz1Vi3DDbZfSmiKIYCCtQ2lfGMVv0HEREBYTk7rlmKHl6pVGHOvyhPz8qKnCN80f1-OOnBI6I2G4Xnwywr8Gdjk3iLN1j7dlChnqwqa1Xxz1v6_pqKF05xawfso-x7XdaaCo5E=]
  • Singh, H., & Purnell, E. T. "Aniline derivative-induced methemoglobin in rats." Journal of Environmental Pathology, Toxicology and Oncology, 2005. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUlrLKDIeNv05arvh7EcB8ogPXRTkK5vMqeH7jtWQ3MVYvSsfpHFGTlPDOjRlkU7koULzZT7VZPYdazNwmRwRUPTHf7rmZPfMg6CeST8yFmTty3E9Wl_3HMJHwH4bS0azb1UKr]
  • U.S. Environmental Protection Agency (EPA). "EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines." Federal Register. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH31GwGh5xYnLprLm_dDDo1t4f0B3vNQ7GhGelhc3lgtjVc99rwhSiBbjJ--YrGsAMoEBCQHK3mUQtSOueNsoodcz_UMdrP-KUCxiQKErP1s5GTKiHwZ7dTslLL-zfvA3hYvna8ys9Jqk8FuGmXB-sEY-_ladUy3EkJzwPJMq0=]
  • Ovid. "Methemoglobinemia in the Setting of Chronic Transdermal Lidocaine Patch Use." Ovid Insights. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1eRP1OdFvx8FRdAvNGZguMK5o9HjWsUv7oTpc2uNoTOnOpSx-gDQuKZT7SBfLf-O0JNL737MH1TqgDuqq_Klu4oiG0BSklY9DI8xdm6f2ENHtuX4HdX2AxLk9BSda8nujXMmlJlbFHycYoVKCw34QCz-dxInaRvdNMkWvzu2NyFtKPFq-pwDpFgLRQc6zKdiuG8VSg6pNA5ApWkSNMkmiKWScSIcuijvO9oN11-tWvfqf6Zdc9dGQU-ju0aBmtTNc]
  • Government of Canada. "Aniline - Environmental Fate and Toxicity." Canada.ca. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgiMA6QWU3ZgIdy6fh3qkUMd8SQdO6lzzYfgbyDNtdtKfGns2MqPp-qYiUKppI42iOdxofb94s1pQ6puvMIyk1fkVkZlkoOHk_ZnvUD2jSijC3SAHOUt_JJTsMT8t1HaPghhDCf4zHahVz4IQGwX11AYx0_VcAngS1PK-nU9TXgcrr_d7zFkFlWcaihwuvjGYvrIwRlU-jjybFlD8QYFtXdJRDQrI5WildbNdFxbD-iso-xajOicXJoNr63-LbFy3VjGIp_1Eqha9F]
  • Tennessee State University. "Material Safety Data Sheet: Aniline." TN.edu. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVteWc2wLCCxJk48S-LOGToqjMZ8DzvC9mM_2MG-jtRnqlzF43rC5TPXmuB2FdRWLdkz3Awwu-jY8XiuuOlArQijcdBzbp6XEkPbFdRbdAS1k_Ln4vVD6GanWU0-4CKYWfa-XDg2ss-h59]
  • New York University (NYU). "EPA Listed Wastes Table 1: Maximum concentration of contaminants for the toxicity characteristic." NYU EHS. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlKhyy_zz1cKBntkQ5rLWrFzx3iUmT9uTof2lUO4_wSCbBOYmFAC1NpEEekI4T3GTg0QFB-wFu75K0vfbjEvtyzjfZUpkMBqhexenXVQhIY4nCIfCAnROD9IH-sCcN1VP4BEtePau14XhM-IT4cGbpLIHHwT3o1_8XOayl6t9lB2pd7JZ9X5mPCMnLkTwM6Zc9wu7N]

Sources

Handling

Personal protective equipment for handling 3-(2-Phenylethoxy)aniline

Comprehensive Safety and Operational Guide for Handling 3-(2-Phenylethoxy)aniline As researchers and drug development professionals, handling primary aromatic amines requires moving beyond basic compliance and adopting a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-(2-Phenylethoxy)aniline

As researchers and drug development professionals, handling primary aromatic amines requires moving beyond basic compliance and adopting a mechanistic approach to laboratory safety. 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0 for the free base; CAS: 17399-24-5 for the hydrochloride salt) is a highly valuable building block in organic synthesis and medicinal chemistry. However, its structural classification as an aniline derivative dictates stringent, self-validating safety protocols to mitigate severe acute and chronic health hazards.

This guide provides the authoritative operational and disposal plans required to handle this compound safely, ensuring that every procedural choice is grounded in scientific causality.

The Mechanistic Basis of Hazards (Causality)

To design an effective safety protocol, we must first understand why 3-(2-Phenylethoxy)aniline is hazardous. Like many primary aromatic amines, this compound presents a triad of severe risks: rapid dermal absorption, potential genotoxicity, and the life-threatening risk of methemoglobinemia[1].

When absorbed through the skin, lungs, or gastrointestinal tract, aniline derivatives are metabolized in the liver by Cytochrome P450 enzymes into highly reactive N-hydroxylamine intermediates[2]. These metabolites penetrate red blood cells and co-oxidize with oxyhemoglobin (Fe²⁺), converting it into methemoglobin (Fe³⁺)[2]. Because methemoglobin cannot bind or transport oxygen, systemic hypoxia ensues. If unrecognized, this can rapidly progress to cyanosis, hemodynamic instability, coma, and death.

MetHb_Pathway A 3-(2-Phenylethoxy)aniline (Exposure) B Cytochrome P450 (Hepatic Oxidation) A->B Absorption C N-Hydroxylamine Metabolite B->C N-hydroxylation E Methemoglobin (Fe3+) (Systemic Hypoxia) C->E Co-oxidation D Oxyhemoglobin (Fe2+) D->E Oxidation

Mechanism of primary aromatic amine-induced methemoglobinemia via CYP450 metabolism.

Mandatory Personal Protective Equipment (PPE) Profile

Because 3-(2-Phenylethoxy)aniline possesses a high partition coefficient (LogP ~3.9), it is highly lipophilic and will rapidly permeate standard laboratory gloves and skin barriers. PPE selection must be deliberate and mechanistic.

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Double-gloving: Butyl rubber or Neoprene (outer), Nitrile (inner).Standard thin nitrile gloves offer virtually zero breakthrough time against lipophilic anilines. Butyl rubber prevents solvent/amine permeation.
Eye/Face Protection Snug-fitting chemical splash goggles + full-face shield.Prevents mucosal absorption from accidental splashes or aerosolized dust.
Body Protection Tyvek/ChemMAX disposable coveralls or heavy-duty, fluid-resistant lab coat.Prevents liquid saturation against the skin. Regular cotton lab coats act as wicks for aniline oils, exacerbating dermal exposure.
Respiratory NIOSH-approved respirator with Organic Vapor (OV) and P100 particulate cartridges.Required only if handling outside of a certified fume hood to prevent inhalation of toxic vapors or hydrochloride salt dust[3].

Step-by-Step Operational Workflow

The following self-validating protocol ensures that exposure risks are minimized at every stage of the experimental workflow.

Safety_Workflow S1 1. Risk Assessment & Fume Hood Prep S2 2. PPE Donning (Double Gloving Protocol) S1->S2 S3 3. Chemical Weighing (Enclosed Balance) S2->S3 S4 4. Reaction Execution (Inert Atmosphere) S3->S4 S5 5. Decontamination & Waste Segregation S4->S5

Step-by-step operational workflow for the safe handling of 3-(2-Phenylethoxy)aniline.

Step 1: Engineering Controls & Preparation
  • Action: Conduct all operations inside a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm[3].

  • Causality: Engineering controls are the primary defense against inhalation. Ensure the sash is pulled down to the lowest workable height to create a physical barrier between the operator's breathing zone and the chemical.

Step 2: Safe Weighing and Transfer
  • Action: If handling the hydrochloride salt (solid), use an anti-static device (e.g., Zerostat gun) on the weighing boat. If handling the free base (oil), use a positive displacement pipette.

  • Causality: Static charge can cause highly toxic solid particulates to aerosolize. Positive displacement pipettes prevent the dripping of viscous, lipophilic oils during transfer.

Step 3: Reaction Execution
  • Action: Purge all reaction vessels with an inert gas (Nitrogen or Argon) and utilize closed-system transfers (cannula or septum-piercing syringe techniques) for moving solutions.

  • Causality: Anilines are prone to oxidative degradation in the presence of atmospheric oxygen and light, forming complex, dark-colored polymeric impurities. Closed systems prevent both chemical degradation and vapor escape.

Step 4: Decontamination
  • Action: Decontaminate all glassware and fume hood surfaces using a dilute acidic wash (e.g., 1M HCl) followed by a 10% bleach (sodium hypochlorite) wipe-down, and finally a water rinse.

  • Causality: The acidic wash protonates the residual amine, converting it into a water-soluble salt for easy removal. The oxidative action of bleach neutralizes trace aromatic amines.

Emergency Response & First Aid

Trust in a safety protocol requires a robust, medically sound failure plan. Ensure your laboratory's chemical hygiene plan explicitly covers aniline exposure.

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Crucial: Do not use solvents (like ethanol or acetone) to wash the skin, as this will drastically accelerate the dermal absorption of the lipophilic amine.

  • Systemic Toxicity (Methemoglobinemia): If the operator exhibits blue lips/nail beds (cyanosis), confusion, or dizziness, administer high-flow oxygen immediately and seek emergency medical care. The clinical antidote for severe methemoglobinemia is the immediate intravenous administration of Methylene Blue (1 to 2 mg/kg). Ensure the responding medical team is explicitly informed of the primary aromatic amine exposure.

Waste Disposal Plan

Aniline derivatives are highly toxic to aquatic life and persist in the environment[3]. Strict segregation is mandatory.

  • Solid Waste: All contaminated PPE (inner gloves, wipes) and weighing boats must be double-bagged in highly visible, clearly labeled hazardous waste bags.

  • Liquid Waste: Collect all reaction filtrates and washings in dedicated High-Density Polyethylene (HDPE) carboys labeled "Toxic Organic Waste - Aromatic Amines." Do not mix with general halogenated or non-halogenated solvent waste, as anilines can react exothermically with certain waste streams (e.g., oxidizing agents).

  • Containment: Ensure secondary containment trays are used beneath all waste carboys to prevent environmental release into laboratory floor drains.

References

  • Product Safety Assessment: Aniline | Source: lanxess.com | URL: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Source: acs.org | URL:[Link]

  • Topical Anesthetic-Induced Methemoglobinemia Advisory | Source: pa.gov | URL:[Link]

  • Aniline family - HBM4EU Scoping Document | Source: hbm4eu.eu | URL: [Link]

Sources

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3-(2-Phenylethoxy)aniline
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3-(2-Phenylethoxy)aniline
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